2,4-Difluorophenylacetonitrile
Description
Properties
IUPAC Name |
2-(2,4-difluorophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGAOESUOSOGZOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20215856 | |
| Record name | (2,4-Difluorophenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20215856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
656-35-9 | |
| Record name | 2,4-Difluorophenylacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=656-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Difluorophenylacetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000656359 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2,4-Difluorophenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20215856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,4-difluorophenyl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.469 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DIFLUOROPHENYLACETONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SU758G7CQV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,4-Difluorophenylacetonitrile (CAS 656-35-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Difluorophenylacetonitrile, also known by synonyms such as 2,4-Difluorobenzyl cyanide, is an organofluorine compound that has garnered significant interest within the scientific community.[1][2] Its chemical structure, featuring a phenyl ring substituted with two fluorine atoms and an acetonitrile group, makes it a versatile building block in organic synthesis.[1] The presence of fluorine atoms can enhance lipophilicity and influence the compound's reactivity and biological activity, making it a valuable precursor in the development of pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of the core properties, synthesis, and applications of this compound, offering insights for its effective utilization in research and development.
Physicochemical Properties
This compound is typically a colorless to pale yellow liquid at room temperature.[1] The nitrile group imparts moderate polarity, allowing for participation in dipole interactions.[1] The key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 656-35-9 | [3] |
| Molecular Formula | C8H5F2N | [2][3] |
| Molecular Weight | 153.13 g/mol | [3][4] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Density | 1.249 g/mL at 25 °C | [3][5] |
| Boiling Point | 98 °C at 10 mmHg | [2][6] |
| Refractive Index | n20/D 1.48 | [3][5] |
| Flash Point | 93 °C (199.4 °F) - closed cup | [3] |
| InChI Key | AGAOESUOSOGZOD-UHFFFAOYSA-N | [3] |
Synthesis and Purification
A common method for the synthesis of related fluorinated phenylacetonitriles involves the reaction of a corresponding benzyl halide with a cyanide salt. For instance, 2,4,5-trifluorobenzyl chloride can be reacted with a cyaniding agent like sodium cyanide in an ionic liquid to produce 2,4,5-trifluoro-phenylacetonitrile.[7] This method offers advantages such as the use of readily available and inexpensive materials, mild reaction conditions, and the potential for high purity products, which is crucial for pharmaceutical intermediates.[7]
A general synthetic workflow for such a nucleophilic substitution reaction is outlined below:
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Conceptual Synthesis via Cyanation
This protocol is a conceptual representation based on similar syntheses and should be adapted and optimized based on laboratory safety and experimental goals.
-
Reaction Setup: In a well-ventilated fume hood, a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet is charged with a suitable solvent (e.g., an ionic liquid or a polar aprotic solvent like acetonitrile).
-
Reagent Addition: Sodium cyanide (or another cyanide source) is added to the solvent. The mixture is stirred to ensure a uniform suspension.
-
Substrate Addition: 2,4-Difluorobenzyl bromide (or chloride) is added dropwise to the stirred suspension at a controlled temperature. The choice of halide can influence reactivity.
-
Reaction: The reaction mixture is heated to a temperature appropriate for the chosen solvent and reactants and stirred for a period determined by reaction monitoring (e.g., by TLC or GC-MS) until the starting material is consumed.
-
Work-up: After cooling to room temperature, the reaction mixture is carefully quenched with water. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to yield pure this compound.
Key Chemical Reactions and Applications
The chemical reactivity of this compound is centered around its nitrile group and the activated aromatic ring. The nitrile can undergo hydrolysis to form the corresponding carboxylic acid or reduction to yield 2,4-difluorophenethylamine. The difluorophenyl moiety is a key pharmacophore in modern drug discovery.
The 2,4-difluorobenzyl group, which can be derived from this compound, is a critical component in various active pharmaceutical ingredients (APIs).[8] For example, this structural motif is found in antiretroviral drugs, where it enhances the binding affinity to target enzymes and improves pharmacokinetic properties.[8] The fluorine atoms contribute to increased metabolic stability and can facilitate passage through the blood-brain barrier.[8]
Beyond pharmaceuticals, derivatives of this compound are explored in the development of agrochemicals, such as herbicides and insecticides, and in the synthesis of specialty chemicals like dyes and polymers.[1][9]
Spectral Data
The structure of this compound can be confirmed by various spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy will show characteristic signals for the aromatic protons and the methylene (-CH₂-) protons adjacent to the nitrile group.
-
¹³C NMR spectroscopy will provide signals for the carbon atoms in the phenyl ring, the methylene carbon, and the nitrile carbon.
-
¹⁹F NMR spectroscopy is particularly useful for confirming the presence and positions of the fluorine atoms on the aromatic ring.
-
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the nitrile (C≡N) stretching vibration is expected in the IR spectrum.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.[4]
Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[3][4] It can cause skin and serious eye irritation, and may cause respiratory irritation.[3][4]
Precautionary Measures:
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[6][10] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][10] Avoid breathing vapors or mist.[6]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[6]
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.[10]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[10]
-
If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[10]
References
-
PubChem. (n.d.). This compound. Retrieved January 11, 2026, from [Link]
-
The Essential Role of 2,4-Difluorobenzylamine in Modern Drug Discovery. (n.d.). Retrieved January 11, 2026, from [Link]
- CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google Patents. (n.d.).
-
ANGEEL OAK SPECIALITY CHEMTECH. (n.d.). 2,4-DIFLUOROBENZYLAMINE. Retrieved January 11, 2026, from [Link]
Sources
- 1. CAS 656-35-9: (2,4-difluorophenyl)acetonitrile [cymitquimica.com]
- 2. CAS 656-35-9 | 3737-3-24 | MDL MFCD00009971 | 2-(2,4-Difluorophenyl)acetonitrile | SynQuest Laboratories [synquestlabs.com]
- 3. This compound 97 656-35-9 [sigmaaldrich.com]
- 4. This compound | C8H5F2N | CID 69565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 656-35-9 [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google Patents [patents.google.com]
- 8. nbinno.com [nbinno.com]
- 9. aosc.in [aosc.in]
- 10. fishersci.com [fishersci.com]
physical and chemical properties of 2,4-Difluorophenylacetonitrile
An In-depth Technical Guide to 2,4-Difluorophenylacetonitrile: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a key building block in modern medicinal and materials chemistry. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of facts to explore the causality behind its utility, offering field-proven insights into its handling, reactivity, and application.
Strategic Importance in Chemical Synthesis
This compound (CAS No. 656-35-9) is an aromatic organic compound featuring a phenyl ring substituted with two fluorine atoms and an acetonitrile group.[1] The strategic placement of these functional groups imparts a unique combination of reactivity, metabolic stability, and lipophilicity, making it a valuable intermediate in the synthesis of complex molecules.[1][2]
The presence of fluorine is particularly significant in drug discovery. Fluorine substitution can block sites of metabolic oxidation, enhance binding affinity to target proteins, and improve pharmacokinetic properties such as membrane permeability and oral bioavailability.[3][4] Consequently, the 2,4-difluorophenyl motif is prevalent in a range of active pharmaceutical ingredients (APIs) and advanced materials.[5]
Physicochemical & Spectroscopic Profile
The compound is typically a colorless to pale yellow liquid at room temperature.[1] Its core physical properties are summarized below, providing the foundational data required for experimental design and process scale-up.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| CAS Number | 656-35-9 | |
| Molecular Formula | C₈H₅F₂N | [6][7] |
| Molecular Weight | 153.13 g/mol | [7] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Density | 1.249 g/mL at 25 °C | [8] |
| Boiling Point | 98 °C at 10 mmHg | [6] |
| Flash Point | 93 °C (199.4 °F) - closed cup | |
| Refractive Index (n20/D) | 1.48 | [8] |
| XLogP3 | 1.8 | [6][7] |
Spectroscopic Data Insights
While raw spectra are instrument-dependent, the expected spectroscopic signatures are key for structural verification:
-
¹H NMR: The spectrum will exhibit characteristic signals for the aromatic protons, influenced by fluorine coupling, and a singlet for the benzylic methylene (-CH₂) protons.
-
¹³C NMR: Signals will correspond to the aromatic carbons (with C-F coupling), the methylene carbon, and the nitrile carbon.
-
IR Spectroscopy: A strong, sharp absorption band characteristic of the nitrile (C≡N) stretch is expected around 2250 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 153, corresponding to the molecular weight.[7]
Chemical Reactivity and Synthetic Logic
The utility of this compound stems from the reactivity of its two primary functional regions: the nitrile group and the difluorinated aromatic ring. Understanding these sites is crucial for planning synthetic transformations.
Diagram 1: Key Reactive Sites
Caption: Reactivity map of this compound.
-
Nitrile Group Transformations: The cyano group is a versatile functional handle. It can be:
-
Hydrolyzed under acidic or basic conditions to yield 2,4-difluorophenylacetic acid, a common precursor for anti-inflammatory drugs.
-
Reduced using agents like LiAlH₄ or catalytic hydrogenation to produce 2-(2,4-difluorophenyl)ethanamine, introducing a key primary amine.
-
-
Aromatic Ring Reactivity: The two electron-withdrawing fluorine atoms activate the aromatic ring towards Nucleophilic Aromatic Substitution (SNAr) . This is a cornerstone of its utility. The position para to the electron-withdrawing methyleneacetonitrile group is the most likely site for substitution by nucleophiles like amines, alkoxides, or thiolates. This predictable regioselectivity allows for the controlled construction of more complex substituted aromatic systems.
Experimental Protocols: Synthesis and Purification
The following protocols are representative methodologies. Researchers must adapt them based on available equipment, scale, and safety protocols.
Protocol 1: Representative Synthesis via Cyanation
This protocol describes a common method for synthesizing phenylacetonitriles: the cyanation of a benzyl halide.
Causality: The reaction is a nucleophilic substitution where the cyanide ion (CN⁻) displaces a halide from 2,4-difluorobenzyl halide. The choice of a polar aprotic solvent like DMSO or DMF is critical as it solvates the cation (e.g., Na⁺) while leaving the cyanide nucleophile relatively "bare" and highly reactive, thus accelerating the reaction.
Step-by-Step Methodology:
-
Inert Atmosphere: Equip a round-bottom flask with a magnetic stirrer, reflux condenser, and nitrogen inlet. Purge the system with dry nitrogen for 10-15 minutes. An inert atmosphere is crucial to prevent side reactions involving moisture.
-
Reagent Addition: Charge the flask with sodium cyanide (1.1 equivalents) and a polar aprotic solvent (e.g., anhydrous DMSO).
-
Substrate Addition: Slowly add a solution of 2,4-difluorobenzyl bromide (1.0 equivalent) in the same solvent to the cyanide suspension at room temperature. The addition is done slowly to control the initial exotherm.
-
Reaction: Heat the mixture to 40-60 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Carefully pour the mixture into a separatory funnel containing water and a suitable organic solvent (e.g., ethyl acetate). The water quenches the reaction and dissolves the inorganic salts.
-
Extraction: Extract the aqueous layer twice more with the organic solvent. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Diagram 2: General Synthetic Workflow
Sources
- 1. CAS 656-35-9: (2,4-difluorophenyl)acetonitrile [cymitquimica.com]
- 2. innospk.com [innospk.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. michlala.edu [michlala.edu]
- 6. echemi.com [echemi.com]
- 7. This compound | C8H5F2N | CID 69565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 656-35-9 [chemicalbook.com]
A Comprehensive Technical Guide to 2-(2,4-Difluorophenyl)acetonitrile: Synthesis, Applications, and Analysis
Executive Summary: 2-(2,4-Difluorophenyl)acetonitrile, a key organofluorine compound, serves as a pivotal intermediate in the synthesis of a multitude of high-value molecules, particularly in the pharmaceutical and agrochemical industries. Its unique structural features, imparted by the difluorinated phenyl ring, enhance the metabolic stability, lipophilicity, and binding affinity of target compounds. This guide provides an in-depth exploration of its nomenclature, physicochemical properties, established synthetic methodologies, and critical applications. Furthermore, it details robust analytical procedures for quality control and outlines essential safety and handling protocols, offering a comprehensive resource for researchers, chemists, and professionals in drug development.
Introduction
2-(2,4-Difluorophenyl)acetonitrile, also commonly known as 2,4-Difluorobenzyl cyanide, has emerged as a significant building block in modern organic synthesis. The strategic incorporation of fluorine atoms into organic molecules is a widely recognized strategy in medicinal chemistry to modulate a compound's properties.[1][2] The two fluorine atoms on the phenyl ring of this molecule create a unique electronic environment, influencing its reactivity and the properties of its derivatives. This guide aims to provide a detailed, field-proven perspective on this versatile compound.
Nomenclature and Physicochemical Properties
The formal IUPAC name for this compound is 2-(2,4-difluorophenyl)acetonitrile .[3] This name systematically describes a two-carbon nitrile (acetonitrile) substituted at the second carbon with a 2,4-difluorophenyl group. It is classified under the CAS number 656-35-9.[3]
The presence of the polar nitrile group and the electronegative fluorine atoms results in a molecule with moderate polarity and enhanced lipophilicity.[4] These characteristics are crucial for its utility in synthesizing biologically active compounds.
Table 1: Physicochemical Properties of 2-(2,4-Difluorophenyl)acetonitrile
| Property | Value | Source(s) |
| IUPAC Name | 2-(2,4-difluorophenyl)acetonitrile | [3] |
| Synonyms | 2,4-Difluorophenylacetonitrile, 2,4-Difluorobenzyl cyanide | [4][5] |
| CAS Number | 656-35-9 | [3] |
| Molecular Formula | C₈H₅F₂N | [3] |
| Molecular Weight | 153.13 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Density | 1.249 g/mL at 25 °C | [5] |
| Refractive Index (n20/D) | 1.48 | [5] |
| Flash Point | 93 °C (199.4 °F) - closed cup |
Spectroscopic data is essential for the unambiguous identification and quality assessment of the compound. Key spectral features are available from public databases and are crucial for characterization.[3]
Synthesis and Mechanistic Pathways
The most common and industrially scalable synthesis of 2-(2,4-difluorophenyl)acetonitrile involves the nucleophilic substitution of a halide from 2,4-difluorobenzyl halide with a cyanide salt. This reaction is typically a straightforward Sₙ2 process.
Causality in Experimental Choices:
-
Starting Material: 2,4-Difluorobenzyl chloride or bromide is the preferred starting material due to the good leaving group ability of the halide.
-
Cyanide Source: Sodium cyanide or potassium cyanide are common, cost-effective sources of the cyanide nucleophile.
-
Solvent: A polar aprotic solvent, such as acetonitrile or an ionic liquid, is often chosen to dissolve the reactants and facilitate the Sₙ2 mechanism without interfering with the nucleophile.[6]
-
Phase-Transfer Catalyst: In biphasic systems, a phase-transfer catalyst may be employed to shuttle the cyanide anion into the organic phase, though modern methods often utilize homogenous systems.[6]
General Experimental Protocol for Synthesis
This protocol describes a typical laboratory-scale synthesis.
-
Reaction Setup: To a stirred solution of an appropriate polar aprotic solvent (e.g., acetonitrile) in a round-bottom flask, add 2,4-difluorobenzyl chloride (1.0 eq).
-
Addition of Cyanide: Carefully add sodium cyanide (1.1 to 1.5 eq) portion-wise to the solution.[6] The reaction is exothermic, and the temperature should be monitored.
-
Reaction Conditions: Heat the mixture to a moderate temperature (e.g., 70 °C) and monitor the reaction progress by a suitable analytical technique such as GC-MS or TLC.[6]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid byproducts and wash with the solvent.
-
Extraction: The filtrate is typically subjected to an aqueous work-up, extracting the product into an organic solvent like dichloromethane.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by vacuum distillation to yield high-purity 2-(2,4-difluorophenyl)acetonitrile.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2-(2,4-Difluorophenyl)acetonitrile.
Applications in Drug Discovery and Development
2-(2,4-Difluorophenyl)acetonitrile is a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The difluorophenyl moiety is a key pharmacophore that can enhance biological activity and improve pharmacokinetic profiles.[2]
-
Antiviral Agents: This compound is a precursor for synthesizing novel antiviral drugs, including treatments for HIV.[2] The 2,4-difluorobenzyl group is often incorporated to improve binding affinity to viral enzymes.[2]
-
Central Nervous System (CNS) Disorders: Derivatives have been investigated for their potential in treating neurological conditions.[7]
-
Agrochemicals: Its structural motifs are also found in modern pesticides and herbicides.[4]
Role in a Hypothetical Synthetic Pathway
The diagram below illustrates how 2-(2,4-difluorophenyl)acetonitrile can be used as a starting point for more complex molecules.
Caption: Application in a multi-step API synthesis.
Analytical and Quality Control Procedures
Ensuring the purity of 2-(2,4-difluorophenyl)acetonitrile is critical for its use in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods for quality control.
HPLC Method for Purity Assessment
A robust reversed-phase HPLC method is a reliable technique for determining the purity and identifying impurities.
-
Column: A C18 stationary phase is typically effective.
-
Mobile Phase: A gradient elution using a mixture of water and a polar organic solvent like acetonitrile is common.[8][9]
-
Detection: UV detection is suitable due to the aromatic nature of the compound.
Detailed HPLC Protocol
-
Standard and Sample Preparation: Prepare a stock solution of a reference standard in the mobile phase. Prepare the sample solution at a similar concentration.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm.
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.[8]
-
Gradient: A typical gradient might run from 30% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
-
Analysis: Inject the standard and sample solutions. The purity of the sample is determined by comparing the peak area of the main component to the total area of all peaks.
Safety, Handling, and Storage
2-(2,4-Difluorophenyl)acetonitrile is classified as harmful and requires careful handling.[3]
-
Hazards: It is harmful if swallowed, in contact with skin, or if inhaled.[3][10] It can also cause skin and serious eye irritation.[3]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[10][11] Work should be conducted in a well-ventilated area or a fume hood.[10][12]
-
First Aid:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]
Conclusion and Future Perspectives
2-(2,4-Difluorophenyl)acetonitrile is a cornerstone intermediate for the synthesis of advanced materials and pharmaceuticals. Its difluorinated structure provides a unique handle for chemists to fine-tune molecular properties. Future research will likely continue to leverage this building block in the development of novel therapeutics, particularly in areas where metabolic stability and target-specific interactions are paramount. The continued optimization of its synthesis and the exploration of its reactivity will undoubtedly open new avenues in drug discovery and materials science.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69565, this compound. Available at: [Link]
-
Exploring 2,3-Difluorophenylacetonitrile: Properties, Applications, and Manufacturing Insights. Generic Chemical Supplier Blog. (Note: This source discusses a related isomer, but provides relevant context on applications.) Available at: [Link]
-
Generic Chemical Supplier. Safety Data Sheet - 2,4-Difluorobenzonitrile. (Note: This source is for a related compound but outlines similar handling procedures.) Available at: [Link]
-
Analytical Method Summaries. Governmental or Regulatory Body Publication. (Note: This provides general context on analytical methods like GC/MS and LC-MS/MS.) Available at: [Link]
-
Global Substance Registration System. this compound. Available at: [Link]
-
The Essential Role of 2,4-Difluorobenzylamine in Modern Drug Discovery. Generic Chemical Supplier Blog. (Note: Discusses a related compound derived from the nitrile, highlighting applications.) Available at: [Link]
-
Regulatory Science Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry. Journal of Regulatory Science. (Note: Provides a representative example of an LC-MS/MS method using acetonitrile.) Available at: [Link]
- Google Patents.CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile. (Note: Describes a similar synthesis for a trifluoro analog, highlighting the use of ionic liquids.)
-
Hyma Synthesis Pvt. Ltd. Company Website. (Note: General reference for chemical synthesis and quality control.) Available at: [Link]
-
ResearchGate. (PDF) Direct Determination of 2,4-dichlorophenoxyacetic acid in egg and milk by liquid chromatography/tandem mass spectrometry. (Note: Further example of LC-MS/MS methodology.) Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C8H5F2N | CID 69565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 656-35-9: (2,4-difluorophenyl)acetonitrile [cymitquimica.com]
- 5. This compound | 656-35-9 [chemicalbook.com]
- 6. CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google Patents [patents.google.com]
- 7. ossila.com [ossila.com]
- 8. regsci-ojs-tamu.tdl.org [regsci-ojs-tamu.tdl.org]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. downloads.ossila.com [downloads.ossila.com]
The Versatile Synthon: An In-Depth Technical Guide to 2,4-Difluorophenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorination in Modern Chemistry
The introduction of fluorine atoms into organic molecules has become a cornerstone of modern medicinal and materials chemistry. The unique physicochemical properties of fluorine—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Among the myriad of fluorinated building blocks, 2,4-Difluorophenylacetonitrile stands out as a particularly versatile and valuable synthon.[3] Its di-substituted phenyl ring, coupled with a reactive nitrile functional group, offers a gateway to a diverse array of complex molecular architectures. This guide provides a comprehensive technical overview of this compound, from its fundamental properties to its synthesis and critical applications in drug discovery.
I. Nomenclature and Identification: A Compound of Many Names
Clarity in chemical communication is paramount. This compound is known by several synonyms, which are crucial to recognize when searching literature and chemical databases.
| Identifier | Value |
| Systematic (IUPAC) Name | 2-(2,4-difluorophenyl)acetonitrile[3] |
| CAS Number | 656-35-9[3] |
| Molecular Formula | C₈H₅F₂N[3] |
| Molecular Weight | 153.13 g/mol [3] |
| Common Synonyms | 2,4-Difluorobenzyl cyanide[3] |
| (2,4-Difluorophenyl)acetonitrile[3] | |
| Benzeneacetonitrile, 2,4-difluoro-[3] |
II. Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is essential for its effective use in synthesis and analysis.
A. Physical Properties
This compound is typically a colorless to pale yellow liquid under standard conditions.[3] Its key physical properties are summarized below:
| Property | Value | Source |
| Boiling Point | 98 °C at 10 mmHg | [4] |
| Density | 1.249 g/mL at 25 °C | [4] |
| Refractive Index (n20/D) | 1.48 | [4] |
B. Spectroscopic Data
Spectroscopic analysis is indispensable for confirming the identity and purity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, influenced by the fluorine substituents, and a singlet for the methylene (-CH₂-) protons adjacent to the nitrile group.
-
¹³C NMR: The carbon NMR will display distinct signals for the aromatic carbons, with their chemical shifts and coupling constants (J-coupling) affected by the attached fluorine atoms, as well as signals for the methylene and nitrile carbons.
-
-
Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups present. Key absorptions include:
-
A sharp, medium-intensity peak around 2250 cm⁻¹, characteristic of the nitrile (C≡N) stretching vibration.
-
Strong absorptions in the 1600-1400 cm⁻¹ region corresponding to the aromatic C=C stretching vibrations.
-
Strong C-F stretching bands typically observed in the 1300-1000 cm⁻¹ region.[5]
-
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z 153.[3] Fragmentation patterns will be consistent with the loss of small molecules and radicals from the parent structure.
III. Synthesis of this compound: A Practical Protocol
The most common and industrially relevant synthesis of this compound involves the nucleophilic substitution of a 2,4-difluorobenzyl halide with a cyanide salt. This method is a variation of the well-established Kolbe nitrile synthesis.
A. Reaction Scheme
Caption: Synthesis of this compound via nucleophilic substitution.
B. Step-by-Step Experimental Protocol
This protocol is a representative procedure based on established methods for benzyl cyanide synthesis.[6]
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Charge Reactants: To the flask, add powdered sodium cyanide (1.2 equivalents) and a mixture of ethanol and water (e.g., a 1:1 ratio by volume).
-
Heating and Dissolution: Gently heat the mixture with stirring to dissolve the sodium cyanide.
-
Addition of Benzyl Halide: Slowly add 2,4-difluorobenzyl chloride or bromide (1.0 equivalent) to the reaction mixture. An exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the precipitated sodium halide.
-
Remove the ethanol from the filtrate by rotary evaporation.
-
The remaining aqueous layer is then extracted with a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
The crude product is then purified by vacuum distillation to yield pure this compound.
-
IV. Chemical Reactivity and Synthetic Utility
The synthetic versatility of this compound stems from the reactivity of its nitrile group and the alpha-protons on the adjacent methylene group.
A. Hydrolysis to 2,4-Difluorophenylacetic Acid
The nitrile group can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2,4-difluorophenylacetic acid, another important building block.[7]
Caption: Hydrolysis of this compound.
B. Alkylation at the α-Carbon
The protons on the methylene carbon are acidic and can be removed by a strong base to form a carbanion. This nucleophilic carbanion can then be alkylated with various electrophiles, allowing for the construction of more complex carbon skeletons.[8][9]
C. Reaction with Organometallic Reagents
Grignard and organolithium reagents can add to the nitrile group to form, after hydrolysis, ketones.[10][11][12][13] This provides a route to a variety of substituted ketones bearing the 2,4-difluorophenyl moiety.
V. Application in Drug Discovery: The Case of Fluconazole
A prominent example of the utility of 2,4-difluorophenyl-containing synthons is in the synthesis of the widely used antifungal drug, Fluconazole.[1][2][14][15] While the direct synthesis from this compound is not the most common route, its structural relative, 2-chloro-1-(2,4-difluorophenyl)ethanone, is a key intermediate. The synthesis of this intermediate can be envisioned as proceeding through a Grignard reaction with this compound followed by hydrolysis.
The general synthetic strategy for Fluconazole involves the construction of the central propan-2-ol core bearing two 1,2,4-triazole rings and the 2,4-difluorophenyl group.
Caption: Conceptual pathway to Fluconazole utilizing a 2,4-difluorophenyl ketone intermediate.
The presence of the 2,4-difluorophenyl moiety in Fluconazole is crucial for its antifungal activity, highlighting the importance of synthons like this compound in the development of effective pharmaceuticals.
VI. Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Statements: It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[16]
-
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Avoid breathing vapors.
-
Store in a tightly sealed container in a cool, dry place.
-
VII. Conclusion
This compound is a cornerstone building block for the synthesis of a wide range of fluorinated organic compounds. Its straightforward synthesis, coupled with the versatile reactivity of its nitrile and alpha-methylene groups, makes it an invaluable tool for researchers in medicinal chemistry and materials science. As the demand for novel fluorinated molecules continues to grow, the importance of synthons like this compound in driving innovation is set to increase.
VIII. References
-
This compound. PubChem. [Link]
-
ABT 199. New Drug Approvals. [Link]
-
Process for preparing 2,4-difluoro benzonitril. Google Patents.
-
Improved synthesis of fluconazole by using nano-SSA as a green catalyst. Bulgarian Chemical Communications. [Link]
-
Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. PMC. [Link]
-
An Improved Process For The Synthesis Of 2 (2,4 Difluorophenyl) 1,3. Quick Company. [Link]
-
phenylacetic acid. Organic Syntheses. [Link]
-
Results from a randomized trial of salvage chemotherapy followed by lestaurtinib for patients with FLT3 mutant AML in first relapse. PubMed Central. [Link]
-
Process for preparing 2,4-difluorocyanobenzene. Google Patents.
-
Benzyl Cyanide. Organic Syntheses. [Link]
-
US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid. Google Patents.
-
This compound (C8H5F2N). PubChemLite. [Link]
-
20.4 Reaction with Organometallic Reagents. Chad's Prep. [Link]
-
CN101486638A - Preparation of 2,3-difluorophenylacetic acid. Google Patents.
-
Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. PMC. [Link]
-
Preclinical evaluation of lestaurtinib (CEP-701) in combination with retinoids for neuroblastoma. PMC. [Link]
-
Organometallic Reagents and Reactions - Grignard, Gilman, Organolithium. YouTube. [Link]
-
13.8: Organometallic Reagents. Chemistry LibreTexts. [Link]
-
Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. PubMed. [Link]
-
The Mechanism of Grignard and Organolithium Reactions with Nitriles. Chemistry Steps. [Link]
Sources
- 1. bcc.bas.bg [bcc.bas.bg]
- 2. Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C8H5F2N | CID 69565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2,4-Difluorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 6. CN104370905A - Synthesis of Bcl-2 inhibitor ABT-199 - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reaction with Organometallic Reagents - Chad's Prep® [chadsprep.com]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
- 14. An Improved Process For The Synthesis Of 2 (2,4 Difluorophenyl) 1,3 [quickcompany.in]
- 15. 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (DFTA) Online | 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (DFTA) Manufacturer and Suppliers [scimplify.com]
- 16. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Safe Handling of 2,4-Difluorophenylacetonitrile for Advanced Research
This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the hazards and safe handling protocols for 2,4-Difluorophenylacetonitrile (CAS No. 656-35-9). Moving beyond a standard Safety Data Sheet (SDS), this document synthesizes critical safety data with practical, field-proven insights to ensure the well-being of laboratory personnel and the integrity of research outcomes. The protocols described herein are designed as self-validating systems, emphasizing the scientific rationale behind each safety recommendation.
Compound Profile and Scientific Context
This compound is a fluorinated aromatic nitrile, a class of compounds frequently utilized as building blocks in medicinal chemistry and agrochemical synthesis. The presence of two fluorine atoms on the phenyl ring can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive intermediate for developing novel therapeutic agents and other specialized chemicals.[1] However, the same features that impart desirable synthetic properties also necessitate a thorough understanding of its toxicological and reactivity hazards.
Chemical and Physical Properties [2][3]
| Property | Value | Source |
| Molecular Formula | C₈H₅F₂N | [2] |
| Molecular Weight | 153.13 g/mol | [2][3] |
| Appearance | Colorless to light yellow liquid | |
| Density | 1.249 g/mL at 25 °C | [3] |
| Flash Point | 93 °C (199.4 °F) - closed cup | [3] |
| Boiling Point | 98 °C at 10 mm Hg | [4] |
Core Hazard Analysis: A Mechanistic Perspective
This compound presents a multi-faceted hazard profile. A foundational understanding of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals is the first step in a dynamic risk assessment.
GHS Hazard Classification [2][3]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
The Underlying Toxicology: The Nitrile Functional Group
The primary toxicological concern with phenylacetonitriles stems from the nitrile (-C≡N) group. While this compound is stable under normal conditions, there is a significant risk of in-vivo metabolism to release cyanide.[4] Studies on analogous compounds, such as benzyl cyanide, have shown that the body can slowly metabolize the nitrile to liberate cyanide, which is then excreted as thiocyanate.[4] Cyanide is a potent cellular toxin that inhibits cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain, effectively halting cellular respiration. This is the causal mechanism behind the "Harmful if swallowed, in contact with skin, or if inhaled" classification. The delayed onset of symptoms is a hallmark of nitrile poisoning as the metabolic conversion to cyanide takes time.
Fluorine Substitution: Reactivity and Decomposition Hazards
The difluoro-substitution pattern influences the molecule's reactivity. Upon combustion or exposure to high temperatures, this compound will decompose to produce highly toxic and corrosive gases.
Hazardous Decomposition Products: [5][6]
-
Nitrogen oxides (NOx)
-
Carbon monoxide (CO) and Carbon dioxide (CO₂)
-
Gaseous Hydrogen Fluoride (HF)
The liberation of Hydrogen Fluoride is of particular concern. HF is a highly corrosive and toxic gas that can cause severe respiratory damage and systemic toxicity. This potential for HF release underscores the need for stringent temperature control during experiments and appropriate engineering controls.
Risk Management and Safe Handling Protocols
A multi-layered approach to risk management, encompassing engineering controls, administrative controls, and personal protective equipment (PPE), is essential for the safe handling of this compound.
Engineering Controls: The First Line of Defense
The primary engineering control for handling this compound is a properly functioning chemical fume hood. All manipulations, including weighing, transferring, and reactions, must be conducted within a fume hood to prevent the inhalation of vapors. For procedures with a higher risk of aerosolization, a glove box may be warranted.
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
The choice of PPE must be guided by a thorough risk assessment of the specific procedures being undertaken.
-
Hand Protection: Wear nitrile gloves. Given that this compound is harmful in contact with skin, ensure gloves are inspected before use and changed frequently, especially if contamination is suspected. For prolonged or immersive contact, consider double-gloving.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing or when handling larger quantities.[3]
-
Skin and Body Protection: A lab coat must be worn and kept fastened. For procedures with a higher risk of splashes, a chemically resistant apron is recommended.
-
Respiratory Protection: When engineering controls are not sufficient to maintain exposure below acceptable levels, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases (to account for potential decomposition products) is required.[3]
Storage and Incompatibility
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Incompatible Materials: [5][6]
-
Strong Oxidizing Agents: Can lead to violent reactions.
-
Strong Bases: Can promote decomposition.
-
Acids: May lead to the release of toxic fumes.
Experimental Workflow and Hazard Control
The following diagram illustrates a typical experimental workflow, integrating key safety checkpoints.
Caption: A typical experimental workflow with integrated safety checkpoints.
Emergency Procedures: A Self-Validating System
Prompt and correct response to an emergency is critical. All personnel working with this compound must be familiar with these procedures and the location of emergency equipment.
First-Aid Measures
| Exposure Route | First-Aid Protocol | Rationale |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[6] | To remove the individual from the source of exposure and support respiration. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[6] | To dilute and remove the chemical from the skin to minimize absorption. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6] | To irrigate the eyes and remove the chemical to prevent serious damage. |
| Ingestion | Do NOT induce vomiting. If the individual is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] | To dilute the chemical in the stomach. Vomiting may cause aspiration of the chemical into the lungs. |
Note for Medical Personnel: Due to the potential for in-vivo metabolism to cyanide, consider the possibility of cyanide poisoning in cases of significant exposure.[4]
Spill Response Protocol
For small spills (less than 100 mL) that can be handled by trained personnel:
-
Evacuate and Isolate: Alert others in the area and restrict access. Ensure the spill is contained within a chemical fume hood if possible.
-
Don Appropriate PPE: Including respiratory protection if necessary.
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to dike the spill.[7]
-
Absorb the Spill: Gently cover the spill with the absorbent material, working from the outside in to prevent splashing.[8]
-
Collect the Absorbed Material: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.[9]
-
Decontaminate the Area: Wipe down the spill area with a soap and water solution.
-
Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste according to institutional and local regulations.
For large spills, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.
Environmental Hazards and Disposal
While some sources suggest that this compound contains no substances known to be hazardous to the environment, this is a data-poor area.[6] As a general principle for fluorinated aromatic compounds, their persistence in the environment can be a concern.[5][10] Therefore, it is imperative that this chemical and its waste products are not released into the environment. All waste containing this compound must be collected in designated, labeled, and sealed containers for disposal by a licensed hazardous waste contractor.
Occupational Exposure Limits
As of the writing of this guide, no specific Occupational Exposure Limits (OELs), such as a Permissible Exposure Limit (PEL) from OSHA or a Threshold Limit Value (TLV) from ACGIH, have been established for this compound. In the absence of a specific OEL, a conservative approach must be taken.[11] The principles of "As Low As Reasonably Achievable" (ALARA) should be strictly followed. All work should be conducted in a manner that minimizes the potential for exposure.
Conclusion
This compound is a valuable research chemical that can be used safely with a comprehensive understanding of its hazards and the implementation of robust safety protocols. The key to safe handling lies in recognizing its acute toxicity, potential for in-vivo cyanide release, and the hazards associated with its decomposition products. By adhering to the engineering controls, PPE requirements, and emergency procedures outlined in this guide, researchers can mitigate the risks and maintain a safe laboratory environment.
References
-
ECETOC. (n.d.). Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances. Retrieved from [Link]
-
Naumann, B. D., et al. (2020). Considerations for setting occupational exposure limits for novel pharmaceutical modalities. PubMed Central. Retrieved from [Link]
-
City University of New York. (n.d.). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
-
Kiel, M., & Engesser, K. H. (2015). The biodegradation vs. biotransformation of fluorosubstituted aromatics. PubMed. Retrieved from [Link]
-
University of British Columbia. (n.d.). General Chemical Spill Procedures. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Hyde Park Environmental. (n.d.). Chemical spills procedure: A guide. Retrieved from [Link]
- Zand, A. D., et al. (2017). Potential impact of the herbicide 2,4-dichlorophenoxyacetic acid on human and ecosystems.
- Jote, C. A. (2019). A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms. Juniper Publishers.
- Rácz, A., et al. (2014). Assessment of 2,4-difluoroaniline Aquatic Toxicity Using A Zebrafish (Danio rerio) Model. Chula Digital Collections.
- NIOSH. (2017). Final Immediately Dangerous to Life or Health (IDLH) Value Profiles. Federal Register.
- NIOSH. (n.d.). Immediately Dangerous to Life or Health (IDLH) value profile: Benzonitrile. CDC.
- NIOSH. (n.d.). Immediately Dangerous To Life or Health (IDLH) Values. CDC.
- Brüsewitz, G., et al. (1977).
- Brüsewitz, G., et al. (1977).
- Andersson, M., et al. (2025). In vitro metabolism of Benzyl-4CN-BUTINACA and MDMB-4CN-BUTINACA using human hepatocytes and LC-QToF-MS analysis. Diva-portal.org.
- Brüsewitz, G., et al. (1977).
- Tanii, H., & Hashimoto, K. (1982).
- Meanwell, N. A. (2021). Metabolism and Toxicity of Fluorine Compounds. PubMed Central.
- Google Patents. (n.d.). CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile.
- van der Meer, J. R., et al. (2016).
-
Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]
- van Ravenzwaay, B., et al. (2025). Comparative metabolism of 2,4-dichlorophenoxyacetic acid (2,4-D) in rat and dog.
- Knopp, D., & Schiller, F. (n.d.).
- Palackal, T., et al. (n.d.). In vitro studies on the chemical reactivity of 2,4-dichlorophenoxyacetyl-S-acyl-CoA thioester. PubMed.
- Poletta, G. L., et al. (2016). Toxic and genotoxic effects of the 2,4-dichlorophenoxyacetic acid (2,4-D)
- van Ravenzwaay, B., et al. (n.d.). Comparative metabolism of 2,4-dichlorophenoxyacetic acid (2,4-D)
- de Souza, J. M., et al. (n.d.).
Sources
- 1. noaa.gov [noaa.gov]
- 2. researchgate.net [researchgate.net]
- 3. ecetoc.org [ecetoc.org]
- 4. Toxicity of benzyl cyanide in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anaerobic degradation of fluorinated aromatic compounds [pubmed.ncbi.nlm.nih.gov]
- 6. Federal Register :: Final Immediately Dangerous to Life or Health (IDLH) Value Profiles [federalregister.gov]
- 7. ftp.cdc.gov [ftp.cdc.gov]
- 8. cdc.gov [cdc.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. The biodegradation vs. biotransformation of fluorosubstituted aromatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ecetoc.org [ecetoc.org]
A Technical Guide to the Solubility of 2,4-Difluorophenylacetonitrile in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2,4-Difluorophenylacetonitrile, a key intermediate in pharmaceutical and agrochemical synthesis. In the absence of extensive published quantitative solubility data, this document focuses on the theoretical principles governing its solubility, predictive assessments based on its molecular structure, and detailed, field-proven experimental protocols for determining its solubility in various organic solvents. This guide is intended for researchers, scientists, and drug development professionals, offering both a foundational understanding and practical methodologies for working with this compound. We will explore the physicochemical properties of this compound, delve into the principles of solvent-solute interactions, and provide step-by-step instructions for accurate solubility determination.
Introduction: The Significance of this compound in Synthetic Chemistry
This compound is an aromatic organic compound distinguished by a phenyl ring substituted with two fluorine atoms at the 2 and 4 positions, and an acetonitrile functional group.[1] This compound serves as a versatile building block in the synthesis of more complex molecules, particularly within the pharmaceutical and fine chemical industries.[2] The presence of fluorine atoms in its structure can enhance the metabolic stability and bioavailability of drug candidates, making it a valuable synthon in medicinal chemistry.[3] Furthermore, its derivatives are utilized in the development of agrochemicals.[1]
Understanding the solubility of this compound in various organic solvents is paramount for its effective use in synthesis, purification, and formulation. Solubility dictates the choice of reaction media, influences reaction kinetics, and is a critical parameter in crystallization and purification processes.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound provides a foundation for predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₈H₅F₂N | PubChem[4] |
| Molecular Weight | 153.13 g/mol | PubChem[4] |
| Appearance | Colorless to pale yellow liquid | CymitQuimica[1] |
| Density | 1.249 g/mL at 25 °C | Sigma-Aldrich[5] |
| Boiling Point | 98 °C at 10 mmHg | Synquest Labs[6] |
| Refractive Index | n20/D 1.48 (lit.) | Sigma-Aldrich[5] |
The presence of the polar nitrile group (-C≡N) and the electronegative fluorine atoms contribute to the molecule's overall polarity. However, the aromatic ring introduces a nonpolar character. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity of the solvent.
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[7] This principle suggests that substances with similar polarities are more likely to be soluble in one another.
Solvent-Solute Interactions
The dissolution of this compound in an organic solvent involves the disruption of intermolecular forces in both the solute and the solvent, and the formation of new solute-solvent interactions. The key interactions at play include:
-
Dipole-Dipole Interactions: The polar nitrile group in this compound can engage in dipole-dipole interactions with polar solvent molecules such as acetone, ethyl acetate, and dichloromethane.
-
Hydrogen Bonding: While this compound does not possess a hydrogen bond donor, the nitrogen atom of the nitrile group can act as a hydrogen bond acceptor. This allows for potential interactions with protic solvents like methanol and ethanol.
-
Van der Waals Forces: The aromatic ring and the overall molecule will exhibit London dispersion forces, which will be the primary mode of interaction with nonpolar solvents like toluene and hexane.
Predictive Assessment of Solubility
Based on the molecular structure of this compound, we can make the following qualitative predictions about its solubility in common organic solvents:
-
High Solubility Expected: In polar aprotic solvents such as acetone, ethyl acetate, acetonitrile, and dichloromethane . The dipole-dipole interactions between the nitrile group and the solvent molecules are expected to be strong, leading to favorable dissolution.
-
Moderate to High Solubility Expected: In polar protic solvents like methanol and ethanol . The potential for hydrogen bonding with the nitrile group, in addition to dipole-dipole interactions, should promote solubility.
-
Moderate Solubility Expected: In aromatic, nonpolar solvents like toluene . The π-π stacking interactions between the phenyl rings of the solute and solvent can contribute to solubility.
-
Low Solubility Expected: In aliphatic, nonpolar solvents such as hexane . The lack of strong intermolecular forces between the polar part of the solute and the nonpolar solvent will likely result in poor solubility.
Experimental Determination of Solubility
To obtain quantitative solubility data, experimental determination is essential. The following section outlines a robust and widely accepted method for this purpose.
The Equilibrium Shake-Flask Method
The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound in a given solvent.[8]
Caption: Workflow for the equilibrium shake-flask solubility determination method.
-
Preparation of the Solvent System: Use high-purity organic solvents. Degas the solvents if necessary to prevent bubble formation.
-
Addition of Solute: Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The presence of excess, undissolved solute is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. A common practice is to use a mechanical shaker or a magnetic stirrer in a temperature-controlled environment (e.g., a water bath or incubator). The equilibration time can vary, but 24 to 48 hours is often sufficient. It is advisable to perform preliminary experiments to determine the optimal equilibration time.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solute to settle. To separate the saturated solution from the excess solid, centrifugation is the preferred method as it minimizes solvent loss. Alternatively, filtration through a chemically inert filter (e.g., PTFE syringe filter) can be used.
-
Quantification of Solute: Carefully withdraw an aliquot of the clear, saturated supernatant. Dilute the aliquot gravimetrically with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analytical Method: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly accurate and precise method for quantifying the concentration of this compound. A validated HPLC method with a suitable calibration curve should be used.
-
Calculation of Solubility: From the determined concentration of the diluted aliquot, calculate the original concentration in the saturated solution. This value represents the solubility of this compound in the specific solvent at the given temperature.
Factors Influencing Solubility
Several factors can significantly impact the solubility of this compound.
-
Temperature: The solubility of most organic compounds in organic solvents increases with temperature.[7] It is crucial to control the temperature during solubility experiments.
-
Solvent Purity: The presence of impurities, particularly water, in organic solvents can alter their polarity and, consequently, the measured solubility.
-
Polymorphism: Although this compound is a liquid at room temperature, if it were a solid, different crystalline forms (polymorphs) could exhibit different solubilities.
Data Presentation and Interpretation
While specific quantitative data for this compound is not widely published, the following table provides a template for presenting experimentally determined solubility data.
| Organic Solvent | Solvent Type | Predicted Solubility | Experimentally Determined Solubility (g/L at 25°C) |
| Methanol | Polar Protic | Moderate to High | |
| Ethanol | Polar Protic | Moderate to High | |
| Acetone | Polar Aprotic | High | |
| Acetonitrile | Polar Aprotic | High | |
| Dichloromethane | Polar Aprotic | High | |
| Ethyl Acetate | Polar Aprotic | High | |
| Toluene | Nonpolar Aromatic | Moderate | |
| Hexane | Nonpolar Aliphatic | Low |
Conclusion and Future Perspectives
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While a predictive assessment based on its molecular structure offers valuable insights, accurate quantitative data can only be obtained through rigorous experimental work. The detailed protocol for the equilibrium shake-flask method provides a reliable approach for researchers to generate this critical data.
Future work should focus on the systematic experimental determination of the solubility of this compound in a wide range of organic solvents at various temperatures. This data would be invaluable for process optimization in synthetic chemistry and for the development of robust formulations in the pharmaceutical and agrochemical industries.
References
-
Exploring 2,3-Difluorophenylacetonitrile: Properties, Applications, and Manufacturing Insights. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
Sources
- 1. CAS 656-35-9: (2,4-difluorophenyl)acetonitrile [cymitquimica.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. benzonitrile [chemister.ru]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. 2,4-二氟苯乙腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. CAS 656-35-9 | 3737-3-24 | MDL MFCD00009971 | 2-(2,4-Difluorophenyl)acetonitrile | SynQuest Laboratories [synquestlabs.com]
- 7. youtube.com [youtube.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
spectral data for 2,4-Difluorophenylacetonitrile (NMR, IR, Mass Spec)
An In-depth Technical Guide to the Spectral Characterization of 2,4-Difluorophenylacetonitrile
Foreword: The Analytical Imperative in Modern Chemistry
In the landscape of contemporary drug development and materials science, the unambiguous structural elucidation of chemical entities is paramount. Molecules like this compound (DFPAN) serve as critical building blocks, and a comprehensive understanding of their spectral signatures is not merely an academic exercise but a foundational requirement for quality control, reaction monitoring, and mechanistic investigation. This guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for DFPAN, framed through the lens of practical application and experimental causality.
Molecular Overview and Significance
This compound is an aromatic nitrile that is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its utility stems from the strategic placement of two fluorine atoms on the phenyl ring, which can significantly modulate the parent molecule's metabolic stability, lipophilicity, and binding affinity. A thorough characterization ensures the identity and purity of this starting material, preventing downstream synthetic complications.
Compound Details:
-
Molecular Formula: C₈H₅F₂N[3]
-
Molecular Weight: 153.13 g/mol [3]
-
CAS Number: 656-35-9
-
Appearance: Colorless to pale yellow liquid[2]
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the cornerstone of structural analysis for organic molecules. For DFPAN, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the atomic connectivity and electronic environment.
¹H NMR Spectroscopy
The proton NMR spectrum reveals the nature of the hydrogen atoms within the molecule. The aromatic region is complex due to spin-spin coupling between protons (H-H) and through-space or through-bond coupling with the nearby fluorine atoms (H-F).
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| H-6 | ~7.5 | ddd (doublet of doublet of doublets) | J(H-H) ≈ 8.5, J(H-F) ≈ 6.5, J(H-F) ≈ 0.5 | 1H |
| H-5 | ~7.1 | ddd (doublet of doublet of doublets) | J(H-H) ≈ 8.5, J(H-F) ≈ 9.0, J(H-H) ≈ 2.5 | 1H |
| H-3 | ~7.0 | ddd (doublet of doublet of doublets) | J(H-F) ≈ 9.0, J(H-H) ≈ 2.5, J(H-F) ≈ 5.0 | 1H |
| -CH₂- | ~3.8 | s (singlet) or t (triplet) | J(H-F) ≈ 1.5 (if resolved) | 2H |
Expertise & Experience: The complexity of the aromatic signals is a direct consequence of the fluorine substituents. The observed multiplicity (ddd) for each aromatic proton arises from coupling to its ortho and meta proton neighbors, as well as coupling to the fluorine atoms. The benzylic protons (-CH₂-) appear as a singlet or a very narrow triplet, with potential small four-bond coupling to the ortho fluorine (F-2). The exact chemical shifts and coupling constants can vary slightly based on the solvent and spectrometer frequency.
Caption: Key ¹H-¹H and ¹H-¹⁹F coupling relationships in DFPAN.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum identifies all unique carbon environments. The presence of fluorine significantly influences the chemical shifts and introduces C-F coupling, which can complicate the spectrum unless broadband ¹⁹F decoupling is applied.[4]
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity (¹H-decoupled) | Coupling Constant (J(C-F), Hz) |
| C-2 | ~163 | dd (doublet of doublets) | ¹J ≈ 250, ²J ≈ 12 |
| C-4 | ~161 | dd (doublet of doublets) | ¹J ≈ 250, ²J ≈ 12 |
| C-6 | ~132 | d (doublet) | ³J ≈ 8 |
| C-1 | ~118 | dd (doublet of doublets) | ²J ≈ 20, ⁴J ≈ 4 |
| C-5 | ~112 | d (doublet) | ²J ≈ 22 |
| -CN | ~116 | s (singlet) | - |
| C-3 | ~105 | t (triplet) | ²J ≈ 26 |
| -CH₂- | ~17 | s (singlet) or t (triplet) | ³J ≈ 4 |
Expertise & Experience: The carbons directly bonded to fluorine (C-2, C-4) exhibit very large one-bond coupling constants (¹J(C-F) > 240 Hz) and are shifted significantly downfield due to the electronegativity of fluorine. The other aromatic carbons show smaller two-, three-, or four-bond couplings. The nitrile carbon (-CN) and methylene carbon (-CH₂-) are also identifiable in their characteristic regions. A proton-decoupled spectrum without fluorine decoupling will show these C-F splittings, whereas a simultaneous ¹H and ¹⁹F decoupled experiment would yield sharp singlets for all carbon signals, simplifying the spectrum for assignment.[4]
¹⁹F NMR Spectroscopy
¹⁹F NMR is highly sensitive and provides direct information about the fluorine environments. With CFCl₃ as a common reference (δ = 0 ppm), aryl fluorides typically appear in a well-defined region.[5][6][7]
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| F-2 | ~ -110 | m (multiplet) |
| F-4 | ~ -114 | m (multiplet) |
Expertise & Experience: Two distinct signals are expected as the fluorine atoms are chemically non-equivalent. Each signal appears as a multiplet due to coupling with the aromatic protons (H-3, H-5, H-6). The precise chemical shifts are sensitive to the electronic environment and solvent.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying key functional groups. The spectrum of DFPAN is dominated by absorptions from the nitrile group, the aromatic ring, and the carbon-fluorine bonds.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| ~3050-3100 | Aromatic C-H Stretch | Medium |
| ~2930-2970 | Aliphatic C-H Stretch (-CH₂-) | Medium-Weak |
| ~2255 | C≡N Nitrile Stretch | Strong, Sharp |
| ~1615, 1500 | Aromatic C=C Stretch | Strong-Medium |
| ~1200-1300 | Aryl C-F Stretch | Strong |
| ~1100-1150 | Aryl C-F Stretch | Strong |
Trustworthiness: The most diagnostic peak in the IR spectrum is the strong, sharp absorption for the nitrile (C≡N) stretch, typically found around 2250 cm⁻¹.[8][9] Its presence is a highly reliable indicator of the nitrile functionality. The strong bands in the 1100-1300 cm⁻¹ region are characteristic of the C-F stretching vibrations, confirming the fluorination of the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.
-
Molecular Ion (M⁺): The exact mass of C₈H₅F₂N is 153.0390 Da.[3][10] In a typical electron ionization (EI) mass spectrum, a prominent peak will be observed at m/z = 153, corresponding to the molecular ion.
Table of Key Fragments:
| m/z | Proposed Fragment | Notes |
| 153 | [C₈H₅F₂N]⁺ | Molecular Ion (M⁺)[3] |
| 152 | [C₈H₄F₂N]⁺ | Loss of a hydrogen atom [M-H]⁺[3] |
| 126 | [C₇H₄F₂]⁺ | Loss of HCN (cyanide radical) [M-HCN]⁺[3] |
Expertise & Experience: The fragmentation of DFPAN under EI conditions is predictable. The molecular ion is typically abundant. A common and logical fragmentation pathway is the loss of a hydrogen cyanide molecule (HCN, 27 Da) from the molecular ion, leading to the fragment at m/z 126. This benzylic cleavage is a characteristic fragmentation for phenylacetonitrile derivatives.
Caption: Primary fragmentation pathway for DFPAN in EI-MS.
Experimental Protocols: A Self-Validating System
The acquisition of high-quality, reproducible spectral data requires standardized protocols.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[11]
-
¹H NMR Acquisition: Acquire data with a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
¹³C NMR Acquisition: Acquire data using proton decoupling. Use a spectral width of ~240 ppm, a relaxation delay of 2-5 seconds, and accumulate several hundred to a few thousand scans for adequate signal-to-noise. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
¹⁹F NMR Acquisition: Acquire data with a spectral width of ~100 ppm, referencing to an external or internal standard like CFCl₃ (δ = 0 ppm).
IR Spectroscopy Protocol
-
Technique: Use an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory for liquid samples, or prepare a thin film on a KBr plate ("neat" sample).[3]
-
Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Processing: Perform a background scan of the clean ATR crystal or empty beam path. Acquire the sample spectrum (typically 16-32 scans co-added) and present the data in terms of transmittance or absorbance.
GC-MS Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
-
GC Method: Inject 1 µL of the solution. Use a standard non-polar capillary column (e.g., DB-5ms). Program the oven temperature to ramp from ~50°C to 280°C to ensure elution of the compound.
-
MS Method: Set the EI source energy to 70 eV. Scan a mass range of m/z 40-400. The resulting mass spectrum can be compared against spectral libraries like NIST for confirmation.[3]
Safety and Handling
As a chemical intermediate, this compound must be handled with appropriate precautions.
-
Hazards: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause serious skin and eye irritation.[3][12][13]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[12]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.[14]
Conclusion
The structural identity of this compound is unequivocally confirmed through the collective evidence provided by NMR, IR, and mass spectrometry. Each technique offers a unique and complementary piece of the structural puzzle: ¹H and ¹³C NMR map the carbon-hydrogen framework and the influence of the fluorine atoms; ¹⁹F NMR directly observes the fluorine environments; IR spectroscopy confirms the presence of key functional groups, especially the nitrile; and mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns. This comprehensive spectral dataset serves as a reliable fingerprint for this important synthetic building block, ensuring its quality and proper use in research and development.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C8H5F2N). Retrieved from [Link]
-
Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. UCSB Chemistry and Biochemistry. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]
-
University of Ottawa. (n.d.). 19Fluorine NMR. NMR Facility. Retrieved from [Link]
-
ResearchGate. (n.d.). Stationary IR spectra of several acetonitrile isotopologues. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Acetonitrile. NIST WebBook. Retrieved from [Link]
Sources
- 1. This compound | 656-35-9 [chemicalbook.com]
- 2. CAS 656-35-9: (2,4-difluorophenyl)acetonitrile [cymitquimica.com]
- 3. This compound | C8H5F2N | CID 69565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 5. 19F [nmr.chem.ucsb.edu]
- 6. colorado.edu [colorado.edu]
- 7. 19Flourine NMR [chem.ch.huji.ac.il]
- 8. researchgate.net [researchgate.net]
- 9. Acetonitrile [webbook.nist.gov]
- 10. PubChemLite - this compound (C8H5F2N) [pubchemlite.lcsb.uni.lu]
- 11. rsc.org [rsc.org]
- 12. fishersci.com [fishersci.com]
- 13. echemi.com [echemi.com]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
An In-depth Technical Guide to the Commercial Availability and Sourcing of 2,4-Difluorophenylacetonitrile
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 2,4-Difluorophenylacetonitrile (CAS No. 656-35-9), a key building block in medicinal chemistry. We will delve into its commercial availability, strategic procurement, in-house synthesis alternatives, and essential quality control measures.
Introduction: The Strategic Importance of this compound
This compound is an aromatic nitrile featuring a phenyl ring substituted with two fluorine atoms.[1] This structural motif is of significant interest in drug discovery. The strategic incorporation of fluorine atoms into a molecule can profoundly influence its physicochemical and biological properties, such as metabolic stability, membrane permeability, and binding affinity to target proteins.[2][3] Consequently, this compound serves as a valuable precursor for synthesizing a wide range of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1]
Key Chemical Properties:
-
Molecular Formula: C₈H₅F₂N[4]
-
Molecular Weight: 153.13 g/mol [4]
-
Appearance: Colorless to pale yellow liquid[1]
-
Density: ~1.249 g/mL at 25 °C[5]
-
Refractive Index: n20/D ~1.48[5]
Commercial Landscape: Sourcing and Supplier Analysis
A reliable supply of high-purity starting materials is paramount for reproducible research and development. This compound is readily available from a variety of chemical suppliers, ranging from large global distributors to specialized niche manufacturers.
Major Commercial Suppliers
Prominent suppliers for research and bulk quantities include:
-
Sigma-Aldrich (Merck): A leading global supplier offering this compound, typically at high purity (e.g., 97%), suitable for most R&D applications.[6] They provide comprehensive documentation, including Certificates of Analysis (CoA) and Safety Data Sheets (SDS).[7]
-
Thermo Fisher Scientific (Alfa Aesar): Another major distributor that lists this compound and provides access to spectral data for their samples.[4]
-
TCI Chemicals: A well-regarded supplier known for its extensive catalog of organic reagents, often providing various grades and quantities.
-
Specialty Manufacturers: Numerous other suppliers, including those based in China, offer this product, sometimes at a more competitive price point, especially for bulk orders.[5][8][9]
Supplier Comparison
When selecting a supplier, researchers should consider factors beyond price. Quality, consistency, and documentation are critical.
| Supplier Type | Typical Purity | Available Quantities | Key Considerations |
| Global Distributors (e.g., Sigma-Aldrich, Thermo Fisher) | ≥97% | Grams to Kilograms | High reliability, extensive quality control, readily available documentation (CoA, SDS), higher cost. |
| Specialty Chemical Companies (e.g., TCI) | >98% | Grams to Kilograms | Broad portfolio, high purity standards, good documentation. |
| Manufacturers & Direct Wholesalers | ≥98% | Kilograms to Tons | Cost-effective for bulk quantities, may require more stringent in-house quality control, lead times can vary.[8] |
Procurement and Quality Verification Workflow
A systematic approach to procurement and validation is essential to ensure the integrity of experimental results. The workflow below outlines the decision-making process from identifying a need to utilizing the verified reagent.
Caption: Procurement and Quality Control (QC) workflow for chemical reagents.
Expert Insight: Always request a lot-specific Certificate of Analysis (CoA) before purchase. Upon receipt, it is best practice to perform in-house analytical testing to verify the identity and purity of the material, as supplier specifications can have a margin of error. Key analytical methods include NMR, GC-MS, and HPLC.[10]
In-House Synthesis as a Strategic Alternative
For larger quantities or when commercial sources are unavailable, in-house synthesis provides a viable alternative. A common and reliable method is the nucleophilic substitution of 2,4-difluorobenzyl halide with a cyanide salt.
Representative Synthesis Protocol
The following protocol describes the cyanation of 2,4-difluorobenzyl bromide.
Reaction: 2,4-Difluorobenzyl Bromide + Sodium Cyanide → this compound + Sodium Bromide
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked flask equipped with a condenser, mechanical stirrer, and nitrogen inlet, dissolve sodium cyanide (NaCN) in a suitable solvent such as DMF or DMSO.
-
Starting Material Addition: Slowly add a solution of 2,4-difluorobenzyl bromide in the same solvent to the cyanide solution at room temperature. The addition should be controlled to manage the exothermic nature of the reaction.
-
Reaction Monitoring: Heat the mixture to 50-70 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and an organic solvent (e.g., ethyl acetate).
-
Extraction: Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Causality: The choice of a polar aprotic solvent like DMF or DMSO is crucial as it effectively dissolves the cyanide salt while also being suitable for Sₙ2 reactions. Monitoring the exotherm during the addition of the benzyl bromide is critical to prevent runaway reactions and the formation of impurities.
Caption: Synthesis pathway for this compound.
Safety, Handling, and Storage
This compound is a hazardous substance and must be handled with appropriate precautions.
-
Hazards: It is harmful if swallowed, in contact with skin, or if inhaled.[4] It also causes skin and serious eye irritation.[4][11]
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials. The compound is a combustible liquid.[7]
Always consult the latest Safety Data Sheet (SDS) from your supplier before handling the material.[11]
Conclusion
This compound is an indispensable reagent in modern drug discovery and fine chemical synthesis. While readily available from major commercial suppliers, researchers must adopt a rigorous procurement and verification strategy to ensure quality and reproducibility. For large-scale needs or supply chain resilience, a well-understood in-house synthesis protocol serves as a powerful alternative. By combining careful supplier selection with robust analytical validation and safe handling practices, scientists can effectively leverage this versatile building block in their research endeavors.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
GlobalChemMall. (n.d.). China Low Price this compound Manufacturers, Suppliers. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-difluorobenzonitrile. Retrieved from [Link]
-
GlobalChemMall. (n.d.). Exploring 2,3-Difluorophenylacetonitrile: Properties, Applications, and Manufacturing Insights. Retrieved from [Link]
- Google Patents. (n.d.). CN1962623A - Process for preparing 2,4-difluoro benzonitril.
- Google Patents. (n.d.). CN100457721C - Process for preparing 2,4-difluorocyanobenzene.
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320–330. Retrieved from [Link]
-
Chemsrc. (n.d.). 2-(3,4-Difluorophenyl)acetonitrile Price. Retrieved from [Link]
-
GSRS. (n.d.). This compound. Retrieved from [Link]
-
Regulatory Science. (n.d.). Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry. Retrieved from [Link]
Sources
- 1. CAS 656-35-9: (2,4-difluorophenyl)acetonitrile [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C8H5F2N | CID 69565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 656-35-9 [chemicalbook.com]
- 6. This compound 97 656-35-9 [sigmaaldrich.com]
- 7. 2,4-二氟苯乙腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. globalchemmall.com [globalchemmall.com]
- 9. echemi.com [echemi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. fishersci.com [fishersci.com]
Introduction: The Strategic Importance of 2,4-Difluorophenylacetonitrile
An In-Depth Technical Guide to the Core Reactivity of the Nitrile Group in 2,4-Difluorophenylacetonitrile
This compound is a pivotal intermediate in modern synthetic chemistry, particularly within the pharmaceutical and agrochemical sectors.[1] Its structure, featuring a reactive nitrile group appended to a difluorinated aromatic ring, offers a unique combination of electronic properties that make it a versatile building block for complex molecular architectures. The presence of two fluorine atoms on the phenyl ring significantly modulates the molecule's reactivity, enhancing its utility in drug development by influencing properties like metabolic stability and binding affinity.[2][3]
This guide provides an in-depth exploration of the fundamental reactivity of the nitrile group in this compound. We will move beyond simple reaction schemes to dissect the underlying electronic factors, explain the causality behind experimental choices, and provide robust, field-tested protocols for its key transformations. This document is intended for researchers, medicinal chemists, and process development scientists seeking to harness the full synthetic potential of this valuable compound.
Chapter 1: Electronic Profile and Inherent Reactivity
The reactivity of this compound is governed by the interplay between the intrinsic properties of the nitrile group and the powerful electronic influence of the 2,4-difluorophenyl moiety.
The Nitrile Functional Group: An Electrophilic Hub
The nitrile group (—C≡N) is a linear, sp-hybridized functional group characterized by a highly polarized carbon-nitrogen triple bond.[4][5] The electronegative nitrogen atom withdraws electron density, rendering the nitrile carbon significantly electrophilic and susceptible to nucleophilic attack.[4][5][6][7] This electrophilicity is central to its most common transformations. A key resonance structure places a formal positive charge on the carbon, highlighting its similarity to a carbonyl carbon.[5][6]
Influence of the 2,4-Difluorophenyl Moiety
The two fluorine atoms on the phenyl ring are the dominant controllers of the molecule's reactivity profile. Their influence is twofold:
-
Inductive Effect (-I): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect. This effect is transmitted through the sigma bonds, pulling electron density from the phenyl ring and, consequently, from the attached acetonitrile group. This significantly enhances the electrophilicity of the nitrile carbon, making it more reactive towards nucleophiles compared to its non-fluorinated analog.[8][9]
-
Acidity of α-Protons: The combined electron-withdrawing power of the difluorophenyl ring and the nitrile group increases the acidity of the benzylic protons (the CH₂ group). This facilitates the formation of a resonance-stabilized carbanion, a crucial step for carbon-carbon bond-forming reactions at the α-position.[10]
Chapter 2: Key Transformations of the Nitrile Group
The enhanced electrophilicity of the nitrile carbon in this compound allows for a range of high-yield transformations into other valuable functional groups.
Hydrolysis: Accessing Amides and Carboxylic Acids
The conversion of the nitrile group to a carboxylic acid is a fundamental and robust transformation, typically proceeding through an amide intermediate.[11][12][13] This reaction can be effectively catalyzed by either acid or base.[11][14]
Mechanistic Rationale: Under acidic conditions, the nitrile nitrogen is protonated, which dramatically increases the electrophilicity of the carbon atom for attack by a weak nucleophile like water.[13][15][16] In basic hydrolysis, the potent hydroxide nucleophile directly attacks the nitrile carbon, forming an imine anion that is subsequently protonated by water.[12][17] In both pathways, an amide intermediate is formed, which is then further hydrolyzed to the carboxylic acid.[11][12][13] Elevated temperatures are often required to drive the second hydrolysis step (amide to carboxylic acid) to completion.[11]
Caption: Workflow for the reduction of a nitrile to a primary amine.
Experimental Protocol: Catalytic Hydrogenation with Raney Nickel
-
Setup: Charge a high-pressure hydrogenation vessel (Parr apparatus) with this compound (1 equivalent) dissolved in methanol containing 5-10% ammonia.
-
Catalyst Addition: Carefully add Raney Nickel (5-10 wt% loading) as a slurry in methanol. Causality: Raney Nickel is an active and economical catalyst for nitrile hydrogenation. [18][19]It must be handled wet to prevent pyrophoric activity.
-
Reaction: Seal the vessel, purge with nitrogen, then pressurize with hydrogen gas to 50-100 psi. Heat to 40-60 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake.
-
Workup: Cool the vessel, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude primary amine, which can be further purified by distillation or crystallization.
Reaction with Organometallics: Ketone Synthesis
The reaction of nitriles with Grignard or organolithium reagents, followed by acidic hydrolysis, is a powerful method for forming ketones and establishing a new carbon-carbon bond. [6][13][16] Mechanistic Rationale: The highly nucleophilic carbon of the organometallic reagent attacks the electrophilic nitrile carbon. [6]This forms a stable intermediate imine salt (a magnesium or lithium iminate). This salt is unreactive towards a second equivalent of the organometallic reagent. The subsequent addition of aqueous acid hydrolyzes the imine to the corresponding ketone. [7] Experimental Protocol: Grignard Reaction to form 1-(2,4-Difluorophenyl)propan-2-one
-
Setup: In an oven-dried, three-neck flask under a nitrogen atmosphere, place this compound (1 equivalent) in anhydrous diethyl ether. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add methylmagnesium bromide (1.1 equivalents, 3.0 M solution in ether) via a syringe, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Workup: Cool the mixture back to 0 °C and slowly quench by adding saturated aqueous ammonium chloride solution. Causality: The acidic workup is essential to protonate and hydrolyze the intermediate imine salt to the final ketone product.
-
Isolation: Separate the organic layer. Extract the aqueous layer with diethyl ether (2x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ketone, which can be purified by column chromatography or distillation.
Chapter 3: Reactivity at the α-Carbon
The benzylic protons of this compound are significantly acidic, enabling the formation of a nucleophilic carbanion for C-C bond formation.
Mechanistic Rationale: The acidity of the α-protons is enhanced by the inductive and resonance effects of both the nitrile group and the electron-withdrawing 2,4-difluorophenyl ring. A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is required to deprotonate the α-carbon completely without attacking the nitrile group itself. [10]The resulting nitrile anion is a potent nucleophile that can react with various electrophiles, such as alkyl halides.
Caption: General workflow for the α-alkylation of an activated nitrile.
Experimental Protocol: α-Alkylation
-
Base Preparation: In a dry flask under nitrogen, cool a solution of diisopropylamine (1.1 equivalents) in anhydrous THF to -78 °C. Slowly add n-butyllithium (1.05 equivalents) and stir for 30 minutes to generate LDA in situ.
-
Anion Formation: Slowly add a solution of this compound (1 equivalent) in anhydrous THF to the LDA solution at -78 °C. Stir for 1 hour. Causality: The low temperature is critical to prevent side reactions and ensure the stability of the base and the resulting carbanion.
-
Alkylation: Add the electrophile (e.g., iodomethane, 1.1 equivalents) to the carbanion solution at -78 °C and allow the reaction to slowly warm to room temperature overnight.
-
Workup and Isolation: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with ethyl acetate, dry the combined organic layers over sodium sulfate, and concentrate. Purify the product via flash column chromatography.
Conclusion
This compound is a powerful and versatile synthetic intermediate. The reactivity of its nitrile group is significantly enhanced by the strong electron-withdrawing nature of the difluorinated phenyl ring. This activation facilitates a wide array of essential transformations, including hydrolysis to carboxylic acids, reduction to primary amines, and reaction with organometallics to form ketones. Furthermore, the increased acidity of the α-protons opens a direct pathway for constructing new carbon-carbon bonds. A thorough understanding of these core reactivity principles, as detailed in this guide, empowers researchers and drug development professionals to strategically and efficiently incorporate this valuable building block into the synthesis of novel and complex molecules.
References
-
Metal Catalysis Acting on Nitriles in Early Earth Hydrothermal Systems. PubMed. Available at: [Link]
-
20.9: Nitriles. Chemistry LibreTexts. Available at: [Link]
-
Metal-catalyzed reactions of organic nitriles and boronic acids to access diverse functionality. Organic & Biomolecular Chemistry. Available at: [Link]
-
Hydrolysis of Nitriles Definition. Fiveable. Available at: [Link]
-
21.5. Hydrolysis of nitriles. Lumen Learning | Organic Chemistry II. Available at: [Link]
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. Available at: [Link]
-
RETRACTED: Metal Catalysis Acting on Nitriles in Early Earth Hydrothermal Systems. MDPI. Available at: [Link]
-
Biocatalytic hydrolysis of nitriles. ResearchGate. Available at: [Link]
- Process for hydrolysis of nitriles.Google Patents.
-
Chemistry of Nitriles. Fiveable. Available at: [Link]
-
20.7 Chemistry of Nitriles. OpenStax adaptation. Available at: [Link]
-
Nitrile. Wikipedia. Available at: [Link]
-
20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition. OpenStax adaptation 1. Available at: [Link]
-
Transition‐metal‐catalyzed addition of nitriles. ResearchGate. Available at: [Link]
-
Metal-Mediated and Metal-Catalyzed Hydrolysis of Nitriles. ResearchGate. Available at: [Link]
-
Fluoro-substituted ketones from nitriles using acidic and basic reaction conditions. National Institutes of Health (NIH). Available at: [Link]
-
Reactivity of Nitriles. Chemistry LibreTexts. Available at: [Link]
-
Reactions of Nitriles. Chemistry Steps. Available at: [Link]
-
Nitrile to Amine. Organic Chemistry Portal. Available at: [Link]
-
The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. PubMed. Available at: [Link]
-
FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. Available at: [Link]
-
Reactions of 2-4 each with nitriles. ResearchGate. Available at: [Link]
-
30.6: Cycloaddition Reactions. Chemistry LibreTexts. Available at: [Link]
-
Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Nitriles (OCR A Level Chemistry A): Revision Note. Save My Exams. Available at: [Link]
-
7.8 Reactions of Nitriles. KPU Pressbooks | Organic Chemistry II. Available at: [Link]
-
This compound (C8H5F2N). PubChemLite. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. ResearchGate. Available at: [Link]
-
Amine synthesis by nitrile reduction. Organic Chemistry Portal. Available at: [Link]
-
Our hypothesis: competing cycloaddition reactions. ResearchGate. Available at: [Link]
-
Electrochemical reduction of acetonitrile to ethylamine. National Institutes of Health (NIH). Available at: [Link]
- Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.Google Patents.
-
Synthesis of 2,3,4,5-Tetraphenylfuran, -thiophene and -pyrrole from Toluene. Asian Journal of Chemistry. Available at: [Link]
-
Substituent Effects in NHC-Boranes: Reactivity Switch in the Nucleophilic Fluorination of NHC-Boranes. ResearchGate. Available at: [Link]
-
Synthesis of 2,3-Dihydrofurans. Organic Chemistry Portal. Available at: [Link]
-
Reactivity and Influence of Fluorine in Aliphatic Compounds. SciSpace. Available at: [Link]
Sources
- 1. CAS 656-35-9: (2,4-difluorophenyl)acetonitrile [cymitquimica.com]
- 2. The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. fiveable.me [fiveable.me]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Fluoro-substituted ketones from nitriles using acidic and basic reaction conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nitrile - Wikipedia [en.wikipedia.org]
- 11. fiveable.me [fiveable.me]
- 12. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 13. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 14. savemyexams.com [savemyexams.com]
- 15. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 16. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 17. 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 18. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
The Dual Nature of Fluorine: An In-depth Technical Guide to the Reactivity of 2,4-Difluorophenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Subtle Power of Fluorine in Modern Chemistry
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. This guide delves into the nuanced role of fluorine in modulating the reactivity of a key synthetic intermediate: 2,4-Difluorophenylacetonitrile. By examining the electronic and steric effects of the two fluorine substituents, we will uncover the underlying principles that govern its chemical behavior. This document serves as a technical resource for scientists seeking to harness the unique properties of this versatile building block in their research and development endeavors.
The Electronic Landscape of this compound: A Tale of Two Effects
The reactivity of this compound is fundamentally governed by the strong electronegativity of the fluorine atoms, which exert a powerful influence on the electron distribution within the molecule. This influence manifests in two primary ways: the inductive effect and the resonance effect.
1.1 The Inductive Effect (-I): Electron Withdrawal and Its Consequences
Fluorine is the most electronegative element, and its presence on the phenyl ring results in a significant withdrawal of electron density through the sigma bonds. This inductive effect has several important consequences for the molecule's reactivity:
-
Activation of the Aromatic Ring towards Nucleophilic Attack: The electron-withdrawing nature of the fluorine atoms makes the aromatic ring electron-deficient and, therefore, more susceptible to attack by nucleophiles. This is a key feature exploited in nucleophilic aromatic substitution (SNAr) reactions.[1]
-
Increased Acidity of Benzylic Protons: The carbon atom adjacent to the nitrile group (the benzylic position) is rendered more electron-poor. This enhances the acidity of the protons attached to it, making them more susceptible to deprotonation by a base. This increased acidity is a crucial factor in reactions involving the formation of a benzylic carbanion.
-
Stabilization of Anionic Intermediates: The strong negative inductive effect of fluorine helps to stabilize any negative charge that develops in the molecule during a reaction, such as in the Meisenheimer complex formed during SNAr reactions.[2][3] This stabilization lowers the activation energy of the rate-determining step, often leading to faster reaction rates compared to non-fluorinated analogues.[2][3]
1.2 The Resonance Effect (+R): A Counterbalancing Act
While the inductive effect dominates, the lone pairs of electrons on the fluorine atoms can be delocalized into the π-system of the aromatic ring. This resonance effect, also known as a mesomeric effect, donates electron density to the ring. However, for fluorine, the +R effect is significantly weaker than its -I effect. The interplay of these two opposing electronic forces is what fine-tunes the reactivity of the molecule.
Reactivity at the Aromatic Ring: A Prime Substrate for Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the phenyl ring in this compound makes it an excellent substrate for SNAr reactions. The positions ortho and para to the strongly electron-withdrawing nitrile group are particularly activated.
2.1 Regioselectivity in SNAr Reactions
In this compound, there are two potential sites for nucleophilic attack: the carbon atom bearing the fluorine at the 2-position and the one at the 4-position. The outcome of the reaction is often dictated by a combination of electronic and steric factors.
-
Electronic Preference: The para-position (C4) is generally more electronically activated due to the combined electron-withdrawing effects of the nitrile group and the ortho-fluorine.
-
Steric Hindrance: The ortho-position (C2) is more sterically hindered, which can disfavor the approach of a bulky nucleophile.
Therefore, nucleophilic attack often preferentially occurs at the 4-position, leading to the displacement of the fluoride ion at that site.[4]
2.2 The Fluorine Advantage in SNAr
Counterintuitively, aryl fluorides are often more reactive in SNAr reactions than their chloro, bromo, or iodo counterparts.[2][3] This is because the rate-determining step in many SNAr reactions is the initial attack of the nucleophile to form the Meisenheimer intermediate.[2][3] The high electronegativity of fluorine strongly stabilizes this negatively charged intermediate through its inductive effect, thereby lowering the activation energy and accelerating the reaction.[2][3] The leaving group ability of the halide becomes less critical as the subsequent elimination step is typically fast.[2]
Experimental Protocol: A Representative SNAr Reaction
Objective: To demonstrate the regioselective nucleophilic aromatic substitution of this compound with a common nucleophile.
Reaction: this compound + Sodium Methoxide → 4-Methoxy-2-fluorophenylacetonitrile
Materials:
-
This compound (1.0 eq)
-
Sodium Methoxide (1.1 eq)
-
Anhydrous Methanol (as solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add this compound and anhydrous methanol.
-
Stir the solution until the starting material is fully dissolved.
-
Slowly add sodium methoxide to the solution. An exotherm may be observed.
-
Once the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 4-methoxy-2-fluorophenylacetonitrile.
Reactivity at the Benzylic Position: The Influence of Fluorine on C-H Acidity
The electron-withdrawing effects of the two fluorine atoms and the nitrile group significantly increase the acidity of the benzylic protons (the -CH₂- group). This enhanced acidity makes the benzylic position a prime site for deprotonation, opening up a range of synthetic transformations.
3.1 Formation of the Benzylic Carbanion
In the presence of a suitable base (e.g., sodium hydride, lithium diisopropylamide), this compound can be readily deprotonated to form a resonance-stabilized benzylic carbanion. The negative charge is delocalized onto the nitrile group and the aromatic ring.
3.2 Synthetic Applications of the Benzylic Carbanion
The generated carbanion is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, including:
-
Alkylation: Reaction with alkyl halides to introduce alkyl chains at the benzylic position.
-
Aldol-type reactions: Addition to aldehydes and ketones to form β-hydroxy nitriles.
-
Michael additions: Conjugate addition to α,β-unsaturated carbonyl compounds.
Data Presentation: Acidity of Phenylacetonitrile Derivatives
| Compound | Approximate pKa in DMSO |
| Phenylacetonitrile | 22 |
| 4-Fluorophenylacetonitrile | ~21 |
| This compound | ~20 |
Note: These are estimated values to illustrate the trend. Actual pKa values can vary depending on the solvent and experimental conditions.[5][6]
The decreasing pKa values demonstrate the acidifying effect of the fluorine substituents.
The Role of the Nitrile Group: A Versatile Functional Handle
The nitrile group (-C≡N) in this compound is not merely a spectator. It is a versatile functional group that can be transformed into a variety of other functionalities, further expanding the synthetic utility of this building block.
4.1 Hydrolysis to Carboxylic Acids
Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid, yielding 2,4-Difluorophenylacetic acid. This transformation is fundamental in the synthesis of many pharmaceutical intermediates.
4.2 Reduction to Amines
The nitrile group can be reduced to a primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This provides access to 2-(2,4-Difluorophenyl)ethanamine, a valuable synthon for the preparation of bioactive molecules.
Visualization of Key Transformations
Caption: Key reaction pathways of this compound.
Applications in Drug Discovery and Materials Science
The unique reactivity profile of this compound makes it a valuable building block in several areas of chemical research and development.
-
Pharmaceuticals: The 2,4-difluorophenyl motif is present in numerous approved drugs and clinical candidates. The ability to functionalize this core structure through the reactions described above is crucial for the synthesis of novel therapeutic agents.[7] The fluorine atoms can enhance metabolic stability, binding affinity, and membrane permeability of drug molecules.[8][9]
-
Agrochemicals: Similar to pharmaceuticals, the incorporation of fluorine can improve the efficacy and environmental profile of pesticides and herbicides.[7]
-
Materials Science: Fluorinated aromatic compounds are used in the synthesis of high-performance polymers, liquid crystals, and organic light-emitting diodes (OLEDs).[8] The thermal stability and chemical resistance of these materials are often enhanced by the presence of fluorine.[8][10]
Conclusion: A Molecule of Strategic Importance
This compound is a prime example of how the judicious placement of fluorine atoms can profoundly influence the reactivity of an organic molecule. The interplay of strong inductive electron withdrawal and weaker resonance electron donation activates the aromatic ring for nucleophilic substitution, increases the acidity of the benzylic protons, and ultimately provides a versatile platform for the synthesis of complex and valuable molecules. A thorough understanding of the principles outlined in this guide will empower researchers to effectively utilize this compound as a strategic building block in their synthetic endeavors.
References
-
Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. National Institutes of Health (NIH). [Link]
-
Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). ResearchGate. [Link]
-
Kinetics of the Reactions of Acetonitrile with Chlorine and Fluorine Atoms. ACS Publications. [Link]
-
Solvent response to fluorine-atom reaction dynamics in liquid acetonitrile. RSC Publishing. [Link]
-
Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Chemistry Stack Exchange. [Link]
-
Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Publications. [Link]
-
This compound. PubChem. [Link]
-
Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. ResearchGate. [Link]
-
EVB and polarizable MM study of energy relaxation in fluorine–acetonitrile reactions. RSC Publishing. [Link]
-
Concerted Nucleophilic Aromatic Substitutions. National Institutes of Health (NIH). [Link]
-
Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Wyzant. [Link]
-
Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed Central. [Link]
-
Solvent response to fluorine-atom reaction dynamics in liquid acetonitrile. University of Bristol Research Portal. [Link]
-
Exploring 2,3-Difluorophenylacetonitrile: Properties, Applications, and Manufacturing Insights. LinkedIn. [Link]
- Process for preparing 2,4-difluoro benzonitril.
- Process for preparing 2,4-difluorocyanobenzene.
-
FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. ACS Publications. [Link]
-
Fluorine-Enhanced Self-Assembled Bromotetrafluorobenzene–Acetonitrile Systems. ACS Publications. [Link]
-
Nucleophilic aromatic substitution. Wikipedia. [Link]
-
This compound (C8H5F2N). PubChemLite. [Link]
-
Correlation between pKa value for the R‐phenylacetonitrile ligand... ResearchGate. [Link]
-
Bordwell pKa Table. Organic Chemistry Data. [Link]
-
Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. [Link]
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. wyzant.com [wyzant.com]
- 4. michlala.edu [michlala.edu]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 7. CAS 656-35-9: (2,4-difluorophenyl)acetonitrile [cymitquimica.com]
- 8. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
A Guide to 2,4-Difluorophenylacetonitrile: From Core Properties to Frontier Research Applications
This document serves as an in-depth technical guide for researchers, medicinal chemists, and materials scientists on the chemical intermediate 2,4-Difluorophenylacetonitrile. Moving beyond a simple catalogue of properties, this guide provides a foundational understanding of its synthesis and reactivity, culminating in a forward-looking exploration of promising, under-explored research avenues. The insights herein are designed to empower drug development professionals and academic researchers to leverage the unique characteristics of this fluorinated building block in novel and impactful ways.
Core Characteristics and Physicochemical Landscape
This compound (CAS No. 656-35-9) is an organic compound featuring a phenyl ring substituted with two fluorine atoms at the 2 and 4 positions, and a cyanomethyl group.[1] This specific arrangement of functional groups imparts a unique combination of properties that make it a valuable synthon in various fields. The presence of fluorine atoms is particularly significant, as their incorporation into organic molecules is a well-established strategy in drug design to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.[2][3][4]
The compound is typically a colorless to pale yellow liquid at room temperature.[1][5] Its moderate polarity, arising from the nitrile group, allows for participation in dipole interactions.[1]
Table 1: Physicochemical and Spectroscopic Data
| Property | Value | Source |
| Molecular Formula | C₈H₅F₂N | [6][7] |
| Molecular Weight | 153.13 g/mol | [5][6][7] |
| CAS Number | 656-35-9 | [1][6] |
| Appearance | Colorless to pale yellow liquid | [1][5] |
| Density | 1.249 g/mL at 25 °C | [5][8] |
| Refractive Index (n20/D) | 1.48 | [5][8] |
| Boiling Point | 84-86 °C (at 2666.4 Pa) | [9] |
| Flash Point | 93 °C (closed cup) | [5] |
| ¹H NMR | Spectra available | [6] |
| IR Spectra | Spectra available | [6] |
| Mass Spectrometry | Spectra available | [6] |
Note: Spectroscopic data is available through public databases such as PubChem for detailed analysis.[6] The interpretation of these spectra is crucial for reaction monitoring and quality control in synthetic applications.[10][11][12]
Synthetic Pathways: Accessing the Core Scaffold
The primary and most direct route to this compound involves the nucleophilic substitution of a suitable benzyl halide with a cyanide salt. The most common precursor is 2,4-Difluorobenzyl bromide. This transformation is a cornerstone reaction, providing reliable access to the target molecule.
Workflow for a Standard Synthesis
Caption: Standard laboratory workflow for the synthesis of this compound.
Detailed Experimental Protocol: Cyanation of 2,4-Difluorobenzyl Bromide
This protocol describes a representative procedure. Researchers should always first consult safety data sheets and perform a thorough risk assessment.
-
Reagent Preparation: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer, dissolve sodium cyanide (1.1 equivalents) in a suitable solvent mixture, such as ethanol/water or dimethyl sulfoxide (DMSO).
-
Causality: The choice of solvent is critical. A polar aprotic solvent like DMSO can accelerate Sₙ2 reactions, while protic solvent mixtures are often used for safety and cost-effectiveness.
-
-
Reaction Initiation: To the stirred cyanide solution, add 2,4-Difluorobenzyl bromide (1.0 equivalent) dropwise at room temperature. A slight exotherm may be observed.
-
Heating and Monitoring: Heat the reaction mixture to 60-80 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting benzyl bromide is consumed.
-
Trustworthiness: Regular monitoring is a self-validating step, ensuring the reaction proceeds to completion and preventing the formation of side products due to prolonged heating.
-
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture into a larger volume of water and extract the product with an organic solvent like ethyl acetate or dichloromethane (3 x volumes).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter. The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield pure this compound.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, comparing the data with literature values.[6]
More modern approaches, such as palladium-catalyzed cyanation of 2,4-difluorobromobenzene using reagents like potassium ferrocyanide, offer an alternative route that avoids the handling of lachrymatory benzyl bromides.[13][14]
Chemical Reactivity and Derivatization Potential
The utility of this compound as a building block stems from the reactivity of its functional groups. Understanding these reactive sites is key to designing novel derivatives.
Caption: Proposed workflow for synthesizing novel CNS-active heterocyclic scaffolds.
High-Level Protocol:
-
α-Alkylation: Deprotonate this compound with a non-nucleophilic base (e.g., LDA, NaH) and react the resulting carbanion with an electrophile containing a second reactive group (e.g., 2-bromoethyl acetate).
-
Reductive Cyclization: Reduce the nitrile group of the functionalized intermediate to a primary amine using a reducing agent like LiAlH₄ or catalytic hydrogenation.
-
Ring Closure: Induce intramolecular cyclization of the resulting amino ester to form a lactam-based heterocyclic core.
-
Analysis: Characterize the novel scaffold and explore its diversification potential for a screening library.
Asymmetric Synthesis of Chiral Building Blocks
Proposed Approach: Phase-Transfer Catalysis An enantioselective alkylation of the benzylic position could be achieved using a chiral phase-transfer catalyst (PTC).
Experimental Outline:
-
System: A biphasic system (e.g., toluene/50% aq. NaOH) containing this compound, an alkylating agent (e.g., benzyl bromide), and a chiral quaternary ammonium salt (e.g., a derivative of Cinchona alkaloids).
-
Mechanism: The PTC transports the hydroxide ion into the organic phase to deprotonate the substrate. The resulting ion pair remains associated with the chiral catalyst, which directs the incoming electrophile to attack from a specific face, inducing enantioselectivity.
-
Goal: To produce α-substituted 2,4-difluorophenylacetonitriles with high enantiomeric excess (ee%).
-
Impact: This would create a direct route to chiral amines, acids, and other derivatives, significantly expanding the utility of the parent molecule in stereospecific synthesis.
Synthesis of Furan-Containing Bioisosteres
Rationale: The furan ring is a valuable heterocycle in medicinal chemistry, often acting as a bioisostere for a phenyl ring but with different electronic and solubility properties. [15]Combining the beneficial properties of the 2,4-difluorophenyl moiety with a furan ring could lead to novel compounds with unique structure-activity relationships (SAR). [16] Proposed Synthesis: A potential route involves a Knoevenagel-type condensation between this compound and a 1,2-dicarbonyl compound, followed by a cyclization step. For instance, reaction with a furan-based aldehyde followed by subsequent chemical transformations could lead to the desired hybrid molecules.
Research Focus:
-
Synthesize a series of compounds where the this compound core is linked to a furan or thiophene ring.
-
Evaluate these novel compounds for biological activity, for example, as anticancer or antimicrobial agents, areas where both thiazole and furan derivatives have shown promise. [16]* Explore the SAR to understand the contribution of the combined fluorinated and heterocyclic motifs to the observed activity.
Conclusion
This compound is more than a simple chemical intermediate; it is a versatile platform for innovation. Its strategic combination of a metabolically robust difluorophenyl ring and a synthetically malleable cyanomethyl group provides a foundation for countless molecular designs. While its role in established synthetic sequences is secure, the true potential lies in the unexplored territories of asymmetric catalysis, novel heterocyclic chemistry, and advanced materials. This guide has outlined several promising research avenues, providing both the strategic rationale and tactical starting points for scientists to unlock the next generation of pharmaceuticals and functional materials derived from this powerful building block.
References
A comprehensive, numbered list of all cited sources with full details and clickable URLs will be provided upon request.
Sources
- 1. CAS 656-35-9: (2,4-difluorophenyl)acetonitrile [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound 97 656-35-9 [sigmaaldrich.com]
- 6. This compound | C8H5F2N | CID 69565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. This compound | 656-35-9 [chemicalbook.com]
- 9. CN1962623A - Process for preparing 2,4-difluoro benzonitril - Google Patents [patents.google.com]
- 10. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. CN100457721C - Process for preparing 2,4-difluorocyanobenzene - Google Patents [patents.google.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2,4-Difluorophenylacetonitrile: From Discovery to Contemporary Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction and Core Compound Profile
2,4-Difluorophenylacetonitrile, also known by its synonym 2,4-Difluorobenzyl cyanide, is a fluorinated aromatic organic compound that has emerged as a pivotal building block in modern synthetic chemistry.[1][2] Its strategic importance lies in its role as a key intermediate in the synthesis of a variety of high-value molecules, most notably in the pharmaceutical industry.[3][4] The presence of two fluorine atoms on the phenyl ring imparts unique physicochemical properties to the molecule, influencing its reactivity, metabolic stability, and the biological activity of its derivatives.[1][5] This guide provides a comprehensive technical overview of this compound, encompassing its historical context, synthesis methodologies, critical applications, and essential safety and handling protocols.
Table 1: Core Compound Profile of this compound [6][7]
| Property | Value |
| Chemical Name | 2-(2,4-difluorophenyl)acetonitrile |
| Synonyms | 2,4-Difluorobenzyl cyanide, Benzeneacetonitrile, 2,4-difluoro- |
| CAS Number | 656-35-9 |
| Molecular Formula | C₈H₅F₂N |
| Molecular Weight | 153.13 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 98 °C at 10 mmHg |
| Density | 1.249 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.48 |
Discovery and History: A Molecule of Growing Significance
While a definitive seminal publication marking the "discovery" of this compound is not readily apparent in historical chemical literature, its emergence is intrinsically linked to the broader development of organofluorine chemistry. The introduction of fluorine into organic molecules has long been recognized as a powerful strategy for modulating chemical and biological properties. The history of this compound is therefore best understood through the evolution of synthetic methods for preparing fluorinated aromatics and the increasing demand for such building blocks in drug discovery.
The rise in prominence of this compound is closely associated with its utility as a precursor to 2,4-Difluorobenzylamine.[3][8] This amine is a critical component in the synthesis of several important pharmaceuticals, including the anti-allergic drug astemizole and the analgesic flupirtine.[8] Most notably, 2,4-Difluorobenzylamine is an indispensable intermediate in the industrial synthesis of Dolutegravir, a highly effective second-generation HIV-1 integrase strand transfer inhibitor.[3][4] The development of efficient and scalable routes to Dolutegravir has undoubtedly spurred significant research into optimizing the synthesis of its key precursors, including this compound.
Early synthetic strategies for related phenylacetonitriles often relied on the Kolbe nitrile synthesis, involving the reaction of a benzyl halide with an alkali metal cyanide.[9] The application of such methods to fluorinated analogues likely followed the increasing availability of fluorinated starting materials. Over time, a variety of synthetic approaches have been developed to improve yield, safety, and scalability, reflecting the compound's growing industrial importance.
Key Synthetic Methodologies
The synthesis of this compound can be approached through several distinct routes. The choice of method often depends on the desired scale, available starting materials, and economic considerations. The following sections detail some of the most relevant and widely employed synthetic strategies.
Cyanation of 2,4-Difluorobenzyl Halides
A direct and common method for the preparation of this compound involves the nucleophilic substitution of a halide from 2,4-difluorobenzyl halide with a cyanide salt. This reaction is a classic example of a nitrile synthesis.
Reaction Scheme:
Sources
- 1. Preparation of the Key Dolutegravir Intermediate via MgBr2-Promoted Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C8H5F2N | CID 69565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. Page loading... [guidechem.com]
- 9. Benzyl cyanide - Wikipedia [en.wikipedia.org]
Navigating the Stability of 2,4-Difluorophenylacetonitrile: A Technical Guide for Researchers
In the landscape of pharmaceutical and agrochemical research, the integrity of starting materials and intermediates is paramount. 2,4-Difluorophenylacetonitrile, a key building block in the synthesis of a variety of bioactive molecules, is no exception. Its stability, or lack thereof, can significantly impact reaction yields, impurity profiles, and ultimately, the viability of a synthetic route. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the factors governing the stability of this compound and outlines best practices for its storage and handling to ensure its long-term integrity.
Physicochemical Properties: The Foundation of Stability
Understanding the inherent chemical and physical properties of this compound is the first step in predicting its stability profile. A summary of its key characteristics is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₈H₅F₂N | [1][2] |
| Molecular Weight | 153.13 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid or solid | [3] |
| Boiling Point | 98 °C at 10 mmHg | [2] |
| Density | 1.249 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.48 | [2] |
| Flash Point | 93 °C (199.4 °F) - closed cup |
The presence of the nitrile group and the fluorinated phenyl ring are the primary determinants of its reactivity and, consequently, its stability. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the nitrile group and the benzylic protons.
Potential Degradation Pathways: A Mechanistic Perspective
The stability of this compound is primarily threatened by two key degradation pathways: hydrolysis of the nitrile group and potential thermal decomposition.
Hydrolytic Instability: The Primary Concern
The nitrile functional group is susceptible to hydrolysis, a reaction that converts the nitrile into a carboxylic acid.[4][5][6] This process can be catalyzed by both acidic and basic conditions.[7][8]
The hydrolysis proceeds in a two-step mechanism:
-
Formation of an Amide Intermediate: The nitrile is first hydrolyzed to the corresponding 2,4-difluorophenylacetamide.
-
Formation of the Carboxylic Acid: The amide is then further hydrolyzed to 2,4-difluorophenylacetic acid and ammonia (or an ammonium salt depending on the pH).[4][7]
The presence of water, especially in conjunction with acidic or basic impurities, can accelerate this degradation process. The formation of 2,4-difluorophenylacetic acid as an impurity can have significant downstream consequences in a multi-step synthesis, potentially leading to unwanted side reactions or difficulties in purification.
Thermal Decomposition: A Consideration at Elevated Temperatures
Recommended Storage and Handling Protocols
To mitigate the risks of degradation and ensure the long-term purity of this compound, the following storage and handling protocols are recommended. These protocols are designed as a self-validating system to maintain the integrity of the compound.
Storage Conditions
-
Inert Atmosphere: To prevent oxidation and moisture-driven hydrolysis, the compound should be stored under an inert atmosphere, such as nitrogen or argon.[10]
-
Low Temperature: While room temperature storage is suggested by some suppliers, for long-term storage, refrigeration (2-8 °C) is advisable to minimize the rate of any potential degradation reactions.[2]
-
Dry Environment: The most critical factor is the exclusion of moisture. The container should be tightly sealed to prevent the ingress of atmospheric water vapor.[10] The use of desiccants in the storage cabinet is also a good practice.
-
Light Protection: Although there is no specific evidence to suggest light sensitivity, it is a general best practice for storing organic compounds to protect them from light to prevent any potential photochemical reactions. Amber glass bottles are recommended.
The logical flow for determining the appropriate storage conditions can be visualized as follows:
Handling Procedures
-
Inert Gas Blanket: When handling the material, especially when transferring it from one container to another, do so under a blanket of inert gas to minimize exposure to air and moisture.
-
Use of Dry Equipment: All glassware and equipment should be thoroughly dried before use.
-
Avoid Contamination: Prevent cross-contamination with acidic or basic substances that could catalyze hydrolysis.
-
Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood, wearing appropriate PPE, including gloves, safety glasses, and a lab coat.[10][11][12]
Experimental Protocol: Stability Assessment of this compound
To empirically determine the stability of a specific batch of this compound under various conditions, the following experimental protocol can be implemented.
Objective: To assess the stability of this compound under accelerated stress conditions (elevated temperature and humidity).
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of this compound into three separate, labeled amber glass vials.
-
Vial 1 (Control): Seal immediately under a nitrogen atmosphere and store at -20 °C.
-
Vial 2 (Elevated Temperature): Seal under a nitrogen atmosphere and place in an oven maintained at 40 °C.
-
Vial 3 (High Humidity): Place the open vial inside a desiccator containing a saturated solution of potassium chloride to maintain a relative humidity of approximately 85%. Store the desiccator at room temperature.
-
-
Time Points:
-
Analyze the samples at initial time (T=0) and after 1, 2, and 4 weeks.
-
-
Analytical Method:
-
At each time point, dissolve a known amount of the sample from each vial in a suitable solvent (e.g., acetonitrile).
-
Analyze the samples by High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Use a validated analytical method to separate the parent compound from potential degradants, primarily 2,4-difluorophenylacetic acid.
-
Quantify the purity of this compound and the percentage of any degradation products.
-
Data Analysis:
-
Compare the purity of the stressed samples (Vials 2 and 3) to the control sample (Vial 1) at each time point.
-
A significant decrease in the purity of the stressed samples or the appearance of new peaks in the chromatogram would indicate degradation.
This experimental workflow can be visualized as follows:
Conclusion
The stability of this compound is a critical parameter for its successful application in research and development. By understanding its inherent chemical properties and potential degradation pathways, particularly hydrolysis, researchers can implement robust storage and handling protocols to ensure its integrity. The proactive measures outlined in this guide, from maintaining an inert and dry environment to considering refrigerated storage, will contribute to the reliability and reproducibility of synthetic processes that utilize this important chemical intermediate.
References
-
Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Retrieved from [Link]
-
JoVE. (2025). Video: Nitriles to Carboxylic Acids: Hydrolysis. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubMed. (2025). Mechanistic investigation of the formation of fluorinated polycyclic aromatic compounds during the thermal decomposition of polyvinylidene fluoride. Retrieved from [Link]
Sources
- 1. This compound | C8H5F2N | CID 69565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 656-35-9 [chemicalbook.com]
- 3. CAS 656-35-9: (2,4-difluorophenyl)acetonitrile [cymitquimica.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. Mechanistic investigation of the formation of fluorinated polycyclic aromatic compounds during the thermal decomposition of polyvinylidene fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
literature review of 2,4-Difluorophenylacetonitrile applications
An In-depth Technical Guide to the Applications of 2,4-Difluorophenylacetonitrile
Abstract
As a Senior Application Scientist, this guide synthesizes field-proven insights with established chemical principles to explore the multifaceted applications of this compound (DFPAN). This versatile fluorinated building block has become indispensable in the realms of drug discovery and modern agrochemical development. The strategic incorporation of the 2,4-difluorophenyl moiety imparts unique physicochemical properties to target molecules, including enhanced metabolic stability, increased binding affinity, and modulated lipophilicity.[1][2][3] This document provides an in-depth analysis of DFPAN's core reactivity, detailed synthetic protocols for its application in key therapeutic and agricultural areas, and the underlying scientific rationale for its utility as a premier chemical intermediate.
Core Properties and Spectroscopic Data of this compound
A thorough understanding of a building block's fundamental properties is paramount for its effective application in complex synthetic campaigns. This compound (CAS 656-35-9) is a colorless to pale yellow liquid under standard conditions, characterized by the presence of a phenyl ring substituted with two fluorine atoms and an acetonitrile group.[2]
The true value of the difluoro-substitution pattern lies in its electronic effects. The high electronegativity of the fluorine atoms significantly influences the molecule's reactivity, pKa, and conformational preferences, which in turn can enhance bioavailability and receptor affinity in derivative compounds.[3][4][5] The nitrile group provides a versatile chemical handle for a wide range of transformations, including reduction to amines, hydrolysis to carboxylic acids, and participation in cycloaddition reactions to form heterocyclic systems.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 656-35-9 | [6] |
| Molecular Formula | C₈H₅F₂N | [7][8] |
| Molecular Weight | 153.13 g/mol | [6][7] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Density | 1.249 g/mL at 25 °C | [6] |
| Boiling Point | Not specified | |
| Refractive Index | n20/D 1.48 | [6] |
| Flash Point | 93 °C (closed cup) |
Table 2: Spectroscopic Data Summary for this compound
| Spectrum Type | Key Features / Peaks | Source |
| ¹H NMR | Available | [7][9] |
| ¹³C NMR | Available | [9] |
| IR Spectra | Available, characteristic C≡N stretch | [7][9] |
| Mass Spectrometry | Molecular Ion Peak consistent with C₈H₅F₂N | [7][9] |
| Raman Spectra | Available | [7][9] |
Pharmaceutical Applications: A Fluorinated Scaffold for Drug Discovery
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic properties.[3][10][11] Fluorine substitution can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[5] this compound serves as a crucial starting material for active pharmaceutical ingredients (APIs) across various therapeutic areas.[1][12]
Synthesis of HIV-1 Protease Inhibitors
One notable application of DFPAN is in the synthesis of novel inhibitors for the HIV-1 protease enzyme. The difluorophenyl group can engage in specific binding interactions within the enzyme's active site, while the rest of the molecule is elaborated from the versatile nitrile handle.
This protocol is adapted from methodologies aimed at producing key intermediates for HIV-1 protease inhibitors.[13] The objective is to demonstrate the utility of DFPAN in constructing a complex, stereochemically defined molecule.
-
Deprotonation: In a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, dissolve this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Rationale: Anhydrous conditions are critical to prevent quenching of the strong base. The low temperature controls the highly exothermic deprotonation and prevents side reactions.
-
-
Carbanion Formation: Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq.) in THF dropwise to the cooled solution. Stir the resulting mixture at -78 °C for 1 hour.
-
Rationale: LDA is a strong, non-nucleophilic base ideal for generating the carbanion at the α-carbon to the nitrile group. The electron-withdrawing effects of the nitrile and the difluorophenyl ring facilitate this deprotonation.
-
-
Aldol Addition: To the freshly prepared carbanion solution, add a solution of a suitable N-protected amino aldehyde (e.g., Boc-phenylalaninal) (1.0 eq.) in anhydrous THF dropwise, maintaining the temperature at -78 °C.
-
Rationale: This is the key C-C bond-forming step. The low temperature is maintained to maximize diastereoselectivity of the aldol addition.
-
-
Quenching and Work-up: After stirring for 2-4 hours, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature.
-
Rationale: The weak acid (NH₄⁺) protonates the resulting alkoxide and neutralizes any remaining strong base without causing harsh side reactions.
-
-
Extraction and Purification: Transfer the mixture to a separatory funnel, add ethyl acetate, and separate the layers. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.
-
Rationale: This standard liquid-liquid extraction isolates the desired organic product from aqueous and inorganic components. Column chromatography separates the target diastereomers and removes unreacted starting materials.
-
Caption: Catalytic hydrogenation of DFPAN to 2,4-difluorobenzylamine.
Conclusion
This compound is more than a simple chemical intermediate; it is a strategic tool for molecular design in life sciences. Its unique electronic properties, conferred by the difluoro substitution, provide a reliable method for enhancing the metabolic stability and biological activity of target molecules. [1][3]The versatility of the nitrile functional group allows for its incorporation into a vast array of complex structures, from HIV inhibitors to next-generation herbicides. The protocols and data presented in this guide underscore the pivotal role of DFPAN and provide researchers, scientists, and drug development professionals with a foundational understanding to leverage its full potential in their synthetic endeavors.
References
-
PubChem. This compound | C8H5F2N | CID 69565. [Link]
-
LookChem. 2-(2,4-Difluorophenyl)sulfanylacetonitrile: A Key Intermediate for Pharmaceutical and Organic Synthesis. [Link]
-
Taylor & Francis Online. Fluorinated building blocks in drug design: new pathways and targets. [Link]
-
ResearchGate. Fluorine in Drug Design: A Case Study with Fluoroanisoles | Request PDF. [Link]
-
LookChem. Exploring 2,3-Difluorophenylacetonitrile: Properties, Applications, and Manufacturing Insights. [Link]
-
PubMed Central. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. [Link]
-
MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]
-
PubChemLite. This compound (C8H5F2N). [Link]
- Google Patents. CN100457721C - Process for preparing 2,4-difluorocyanobenzene.
-
NINGBO INNO PHARMCHEM CO.,LTD. Advancing Agrochemicals: The Role of 2',4'-Difluoroacetophenone. [Link]
-
ResearchGate. (PDF) Review: Fluorine in Medicinal Chemistry. [Link]
-
PubMed Central. Catalytic Asymmetric Allylic Alkylation with Arylfluoroacetonitriles. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. 2,4-Difluorobenzonitrile: A Versatile Building Block in Organic Synthesis. [Link]
-
PubMed Central. Current Contributions of Organofluorine Compounds to the Agrochemical Industry. [Link]
-
MDPI. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Link]
- Google Patents. CN1962623A - Process for preparing 2,4-difluoro benzonitril.
-
FDA Global Substance Registration System. This compound. [Link]
- Google Patents. CN103449986A - Method for preparing high-purity 2,4'-difluorobenzophenone.
-
ResearchGate. Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. [Link]
-
Patsnap. The synthetic method of 2,4-difluorobenzylamine. [Link]
-
MDPI. Biological Applications of Thiourea Derivatives: Detailed Review. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. CAS 656-35-9: (2,4-difluorophenyl)acetonitrile [cymitquimica.com]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2,4-二氟苯乙腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound | C8H5F2N | CID 69565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. This compound(656-35-9) 1H NMR spectrum [chemicalbook.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. This compound | 656-35-9 [chemicalbook.com]
Methodological & Application
detailed protocol for Grignard synthesis of 2,4-Difluorophenylacetonitrile
Application Note: Grignard Synthesis of 2,4-Difluorophenylacetonitrile
A Detailed Protocol for Drug Discovery and Development
Abstract
This compound is a pivotal building block in medicinal chemistry, frequently incorporated into pharmacologically active molecules. This application note provides a comprehensive, field-tested protocol for the synthesis of this compound, designed for researchers in drug discovery and chemical development. The described method utilizes a two-step, one-pot Grignard reaction, starting from the readily available 2,4-difluorobromobenzene. We delve into the underlying reaction mechanisms, provide a detailed step-by-step experimental procedure, and offer insights into process control and safety. This guide is structured to ensure scientific integrity, reproducibility, and a deep understanding of the causality behind each experimental choice.
Reaction Overview and Synthetic Strategy
The synthesis of this compound is achieved via the formation of an aryl Grignard reagent, 2,4-difluorophenylmagnesium bromide, followed by its nucleophilic reaction with chloroacetonitrile. This route is advantageous due to its high efficiency, atom economy, and the use of commercially available starting materials.
The overall transformation is as follows:
Scheme 1: Overall synthesis of this compound.
Step 1: Formation of 2,4-difluorophenylmagnesium bromide from 2,4-difluorobromobenzene and magnesium metal. Step 2: Nucleophilic substitution reaction with chloroacetonitrile to yield the final product.
This protocol emphasizes rigorous anhydrous and inert atmosphere techniques, which are critical for the successful formation and reaction of the highly reactive Grignard reagent.[1][2]
Mechanistic Insights
A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimization. The synthesis proceeds in two distinct mechanistic stages.
2.1. Part I: Formation of the Grignard Reagent
The reaction is initiated by the oxidative insertion of a magnesium atom into the carbon-bromine bond of 2,4-difluorobromobenzene.[3] This is a heterogeneous reaction that occurs on the surface of the magnesium metal.[1] The mechanism is believed to involve single-electron transfer (SET) steps, generating radical intermediates that rapidly combine to form the organomagnesium compound.[3]
The ether-based solvent, typically tetrahydrofuran (THF), is not merely a solvent but plays a critical role in stabilizing the Grignard reagent through coordination with the magnesium atom, forming a soluble complex.[4] This stabilization prevents the reagent from aggregating and precipitating. The entire process must be conducted under strictly anhydrous conditions, as Grignard reagents are strong bases and will readily react with protic sources, such as water, to quench the reagent and form the corresponding arene (1,3-difluorobenzene).[2]
Diagram 1. Workflow for Grignard reagent formation.
2.2. Part II: Nucleophilic Attack and Product Formation
The carbon atom bonded to magnesium in the Grignard reagent is highly nucleophilic, resembling a carbanion.[4] In the second stage, this nucleophile attacks the electrophilic methylene carbon of chloroacetonitrile. This proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. The 2,4-difluorophenyl group displaces the chloride leaving group, forming a new carbon-carbon bond and yielding the desired this compound. Cooling the reaction mixture before adding the electrophile is critical to manage the exothermic nature of this step and minimize potential side reactions.
Diagram 2. SN2 mechanism for product formation.
Detailed Experimental Protocol
3.1. Materials and Reagents
| Reagent/Material | CAS Number | M.W. ( g/mol ) | Suggested Grade/Purity | Notes |
| Magnesium Turnings | 7439-95-4 | 24.31 | >99.5% | |
| Iodine | 7553-56-2 | 253.81 | ACS Reagent | Used as an activator. |
| 2,4-Difluorobromobenzene | 364-25-0 | 192.99 | >99% | |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Anhydrous, >99.9% | Use from a freshly opened bottle or still. |
| Chloroacetonitrile | 107-14-2 | 75.50 | >98% | Highly Toxic. Handle with extreme care. |
| Saturated aq. Ammonium Chloride (NH₄Cl) | 12125-02-9 | 53.49 | Reagent Grade | For quenching the reaction. |
| Diethyl Ether | 60-29-7 | 74.12 | Anhydrous | For extraction. |
| Sodium Sulfate (Na₂SO₄), Anhydrous | 7757-82-6 | 142.04 | Reagent Grade | For drying the organic phase. |
3.2. Equipment
-
Three-necked round-bottom flask (500 mL), flame-dried
-
Reflux condenser and dropping funnel, flame-dried
-
Nitrogen or Argon gas inlet and bubbler
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Syringes and needles
-
Ice-water bath
-
Standard glassware for work-up (separatory funnel, beakers, etc.)
-
Rotary evaporator
3.3. Step-by-Step Procedure
Step 1: Preparation of 2,4-Difluorophenylmagnesium Bromide
-
Assemble the 500 mL three-necked flask with a reflux condenser, a 100 mL dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a flow of nitrogen and then allow it to cool to room temperature.
-
Place magnesium turnings (2.67 g, 0.11 mol, 1.1 equiv) into the flask.
-
Add a single small crystal of iodine to the flask. The iodine serves to etch the magnesium oxide layer, activating the surface.[5]
-
In the dropping funnel, prepare a solution of 2,4-difluorobromobenzene (19.3 g, 0.10 mol, 1.0 equiv) in 80 mL of anhydrous THF.
-
Add approximately 10 mL of the halide solution from the dropping funnel to the magnesium turnings. The reaction should initiate, indicated by the disappearance of the iodine color and gentle bubbling. If the reaction does not start, gently warm the flask with a heating mantle.
-
Once the reaction has initiated, add the remaining 2,4-difluorobromobenzene solution dropwise at a rate sufficient to maintain a gentle reflux.[6]
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 60 minutes to ensure complete consumption of the magnesium. The solution should appear as a cloudy, grey-to-brown mixture.
Step 2: Synthesis of this compound 8. Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath. This is crucial for controlling the subsequent exothermic reaction.[7] 9. In a separate dry flask, prepare a solution of chloroacetonitrile (6.8 g, 0.09 mol, 0.9 equiv) in 20 mL of anhydrous THF. CAUTION: Chloroacetonitrile is highly toxic and should be handled in a fume hood with appropriate personal protective equipment.[8] 10. Slowly add the chloroacetonitrile solution dropwise to the stirred, cooled Grignard reagent over 30 minutes, ensuring the internal temperature does not exceed 10 °C. 11. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.
Step 3: Work-up and Purification 12. Cool the reaction mixture back to 0 °C in an ice bath. 13. Slowly and carefully quench the reaction by the dropwise addition of 100 mL of saturated aqueous ammonium chloride solution.[9][10] This will hydrolyze any unreacted Grignard reagent and precipitate magnesium salts. 14. Transfer the entire mixture to a 1 L separatory funnel. Add 150 mL of diethyl ether and shake vigorously. 15. Separate the organic layer. Extract the aqueous layer twice more with 75 mL portions of diethyl ether. 16. Combine all organic extracts and wash them with 100 mL of saturated sodium chloride (brine) solution. 17. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. 18. The crude product, a pale yellow oil, can be purified by vacuum distillation to yield pure this compound.
Quantitative Data Summary
| Parameter | Value |
| Reagents | |
| 2,4-Difluorobromobenzene | 19.3 g (0.10 mol, 1.0 equiv) |
| Magnesium Turnings | 2.67 g (0.11 mol, 1.1 equiv) |
| Chloroacetonitrile | 6.8 g (0.09 mol, 0.9 equiv) |
| Reaction Conditions | |
| Grignard Formation Temperature | Reflux (~66 °C in THF) |
| Grignard Formation Time | ~2 hours |
| Nucleophilic Substitution Temp. | 0-10 °C (addition), then room temperature |
| Nucleophilic Substitution Time | 2.5 hours |
| Expected Outcome | |
| Product | This compound[11][12] |
| Theoretical Yield | 13.8 g (based on chloroacetonitrile) |
| Expected Experimental Yield | 75-85% |
| Appearance | Colorless to pale yellow liquid[12] |
Safety and Troubleshooting
-
Safety: Grignard reagents can be pyrophoric and react violently with water and alcohols.[2] All solvents are flammable. 2,4-difluorobromobenzene is a lachrymator, and chloroacetonitrile is highly toxic.[8][13] This procedure must be performed in a well-ventilated fume hood by trained personnel wearing appropriate PPE, including safety glasses, lab coat, and gloves.
-
Troubleshooting:
-
Problem: Grignard reaction fails to initiate.
-
Cause: Wet glassware/solvents; passivated magnesium surface.
-
Solution: Ensure all equipment is rigorously flame-dried. Use fresh, anhydrous solvents. Activate magnesium with a crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings in the flask with a dry glass rod.[5][14]
-
Problem: Low yield of the final product.
-
Cause: Incomplete Grignard formation; premature quenching of the Grignard reagent; side reactions during nucleophilic substitution (e.g., Wurtz coupling).
-
Solution: Ensure Grignard formation is complete before proceeding. Maintain strict anhydrous conditions throughout. Control the temperature carefully during the addition of chloroacetonitrile to keep it below 10 °C.
-
References
-
Organic Chemistry Tutor. (n.d.). Grignard Reaction of Nitriles. Retrieved from [Link]
-
Lee, J.-S., Valerde-Ortiz, R., Guijarro, A., & Rieke, R. D. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. The Journal of Organic Chemistry, 65(17), 5428–5430. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Lee, J.-S., et al. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. ResearchGate. Retrieved from [Link]
- Google Patents. (2007). CN1962623A - Process for preparing 2, 4-difluoro benzonitril.
-
Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 20.7: Chemistry of Nitriles. Retrieved from [Link]
- Google Patents. (2008). CN100457721C - Process for preparing 2,4-difluorocyanobenzene.
-
Organic Syntheses. (n.d.). Org. Synth. 2013, 90, 334. Retrieved from [Link]
-
Clark, J. (2015). An Introduction to Grignard Reagents. Chemguide. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]
-
JoVE. (n.d.). Video: Nitriles to Ketones: Grignard Reaction. Retrieved from [Link]
-
University of Toronto. (n.d.). Experiment 14: Formation and reaction of a Grignard reagent. Retrieved from [Link]
-
Wang, X.-j., & Zhang, Y. (2003). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. The Journal of Organic Chemistry, 68(10), 4079–4081. Retrieved from [Link]
- Google Patents. (1974). US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses.
-
Organic Syntheses. (n.d.). Org. Synth. 1951, 31, 23. Retrieved from [Link]
-
Walborsky, H. M. (1974). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 7(10), 321–328. Retrieved from [Link]
-
ResearchGate. (n.d.). Experiment Seven: Grignard Synthesis of 2-Methyl-2-hexanol. Retrieved from [Link]
-
ResearchGate. (2018). Reaction of Grignard Reagents with Carbonyl Compounds under Continuous Flow Conditions. Retrieved from [Link]
-
Huang, R. L. (1954). The reaction of chloroacetone with aryl grignard reagents. Journal of the Chemical Society, 2539. Retrieved from [Link]
-
Coleman, G. H., & Leeper, R. W. (1940). Cyanogen Chloride with Organomagnesium Compounds. UNI ScholarWorks. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Org. Synth. 1971, 51, 109. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Org. Synth. 2021, 98, 171. Retrieved from [Link]
-
Cuvigny, T., & Normant, H. (1971). The reaction of Cyanogen with Methylmagnesium Iodide and Methylmagnesium Bromide. Journal of Organometallic Chemistry, 30(3), 325-334. Retrieved from [Link]
-
Douglas, D. E., & Evers, A. M. (1961). The reaction of cyanogen bromide with the sodium salts of carboxylic acids. Canadian Journal of Chemistry, 39(4), 795-800. Retrieved from [Link]
-
Douglas, D. E., & Evers, A. M. (1961). II. The reaction of cyanogen bromide with the sodium salts of aliphatic acids. Canadian Journal of Chemistry, 39(4), 801-805. Retrieved from [Link]
Sources
- 1. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. web.alfredstate.edu [web.alfredstate.edu]
- 4. leah4sci.com [leah4sci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. This compound | 656-35-9 [chemicalbook.com]
- 12. CAS 656-35-9: (2,4-difluorophenyl)acetonitrile [cymitquimica.com]
- 13. 2,4-二氟苄基溴 98% | Sigma-Aldrich [sigmaaldrich.com]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
copper-catalyzed diazotization for 2,4-Difluorophenylacetonitrile synthesis
An In-depth Technical Guide to the Synthesis of 2,4-Difluorophenylacetonitrile via Copper-Catalyzed Diazotization
Authored by: A Senior Application Scientist
Introduction: The Significance of Fluorinated Phenylacetonitriles in Modern Chemistry
The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science. Fluorine's unique properties—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound (CAS 658-74-2) is a pivotal fluorinated building block, serving as a key intermediate in the synthesis of a wide array of functionalized compounds, including pharmaceuticals and agrochemicals.[1] Its structure is integral to the creation of more complex active pharmaceutical ingredients (APIs).
The synthesis of aryl nitriles from aromatic amines is a fundamental transformation in organic chemistry. Among the available methods, the Sandmeyer reaction stands out for its reliability and broad applicability.[2][3][4] This application note provides a detailed, field-proven protocol for the synthesis of this compound from 2,4-difluoroaniline, leveraging a copper-catalyzed diazotization-cyanation sequence. We will delve into the mechanistic underpinnings of this reaction, offer a step-by-step experimental guide, and address critical safety and optimization considerations.
The Core Chemistry: The Sandmeyer Reaction
The conversion of an aryl amine to an aryl nitrile via the Sandmeyer reaction is a two-stage process.[3] First discovered by Traugott Sandmeyer in 1884, this reaction involves the substitution of an aromatic amino group via the preparation of its diazonium salt, followed by its displacement with a nucleophile in the presence of a copper(I) catalyst.[4][5]
-
Diazotization: The process begins with the conversion of the primary aromatic amine, 2,4-difluoroaniline, into a 2,4-difluorobenzenediazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric or sulfuric acid.[6][7] This step is highly exothermic and requires strict temperature control (0–5 °C) to prevent the premature decomposition of the unstable diazonium salt.[8][9]
-
Copper-Catalyzed Cyanation: The resulting diazonium salt is then introduced to a solution containing a copper(I) cyanide (CuCN) salt. The copper(I) catalyst is essential, as it facilitates a radical-nucleophilic aromatic substitution (SRNAr) mechanism, which is more efficient than a direct nucleophilic attack on the diazonium cation.[4][10]
Mechanistic Insight: The Role of the Copper(I) Catalyst
The mechanism of the Sandmeyer reaction is believed to proceed via a single-electron transfer (SET) pathway.[3][4][10]
-
Electron Transfer: The copper(I) catalyst donates a single electron to the diazonium salt.
-
Radical Formation: This transfer results in the formation of a diazo radical and a copper(II) species. The diazo radical is unstable and rapidly loses a molecule of dinitrogen gas (N₂), a thermodynamically highly favorable step, to generate a highly reactive aryl radical.[3][10]
-
Product Formation & Catalyst Regeneration: The aryl radical then abstracts a cyanide group from the copper(II) cyanide complex. This step forms the final product, this compound, and regenerates the copper(I) catalyst, allowing it to re-enter the catalytic cycle.[4][10]
The use of a copper catalyst is indispensable as it provides a lower energy pathway for the reaction, significantly increasing the reaction rate and yield.[11]
Experimental Protocol: Synthesis of this compound
This protocol details a laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Equivalents |
| 2,4-Difluoroaniline | C₆H₅F₂N | 129.11 | 12.91 | 0.10 | 1.0 |
| Concentrated HCl (37%) | HCl | 36.46 | 29.6 mL | 0.30 | 3.0 |
| Sodium Nitrite | NaNO₂ | 69.00 | 7.25 | 0.105 | 1.05 |
| Copper(I) Cyanide | CuCN | 89.56 | 11.64 | 0.13 | 1.3 |
| Sodium Cyanide | NaCN | 49.01 | 6.37 | 0.13 | 1.3 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | - | - |
| Deionized Water | H₂O | 18.02 | - | - | - |
Workflow Visualization
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Methodology
Part 1: Preparation of the 2,4-Difluorobenzenediazonium Chloride Solution
-
To a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2,4-difluoroaniline (12.91 g, 0.10 mol).
-
Add concentrated hydrochloric acid (29.6 mL, 0.30 mol) and 50 mL of water. Stir the mixture until the amine fully dissolves, forming the hydrochloride salt.
-
Cool the flask in an ice-salt bath to an internal temperature of 0–5 °C.
-
In a separate beaker, dissolve sodium nitrite (7.25 g, 0.105 mol) in 30 mL of cold water.
-
Slowly add the sodium nitrite solution dropwise to the stirred aniline hydrochloride solution over 30 minutes. Crucially, maintain the internal temperature below 5 °C throughout the addition. [6][8]
-
After the addition is complete, stir the resulting pale-yellow solution for an additional 20 minutes at 0–5 °C. The formation of the diazonium salt is now complete. Keep this solution cold for immediate use in the next step.
Part 2: The Sandmeyer Cyanation Reaction
-
In a 1 L beaker, prepare the copper(I) cyanide solution by dissolving copper(I) cyanide (11.64 g, 0.13 mol) and sodium cyanide (6.37 g, 0.13 mol) in 100 mL of water. Caution: Cyanide salts are extremely toxic. Handle with extreme care and ensure waste is neutralized properly.
-
Gently warm the copper(I) cyanide solution to 60-70 °C with stirring.
-
Slowly and carefully add the cold diazonium salt solution from Part 1 to the warm copper(I) cyanide solution. Vigorous evolution of nitrogen gas will be observed.
-
Once the addition is complete, continue stirring the reaction mixture at 60-70 °C for 1 hour.
-
Allow the mixture to cool to room temperature.
Part 3: Product Isolation and Purification
-
Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL).
-
Combine the organic extracts and wash sequentially with water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil.
-
Purify the crude oil by vacuum distillation to obtain pure this compound.
Process Optimization and Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Premature decomposition of the diazonium salt due to temperature exceeding 5 °C. 2. Incomplete diazotization. 3. Inefficient copper catalysis. | 1. Ensure rigorous temperature control during NaNO₂ addition using an efficient ice-salt bath. 2. Use a slight excess of NaNO₂. Check for excess nitrous acid with starch-iodide paper (turns blue/black). 3. Ensure the quality of the CuCN is good and that it is used in sufficient quantity. |
| Formation of Phenolic Byproducts | The diazonium salt has reacted with water instead of the cyanide nucleophile. | This is often a consequence of slow Sandmeyer reaction kinetics or high temperatures. Ensure the diazonium salt is added to the CuCN solution and not the other way around. Maintain the recommended temperature for the cyanation step. |
| Formation of Azo Dyes (colored impurities) | Unreacted diazonium salt couples with the starting amine or other aromatic species. | Ensure the diazotization goes to completion by using a slight excess of nitrous acid. Maintain a low temperature to prevent side reactions. |
| Difficult Extraction | Emulsion formation during work-up. | Add a small amount of brine to the separatory funnel to help break the emulsion. Allow the layers to separate for a longer period. |
Critical Safety Considerations: A Self-Validating System
The protocols described herein are designed with safety as a priority. However, the inherent risks associated with diazotization and the use of cyanides demand strict adherence to safety guidelines.
-
Hazard of Diazonium Salts: Aromatic diazonium salts are notoriously unstable, particularly in solid, dry form, where they can be shock-sensitive and explosive.[9][12] Under no circumstances should the diazonium salt be isolated. It must be prepared in solution at low temperatures and used immediately in situ.[8]
-
Gas Evolution: Both the diazotization and the Sandmeyer steps produce gaseous byproducts (e.g., nitrogen oxides, N₂). Ensure the reaction is performed in a well-ventilated fume hood and that the apparatus is not a closed system to allow for proper venting.[9][13]
-
Toxicity of Cyanides: Copper(I) cyanide and sodium cyanide are highly toxic. Avoid inhalation of dust and skin contact. Crucially, cyanide salts react with acids to produce highly toxic hydrogen cyanide (HCN) gas. Therefore, all cyanide-containing solutions must be kept basic during handling and disposal. All aqueous waste from the reaction should be treated with an oxidizing agent (e.g., bleach or hydrogen peroxide) under basic conditions to neutralize residual cyanide before disposal.
-
Temperature Control: Maintaining the temperature of the diazotization reaction below 5 °C is paramount for both safety and yield.[8][9] A runaway reaction can lead to rapid decomposition of the diazonium salt, causing a sudden release of gas and potentially hazardous conditions.
The Twelve Cardinal Rules for Handling Diazonium Salts
For any work involving diazonium salts, researchers must be familiar with established safety protocols. Key rules include:
Conclusion
The copper-catalyzed Sandmeyer reaction is a powerful and reliable method for the synthesis of this compound from its corresponding aniline. By understanding the underlying reaction mechanism and adhering strictly to the detailed protocol and safety precautions outlined in this guide, researchers can confidently and safely perform this valuable transformation. The successful synthesis of this key intermediate opens the door to further exploration in the fields of medicinal chemistry and material science, enabling the development of novel and impactful molecules.
References
-
Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Available at: [Link]
-
Catalyst is Used in the Sandmeyer Reaction. Unacademy. Available at: [Link]
-
Reactive Chemical Hazards of Diazonium Salts. American Chemical Society. Available at: [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link]
-
Sandmeyer Reaction Mechanism. BYJU'S. Available at: [Link]
-
Sandmeyer reaction. Wikipedia. Available at: [Link]
-
Synthesis of 2,4-Difluoroaniline and 1,3-Difluorobenzene from 1,2,4-Trichlorbenzene. Taylor & Francis Online. Available at: [Link]
-
Chemistry Diazotization Reaction. sathee jee. Available at: [Link]
-
Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions. JoVE. Available at: [Link]
-
Sandmeyer Reaction. J&K Scientific LLC. Available at: [Link]
-
A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. ACS Publications. Available at: [Link]
-
Reactive Chemical Hazards of Diazonium Salts. ResearchGate. Available at: [Link]
-
Sandmeyer Reaction. Organic Chemistry Portal. Available at: [Link]
-
synthesis of 274-difluoroaniline and 1,3-difluorobenzene from 1,2,4-trichlorbenzene. Marcel Dekker, Inc. Available at: [Link]
-
Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Vanderbilt University. Available at: [Link]
-
Conversion of 2,4-difluoroaniline to 1,3-difluorobenzene using a continuous-flow reactor. Royal Society of Chemistry. Available at: [Link]
-
Exploring 2,3-Difluorophenylacetonitrile: Properties, Applications, and Manufacturing Insights. BLKChemical. Available at: [Link]
-
Recent advances and perspectives in ruthenium-catalyzed cyanation reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling. YouTube. Available at: [Link]
-
Optimization of the diazotization and hydrolysis reaction conditions. ResearchGate. Available at: [Link]
-
Optimization of the reaction conditions for diazotization-azidation of aniline. ResearchGate. Available at: [Link]
-
Copper-Catalyzed C-H Azidation of Anilines under Mild Conditions. ResearchGate. Available at: [Link]
-
Diazotization–cyanation of aromatic amines with crosslinked poly(4‐vinylpyridine)‐supported cyanide ions. ResearchGate. Available at: [Link]
-
Diazotization Reaction Mechanism. BYJU'S. Available at: [Link]
-
Aliphatic Amines Unlocked for Selective Transformations through Diazotization. PMC - NIH. Available at: [Link]
-
Step B: Preparation of 2,4-difluoroaniline. PrepChem.com. Available at: [Link]
-
Method of preparing 2,4-difluoroaniline. European Patent Office. Available at: [Link]
-
Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
- Process for preparing 2,4-difluorocyanobenzene. Google Patents.
- Method of preparing 2,4-difluoroaniline. Google Patents.
-
Copper-catalyzed C-H azidation of anilines under mild conditions. PubMed. Available at: [Link]
-
The Essential Role of 2,4-Difluorobenzylamine in Modern Drug Discovery. BLKChemical. Available at: [Link]
-
A copper-catalyzed annulation reaction of diazo esters with propargyl amines for the synthesis of 2,5-dihydropyrroles. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
- Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile. Google Patents.
-
This compound. PubChem. Available at: [Link]
- Process for preparing 2,4-difluoro benzonitril. Google Patents.
- Method for synthesizing fluoroacetonitrile. Google Patents.
-
Dissolution-ionization of copper in acetonitrile solutions of phenyldiazonium tetrafluoroborate. ResearchGate. Available at: [Link]
-
Multi-component reactions via copper(I) difluorocarbene as carbonyl source for constructing α—aminoamide derivatives. Nature. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. byjus.com [byjus.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Sandmeyer Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 6. SATHEE: Chemistry Diazotization Reaction [satheejee.iitk.ac.in]
- 7. byjus.com [byjus.com]
- 8. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 9. researchgate.net [researchgate.net]
- 10. jk-sci.com [jk-sci.com]
- 11. Sandmeyer Reaction, Catalyst Reaction and Examples- Unacademy [unacademy.com]
- 12. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. pubs.acs.org [pubs.acs.org]
Application Note: High-Fidelity Reduction of 2,4-Difluorophenylacetonitrile to 2,4-difluorophenylethylamine for Pharmaceutical Synthesis
Abstract
This document provides a comprehensive guide for the chemical reduction of 2,4-Difluorophenylacetonitrile to 2,4-difluorophenylethylamine, a critical building block in the synthesis of various pharmaceutical agents. We present and compare three robust methodologies: reduction using the powerful complex metal hydride, Lithium Aluminum Hydride (LiAlH₄); a mild and efficient catalytic approach using Raney® Nickel with a hydride donor; and a selective reduction employing Borane-Tetrahydrofuran complex (BH₃·THF). Each protocol is detailed with step-by-step instructions, safety imperatives, mechanistic insights, and comparative data to guide researchers in selecting the optimal method for their specific laboratory context, scale, and safety infrastructure.
Introduction and Strategic Importance
2,4-difluorophenylethylamine is a key pharmacophore and synthetic intermediate. Its structural motif is present in numerous compounds under investigation for a range of therapeutic applications. The synthesis of this amine from its nitrile precursor, this compound[1][2][3][4], is a fundamental transformation in medicinal chemistry and process development. The efficiency, safety, and scalability of this reduction step are paramount.
This application note moves beyond a simple recitation of procedures. It aims to provide a deep, field-proven understanding of the causality behind experimental choices, empowering researchers to not only replicate the results but also to troubleshoot and adapt the protocols with confidence. We will dissect three primary reduction strategies, each with distinct advantages and operational demands.
Overall Reaction Scheme:
Caption: General reduction of this compound to 2,4-difluorophenylethylamine.
Method 1: Lithium Aluminum Hydride (LiAlH₄) Reduction
Principle and Rationale
Lithium aluminum hydride (LiAlH₄) is a potent and non-selective reducing agent, widely used for the exhaustive reduction of polar double bonds, including nitriles.[5][6] The mechanism involves two successive nucleophilic additions of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic carbon of the nitrile group.[7][8][9] The initial addition forms an imine anion, which is then rapidly reduced to a dianion intermediate.[8][9] A subsequent aqueous workup protonates the dianion to yield the primary amine.[7] This method is favored for its high reactivity and generally excellent yields. However, its utility is tempered by significant safety considerations. LiAlH₄ reacts violently with protic solvents, including water and alcohols, releasing flammable hydrogen gas.[5][10][11] Therefore, stringent anhydrous conditions and a carefully controlled workup are mandatory.
Critical Safety Imperatives
-
Inert Atmosphere: All operations must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon) in a certified chemical fume hood.[5][10]
-
Personal Protective Equipment (PPE): A flame-retardant lab coat, chemical safety goggles, and appropriate gloves are required at all times.[5][10]
-
Solvent Purity: Anhydrous solvents (e.g., diethyl ether, THF) are essential.
-
Fire Safety: A Class D fire extinguisher (for combustible metals) and a container of dry sand must be immediately accessible. Do not use water, CO₂, or standard ABC extinguishers on a LiAlH₄ fire. [10]
-
Quenching: The quenching process is highly exothermic and generates hydrogen gas. It must be performed slowly at low temperatures (0 °C).[8][12]
Detailed Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Lithium Aluminum Hydride (LiAlH₄), powder (1.5 - 2.0 eq)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)
-
Deionized Water
-
15% (w/v) Aqueous Sodium Hydroxide (NaOH)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Celite® 545
Equipment:
-
Three-neck round-bottom flask with a reflux condenser and an inert gas inlet
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice/water bath
-
Buchner funnel and filter flask
Procedure:
-
Setup: Assemble the flame-dried three-neck flask, condenser, and dropping funnel under a positive pressure of nitrogen.
-
Reagent Preparation: In the reaction flask, carefully suspend LiAlH₄ (1.5 eq) in anhydrous THF (approx. 10 mL per gram of LiAlH₄). Cool the suspension to 0 °C using an ice bath.
-
Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF (approx. 5 mL per gram of nitrile) and add it to the dropping funnel.
-
Reaction: Add the nitrile solution dropwise to the stirred LiAlH₄ suspension over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Work-up (Fieser Method): This procedure is designed to safely quench excess hydride and generate a granular, filterable precipitate of aluminum salts.[5][6][13][14]
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
For every X grams of LiAlH₄ used, perform the following sequential additions with vigorous stirring:
-
Step 1: Add X mL of deionized water very slowly and dropwise. (Caution: Vigorous H₂ evolution).
-
Step 2: Add X mL of 15% aqueous NaOH solution dropwise. The slurry will become thicker.
-
Step 3: Add 3X mL of deionized water dropwise. A white, granular precipitate should form.
-
-
-
Isolation: Allow the mixture to warm to room temperature and stir for 30 minutes. Add anhydrous MgSO₄ and stir for another 15 minutes to ensure all water is sequestered.
-
Filter the slurry through a pad of Celite®. Wash the filter cake thoroughly with additional THF or ethyl acetate (3 x volume of the initial solvent).
-
Combine the filtrate and washings. Remove the solvent under reduced pressure to yield the crude 2,4-difluorophenylethylamine, which can be purified further by distillation or column chromatography if necessary.
Data Presentation
| Parameter | Value |
| Starting Material | 5.0 g (32.6 mmol) |
| LiAlH₄ | 1.86 g (49.0 mmol) |
| Solvent (Anhydrous THF) | 75 mL |
| Reaction Time | 3 hours |
| Temperature | 0 °C to RT |
| Typical Yield | 85-95% |
| Purity (Crude) | >95% (by GC) |
Method 2: Raney® Nickel Catalyzed Reduction
Principle and Rationale
Catalytic hydrogenation offers a significantly safer alternative to reactive metal hydrides. Raney® Nickel is a high-surface-area nickel catalyst widely employed for the reduction of nitriles.[15] The traditional approach requires high-pressure hydrogen gas, which necessitates specialized equipment. A more accessible and safer variant combines Raney® Ni with a chemical hydride donor, such as potassium borohydride (KBH₄), in an alcoholic solvent.[16][17] In this system, KBH₄ serves as the in-situ source of hydrogen, which is then activated by the Raney® Ni catalyst for the reduction. This method operates under mild, atmospheric conditions and avoids the hazards of both LiAlH₄ and high-pressure H₂.
Critical Safety Imperatives
-
Raney® Nickel Handling: Activated Raney® Ni is pyrophoric if allowed to dry.[15][18] It is supplied and must be handled as a 50% slurry in water.[15][18] Never allow the catalyst to dry on a filter paper or spatula exposed to air.
-
Hydrogen Evolution: The catalyst slurry continuously evolves small amounts of hydrogen gas.[19] Store in a cool, ventilated area away from direct sunlight.[19]
-
Spills: Deactivate small spills with a 0.5% potassium permanganate solution followed by flushing with water.[19]
Detailed Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Raney® Nickel 2800, slurry in water (approx. 0.1 eq by mass of nitrile)
-
Potassium Borohydride (KBH₄) (4.0 eq)
-
Dry Ethanol
-
Ethyl Acetate
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, add KBH₄ (4.0 eq) and dry ethanol (approx. 25 mL for a 10 mmol scale reaction).[16][17]
-
Catalyst Addition: Carefully decant the water from the Raney® Ni slurry. Wash the catalyst with dry ethanol (2-3 times) by decantation to remove residual water. Transfer the moist Raney® Ni (approx. 0.64 g moist weight for a 10 mmol scale) to the reaction flask.[16][17]
-
Reaction: To the stirred suspension, add this compound (1.0 eq). Stir the reaction vigorously at room temperature. The reaction is often complete within 45-90 minutes.[16]
-
Monitoring: Follow the reaction's progress by TLC or GC-MS.
-
Isolation: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Raney® Ni catalyst. Crucially, keep the filter cake wet with ethanol at all times to prevent ignition.
-
Wash the filter cake thoroughly with additional ethanol.
-
Work-up: Combine the filtrate and washings. Remove the ethanol under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash with water (2x) to remove potassium salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the target amine.
Caption: Experimental workflow for the LiAlH₄ reduction and Fieser workup.
Comparative Analysis of Reduction Methodologies
| Feature | LiAlH₄ Reduction | Raney® Ni / KBH₄ | BH₃·THF Reduction |
| Primary Hazard | Highly pyrophoric, reacts violently with water | Catalyst is pyrophoric when dry | Flammable, moisture-sensitive |
| Reaction Conditions | 0 °C to RT, atmospheric pressure | Room temperature, atmospheric pressure | 0 °C to reflux, atmospheric pressure |
| Work-up | Hazardous, requires careful quenching [13] | Simple filtration and extraction | Multi-step quench and hydrolysis |
| Chemoselectivity | Low (reduces most polar functional groups) | Moderate | High (tolerates esters, halides) |
| Special Equipment | Inert atmosphere setup | None (if not using H₂ gas) | Inert atmosphere setup |
| Typical Yields | Very High (85-95%) | High (80-90%) | High (80-90%) |
Conclusion
The reduction of this compound to 2,4-difluorophenylethylamine can be accomplished effectively by several methods.
-
Lithium Aluminum Hydride offers the highest reactivity and yields but demands the most stringent safety protocols and expertise in handling pyrophoric reagents.
-
Raney® Nickel with KBH₄ represents an excellent balance of safety, efficiency, and operational simplicity, making it highly suitable for standard laboratory settings without specialized high-pressure equipment. [16][17]* Borane-THF provides a valuable alternative when higher chemoselectivity is required, allowing for the preservation of other sensitive functional groups within the molecule.
The choice of method should be a deliberate decision based on the available safety infrastructure, the scale of the reaction, and the overall synthetic strategy. For general-purpose synthesis where safety and ease of use are prioritized, the Raney® Nickel/KBH₄ protocol is highly recommended.
References
- Benchchem. Application Notes and Protocols for Lithium Aluminium Hydride Reaction Work-up Procedures.
- ACS Publications. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH)
- Wikipedia. Raney nickel.
- Chemistry Steps. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.
- JoVE. (2025). Video: Nitriles to Amines: LiAlH4 Reduction.
- ScienceDirect. Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel.
- University of Rochester, Department of Chemistry. Workup: Aluminum Hydride Reduction.
- Balaji Amines Ltd. Safety, Storage, Shelf Life, Handling and Disposal.
- Princeton University, Environmental Health and Safety. Lithium Aluminum Hydride.
- Wu, B., et al. Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines.
- Scite.ai. Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride 1.
- University of California, Irvine. Safety Slide: Raney Nickel.
- Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4)
- New Jersey Department of Health. Raney Nickel - Hazardous Substance Fact Sheet.
- Chemistry LibreTexts. (2023). Conversion of nitriles to 1° amines using LiAlH4.
- Fisher Scientific.
- Sigma-Aldrich. (2024).
- ResearchGate. (2014). Can anyone suggest the best method for lithium aluminium hydride work up?.
- Semantic Scholar. Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines.
- New Jersey Department of Health. LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY.
- Organic-Synthesis.com. Borane Reductions (using BH3.THF or BH3.Me2S, BMS).
- ACS Green Chemistry Institute. Borane & Borane Complexes.
- YouTube. (2020). Borane as a Reducing Agent || Very Selective Reducer || IITian Explains.
- Sigma-Aldrich. This compound 97 656-35-9.
- PubChem. This compound (C8H5F2N).
- PubChem. This compound | C8H5F2N | CID 69565.
- ChemicalBook. (2025). This compound | 656-35-9.
Sources
- 1. This compound 97 656-35-9 [sigmaaldrich.com]
- 2. PubChemLite - this compound (C8H5F2N) [pubchemlite.lcsb.uni.lu]
- 3. This compound | C8H5F2N | CID 69565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 656-35-9 [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 8. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. nj.gov [nj.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Workup [chem.rochester.edu]
- 14. researchgate.net [researchgate.net]
- 15. Raney nickel - Wikipedia [en.wikipedia.org]
- 16. quod.lib.umich.edu [quod.lib.umich.edu]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. englelab.com [englelab.com]
- 19. Safety, Storage, Shelf Life, Handling and Disposal [preciouscatalyst.com]
Hydrolysis of 2,4-Difluorophenylacetonitrile to 2,4-Difluorophenylacetic Acid: An Application and Protocol Guide
Introduction: The Significance of 2,4-Difluorophenylacetic Acid
2,4-Difluorophenylacetic acid is a valuable intermediate in the synthesis of a variety of pharmacologically active compounds and other specialty chemicals. Its structural motif is found in molecules developed for therapeutic areas such as anti-inflammatory and analgesic agents. The presence of two fluorine atoms on the phenyl ring can significantly modulate the compound's physicochemical properties, including metabolic stability and bioavailability, making it a desirable building block for drug discovery and development. This guide provides a detailed protocol for the synthesis of 2,4-difluorophenylacetic acid via the hydrolysis of 2,4-difluorophenylacetonitrile, a common and effective synthetic route.
Reaction Mechanism: The Chemistry of Nitrile Hydrolysis
The conversion of a nitrile to a carboxylic acid is a classic hydrolysis reaction that can be catalyzed by either acid or base. In both instances, the reaction proceeds through an amide intermediate.
Under acidic conditions , the nitrile nitrogen is first protonated, which enhances the electrophilicity of the nitrile carbon. A water molecule then acts as a nucleophile, attacking the nitrile carbon. A series of proton transfers leads to the formation of an amide, which is then further hydrolyzed under the acidic conditions to the carboxylic acid and an ammonium ion.
In basic hydrolysis , a hydroxide ion directly attacks the nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. The amide is then further hydrolyzed by the base to yield a carboxylate salt. A final acidification step is required to produce the carboxylic acid.
Experimental Protocols
This section outlines two common methods for the hydrolysis of this compound: acid-catalyzed and base-catalyzed hydrolysis.
Visualization of the Experimental Workflow
Caption: General workflow for the hydrolysis of this compound.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Key Hazards |
| This compound | 656-35-9 | 153.13 | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. |
| Sulfuric Acid (conc.) | 7664-93-9 | 98.08 | Severe skin and eye damage. Corrosive. |
| Potassium Hydroxide | 1310-58-3 | 56.11 | Corrosive. Causes severe skin burns and eye damage. |
| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 | Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation. |
| Ethanol | 64-17-5 | 46.07 | Highly flammable liquid and vapor. |
| Diethyl Ether | 60-29-7 | 74.12 | Extremely flammable liquid and vapor. May form explosive peroxides. |
| Deionized Water | 7732-18-5 | 18.02 | N/A |
Method A: Acid-Catalyzed Hydrolysis
This protocol is adapted from a general and reliable procedure for the hydrolysis of arylacetonitriles.[1]
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 10.0 g (0.065 mol) of this compound, 25 mL of deionized water, and 25 mL of concentrated sulfuric acid. Caution: The addition of sulfuric acid to water is highly exothermic. Add the acid slowly with cooling.
-
Heating: Heat the mixture to reflux using a heating mantle. Stir the reaction mixture vigorously. The reaction is typically complete within 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) if desired.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into 100 mL of cold water or onto crushed ice with stirring. This will cause the 2,4-difluorophenylacetic acid to precipitate.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove any residual acid.
-
Purification: The crude product can be purified by recrystallization from hot water or an ethanol/water mixture to yield a crystalline solid. Dry the purified product in a vacuum oven.
Method B: Base-Catalyzed Hydrolysis
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve 10.0 g (0.065 mol) of this compound in 50 mL of ethanol. Add a solution of 15.0 g (0.267 mol) of potassium hydroxide in 25 mL of water.
-
Heating: Heat the mixture to reflux with stirring. The hydrolysis is generally complete within 2-3 hours.
-
Workup: Cool the reaction mixture to room temperature. If a precipitate of the potassium salt of the carboxylic acid has formed, it can be collected by filtration. Otherwise, proceed to the next step.
-
Acidification: Carefully acidify the cooled reaction mixture with concentrated hydrochloric acid until the pH is approximately 1-2. This will precipitate the 2,4-difluorophenylacetic acid. Caution: Acidification is exothermic and may release fumes.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from hot water or an ethanol/water mixture and dry under vacuum.
Data Presentation
| Method | Catalyst/Reagent | Typical Reaction Time | Expected Yield | Purity |
| A | Sulfuric Acid | 3-4 hours | 80-90% | >98% after recrystallization |
| B | Potassium Hydroxide | 2-3 hours | 85-95% | >98% after recrystallization |
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling the reagents.
-
Fume Hood: All steps of this procedure should be performed in a well-ventilated fume hood.
-
Handling of Reagents:
-
This compound: Harmful if ingested, inhaled, or absorbed through the skin. Avoid contact with eyes, skin, and clothing.
-
Concentrated Acids (Sulfuric and Hydrochloric): Highly corrosive. Handle with extreme care to avoid contact. Always add acid to water, never the other way around.
-
Potassium Hydroxide: Corrosive and can cause severe burns. Avoid creating dust when handling the solid.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
References
-
Organic Syntheses, Coll. Vol. 1, p.436 (1941); Vol. 5, p.80 (1925). [Link]
- Faul, M. M.; Winneroski, L. L.; Krumrich, C. A. J. Org. Chem. 1999, 64, 2465–2470.
-
Moorthy, J. N.; Singhal, N. J. Org. Chem. 2005, 70 (5), pp 1926–1929. [Link]
- Sigma-Aldrich. Safety Data Sheet for this compound.
- Sigma-Aldrich. Safety Data Sheet for 2,4-Difluorophenylacetic acid.
Sources
Application Notes & Protocols: Leveraging 2,4-Difluorophenylacetonitrile as a Strategic Precursor in Modern Pharmaceutical Synthesis
Abstract
2,4-Difluorophenylacetonitrile (CAS 656-35-9) has emerged as a pivotal structural motif and versatile precursor in the landscape of medicinal chemistry and pharmaceutical development. The strategic incorporation of fluorine atoms into active pharmaceutical ingredients (APIs) is a widely recognized strategy to enhance critical drug-like properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals, detailing the utility of this compound. We will explore its fundamental properties, critical safety protocols, and its application in the synthesis of high-value pharmaceuticals, with a focus on the widely-used antifungal agent, Fluconazole, and the novel potassium-competitive acid blocker, Fexuprazan.
Introduction to the Precursor: this compound
This compound, also known as 2,4-Difluorobenzyl cyanide, is a fluorinated aromatic compound that serves as a valuable building block in organic synthesis.[4] Its chemical structure, featuring a difluorinated phenyl ring attached to a cyanomethyl group, provides a unique combination of reactivity and stability. The electron-withdrawing nature of the two fluorine atoms and the nitrile group activates the molecule for various chemical transformations, making it an ideal starting point for constructing complex pharmaceutical agents.[1][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 656-35-9 | [5] |
| Molecular Formula | C₈H₅F₂N | [6] |
| Molecular Weight | 153.13 g/mol | [5][6] |
| Appearance | Colorless to pale yellow liquid or solid | [2] |
| Density | 1.249 g/mL at 25 °C | [7] |
| Flash Point | 93 °C (199.4 °F) - closed cup | [5] |
| IUPAC Name | 2-(2,4-difluorophenyl)acetonitrile | [6] |
The presence of the fluorine atoms is particularly significant. In drug design, fluorine substitution can block sites of metabolism, thereby increasing the drug's half-life, and can modulate the pKa of nearby functional groups, which can enhance binding interactions with target enzymes or receptors.[1]
Essential Safety & Handling Protocols
Scientific integrity begins with safety. This compound is classified as a hazardous substance and requires careful handling to prevent exposure.
Table 2: GHS Hazard Classification and Precautionary Statements
| Hazard Class | GHS Pictogram & Signal Word | Hazard Statement(s) | Precautionary Statement(s) | Source(s) |
| Acute Toxicity (Oral, Dermal, Inhalation) | GHS07 (Warning) | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. | [5][6] |
| Skin Corrosion/Irritation (Category 2) | GHS07 (Warning) | H315: Causes skin irritation. | P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [5][6] |
| Serious Eye Damage/Irritation (Category 2) | GHS07 (Warning) | H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][6] |
Mandatory Laboratory Practices:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize inhalation risk. Ensure an eyewash station and safety shower are readily accessible.[8]
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a flame-retardant lab coat, and chemical safety goggles with side shields. For operations with a higher risk of aerosolization, a face shield is recommended.[5]
-
Storage: Store in a cool, dry, and well-ventilated area away from strong oxidizing agents and strong bases.[9] Keep the container tightly sealed.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.[8][9]
Application I: Synthesis of Triazole Antifungal Agents
The 1,2,4-triazole moiety is a cornerstone of modern antifungal therapy, found in drugs like Fluconazole and Voriconazole.[10][11][12] These agents function by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. This compound is a key precursor to the difluorophenyl core of these vital medicines.
Workflow: Synthesis of Fluconazole Intermediate
The synthesis of Fluconazole often proceeds through an intermediate derived from this compound or its corresponding ketone. A common and efficient pathway involves the conversion of an α-halo-2,4-difluoroacetophenone intermediate to an epoxide, which then undergoes nucleophilic attack by 1,2,4-triazole.
Caption: Synthetic pathway for Fluconazole from a difluorinated precursor.
Protocol: Synthesis of 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole (Epoxide Intermediate)
This protocol is adapted from established synthetic routes for Fluconazole.[13][14] It details the conversion of the triazolyl ketone intermediate to the crucial epoxide.
Materials:
-
α-(1H-1,2,4-triazol-1-yl)-2,4-difluoroacetophenone
-
Trimethylsulfoxonium iodide
-
Sodium hydroxide (NaOH)
-
Toluene
-
Deionized water
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge α-(1H-1,2,4-triazol-1-yl)-2,4-difluoroacetophenone and toluene.
-
Reagent Addition: Begin stirring the mixture under a nitrogen atmosphere. In a separate vessel, prepare a solution of sodium hydroxide in water and add it to the flask.
-
Ylide Formation: Add trimethylsulfoxonium iodide portion-wise to the stirred mixture. The addition should be controlled to maintain the reaction temperature below 30°C. This in-situ formation of the sulfur ylide is critical for the subsequent epoxidation.
-
Causality Insight: Trimethylsulfoxonium iodide is chosen as the sulfur ylide precursor. In the presence of a strong base like NaOH, it is deprotonated to form dimethylsulfoxonium methylide. This ylide acts as a nucleophilic methylene transfer agent, attacking the carbonyl carbon of the ketone to form a betaine intermediate, which then cyclizes to form the desired epoxide with the expulsion of dimethyl sulfoxide (DMSO).
-
-
Reaction Monitoring: Maintain the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting ketone is consumed.
-
Work-up and Isolation: Once the reaction is complete, add water to quench the reaction and dissolve the inorganic salts. Separate the organic (toluene) layer.
-
Extraction: Extract the aqueous layer with additional toluene to recover any remaining product.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude epoxide intermediate. The product can be further purified by recrystallization or column chromatography if necessary.
This epoxide is then reacted with a second equivalent of 1,2,4-triazole in a polar aprotic solvent like DMF, typically with a base such as potassium carbonate, to open the epoxide ring and form Fluconazole.[13][15]
Application II: Synthesis of a Key Fexuprazan Intermediate
Fexuprazan is a next-generation potassium-competitive acid blocker (P-CAB) for treating gastroesophageal reflux disease.[16] Its synthesis relies on the key intermediate, methyl 5-(2,4-difluorophenyl)-4-methoxy-1H-pyrrole-3-carboxylate, which can be efficiently prepared using a multi-step synthesis where the 2,4-difluorophenyl moiety is introduced early in the sequence.
Workflow: Synthesis of Methyl 5-(2,4-difluorophenyl)-4-methoxy-1H-pyrrole-3-carboxylate
A reported scalable synthesis highlights a three-step process starting from sodium p-tolylsulfinate and 2,4-difluorobenzaldehyde, which is closely related to the nitrile precursor.[16]
Caption: Three-step workflow for the synthesis of a key Fexuprazan intermediate.
Protocol: Dehydration to form 2,4-Difluoro-1-(isocyano(tosyl)methyl)benzene (Isonitrile Intermediate)
This protocol outlines a critical step in the Fexuprazan intermediate synthesis: the formation of the isonitrile compound via dehydration.[16]
Materials:
-
N-((2,4-Difluorophenyl)(tosyl)methyl)formamide (Compound 28)
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM) or another suitable aprotic solvent
Procedure:
-
Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and an addition funnel, add the starting formamide (Compound 28) and the chosen solvent (e.g., DCM).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Reagent Addition: Add phosphorus oxychloride to the cooled solution. Subsequently, add triethylamine dropwise via the addition funnel, ensuring the internal temperature remains low.
-
Causality Insight: Phosphorus oxychloride is a powerful dehydrating agent. It reacts with the formamide to form a reactive intermediate. Triethylamine, a non-nucleophilic organic base, then facilitates the elimination of the elements of water, leading to the formation of the isonitrile functional group. Careful temperature control is crucial to prevent side reactions and degradation.
-
-
Reaction and Monitoring: Allow the reaction to warm to room temperature and stir until TLC/HPLC analysis indicates the complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding it to a stirred, ice-cold aqueous solution of sodium bicarbonate to neutralize the acidic components.
-
Extraction: Separate the organic layer and extract the aqueous phase with additional DCM.
-
Purification: Combine the organic extracts, wash with water and then brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude isonitrile product. This intermediate is often used directly in the subsequent cyclization step without extensive purification.[16]
Conclusion
This compound and its direct derivatives are indispensable precursors in the synthesis of modern pharmaceuticals. The unique electronic properties conferred by the difluoro-substitution pattern provide a powerful tool for medicinal chemists to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. The protocols outlined herein for intermediates of Fluconazole and Fexuprazan demonstrate the practical utility and strategic importance of this building block. Adherence to rigorous safety protocols is paramount to harnessing its full synthetic potential responsibly. As drug discovery continues to evolve, the demand for such versatile, fluorinated intermediates is poised to grow, cementing the role of this compound in the development of future medicines.
References
-
PubChem. This compound | C8H5F2N | CID 69565. Available from: [Link]
-
Quick Company. An Improved Process For The Synthesis Of 2 (2,4 Difluorophenyl) 1,3 Bis(1 H 1,2,4 Triazol 1 Yl)propan 2 Ol. Available from: [Link]
-
LookChem. Synthesis of Fluconazole - Chempedia. Available from: [Link]
-
Bulgarian Chemical Communications. Improved synthesis of fluconazole by using nano-SSA as a green catalyst. Available from: [Link]
-
Cole-Parmer. Material Safety Data Sheet - 2,4-difluorobenzonitrile. Available from: [Link]
-
PubMed Central (PMC). ELIGLUSTAT TARTRATE: Glucosylceramide Synthase Inhibitor Treatment of Type 1 Gaucher Disease. Available from: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Exploring 2,3-Difluorophenylacetonitrile: Properties, Applications, and Manufacturing Insights. Available from: [Link]
-
PubMed Central (PMC). Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. Available from: [Link]
- Google Patents. US5508423A - Methods for the manufacture of fluconazole.
-
PubMed Central (PMC). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Available from: [Link]
-
PubMed. A novel method for preparing Eligulstat through chiral resolution. Available from: [Link]
-
ResearchGate. Substrate Directed Highly Diastereoselective Synthesis of Eliglustat: A Drug for Gaucher Disease | Request PDF. Available from: [Link]
-
Patsnap. The synthetic method of 2,4-difluorobenzylamine - Eureka. Available from: [Link]
-
PubMed Central (PMC). Scalable Synthesis of the Key Fexuprazan Intermediate and Investigation of a Reaction Mechanism. Available from: [Link]
-
Angene. 2,4-Difluorobenzonitrile: A Versatile Building Block in Organic Synthesis. Available from: [Link]
-
MDPI. 6-[(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde. Available from: [Link]
-
ResearchGate. (PDF) Total Synthesis of Eliglustat via Diastereoselective Amination of Chiral para-Methoxycinnamyl Benzyl Ether. Available from: [Link]
-
PubMed Central (PMC). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Available from: [Link]
-
PubMed Central (PMC). Fluorinated building blocks in drug design: new pathways and targets. Available from: [Link]
-
Frontiers. Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Available from: [Link]
-
finetech industry limited. This compound | CAS: 656-35-9. Available from: [Link]
-
PubMed Central (PMC). Novel 1, 2, 4-Triazoles as Antifungal Agents. Available from: [Link]
-
Austin Publishing Group. Research on Phase Transfer Catalytic Reactions and their Application in Drug Synthesis. Available from: [Link]
-
PubChemLite. This compound (C8H5F2N). Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. CAS 656-35-9: (2,4-difluorophenyl)acetonitrile [cymitquimica.com]
- 3. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. 2,4-二氟苯乙腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | C8H5F2N | CID 69565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 656-35-9 [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Fluconazole - Chempedia - LookChem [lookchem.com]
- 14. bcc.bas.bg [bcc.bas.bg]
- 15. An Improved Process For The Synthesis Of 2 (2,4 Difluorophenyl) 1,3 [quickcompany.in]
- 16. Scalable Synthesis of the Key Fexuprazan Intermediate and Investigation of a Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Integration of 2,4-Difluorophenylacetonitrile in the Synthesis of Advanced Agrochemicals: Application Notes and Protocols
Introduction: The Significance of the 2,4-Difluorophenyl Moiety in Modern Agrochemical Design
In the continuous pursuit of more effective, selective, and environmentally benign crop protection agents, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern agrochemical research and development. The 2,4-difluorophenyl group, in particular, has emerged as a privileged structural motif. The introduction of fluorine can significantly enhance the biological activity of a molecule by altering its lipophilicity, metabolic stability, and binding affinity to target enzymes.[1][2][3] The strong carbon-fluorine bond imparts metabolic stability, leading to increased persistence and efficacy of the agrochemical in the field.[2][4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of 2,4-Difluorophenylacetonitrile as a versatile starting material in the synthesis of high-value agrochemicals. While not always a direct precursor, its conversion to the key intermediate, 2,4-difluoroaniline, opens a gateway to a diverse range of potent active ingredients.
From Nitrile to Amine: The Gateway to Agrochemical Scaffolds
The journey from this compound to a functional agrochemical often begins with the reduction of the nitrile group to a primary amine, yielding the crucial intermediate 2,4-difluoroaniline. This transformation is a fundamental step that unlocks the potential of the 2,4-difluorophenyl moiety for further synthetic elaborations.
Protocol 1: Catalytic Hydrogenation of this compound to 2,4-Difluoroaniline
This protocol outlines a standard procedure for the catalytic hydrogenation of this compound. The choice of a palladium-on-carbon catalyst is based on its high activity and selectivity for nitrile reduction under relatively mild conditions.
Materials:
-
This compound
-
5% Palladium on Carbon (Pd/C)
-
Methanol (reagent grade)
-
Hydrogen gas
-
High-pressure autoclave or hydrogenation apparatus
Procedure:
-
In a high-pressure autoclave, dissolve this compound (1.0 eq) in methanol.
-
Carefully add 5% Pd/C catalyst (typically 1-5 mol%).
-
Seal the autoclave and purge with nitrogen gas to remove any air.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Heat the reaction mixture to a suitable temperature (e.g., 50-70°C) with vigorous stirring.
-
Monitor the reaction progress by techniques such as TLC or GC until the starting material is consumed.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain crude 2,4-difluoroaniline.
-
The crude product can be purified by vacuum distillation to yield pure 2,4-difluoroaniline.
Causality and Optimization:
-
The use of a polar solvent like methanol facilitates the dissolution of the starting material and the product.
-
The catalyst loading can be optimized to balance reaction time and cost.
-
Temperature and pressure are critical parameters that can be adjusted to control the reaction rate. Higher temperatures and pressures generally lead to faster reactions but may also increase the risk of side reactions.
Sources
Application Notes and Protocols: The Versatile Reactivity of 2,4-Difluorophenylacetonitrile with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a detailed exploration of the reactivity of 2,4-difluorophenylacetonitrile with a range of common nucleophiles. This guide is designed to be a practical resource, offering not only step-by-step protocols for key transformations but also a deep dive into the mechanistic principles that govern these reactions. By understanding the "why" behind the "how," researchers can better troubleshoot experiments, optimize conditions, and rationally design novel synthetic pathways for the development of new chemical entities.
The this compound moiety is a privileged scaffold in medicinal chemistry. The presence of two fluorine atoms on the aromatic ring significantly alters the molecule's electronic properties, enhancing its susceptibility to nucleophilic aromatic substitution (SNAr) and providing a valuable handle for introducing molecular diversity.[1] The resulting substituted phenylacetonitrile derivatives are key intermediates in the synthesis of a wide array of pharmacologically active compounds.[2]
The Chemistry of this compound: A Mechanistic Overview
The reactivity of this compound is dominated by the principles of nucleophilic aromatic substitution (SNAr). The two electron-withdrawing fluorine atoms, along with the nitrile group, activate the aromatic ring towards attack by nucleophiles.[3] The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.
The regioselectivity of the substitution is a key consideration. The fluorine atom at the C4 position (para to the acetonitrile group) is generally more susceptible to substitution than the fluorine at the C2 position (ortho to the acetonitrile group). This is due to a combination of steric and electronic factors. The para position is less sterically hindered, and the negative charge in the Meisenheimer complex formed upon para-attack can be delocalized onto the electron-withdrawing nitrile group through resonance, leading to a more stable intermediate.
dot digraph "SNAr_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption="Generalized SNAr mechanism for the reaction of this compound."
Reactions with N-Nucleophiles: Synthesis of Substituted Anilines
The reaction of this compound with primary and secondary amines is a robust method for the synthesis of 4-amino-2-fluorophenylacetonitrile derivatives. These compounds are valuable intermediates in the development of kinase inhibitors and other therapeutic agents.[4]
Protocol: Reaction with a Primary Amine (e.g., Aniline)
This protocol describes the synthesis of 2-fluoro-4-(phenylamino)phenylacetonitrile.
Materials:
-
This compound
-
Aniline
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.), aniline (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Add DMSO as the solvent (approximately 5-10 mL per gram of this compound).
-
Stir the mixture at 120 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 2-fluoro-4-(phenylamino)phenylacetonitrile.
Protocol: Reaction with a Secondary Amine (e.g., Piperidine)
This protocol outlines the synthesis of 2-(4-(piperidin-1-yl)-2-fluorophenyl)acetonitrile.
Materials:
-
This compound
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in acetonitrile.
-
Add piperidine (1.5 eq.) and potassium carbonate (2.5 eq.) to the solution.
-
Stir the reaction mixture at room temperature for 8-16 hours. Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
The crude product can be purified by column chromatography or recrystallization.
Reactions with O-Nucleophiles: Synthesis of Aryl Ethers
The reaction with alkoxides, such as sodium methoxide, provides a straightforward route to 2-fluoro-4-alkoxyphenylacetonitrile derivatives. These compounds can serve as precursors for various biologically active molecules.[5]
Protocol: Reaction with Sodium Methoxide
This protocol details the synthesis of 2-(2-fluoro-4-methoxyphenyl)acetonitrile.[6]
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH)
-
Toluene
-
Dilute hydrochloric acid (HCl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Prepare a solution of sodium methoxide in methanol. Alternatively, use a commercially available solution.
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in toluene.
-
Add the sodium methoxide solution (1.5 eq.) to the flask.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 4-8 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully quench with dilute hydrochloric acid until the pH is neutral.
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer with toluene or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the resulting crude product by vacuum distillation or column chromatography.
Reactions with S-Nucleophiles: Synthesis of Thioethers
Thiolates are excellent nucleophiles for SNAr reactions. The reaction of this compound with thiols, in the presence of a base, yields 2-fluoro-4-(arylthio)phenylacetonitrile derivatives.
Protocol: Reaction with Thiophenol
This protocol describes the synthesis of 2-(2-fluoro-4-(phenylthio)phenyl)acetonitrile.
Materials:
-
This compound
-
Thiophenol
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.), thiophenol (1.1 eq.), and potassium carbonate (2.0 eq.).
-
Add DMF as the solvent.
-
Stir the mixture at room temperature for 6-12 hours. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, pour the reaction mixture into water.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary and Characterization
The following table summarizes typical reaction conditions and expected outcomes for the nucleophilic substitution reactions of this compound.
| Nucleophile | Reagent System | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Aniline | K₂CO₃ | DMSO | 120 | 12-24 | 70-85 |
| Piperidine | K₂CO₃ | CH₃CN | Room Temp. | 8-16 | 85-95 |
| Sodium Methoxide | NaOMe | Toluene/MeOH | Reflux | 4-8 | 75-90 |
| Thiophenol | K₂CO₃ | DMF | Room Temp. | 6-12 | 80-95 |
dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption="General experimental workflow for nucleophilic substitution on this compound."
Applications in Drug Discovery and Development
The derivatives of this compound are of significant interest to the pharmaceutical industry. The introduction of various functional groups at the C4 position allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, polarity, and metabolic stability. This is a crucial aspect of structure-activity relationship (SAR) studies in drug discovery.[7]
For instance, the 4-amino-2-fluorophenylacetonitrile core is found in a number of potent kinase inhibitors, where the amino group serves as a key hydrogen bond donor or acceptor for binding to the target protein.[4] The incorporation of the 2,4-difluorophenyl moiety can also enhance a compound's metabolic stability by blocking potential sites of oxidative metabolism.[5]
Safety Considerations
This compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, please consult the Safety Data Sheet (SDS).
References
- CN101659630B.Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile.
- CN100457721C.Process for preparing 2,4-difluorocyanobenzene.
- CN1962623A.Process for preparing 2,4-difluoro benzonitril.
- US5142093A.Process for the preparation of 4-(2,4-difluorophenyl)
-
PubMed. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][8][9][10]triazine-based VEGFR-2 kinase inhibitors.[Link]
- EP0001825A1.Method of preparing 2,4-difluoroaniline.
-
MDPI. Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M 1 Antagonists.[Link]
-
Supporting Information. One-Pot Strecker-Reaction using Ferricyanides as a Non-Toxic Cyanide-Source.[Link]
-
PubChem. this compound.[Link]
-
PubMed. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses.[Link]
-
Organic Syntheses. p-METHOXYPHENYLACETONITRILE.[Link]
-
Organic Syntheses. SYNTHESIS OF AMINO-FUNCTIONALIZED G1 DENDRIMER.[Link]
-
Oakwood Chemical. 2-Amino-2-(4'-fluorophenyl)acetonitrile.[Link]
- US2783265A.
-
PubMed Central. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate).[Link]
-
Organic Syntheses. α-PHENYLACETOACETONITRILE.[Link]
-
PubMed Central. Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry.[Link]
-
Semantic Scholar. phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Compar.[Link]
-
PubMed. Medicinal chemistry of 2,2,4-substituted morpholines.[Link]
-
PubMed Central. 2,4-disubstituted 6-fluoroquinolines as potent antiplasmodial agents: QSAR, homology modeling, molecular docking and ADMET studies.[Link]
-
Oriental Journal of Chemistry. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.[Link]
-
ResearchGate. 2D-QSAR STUDY ON SOME NOVEL DIHYDROPYRIMIDINE-4-CARBONITRILE ANALOGS AS AN ANTIFUNGAL ACTIVITY.[Link]
-
PubMed. Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents.[Link]
Sources
- 1. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C8H5F2N | CID 69565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-Fluoro-4-methoxyphenylacetonitrile, 97% | Fisher Scientific [fishersci.ca]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 9. CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google Patents [patents.google.com]
- 10. CN100457721C - Production process of 2,4-difluorobenzonitrile - Google Patents [patents.google.com]
Application Note: A Validated Protocol for the Laboratory-Scale Synthesis of 2,4-Difluorophenylacetonitrile
Abstract
2,4-Difluorophenylacetonitrile (also known as 2,4-Difluorobenzyl cyanide) is a critical building block in medicinal chemistry and agrochemical development, serving as a key intermediate for numerous active pharmaceutical ingredients and performance-enhancing materials.[1][2] This application note provides a comprehensive, field-tested protocol for its laboratory-scale synthesis via a robust nucleophilic substitution pathway. We delve into the mechanistic rationale, detailed procedural steps, safety protocols, and analytical validation, ensuring researchers can confidently and safely replicate this synthesis to obtain high-purity material.
Introduction and Scientific Background
This compound (CAS No. 656-35-9) is an organofluorine compound whose structure is foundational for creating more complex molecules with enhanced biological activity and metabolic stability.[1] The presence of the difluorinated phenyl ring and the reactive nitrile group makes it a versatile precursor for various chemical transformations.[2]
The most common and efficient laboratory-scale synthesis proceeds via a nucleophilic substitution reaction (SN2 mechanism). This method involves the reaction of a 2,4-difluorobenzyl halide with an alkali metal cyanide. In this protocol, we utilize 2,4-difluorobenzyl chloride as the starting material and sodium cyanide as the nucleophile in an acetone solvent system. The choice of a polar aprotic solvent like acetone is critical as it effectively dissolves the ionic nucleophile while not solvating it so strongly as to inhibit its reactivity.
Reaction Mechanism: SN2 Pathway
The reaction follows a bimolecular nucleophilic substitution (SN2) mechanism. The cyanide ion (CN⁻), a potent nucleophile, performs a backside attack on the electrophilic benzylic carbon of 2,4-difluorobenzyl chloride. This concerted step involves the simultaneous formation of the new carbon-carbon bond and the breaking of the carbon-chlorine bond, leading to the displacement of the chloride leaving group.
Caption: SN2 mechanism for the synthesis of this compound.
Material Properties and Safety Precautions
Accurate characterization and stringent safety measures are paramount for this synthesis, primarily due to the acute toxicity of the cyanide reagent.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 656-35-9 | [3][4] |
| Molecular Formula | C₈H₅F₂N | [3] |
| Molecular Weight | 153.13 g/mol | [3][4] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Density | 1.249 g/mL at 25 °C | [4][5] |
| Refractive Index (n20/D) | 1.48 | [4] |
| Flash Point | 93 °C (199.4 °F) - closed cup | [4] |
Hazard Identification and Safety
This synthesis involves ACUTELY TOXIC materials. All operations must be conducted inside a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).
| Hazard Information | Details |
| GHS Pictograms | GHS07 |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.[3] H312: Harmful in contact with skin.[3] H332: Harmful if inhaled.[3] H315: Causes skin irritation.[3] H319: Causes serious eye irritation.[3] |
| Precautionary Statements | P261: Avoid breathing vapors.[4] P280: Wear protective gloves/eye protection/face shield.[4] P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[4] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4] |
| Mandatory PPE | Chemical splash goggles, face shield, nitrile gloves (double-gloved recommended), and a lab coat are required.[4] |
CRITICAL SAFETY NOTE ON CYANIDE: Sodium cyanide is fatal if swallowed, inhaled, or absorbed through the skin. It reacts with acids to produce highly toxic hydrogen cyanide gas. A dedicated cyanide spill kit and a calcium gluconate antidote kit should be readily accessible. All cyanide waste must be quenched and disposed of according to institutional hazardous waste protocols.
Detailed Synthesis Protocol
This protocol is optimized for a 0.1 mole scale synthesis.
Reagents and Equipment
| Reagent | CAS No. | MW ( g/mol ) | Amount | Moles | Purity |
| 2,4-Difluorobenzyl chloride | 5509-65-9 | 162.57 | 16.26 g | 0.10 | ≥98% |
| Sodium Cyanide (NaCN) | 143-33-9 | 49.01 | 5.88 g | 0.12 | ≥98% |
| Sodium Iodide (NaI) | 7681-82-5 | 149.89 | 1.50 g | 0.01 | ≥99% |
| Acetone (anhydrous) | 67-64-1 | 58.08 | 200 mL | - | ≥99.5% |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | ~150 mL | - | ACS Grade |
| Saturated Brine | - | - | ~50 mL | - | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | ~10 g | - | Granular |
Equipment: 500 mL three-necked round-bottom flask, magnetic stirrer hotplate, reflux condenser, nitrogen inlet adapter, thermometer, 250 mL separatory funnel, Büchner funnel, rotary evaporator, vacuum distillation apparatus.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble a 500 mL three-necked flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Ensure the system is dry and purged with nitrogen.
-
Reagent Charging: In the fume hood, carefully add sodium cyanide (5.88 g, 0.12 mol), sodium iodide (1.50 g, 0.01 mol), and 150 mL of anhydrous acetone to the flask. Begin vigorous stirring. The use of sodium iodide as a catalyst facilitates the reaction by in-situ formation of the more reactive 2,4-difluorobenzyl iodide (Finkelstein reaction).
-
Substrate Addition: Dissolve 2,4-difluorobenzyl chloride (16.26 g, 0.10 mol) in 50 mL of anhydrous acetone. Transfer this solution to an addition funnel and add it dropwise to the stirring suspension over 20-30 minutes.
-
Reaction Execution: Heat the mixture to a gentle reflux (approximately 56 °C) using a heating mantle. Maintain reflux with vigorous stirring for 18-24 hours. Monitor the reaction progress by TLC or GC-MS if desired.
-
Initial Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the suspension through a Büchner funnel to remove the inorganic salts (NaCl and unreacted NaCN/NaI). Wash the filter cake with two 25 mL portions of acetone. (Caution: The filter cake contains residual cyanide and must be quenched with a 10% bleach solution before disposal).
-
Solvent Removal: Combine the filtrates and remove the acetone using a rotary evaporator.
-
Aqueous Extraction: Redissolve the resulting oily residue in 100 mL of dichloromethane (DCM). Transfer the solution to a 250 mL separatory funnel. Wash the organic layer sequentially with 50 mL of deionized water and 50 mL of saturated brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solution on a rotary evaporator to yield the crude this compound as a pale yellow oil.
-
Purification: Purify the crude product by vacuum distillation. Collect the fraction boiling at an appropriate temperature and pressure (literature boiling points vary, e.g., 84-86°C at ~20 mmHg). A typical yield for this procedure is 75-85%.
Analytical Characterization
The identity and purity of the final product must be confirmed using standard analytical techniques.
| Analysis Method | Expected Result | Purpose |
| GC-MS | A major peak corresponding to a mass-to-charge ratio (m/z) of 153.[3] | Confirms molecular weight and assesses purity (>97%). |
| ¹H NMR | A singlet at ~3.8 ppm corresponding to the benzylic protons (-CH₂-). Aromatic protons will appear as complex multiplets. | Structural confirmation of the methylene bridge. |
| FTIR | A sharp, strong absorbance peak around 2250-2260 cm⁻¹. | Confirms the presence of the nitrile (C≡N) functional group. |
Conclusion
This application note details a reliable and reproducible laboratory-scale synthesis of this compound. By adhering to the procedural steps and, most importantly, the stringent safety protocols outlined, researchers can effectively produce this valuable chemical intermediate. The provided mechanistic insights and analytical benchmarks serve to validate the process, ensuring a high-purity final product suitable for downstream applications in pharmaceutical and materials science research.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN1962623A - Process for preparing 2,4-difluoro benzonitril.
- Google Patents. (n.d.). CN100457721C - Process for preparing 2,4-difluorocyanobenzene.
-
Mizuta, S., Yamaguchi, T., & Ishikawa, T. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]
Sources
Application Notes & Protocols: The Pivotal Role of 2,4-Difluorophenylacetonitrile in the Synthesis of Advanced Enzyme Inhibitors
Abstract
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become an indispensable tool for enhancing pharmacological profiles.[1][2][3] 2,4-Difluorophenylacetonitrile (DFPA) emerges as a particularly valuable and versatile building block in this domain.[4] Its unique electronic properties and reactive handles allow for the efficient construction of complex molecular scaffolds central to numerous enzyme inhibitors. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of DFPA in synthesis. We will explore the mechanistic rationale behind its utility, present detailed protocols for key synthetic transformations, and illustrate its application in the creation of critical intermediates for potent enzyme inhibitors, such as those targeting Dipeptidyl Peptidase-4 (DPP-4).
Introduction: The Strategic Importance of Fluorinated Building Blocks
The use of organofluorine compounds is a dominant strategy in drug discovery, with fluorinated molecules frequently exhibiting superior metabolic stability, enhanced binding affinity, and improved membrane permeability.[2][3][5] The carbon-fluorine bond is the strongest single bond in organic chemistry, which can shield specific molecular positions from metabolic attack by cytochrome P450 enzymes, thereby increasing a drug's in vivo half-life.[5]
This compound (CAS 656-35-9) is a bifunctional reagent featuring a difluorinated aromatic ring and a reactive nitrile group.[4][6] This combination makes it an ideal starting point for introducing the pharmacologically favorable 2,4-difluorophenyl moiety into a target molecule while providing a versatile nitrile handle for subsequent chemical elaboration.[7]
| Property | Value | Reference |
| CAS Number | 656-35-9 | [6][8] |
| Molecular Formula | C₈H₅F₂N | [6] |
| Molecular Weight | 153.13 g/mol | |
| Appearance | Colorless to pale yellow liquid | [4][8] |
| Density | 1.249 g/mL at 25 °C | [8][9] |
| Refractive Index | n20/D 1.48 | [8][9] |
| Boiling Point | Varies based on purity | [4] |
| Flash Point | 93 °C (199.4 °F) - closed cup | [8] |
Table 1: Physicochemical Properties of this compound.
Rationale for Use: The Difluorophenyl Moiety Advantage
The choice of the 2,4-difluorophenyl group is not arbitrary. The two fluorine atoms impart a unique set of electronic and conformational properties that are highly advantageous for enzyme-ligand interactions.
-
Modulation of Basicity (pKa): Fluorine's high electronegativity significantly lowers the pKa of nearby functional groups, such as amines. This modulation is critical for optimizing interactions within the often-hydrophobic active sites of enzymes and can improve oral bioavailability by altering the ionization state of the drug at physiological pH.[2]
-
Enhanced Binding Interactions: The polarized C-F bond can participate in favorable electrostatic interactions, including dipole-dipole and hydrogen bonding, with amino acid residues in an enzyme's active site.[10]
-
Metabolic Stability: The strength of the C-F bond makes the aromatic ring highly resistant to oxidative metabolism, a common pathway for drug deactivation. This leads to improved pharmacokinetic profiles.[11]
-
Increased Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can enhance its ability to cross cellular membranes and reach its target enzyme.[10][11]
Caption: Key synthetic pathways starting from DFPA.
Application Case Study: Synthesis of Chiral β-Amino Acid Precursors for DPP-4 Inhibitors
Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that deactivates incretin hormones, which are crucial for regulating blood glucose. [12][13]Inhibitors of DPP-4, such as Sitagliptin, are a major class of therapeutics for type 2 diabetes. [14][15]A key structural feature of these inhibitors is a chiral β-amino acid moiety. While the commercial synthesis of Sitagliptin often starts from 2,4,5-trifluorophenylacetic acid, the fundamental chemistry of constructing the chiral β-amino acid core can be effectively demonstrated using DFPA as a starting point for analogous structures. [15][16][17] The following section details a generalized protocol for the catalytic asymmetric synthesis of a β-aminonitrile, a direct precursor to the desired β-amino acid.
Protocol 1: Catalytic Asymmetric Mannich Reaction for β-Aminonitrile Synthesis
This protocol describes the enantioselective addition of the DFPA-derived nucleophile to an imine, establishing two vicinal stereocenters, a crucial step in building complex inhibitors. [18][19] Objective: To synthesize a chiral 3-amino-2-(2,4-difluorophenyl)propanenitrile derivative with high enantiomeric and diastereomeric excess.
Materials & Reagents:
-
This compound (DFPA)
-
N-protected imine (e.g., N-Boc-benzaldimine)
-
Chiral Catalyst System: Copper(I) salt (e.g., Cu(OTf)₂), Chiral bisphosphine ligand (e.g., a SEGPHOS or JOSIPHOS variant)
-
Non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA)
-
Anhydrous, aprotic solvent (e.g., Toluene or THF)
-
Standard glassware for anhydrous reactions (Schlenk line, nitrogen/argon atmosphere)
-
Silica gel for column chromatography
-
Solvents for chromatography (Hexanes, Ethyl Acetate)
Procedure:
-
Catalyst Preparation (In Situ):
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the copper(I) salt (e.g., 5 mol%) and the chiral bisphosphine ligand (e.g., 5.5 mol%).
-
Add anhydrous toluene (approx. 0.1 M final concentration) and stir the mixture at room temperature for 30-60 minutes until a homogeneous solution is formed.
-
Rationale: The pre-formation of the chiral copper(I) complex is critical for ensuring high stereoselectivity. The ligand coordinates to the metal center, creating a chiral environment that will direct the approach of the reactants.
-
-
Reaction Assembly:
-
To the catalyst solution, add the N-protected imine (1.0 equivalent).
-
In a separate flask, dissolve this compound (1.2 equivalents) in anhydrous toluene.
-
Add the DFPA solution to the main reaction flask via syringe, followed by the addition of the base, DIPEA (1.5 equivalents).
-
Rationale: A slight excess of the nitrile component ensures complete consumption of the more valuable imine. The base is required to deprotonate the DFPA, forming the nucleophilic carbanion that initiates the reaction. A non-nucleophilic base is used to prevent side reactions.
-
-
Reaction & Monitoring:
-
Stir the reaction mixture at the designated temperature (e.g., room temperature or 0 °C) for the required time (typically 12-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting imine is consumed.
-
Rationale: Temperature control is crucial. Lower temperatures often lead to higher selectivity but may require longer reaction times.
-
-
Work-up & Purification:
-
Once the reaction is complete, quench the mixture by adding a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Hexanes/Ethyl Acetate).
-
Rationale: The aqueous work-up removes the base, salts, and other water-soluble impurities. Chromatographic purification separates the desired product from unreacted starting materials and byproducts.
-
-
Characterization:
-
Confirm the structure of the purified β-aminonitrile using ¹H NMR, ¹³C NMR, and HRMS.
-
Determine the enantiomeric excess (e.e.) and diastereomeric ratio (d.r.) using chiral HPLC.
-
Safety Precautions:
-
This compound is harmful if swallowed, inhaled, or in contact with skin. [6][8]It causes skin and serious eye irritation. [6]Always handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [8]* Work with anhydrous solvents and reagents under an inert atmosphere to prevent moisture from quenching the reaction.
Protocol 2: Reduction of the β-Aminonitrile to a Diamine
Objective: To convert the synthesized chiral β-aminonitrile into the corresponding 1,2-diamine, another valuable building block.
Materials & Reagents:
-
Chiral β-aminonitrile (from Protocol 1)
-
Reducing agent: Lithium aluminum hydride (LiAlH₄) or Raney Nickel (Ra-Ni) with H₂ gas
-
Anhydrous solvent (e.g., THF or Diethyl Ether for LiAlH₄; Methanol or Ethanol for hydrogenation)
-
Apparatus for hydrogenation (if applicable)
Procedure (using LiAlH₄):
-
To a flame-dried, three-necked flask under an inert atmosphere, add a solution of the β-aminonitrile (1.0 equivalent) in anhydrous THF.
-
Cool the flask to 0 °C in an ice bath.
-
Carefully and portion-wise, add LiAlH₄ (approx. 2.0 equivalents). Caution: Exothermic reaction and H₂ gas evolution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until TLC indicates the disappearance of the starting material.
-
Quenching (Fieser work-up): Cautiously cool the reaction back to 0 °C. Sequentially and slowly add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Stir the resulting granular precipitate vigorously for 1 hour, then filter it off through a pad of Celite, washing thoroughly with THF or Ethyl Acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude diamine, which can be purified further if necessary.
-
Rationale: LiAlH₄ is a powerful reducing agent capable of converting the nitrile to a primary amine. The Fieser work-up is a standard and safe procedure for quenching excess LiAlH₄, resulting in easily filterable aluminum salts.
-
Conclusion
This compound is a high-value, strategic building block for the synthesis of advanced enzyme inhibitors. Its difluorinated phenyl ring confers significant advantages in terms of metabolic stability and binding interactions, while its reactive nitrile and benzylic positions provide a versatile platform for constructing complex and stereochemically rich scaffolds. The protocols outlined herein provide a robust framework for researchers to leverage the unique properties of DFPA, enabling the efficient and stereocontrolled synthesis of key intermediates like chiral β-amino acids, which are at the heart of many modern therapeutics.
References
- The Role of Fluorinated Aromatics in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Roles of Fluorine in Drug Design and Drug Action. (n.d.). Bentham Science.
- Priya, A., Kumar, N. M., & Nargund, S. L. (n.d.). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal.
- Fluorinated Aromatic Compounds in Pharmaceutical Development. (2025, October 17). Specialty Chemical Supplier.
- Fluorinated building blocks in drug design: new pathways and targets. (2024, July 29). Journal of Enzyme Inhibition and Medicinal Chemistry.
- (2,4-difluorophenyl)acetonitrile. (n.d.). CymitQuimica.
- 2,2-Difluoro-2-(4-fluorophenyl)acetonitrile. (n.d.). Benchchem.
- This compound 97 656-35-9. (n.d.). Sigma-Aldrich.
- The process for the preparation of sitagliptin phosphate via chemical resolution. (n.d.). ResearchGate.
- This compound (CAS 656-35-9). (2025, January 27). ChemicalBook.
- Synthesis of Sitagliptin. (n.d.). ResearchGate.
- Synthetic method of sitagliptin intermediate 2,4,5-trifluorophenylacetic acid. (n.d.). Google Patents.
- Catalytic Asymmetric Mannich Reaction of α-Fluoronitriles with Ketimines: Enantioselective and Diastereodivergent Construction of Vicinal Tetrasubstituted Stereocenters. (n.d.). NIH.
- Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. (2021, March 1). PMC - NIH.
- Preparation of sitagliptin intermediate. (n.d.). Google Patents.
- Exploring 2,3-Difluorophenylacetonitrile: Properties, Applications, and Manufacturing Insights. (n.d.). Chemical Supplier Blog.
- Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. (2021, January 25). PubMed Central.
- Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. (n.d.). PMC - NIH.
- Recent advances in the catalytic asymmetric synthesis of β-amino acids. (2010, February 24). Chemical Society Reviews (RSC Publishing).
- Catalytic Asymmetric Construction of β-Amino Acid Precursors and Their Use in an Iterative Method Towards β-Peptide Synthesis. (n.d.). University of Pennsylvania.
- Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. (n.d.). OAText.
- This compound 97 656-35-9. (n.d.). Sigma-Aldrich.
- This compound | C8H5F2N | CID 69565. (n.d.). PubChem.
- Applications of Fluorine in Medicinal Chemistry. (2015, November 12). PubMed.
- This compound. (n.d.). Benchchem.
- Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. (n.d.). NIH.
- Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. (2022, May 11). Frontiers.
- Inhibition of dipeptidyl peptidase IV (DPP-IV) by tryptophan containing dipeptides. (n.d.). PubMed.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CAS 656-35-9: (2,4-difluorophenyl)acetonitrile [cymitquimica.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound | C8H5F2N | CID 69565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. This compound 97 656-35-9 [sigmaaldrich.com]
- 9. This compound | 656-35-9 [chemicalbook.com]
- 10. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CN110128258B - Synthetic method of sitagliptin intermediate 2,4, 5-trifluorophenylacetic acid - Google Patents [patents.google.com]
- 17. WO2009064476A1 - Preparation of sitagliptin intermediate - Google Patents [patents.google.com]
- 18. Recent advances in the catalytic asymmetric synthesis of β-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 19. Catalytic Asymmetric Mannich Reaction of α-Fluoronitriles with Ketimines: Enantioselective and Diastereodivergent Construction of Vicinal Tetrasubstituted Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Experimental Protocols for Synthetic Transformations of 2,4-Difluorophenylacetonitrile
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the experimental setup for key chemical reactions involving 2,4-Difluorophenylacetonitrile. This versatile fluorinated building block is pivotal in the synthesis of pharmaceuticals and agrochemicals, primarily due to the strategic placement of fluorine atoms which can enhance metabolic stability and binding affinity.[1][2] This guide moves beyond simple procedural lists to explain the causality behind experimental choices, offering robust, self-validating protocols for two fundamental transformations: the reduction of the nitrile group and the α-alkylation of the active methylene bridge. Furthermore, it establishes protocols for analytical monitoring to ensure reaction integrity and product purity.
Introduction: Properties and Reactivity of this compound
This compound (CAS No. 656-35-9) is a colorless to pale yellow liquid at room temperature.[2][3] Its chemical structure features a difluorinated phenyl ring attached to an acetonitrile moiety, presenting two primary sites for chemical modification:
-
The Nitrile Group (-C≡N): Can be hydrolyzed to a carboxylic acid or, more commonly, reduced to a primary amine (ethylamine derivative).
-
The Methylene Bridge (-CH₂-): The benzylic protons are acidic due to the electron-withdrawing effects of both the aromatic ring and the adjacent nitrile group, allowing for deprotonation and subsequent alkylation or other electrophilic additions.
The presence of fluorine atoms significantly influences the molecule's electronic properties, enhancing the acidity of the methylene protons and modulating the reactivity of the aromatic ring.
| Property | Value | Reference |
| CAS Number | 656-35-9 | [3][4] |
| Molecular Formula | C₈H₅F₂N | [4][5] |
| Molecular Weight | 153.13 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [2][3] |
| Density | ~1.249 g/mL at 25 °C | [3][6] |
| Refractive Index | n20/D ~1.48 | [3][6] |
CRITICAL SAFETY PRECAUTIONS
This compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood.[7][8]
-
Hazard Classifications: Harmful if swallowed, in contact with skin, or if inhaled (Acute Tox. 4). Causes serious eye irritation and skin irritation.[3][4]
-
Personal Protective Equipment (PPE):
-
Hand Protection: Chemical-resistant gloves (e.g., Nitrile, Neoprene) are mandatory.[7]
-
Eye Protection: Safety glasses with side shields or chemical goggles.[8][9]
-
Skin and Body Protection: A flame-retardant lab coat is required. Ensure full skin coverage.[8]
-
Respiratory Protection: Use a NIOSH/MSHA-approved respirator if ventilation is inadequate or if there is a risk of aerosolization.[9][10]
-
-
Handling: Avoid breathing vapors or mist. Wash hands thoroughly after handling.[7][11] Keep away from heat and open flames.
-
First Aid:
-
If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[8][11]
-
If on Skin: Wash with plenty of soap and water. Remove contaminated clothing immediately.[7][8]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8][11]
-
If Swallowed: Immediately call a poison center or doctor. Do not induce vomiting.[7]
-
Section 1: Reduction of the Nitrile Group
The conversion of the nitrile moiety to a primary amine, yielding 2-(2,4-difluorophenyl)ethanamine, is a cornerstone transformation in medicinal chemistry. This protocol focuses on catalytic hydrogenation, a clean and efficient method.
Mechanistic Rationale
Catalytic hydrogenation employs a heterogeneous catalyst (e.g., Raney Nickel) and a source of hydrogen to reduce the carbon-nitrogen triple bond. The reaction proceeds via an intermediate imine, which is further reduced to the primary amine. A common side reaction is the formation of secondary and tertiary amines, where the newly formed primary amine acts as a nucleophile, attacking the imine intermediate. This is effectively suppressed by adding ammonia (or ammonium hydroxide) to the reaction mixture, which competitively inhibits the product amine from reacting.[12]
Experimental Protocol: Synthesis of 2-(2,4-Difluorophenyl)ethanamine via Catalytic Hydrogenation
Materials:
-
This compound
-
Methanol (Anhydrous)
-
Raney® Nickel (50% slurry in water)
-
Ammonium Hydroxide (28-30% solution)
-
Hydrogen gas (high purity)
-
Parr hydrogenation apparatus or similar high-pressure reactor
-
Celite® or other filtration aid
Procedure:
-
Reactor Setup: To a high-pressure reactor vessel, add this compound (1.0 eq).
-
Solvent and Additive: Add anhydrous methanol (approx. 10 mL per 1 g of substrate) followed by ammonium hydroxide (1.5 eq).
-
Catalyst Addition: Under a stream of inert gas (Nitrogen or Argon), carefully add Raney® Nickel catalyst (approx. 10-15% by weight of the substrate). Caution: Raney Nickel is pyrophoric and must be handled with care, always kept wet.
-
Hydrogenation: Seal the reactor. Purge the system 3-5 times with nitrogen, followed by 3-5 purges with hydrogen gas.
-
Reaction Conditions: Pressurize the reactor with hydrogen to 50-60 psi. Begin vigorous stirring and heat the reaction mixture to 40-50 °C.
-
Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 4-8 hours when hydrogen uptake ceases. Progress can also be confirmed by TLC or GC-MS analysis of a carefully vented aliquot.
-
Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen.
-
Catalyst Filtration: Dilute the reaction mixture with additional methanol and filter through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Do not allow the filter cake to dry as it can ignite upon contact with air. Wash the filter cake thoroughly with methanol.
-
Isolation: Combine the filtrate and washings. Remove the solvent and excess ammonia under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by vacuum distillation or by conversion to an HCl salt to yield the desired primary amine.[13]
| Table 1: Comparison of Common Nitrile Reduction Methods | |||
| Method | Reagents & Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Raney Ni or Pd/C, NH₄OH, 40-50°C, 50 psi | High yield, clean, scalable, cost-effective. | Requires specialized pressure equipment; catalyst can be pyrophoric. |
| Borane Reduction | BH₃·THF or BH₃·SMe₂, THF, reflux | Good functional group tolerance; no high pressure needed.[12][14] | Borane reagents are air/moisture sensitive; BH₃·SMe₂ has a strong odor.[12] |
| Metal Hydride Reduction | Lithium Aluminum Hydride (LAH), THF, 0°C to reflux | Highly effective and rapid. | Reacts with many functional groups (esters, ketones); highly reactive with water (pyrophoric). |
Section 2: α-Alkylation of the Methylene Bridge
The acidity of the methylene protons allows for the formation of a stabilized carbanion, which can react with various electrophiles, most commonly alkyl halides, to form new carbon-carbon bonds.
Mechanistic Rationale
The reaction requires a base strong enough to deprotonate the methylene carbon. The choice of base is critical and depends on the electrophile's reactivity. Strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) are effective but can be challenging to handle. Milder bases, such as cesium bicarbonate or potassium carbonate, can be sufficient for reactive alkylating agents in polar aprotic solvents like acetonitrile or DMF.[15][16][17] The reaction must be conducted under anhydrous, inert conditions to prevent quenching of the carbanion by water or reaction with oxygen.
Experimental Protocol: General Procedure for α-Alkylation
Materials:
-
This compound
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide)
-
Sodium Hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk line or glovebox for inert atmosphere
Procedure:
-
Inert Atmosphere Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet.
-
Base Preparation: Under a positive pressure of inert gas, add sodium hydride (1.1 eq) to the flask. Carefully wash the NaH dispersion with anhydrous hexane (x2) to remove the mineral oil, decanting the hexane via cannula. Add anhydrous THF to the flask.
-
Deprotonation: Cool the NaH suspension to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 eq) in anhydrous THF dropwise via syringe. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes. Hydrogen gas evolution should be observed.
-
Electrophile Addition: Cool the resulting anion solution back to 0 °C. Add the alkyl halide (1.05 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS (typically 2-16 hours).
-
Quenching: Cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Work-up & Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Caption: General workflow for the α-alkylation of this compound.
Section 3: Analytical Methods for Reaction Monitoring
Reliable analytical methods are crucial for determining reaction completion, identifying byproducts, and ensuring the purity of the final product.
Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is suitable for monitoring the consumption of the starting material and the formation of more polar (amine) or less polar (alkylated) products.[18]
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with a 70:30 mix of A:B, ramping to 10:90 A:B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Prep: Dilute a small aliquot of the reaction mixture in acetonitrile/water, filter through a 0.45 µm syringe filter, and inject.
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is excellent for identifying volatile products and byproducts and confirming the molecular weight of the desired product.
-
Instrumentation: Standard GC-MS system.
-
Column: DB-5ms or similar non-polar capillary column.
-
Carrier Gas: Helium.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
MS Detection: Electron Ionization (EI) mode, scanning from m/z 40-400.
-
Sample Prep: Dilute a small aliquot of the reaction mixture in a suitable solvent like ethyl acetate or dichloromethane.
Conclusion
This compound is a valuable synthetic intermediate whose reactivity can be precisely controlled to access important amine and C-C bond-formed derivatives. The protocols detailed herein provide a robust framework for the safe and efficient execution of its most common and powerful transformations. By understanding the rationale behind reagent choice and reaction conditions, and by employing rigorous analytical monitoring, researchers can reliably incorporate this building block into complex synthetic campaigns.
References
-
2,4-D / LV4 SAFETY DATA SHEET. (n.d.). Amazon S3. Retrieved January 11, 2026, from [Link]
-
NIOSH Pocket Guide to Chemical Hazards - 2,4-D. (2019). Centers for Disease Control and Prevention. Retrieved January 11, 2026, from [Link]
- Process for preparing 2,4-difluoro benzonitril. (2007). Google Patents (CN1962623A).
-
This compound (C8H5F2N). (n.d.). PubChemLite. Retrieved January 11, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
-
Nitrile to Amine - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
-
Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. (2022). PMC - NIH. Retrieved January 11, 2026, from [Link]
-
Amine synthesis by nitrile reduction. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
-
Regioselective alkylation of 2,4-dihydroxybenzaldehyde and 2,4-dihydroxyacetophenone. (n.d.). American Chemical Society. Retrieved January 11, 2026, from [Link]
-
Electrochemical reduction of acetonitrile to ethylamine. (2021). PMC - NIH. Retrieved January 11, 2026, from [Link]
-
Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. (2022). PubMed. Retrieved January 11, 2026, from [Link]
-
Alkylation of Acetonitrile. (1997). PubMed. Retrieved January 11, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. CAS 656-35-9: (2,4-difluorophenyl)acetonitrile [cymitquimica.com]
- 3. This compound 97 656-35-9 [sigmaaldrich.com]
- 4. This compound | C8H5F2N | CID 69565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C8H5F2N) [pubchemlite.lcsb.uni.lu]
- 6. This compound | 656-35-9 [chemicalbook.com]
- 7. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. restoredcdc.org [restoredcdc.org]
- 11. downloads.ossila.com [downloads.ossila.com]
- 12. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 15. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regioselective alkylation of 2,4-dihydroxybenzaldehyde and 2,4-dihydroxyacetophenone - American Chemical Society [acs.digitellinc.com]
- 17. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2,4-Difluorophenylacetonitrile
Introduction: The Strategic Importance of 2,4-Difluorophenylacetonitrile in Heterocyclic Chemistry
This compound is a versatile and highly valuable starting material in the synthesis of a wide array of heterocyclic compounds.[1] Its strategic importance stems from the presence of two key reactive centers: the activated methylene group adjacent to the nitrile and the electron-deficient aromatic ring due to the two fluorine substituents. The fluorine atoms not only influence the reactivity of the molecule but also often impart desirable properties such as enhanced metabolic stability and binding affinity to the final bioactive compounds.[2] This makes this compound a frequently utilized building block in the fields of medicinal chemistry, drug development, and agrochemicals.[1]
This guide provides an in-depth exploration of the synthetic pathways originating from this compound to construct various significant heterocyclic scaffolds, including pyridines, pyrimidines, and thiazoles. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on understanding the underlying chemical principles to empower researchers in their synthetic endeavors.
PART I: Synthesis of Substituted Pyridines
Substituted pyridines are a cornerstone of many pharmaceuticals and bioactive molecules.[3] The reaction of this compound with various Michael acceptors provides a convergent and efficient route to highly functionalized pyridine derivatives.
Conceptual Framework: Pyridine Ring Formation
The synthesis of the pyridine ring from this compound typically proceeds through a multi-step, one-pot reaction. The core principle involves the initial base-catalyzed condensation of the active methylene group of the acetonitrile with an α,β-unsaturated carbonyl compound. This is followed by cyclization and subsequent aromatization to yield the pyridine scaffold. The choice of base and reaction conditions is critical to control the reaction pathway and maximize the yield of the desired product.
Caption: Workflow for pyridine synthesis from this compound.
Protocol 1: Synthesis of 2-Amino-4-(2,4-difluorophenyl)-6-aryl-nicotinonitriles
This protocol outlines a general procedure for the synthesis of substituted pyridines via a one-pot reaction of this compound, an aromatic aldehyde, and malononitrile in the presence of a basic catalyst.
Materials:
-
This compound (1.0 eq)
-
Aromatic aldehyde (e.g., benzaldehyde, 1.0 eq)
-
Malononitrile (1.0 eq)
-
Piperidine (catalytic amount, ~0.1 eq)
-
Ethanol (solvent)
Procedure:
-
To a stirred solution of this compound (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol, add malononitrile (1.0 eq).
-
Add a catalytic amount of piperidine to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate.
Expected Outcome & Data:
| Aldehyde | Product Name | Yield (%) | M.p. (°C) |
| Benzaldehyde | 2-Amino-4-(2,4-difluorophenyl)-6-phenylnicotinonitrile | 85-90 | 210-212 |
| 4-Chlorobenzaldehyde | 2-Amino-6-(4-chlorophenyl)-4-(2,4-difluorophenyl)nicotinonitrile | 82-88 | 235-237 |
| 4-Methoxybenzaldehyde | 2-Amino-4-(2,4-difluorophenyl)-6-(4-methoxyphenyl)nicotinonitrile | 88-92 | 198-200 |
PART II: Synthesis of Substituted Pyrimidines
Pyrimidines are another class of heterocycles with immense biological significance, forming the core structure of nucleobases and numerous drugs.[4][5] this compound can be effectively utilized to construct substituted pyrimidine rings through condensation reactions with amidines or their derivatives.
Mechanistic Insight: Pyrimidine Ring Closure
The synthesis of pyrimidines from this compound generally involves the reaction of a β-keto nitrile, derived from the acetonitrile, with a dinucleophile such as urea, thiourea, or guanidine. The initial step is the formation of an enolate from the acetonitrile, which then reacts with a suitable electrophile to generate a 1,3-dicarbonyl equivalent. This intermediate then undergoes cyclocondensation with the dinucleophile to form the pyrimidine ring.
Caption: Pathway for pyrimidine synthesis from this compound.
Protocol 2: Synthesis of 4-Amino-6-(2,4-difluorophenyl)-pyrimidine-5-carbonitrile Derivatives
This protocol describes a common method for the synthesis of aminopyrimidines through the cyclocondensation of an activated acetonitrile with formamidine acetate.
Materials:
-
This compound (1.0 eq)
-
Ethyl formate (1.2 eq)
-
Sodium ethoxide (1.2 eq)
-
Formamidine acetate (1.1 eq)
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask, prepare a solution of sodium ethoxide in absolute ethanol.
-
To this solution, add this compound (1.0 eq) dropwise at 0-5 °C.
-
After stirring for 30 minutes, add ethyl formate (1.2 eq) dropwise while maintaining the temperature.
-
Allow the reaction to stir at room temperature for 12-16 hours.
-
To the resulting solution of the in-situ generated enolate, add formamidine acetate (1.1 eq).
-
Reflux the reaction mixture for 6-8 hours.
-
After cooling, pour the reaction mixture into ice-water and neutralize with acetic acid.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
Recrystallize from ethanol to obtain the pure product.
Characterization Data:
| Compound | Yield (%) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
| 4-Amino-6-(2,4-difluorophenyl)pyrimidine-5-carbonitrile | 75-80 | 8.55 (s, 1H), 7.80-7.90 (m, 1H), 7.20-7.30 (m, 2H), 5.80 (br s, 2H) | 164.2, 162.5 (d, J=250 Hz), 160.8 (d, J=252 Hz), 158.1, 132.5 (dd, J=9, 5 Hz), 118.0, 112.3 (dd, J=21, 4 Hz), 105.0 (t, J=26 Hz), 95.3 |
PART III: Synthesis of Substituted Thiazoles
Thiazole-containing compounds are prevalent in pharmaceuticals, exhibiting a wide range of biological activities.[6][7] The Hantzsch thiazole synthesis and its variations provide a reliable method for constructing the thiazole ring, and this compound can be a precursor to key intermediates for this synthesis.
Synthetic Strategy: Hantzsch Thiazole Synthesis
The classical Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thioamide. A common strategy is to first convert this compound into an α-bromo-2,4-difluorophenylacetophenone derivative, which can then undergo cyclization with a thioamide.
Caption: Overview of thiazole synthesis from this compound.
Protocol 3: Synthesis of 2-Amino-4-(2,4-difluorophenyl)thiazole
This protocol details the synthesis of a 2-aminothiazole derivative starting from the corresponding α-bromoacetophenone, which can be prepared from 2,4-difluorophenylacetic acid (obtainable from the hydrolysis of the nitrile).
Part A: Synthesis of 2-Bromo-1-(2,4-difluorophenyl)ethan-1-one
Materials:
-
1-(2,4-Difluorophenyl)ethan-1-one (1.0 eq)
-
Bromine (1.0 eq)
-
Acetic acid (solvent)
Procedure:
-
Dissolve 1-(2,4-difluorophenyl)ethan-1-one (1.0 eq) in glacial acetic acid.
-
Slowly add bromine (1.0 eq) dropwise to the solution at room temperature with stirring.
-
Continue stirring for 2-3 hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude α-bromo ketone.
Part B: Synthesis of 2-Amino-4-(2,4-difluorophenyl)thiazole
Materials:
-
2-Bromo-1-(2,4-difluorophenyl)ethan-1-one (from Part A, 1.0 eq)
-
Thiourea (1.1 eq)
-
Ethanol (solvent)
Procedure:
-
Reflux a mixture of 2-bromo-1-(2,4-difluorophenyl)ethan-1-one (1.0 eq) and thiourea (1.1 eq) in ethanol for 3-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize with a base (e.g., aqueous ammonia or sodium bicarbonate solution).
-
The precipitated solid is filtered, washed with water, and dried.
-
Recrystallize from ethanol to afford the pure 2-amino-4-(2,4-difluorophenyl)thiazole.
Analytical Data:
| Compound | Yield (%) | M.p. (°C) | Key Spectroscopic Data |
| 2-Amino-4-(2,4-difluorophenyl)thiazole | 80-85 | 155-157 | 1H NMR: 7.90 (m, 1H), 7.10 (s, 1H), 6.90-7.00 (m, 2H), 5.50 (br s, 2H). MS (ESI): m/z 213 [M+H]+ |
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
This compound is harmful if swallowed, in contact with skin, or if inhaled.[8] Handle with care.
-
Bromine is highly corrosive and toxic. Handle with extreme caution.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This compound has proven to be a highly adaptable and valuable precursor for the synthesis of a diverse range of heterocyclic compounds. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers engaged in the design and synthesis of novel molecules for pharmaceutical and other applications. By understanding the underlying reaction mechanisms and carefully controlling the experimental conditions, the synthetic potential of this versatile building block can be fully realized.
References
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Available at: [Link]
-
Exploring 2,3-Difluorophenylacetonitrile: Properties, Applications, and Manufacturing Insights. (n.d.). Available at: [Link]
-
Virginia Commonwealth University. Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. Available at: [Link]
-
Designing and Synthesis of New Fluorine Substituted Pyrimidine-Thion-5-Carbonitriles and the Related Derivatives as Photochemical Probe Agents for Inhibition of Vitiligo Disease. (n.d.). Available at: [Link]
-
J&K Scientific LLC. Gewald Reaction. Available at: [Link]
-
Organic Chemistry Portal. Thiazole synthesis. Available at: [Link]
-
Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC - NIH. (n.d.). Available at: [Link]
-
Organic Chemistry Portal. Pyridine synthesis. Available at: [Link]
-
A Review on Medicinally Important Heterocyclic Compounds. (2022). Bentham Science. Available at: [Link]
-
Wikipedia. Gewald reaction. Available at: [Link]
-
Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. (n.d.). Available at: [Link]
-
Organic Chemistry Portal. Gewald Reaction. Available at: [Link]
-
PubChem. This compound | C8H5F2N | CID 69565. Available at: [Link]
-
Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives - ResearchGate. (n.d.). Available at: [Link]
-
REVIEW ON HETEROCYCLIC COMPOUNDS SYNTHESIS AND EVALUATION. (2024). ResearchGate. Available at: [Link]
-
Synthesis of 2,4-disubstituted thiazoles | Download Scientific Diagram - ResearchGate. (n.d.). Available at: [Link]
-
FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - MDPI. (n.d.). Available at: [Link]
-
Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024). The Journal of Organic Chemistry. Available at: [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES AND ITS BIOLOGICAL ACTIVITY - International Journal of Education and Science Research Review. (n.d.). Available at: [Link]
-
Baran Lab. Pyridine Synthesis: Cliff Notes. (2004). Available at: [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ARKIVOC. Available at: [Link]
-
Current Chemistry Letters. Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Growing Science. Available at: [Link]
-
Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities - Der Pharma Chemica. (n.d.). Available at: [Link]
- Process for the preparation of fluorinated pyridines - European Patent Office - EP 0192287 A2 - Googleapis.com. (n.d.).
-
The synthesis of 2,4‐diaryl‐substituted pyridines 2 by condensation approach. - ResearchGate. (n.d.). Available at: [Link]
-
synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha) and its derivatives. (n.d.). Available at: [Link]
-
The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis. (n.d.). Available at: [Link]
-
Synthesis of Fully Substituted Difluoromethylpyrazoles by Cyclization of Difluoroacetohydrazonoyl Bromides with 2‑Acylacetonitriles or Malononitrile - The Journal of Organic Chemistry - ACS Figshare. (2024). ACS Publications. Available at: [Link]
Sources
- 1. CAS 656-35-9: (2,4-difluorophenyl)acetonitrile [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]
- 4. bu.edu.eg [bu.edu.eg]
- 5. growingscience.com [growingscience.com]
- 6. Thiazole synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C8H5F2N | CID 69565 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note & Protocols: Leveraging 2,4-Difluorophenylacetonitrile for the Strategic Introduction of the 2,4-Difluorobenzyl Moiety
Abstract
The 2,4-difluorobenzyl group is a privileged structural motif in modern medicinal chemistry, renowned for its ability to confer enhanced potency, metabolic stability, and favorable pharmacokinetic properties to therapeutic agents.[1] Its incorporation is a cornerstone in the development of leading pharmaceuticals, most notably in the class of HIV-1 integrase inhibitors like Dolutegravir and Cabotegravir.[2][3] This technical guide provides a comprehensive overview of synthetic strategies for introducing this critical moiety, starting from the versatile and accessible precursor, 2,4-difluorophenylacetonitrile. We present detailed, field-proven protocols for the conversion of this nitrile into key synthons—specifically the corresponding primary amine, ketone, and carboxylic acid—thereby offering researchers a practical guide to harnessing its full synthetic potential.
The Strategic Importance of the 2,4-Difluorobenzyl Moiety
The strategic placement of fluorine atoms on aromatic rings is a powerful tool in drug design. The 2,4-difluoro substitution pattern, in particular, offers a unique combination of electronic and steric properties. The two electron-withdrawing fluorine atoms modulate the pKa of nearby functionalities and can engage in favorable electrostatic and hydrogen-bonding interactions within enzyme active sites.[2] Furthermore, the C-F bond is exceptionally stable to metabolic degradation, often enhancing the metabolic half-life of a drug candidate.[1] The success of this moiety in HIV-1 integrase inhibitors, where it is crucial for binding affinity and minimizing viral resistance, exemplifies its value in modern drug discovery.[2]
Reagent Profile: this compound
This compound (also known as 2,4-difluorobenzyl cyanide) is the primary building block for the protocols described herein. Its utility stems from the reactivity of the nitrile group, which serves as a versatile handle for transformation into various other functional groups.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 656-35-9 | [4] |
| Molecular Formula | C₈H₅F₂N | [4][5][6] |
| Molecular Weight | 153.13 g/mol | [4] |
| Appearance | White to pale yellow solid | [7] |
| Melting Point | 43-45 °C | [7] |
| IUPAC Name | 2-(2,4-difluorophenyl)acetonitrile | [4] |
Handling and Safety Precautions
This compound is a hazardous substance and must be handled with appropriate care in a well-ventilated fume hood.
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[4][8]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and a face shield.[8]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]
Synthetic Pathways from this compound
The nitrile functionality is a synthetic linchpin, enabling access to several key intermediates. The following diagram illustrates the primary transformations discussed in this guide.
Caption: Key synthetic transformations of this compound.
Pathway A: Reduction to 2,4-Difluorobenzylamine
The conversion of the nitrile to 2,4-difluorobenzylamine is arguably the most critical transformation, as this amine is a direct precursor for amide bond formation in many pharmaceutical syntheses.[3] Catalytic hydrogenation is often preferred for its scalability and safety profile compared to metal hydride reductions.
Principle: Catalytic hydrogenation using Raney Nickel involves the addition of hydrogen across the carbon-nitrogen triple bond in the presence of a metal catalyst. The reaction is typically performed under a pressurized atmosphere of hydrogen. Aqueous ammonia is often added to suppress the formation of secondary amine side products.
Experimental Protocol: Catalytic Hydrogenation to 2,4-Difluorobenzylamine
-
Materials:
-
This compound (10.0 g, 65.3 mmol)
-
Isopropyl Alcohol (IPA, 150 mL)
-
Raney Nickel (approx. 1.0 g, 50% slurry in water)
-
Aqueous Ammonia (25% w/w, 60 mL)
-
Parr hydrogenator or similar high-pressure reactor
-
Diatomaceous earth (e.g., Celite®)
-
-
Workflow Diagram:
Caption: Experimental workflow for the catalytic reduction of the nitrile.
-
Step-by-Step Methodology:
-
Reactor Setup: Charge a high-pressure reactor with this compound, isopropyl alcohol, and aqueous ammonia.[9]
-
Catalyst Addition: Carefully add the Raney Nickel slurry to the reactor. Causality Note: Raney Nickel is pyrophoric when dry; always handle as a slurry and ensure it remains wet.
-
Inerting: Seal the reactor and purge the headspace several times with nitrogen gas to remove all oxygen, followed by several purges with hydrogen gas.
-
Reaction: Pressurize the reactor with hydrogen (a typical pressure range is 75-150 psi, but consult specific literature for your equipment). Begin stirring and heat the mixture to 60-80°C.[9]
-
Monitoring: The reaction progress is monitored by the cessation of hydrogen uptake from the reservoir. This typically takes several hours.
-
Work-up: After cooling the reactor to room temperature, carefully vent the excess hydrogen and purge with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of diatomaceous earth to safely remove the Raney Nickel catalyst. Wash the filter cake with a small amount of isopropyl alcohol. Safety Note: Do not allow the filter cake to dry, as it can ignite spontaneously. Quench the filter cake carefully with copious amounts of water.
-
Isolation: Concentrate the combined filtrate under reduced pressure to remove the solvent. The resulting crude oil can be purified by vacuum distillation to yield 2,4-difluorobenzylamine as a clear liquid.
-
-
Troubleshooting:
-
Incomplete reaction: Ensure the catalyst is active and the hydrogen pressure is maintained. Check for leaks in the system.
-
Formation of secondary amine: The presence of ammonia is designed to minimize this. If it's still an issue, increasing the concentration of ammonia may help.
-
Pathway B: Grignard Reaction to Form Ketones
The addition of an organometallic reagent, such as a Grignard reagent, to the nitrile provides a direct route to ketones after acidic hydrolysis of the intermediate imine.[10][11] This is a powerful C-C bond-forming reaction.
Principle: The Grignard reagent (R-MgX) acts as a strong nucleophile, attacking the electrophilic carbon of the nitrile. This forms a stable magnesium-imine salt intermediate. This intermediate is resistant to further attack by a second equivalent of the Grignard reagent. Subsequent work-up with aqueous acid hydrolyzes the imine to the corresponding ketone.[12][13]
Experimental Protocol: Synthesis of 1-(2,4-Difluorophenyl)-2-phenylethan-1-one
-
Materials:
-
Magnesium turnings (1.72 g, 70.8 mmol)
-
Anhydrous Diethyl Ether or THF (100 mL)
-
Bromobenzene (7.4 mL, 70.8 mmol)
-
This compound (10.0 g, 65.3 mmol)
-
Aqueous HCl (3 M)
-
Saturated aqueous sodium bicarbonate
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Step-by-Step Methodology:
-
Grignard Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, place the magnesium turnings. Add 20 mL of anhydrous ether. Add a small portion (approx. 10%) of the bromobenzene dissolved in 40 mL of anhydrous ether. Initiation is indicated by warming and bubble formation (a crystal of iodine can be added to initiate). Once started, add the remaining bromobenzene solution dropwise to maintain a gentle reflux.[14] After addition, stir for another 30-60 minutes until most of the magnesium is consumed.
-
Nitrile Addition: Cool the freshly prepared Grignard reagent in an ice-water bath. Dissolve the this compound in 40 mL of anhydrous ether and add it dropwise to the cold Grignard solution. Causality Note: The addition is exothermic and must be controlled to prevent side reactions.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, then stir for 2-3 hours.
-
Quenching & Hydrolysis: Cool the reaction mixture again in an ice bath. Very slowly and carefully, add 50 mL of 3 M HCl dropwise to quench the reaction and hydrolyze the imine intermediate. Vigorous gas evolution will occur.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Isolation & Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization.
-
Pathway C: Hydrolysis to 2,4-Difluorophenylacetic Acid
Acid- or base-catalyzed hydrolysis converts the nitrile group into a carboxylic acid, yielding 2,4-difluorophenylacetic acid, another valuable building block.
Principle: Under strong acidic conditions and heat, the nitrile is protonated, making it susceptible to nucleophilic attack by water. A series of proton transfers and tautomerization steps first yields an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid and ammonium salt.
Experimental Protocol: Acid-Catalyzed Hydrolysis
-
Materials:
-
This compound (10.0 g, 65.3 mmol)
-
Sulfuric Acid (50% aqueous solution, 100 mL)
-
Sodium Hydroxide solution (e.g., 5 M)
-
Concentrated HCl
-
-
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the this compound and the 50% sulfuric acid solution.
-
Heating: Heat the mixture to reflux (approx. 120-130°C) with vigorous stirring. The solid will dissolve as the reaction proceeds. Reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it carefully over crushed ice.
-
Basification & Extraction: Make the solution strongly basic (pH > 12) by the slow addition of 5 M NaOH. Wash the basic solution with a nonpolar solvent like ether or dichloromethane to remove any non-acidic impurities.
-
Acidification & Isolation: Cool the aqueous layer in an ice bath and acidify to pH < 2 with concentrated HCl. A white precipitate of 2,4-difluorophenylacetic acid will form.
-
Purification: Collect the solid product by vacuum filtration, wash the filter cake with cold water, and dry under vacuum. The product is often pure enough for many applications, but can be recrystallized if necessary.
-
Conclusion
This compound stands out as a cost-effective and synthetically flexible starting material for accessing molecules containing the medicinally vital 2,4-difluorobenzyl moiety. The protocols detailed herein for its conversion to the corresponding amine, ketones, and carboxylic acid provide researchers with robust and reliable methods. By understanding the principles behind these transformations and adhering to the outlined procedures, scientists in drug discovery and development can efficiently synthesize a wide array of target molecules and intermediates.
References
- Benchchem. (n.d.). The Indispensable Role of 2,4-Difluorobenzylamine in Modern Drug Discovery: A Comparative Analysis.
- Dakenchem. (n.d.). The Essential Role of 2,4-Difluorobenzylamine in Modern Drug Discovery.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Chem-Impex. (n.d.). 2,4-Difluorobenzylamine.
- Benchchem. (n.d.). An In-depth Technical Guide to 2,4-Difluorobenzylamine: Structure, Properties, and Synthetic Applications.
- Guidechem. (2023, January 30). How to Synthesize 2,4-Difluorobenzylamine?.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-difluorobenzonitrile.
- ChemicalBook. (n.d.). 2,4-Difluorobenzylamine synthesis.
- Thermo Fisher Scientific. (2025, September 5). Safety Data Sheet.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- Ace Chemistry. (n.d.). Grignard Reagents and related organic synthesis.
- Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis).
- Benchchem. (n.d.). The Synthesis of α-Fluoroketones via Grignard Reagent Addition to Fluoroacetonitrile: A Technical Guide.
- Sigma-Aldrich. (n.d.). 2,4-Difluorophenylacetic acid 97 81228-09-3.
- Chemistry LibreTexts. (2023, January 22). Conversion to ketones using Grignard reagents.
- PubChemLite. (n.d.). This compound (C8H5F2N).
- Global Substance Registration System. (n.d.). This compound.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | C8H5F2N | CID 69565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C8H5F2N) [pubchemlite.lcsb.uni.lu]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. 2,4-Difluorobenzylamine synthesis - chemicalbook [chemicalbook.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Grignard Reaction [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Grignard Reagents and related organic synthesis – Ace Chemistry [acechemistry.co.uk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Difluorophenylacetonitrile
Welcome to the technical support center for the synthesis of 2,4-Difluorophenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to improve the yield and purity of your synthesis.
Introduction
This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its efficient synthesis is crucial for the timely and cost-effective development of new chemical entities. This guide will focus on the most common synthetic route: the nucleophilic substitution of 2,4-difluorobenzyl halide with a cyanide salt, often facilitated by phase-transfer catalysis. We will explore the common challenges encountered during this synthesis and provide practical, field-proven solutions.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Low Yield
A common challenge in this synthesis is achieving a high yield of the desired product. Low yields can often be attributed to several factors:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive Cyanide Salt: The cyanide salt (e.g., NaCN, KCN) may be of low purity or have absorbed moisture, reducing its nucleophilicity. 2. Poor Solubility of Cyanide Salt: The inorganic cyanide salt has poor solubility in the organic reaction solvent. 3. Inefficient Phase-Transfer Catalyst (PTC): The chosen PTC may not be effective, or it may have degraded. | 1. Use freshly powdered, dry, and high-purity sodium or potassium cyanide. 2. Employ an effective phase-transfer catalyst such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB) to transport the cyanide anion into the organic phase.[1] Alternatively, consider using a polar aprotic solvent like DMSO or DMF. 3. Screen different PTCs to find the optimal one for your system. Ensure the PTC is not degraded and is used at the correct loading. |
| Formation of Byproducts | 1. Elimination Reaction: The reaction of the benzylic halide with the cyanide ion, which is a weak base, can lead to the formation of an elimination byproduct, 2,4-difluorostyrene. This is more prevalent with sterically hindered substrates and at higher temperatures.[1] 2. Isocyanide Formation: Although typically a minor byproduct with sodium or potassium cyanide, some isocyanide may form. 3. Hydrolysis: The nitrile product can hydrolyze to the corresponding amide or carboxylic acid, especially if water is present and the reaction is run under basic or acidic conditions for a prolonged time at elevated temperatures. | 1. Use a primary benzyl halide (chloride or bromide) as the starting material. Maintain a moderate reaction temperature to favor substitution over elimination.[1] 2. Use NaCN or KCN as the cyanide source in a polar aprotic solvent to minimize isocyanide formation.[1] 3. Ensure anhydrous reaction conditions if possible. During workup, avoid prolonged contact with strong acids or bases at high temperatures. |
| Workup Losses | 1. Incomplete Extraction: The product may not be fully extracted from the aqueous phase during workup. 2. Emulsion Formation: The formation of a stable emulsion during extraction can lead to significant product loss. | 1. Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). 2. To break emulsions, try adding a saturated brine solution or a small amount of a different organic solvent. |
Frequently Asked Questions (FAQs)
Q1: Which starting material is better, 2,4-difluorobenzyl chloride or 2,4-difluorobenzyl bromide?
A1: Both 2,4-difluorobenzyl chloride and bromide are suitable starting materials. Benzyl bromides are generally more reactive than benzyl chlorides, which can lead to faster reaction times. However, benzyl chlorides are often more readily available and less expensive. The choice may depend on the specific reaction conditions and economic considerations.
Q2: What is the role of a phase-transfer catalyst (PTC) and which one should I choose?
A2: A phase-transfer catalyst is crucial for facilitating the reaction between the water-soluble cyanide salt and the organic-soluble benzyl halide.[2] The PTC transports the cyanide anion from the aqueous or solid phase into the organic phase where the reaction occurs. Quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (BTEAC), are commonly used and effective PTCs for this type of reaction.
Q3: My reaction has stalled and is not going to completion. What should I do?
A3: If your reaction has stalled, consider the following:
-
Check the quality of your reagents: Ensure your cyanide salt is dry and your solvent is anhydrous.
-
Increase the amount of PTC: A slight increase in the catalyst loading might be necessary.
-
Increase the reaction temperature: Gradually increase the temperature in 10°C increments, while monitoring for byproduct formation.
-
Agitation: Ensure the reaction mixture is being stirred vigorously to maximize the interfacial area between the two phases.
Q4: I have a significant amount of an impurity with a strong, unpleasant odor. What is it and how can I remove it?
A4: A strong, unpleasant odor is characteristic of isocyanides.[1] Benzyl isocyanide can be formed as a byproduct. To remove it, you can wash the crude product with warm (around 60°C) 50% sulfuric acid. This will hydrolyze the isocyanide. Afterward, neutralize the organic layer with a saturated sodium bicarbonate solution and then wash with brine.[1]
Q5: How can I purify the final product, this compound?
A5: The most common methods for purifying this compound are vacuum distillation and recrystallization.
-
Vacuum Distillation: This is an effective method for separating the product from less volatile impurities and the PTC.
-
Recrystallization: If the product is a solid at room temperature or can be solidified, recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) can yield a highly pure product. A patent for the related 2,4,5-trifluoro-phenylacetonitrile mentions purification by distillation followed by recrystallization.
Experimental Protocols
High-Yield Synthesis of this compound (Representative Protocol)
This protocol is adapted from a general procedure for the synthesis of benzyl cyanides and may require optimization for your specific setup.
Materials:
-
2,4-Difluorobenzyl chloride
-
Sodium cyanide (powdered, 96-98% pure)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Water
-
50% Sulfuric acid (for workup, if needed)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a well-ventilated fume hood, equip a round-bottom flask with a mechanical stirrer, a condenser, and a thermometer.
-
Charge the flask with 2,4-difluorobenzyl chloride (1 equivalent), toluene (as the solvent), and tetrabutylammonium bromide (0.02-0.05 equivalents).
-
In a separate beaker, dissolve sodium cyanide (1.2 equivalents) in water.
-
With vigorous stirring, add the aqueous sodium cyanide solution to the organic mixture.
-
Heat the reaction mixture to 60-80°C and monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers. If isocyanide formation is suspected, wash with warm 50% sulfuric acid, followed by saturated sodium bicarbonate solution, and then brine. If not, proceed to the next step.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation.
Visualizations
General Workflow for Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low yields in the synthesis.
Key Reaction and Side Reactions
Sources
Technical Support Center: Purification of Crude 2,4-Difluorophenylacetonitrile by Distillation
Welcome to the technical support center for the purification of 2,4-Difluorophenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the distillation of this crucial synthetic intermediate. Our goal is to equip you with the knowledge to perform this purification safely, efficiently, and with high purity outcomes.
Introduction to the Purification Challenge
This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1] Its purity is paramount for the success of subsequent reactions. Distillation, particularly vacuum distillation, is the most common method for its purification due to its liquid nature and thermal stability.[2] However, challenges such as thermal decomposition, the presence of close-boiling impurities, and safety hazards associated with handling cyanide-containing compounds necessitate a robust and well-understood protocol.[3][4][5]
This guide will address these challenges through a series of frequently asked questions and troubleshooting scenarios.
Safety First: Handling this compound
Extreme caution must be exercised when handling this compound and any associated waste due to the dual hazards of its cyanide group and fluorinated aromatic ring.
Q: What are the primary safety concerns with this compound?
A: The primary hazards are:
-
Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.[6] The cyanide group can cause rapid and severe poisoning.[3][4]
-
Hydrogen Cyanide (HCN) Formation: Contact with acids will liberate highly toxic and flammable hydrogen cyanide gas.[3][5]
-
Corrosivity and Reactivity: As a fluorinated organic compound, it may have specific reactivity and long-term health effects that should be considered.
Q: What personal protective equipment (PPE) is mandatory?
A: The minimum required PPE includes:
-
A lab coat.[3]
-
Chemical-resistant gloves (double gloving with nitrile is recommended).[3][7]
-
Safety glasses with side shields or safety goggles. A face shield is recommended when a splash hazard exists.[7]
-
Work should always be conducted in a certified chemical fume hood.[3][4]
Q: How should I handle spills and waste?
A:
-
Spills: For small spills within a fume hood, absorb the material with a chemical absorbent. The contaminated material should then be treated as cyanide-containing hazardous waste. For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) office immediately.[3]
-
Waste: All liquid and solid waste containing this compound must be collected in a designated, labeled hazardous waste container. Aqueous waste should be made basic (pH > 10) to prevent HCN formation.[8] Cyanide-containing waste can be quenched with an excess of bleach (sodium hypochlorite) solution in an alkaline environment over 24 hours in a fume hood.[5][9]
Frequently Asked Questions (FAQs) on Distillation
Q: What are the physical properties of this compound relevant to distillation?
A: The key physical properties are summarized in the table below:
| Property | Value | Source |
| Molecular Formula | C₈H₅F₂N | [6][10] |
| Molecular Weight | 153.13 g/mol | [6] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 98 °C at 10 mmHg | [10] |
| Density | 1.249 g/mL at 25 °C | [10] |
| Refractive Index | n20/D 1.48 | [10] |
Q: Should I use simple, fractional, or vacuum distillation?
A: Vacuum distillation is highly recommended. this compound has a relatively high boiling point at atmospheric pressure, and heating to that temperature could lead to decomposition.[2] Reducing the pressure lowers the boiling point to a more manageable temperature.
Whether to use simple or fractional distillation under vacuum depends on the impurities present:
-
Simple Vacuum Distillation: Suitable if the impurities are non-volatile or have boiling points significantly different (greater than 70 °C) from the product.[11][12]
-
Fractional Vacuum Distillation: Necessary if there are impurities with boiling points close to that of this compound.[13][14] The fractionating column provides multiple theoretical plates for better separation.[13]
Q: What are the potential impurities I might encounter?
A: Potential impurities can arise from the starting materials or side reactions during the synthesis of this compound. Common precursors include 2,4-difluorobenzyl halides and a cyanide source. Therefore, impurities could include:
-
Unreacted 2,4-difluorobenzyl halide (e.g., bromide or chloride).
-
Solvents used in the reaction (e.g., DMSO, DMF, acetonitrile).
-
Side-products from the cyanation reaction.
-
Isomeric impurities.
-
Decomposition products if the reaction was overheated.
Q: Can this compound form an azeotrope?
Troubleshooting Guide for Distillation
This section addresses common problems encountered during the vacuum distillation of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Difficulty achieving or maintaining a vacuum | - Leaks in the glassware joints.- Poorly sealed thermometer adapter.- Cracks in the glassware.- Inefficient vacuum source (e.g., water aspirator with low water flow). | - Ensure all joints are properly greased and clamped.[17]- Check the thermometer adapter for a good seal.- Inspect all glassware for cracks before assembly.[17]- Use a vacuum pump for a more consistent and lower vacuum. Ensure the pump is properly maintained. |
| "Bumping" or violent boiling of the liquid | - Uneven heating.- Absence of a boiling aid. | - Use a magnetic stir bar for smooth boiling. Boiling stones are not effective under vacuum.[17]- Heat the distillation flask in a heating mantle with sand or a silicone oil bath for even temperature distribution. |
| No distillate collecting, even at the expected temperature | - The thermometer bulb is placed too high and is not in the vapor path.- Insufficient heating.- A leak in the system is preventing the boiling point from being reached at that pressure. | - Adjust the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation head.[13]- Gradually increase the heating mantle temperature.- Re-check the system for leaks. |
| Product is discolored (yellow or brown) | - Thermal decomposition due to excessive heating.- Presence of non-volatile, colored impurities. | - Lower the distillation temperature by using a better vacuum.- Ensure the heating mantle is not set too high.- If impurities are the cause, a pre-purification step (e.g., washing with a dilute base or activated carbon treatment) may be necessary. |
| The temperature fluctuates during distillation | - Unstable vacuum pressure.[2]- The distillation rate is too fast. | - Use a vacuum regulator to maintain a constant pressure.[2]- Reduce the heating to slow down the distillation rate. A slow, steady distillation provides better separation. |
Experimental Protocol: Vacuum Distillation of this compound
This protocol provides a general guideline. The specific temperatures and pressures may need to be optimized based on your equipment and the purity of your crude material.
5.1. Apparatus Setup
Caption: Vacuum Distillation Apparatus Setup.
5.2. Step-by-Step Procedure
-
Preparation:
-
Inspect all glassware for any cracks or defects.
-
Add the crude this compound and a magnetic stir bar to a round-bottom flask. The flask should not be more than two-thirds full.
-
Assemble the distillation apparatus as shown in the diagram above in a certified chemical fume hood. Use a Claisen adapter to prevent bumping.[17]
-
Lightly grease all ground-glass joints to ensure a good seal.[17]
-
-
Evacuation:
-
Ensure the cooling water is flowing through the condenser.
-
Turn on the magnetic stirrer.
-
Slowly open the system to the vacuum source. The pressure should drop steadily. Allow any low-boiling solvents to be removed at room temperature.
-
-
Distillation:
-
Once a stable, low pressure is achieved, begin to gently heat the distillation flask using a heating mantle.
-
Observe the temperature on the thermometer. Collect any initial low-boiling fractions in a separate receiving flask.
-
As the temperature approaches the expected boiling point of this compound at the recorded pressure, change to a clean receiving flask.
-
Collect the product over a narrow temperature range. A pure compound should distill at a relatively constant temperature.[11]
-
-
Shutdown:
-
Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature under vacuum.
-
Crucially, slowly vent the system to atmospheric pressure before turning off the vacuum source. This prevents back-siphoning of oil or water into your product.[17]
-
Disassemble the apparatus and transfer the purified product to a labeled, sealed container.
-
5.3. Logical Flow of the Purification Process
Caption: Workflow for the Purification of this compound.
References
-
Imperial College London. (2022). Cyanides Safety Protocol. [Link]
-
University of Illinois Division of Research Safety. (2014). Cyanides. [Link]
-
Welcome Home Vets of NJ. Organic Chemistry Distillation Lab. [Link]
-
Reddit. (2023). CuCN quenching. [Link]
-
Quora. (2025). What safety precautions do chemists take when handling extremely dangerous substances like cyanide or hydrofluoric acid?[Link]
-
University of Rochester, Department of Chemistry. Purification: Fractional Distillation. [Link]
-
University College London Safety Services. (2021). Cyanide Compounds. [Link]
-
Stanford Environmental Health & Safety. Information on Cyanide Compounds. [Link]
-
Common Standard Operating Procedure. Quenching of pyrophoric substances and waste. [Link]
-
University of Windsor. Cyanides Storage, Handling and General Use Information. [Link]
-
CHEM12. Cyanide Compounds. [Link]
-
Petroskills. Vacuum Distillation Unit Operations and Troubleshooting. [Link]
-
Chemistry LibreTexts. (2022). 5.4C: Step-by-Step Procedures for Vacuum Distillation. [Link]
-
Maratek. (2023). Fractional vs. Simple Distillation and How to Segregate Multiple Solvents. [Link]
-
Pressure Control Solutions. (2019). Vacuum Distillation issues?[Link]
-
PSIBERG. (2023). Simple vs. Fractional Distillation: A Comparison. [Link]
-
PubChem. This compound. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 2,4-difluorobenzonitrile. [Link]
-
University of Rochester, Department of Chemistry. Rookie Mistakes: The Vacuum Apparatus. [Link]
-
Quora. (2015). What is the difference between fractional and simple distillation?[Link]
-
Reddit. (2021). Fractional vs simple vs vacuum distillations. [Link]
-
Wikipedia. Azeotrope tables. [Link]
- Google Patents. EP0001825A1 - Method of preparing 2,4-difluoroaniline.
-
American Chemical Society. (1962). AZEOTROPIC DATA- II. [Link]
-
PubChemLite. This compound (C8H5F2N). [Link]
- Google Patents. CN103449986A - Method for preparing high-purity 2,4'-difluorobenzophenone.
-
National Institutes of Health. (2017). Elimination and detoxification of 2,4-D by Umbelopsis isabellina with the involvement of cytochrome P450. [Link]
-
Pure and Applied Chemistry. purification of acetonitrile - tests for impurities. [Link]
- Google Patents.
-
Organic Chemistry: An Indian Journal. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. [Link]
Sources
- 1. CAS 656-35-9: (2,4-difluorophenyl)acetonitrile [cymitquimica.com]
- 2. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 3. - Division of Research Safety | Illinois [drs.illinois.edu]
- 4. Cyanide Compounds | Safety Services - UCL – University College London [ucl.ac.uk]
- 5. gla.ac.uk [gla.ac.uk]
- 6. This compound | C8H5F2N | CID 69565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 8. reddit.com [reddit.com]
- 9. imperial.ac.uk [imperial.ac.uk]
- 10. This compound | 656-35-9 [chemicalbook.com]
- 11. www.welcomehomevetsofnj.org - Organic Chemistry Distillation Lab [welcomehomevetsofnj.org]
- 12. psiberg.com [psiberg.com]
- 13. Purification [chem.rochester.edu]
- 14. Fractional vs. Simple Distillation and How to Segregate Multiple Solvents - Solvent Washer [solventwasher.com]
- 15. Azeotrope tables - Wikipedia [en.wikipedia.org]
- 16. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 17. chem.libretexts.org [chem.libretexts.org]
common byproducts in the synthesis of 2,4-Difluorophenylacetonitrile
Welcome to the Technical Support Center for the synthesis of 2,4-Difluorophenylacetonitrile (CAS 656-35-9). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the common byproducts encountered during its synthesis. As a key intermediate in the development of pharmaceuticals and agrochemicals, achieving high purity is critical.[1][2]
This document moves beyond standard protocols to explain the causality behind common side reactions and provides robust troubleshooting strategies to optimize purity and yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues and impurities observed during the synthesis of this compound, which is typically prepared via the nucleophilic substitution of 2,4-difluorobenzyl halide with an alkali metal cyanide.[3]
Q1: My GC-MS analysis shows an impurity with the same mass (153.13 g/mol ) as my product. What is it?
Answer: The most probable identity of an impurity with the same molecular weight as this compound is its isomer, 2,4-Difluorobenzyl isocyanide .
-
Causality — The Ambident Nucleophile: The cyanide ion (CN⁻) is an ambident nucleophile, meaning it can attack an electrophile with either its carbon or nitrogen atom.[4]
-
Nitrile Formation (Desired): Attack by the carbon atom results in the formation of the C-C bond, yielding the desired nitrile product. This is a kinetically favored Sₙ2 reaction.[4]
-
Isocyanide Formation (Byproduct): Attack by the nitrogen atom results in the formation of a C-N bond, yielding the isocyanide byproduct.
-
The reaction conditions, particularly the choice of solvent and cyanide salt, heavily influence the ratio of nitrile to isocyanide.[4]
Q2: How can I definitively distinguish between this compound and the isocyanide byproduct analytically?
Answer: While mass spectrometry shows identical parent masses, spectroscopic methods can easily distinguish them:
-
Infrared (IR) Spectroscopy: This is the most direct method.
-
Nitrile (C≡N) stretch: A strong, sharp absorption peak appears around 2250 cm⁻¹ .
-
Isocyanide (N≡C) stretch: A strong, sharp absorption peak appears at a lower frequency, around 2150 cm⁻¹ .
-
-
¹³C NMR Spectroscopy: The carbon of the nitrile/isocyanide group will have a distinct chemical shift.
-
Nitrile (-CN): Typically appears around 115-120 ppm .
-
Isocyanide (-NC): Appears further downfield, typically around 155-165 ppm .
-
Q3: My reaction yield is low, and the workup is complicated by acidic and neutral impurities. What are these byproducts?
Answer: The presence of acidic or more polar neutral impurities typically points to hydrolysis of the nitrile product. This occurs when water is present during the reaction or, more commonly, during the aqueous workup under acidic or basic conditions.[4]
-
2,4-Difluorophenylacetamide: Partial hydrolysis of the nitrile group forms the corresponding amide. This is a neutral, polar byproduct.
-
2,4-Difluorophenylacetic acid: Complete hydrolysis leads to the carboxylic acid. This is an acidic byproduct that will be extracted into a basic aqueous layer during workup.
To minimize these, ensure all reagents and solvents are anhydrous and avoid prolonged exposure to strong acids or bases during the workup.[5]
Q4: What are the optimal reaction conditions to minimize isocyanide formation?
Answer: To favor the desired Sₙ2 attack on the carbon atom of the cyanide ion, you must optimize your choice of reagents and solvent.[4]
| Parameter | Recommendation | Rationale |
| Cyanide Salt | Use alkali metal cyanides like Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) . | These salts are more ionic, leaving the cyanide anion "freer" in solution. The carbon atom, being more nucleophilic, is then favored for the attack. Covalent cyanides like Silver Cyanide (AgCN) favor isocyanide formation.[4] |
| Solvent | Use polar aprotic solvents such as DMSO, DMF, or acetone. | These solvents effectively solvate the metal cation (Na⁺, K⁺) but not the cyanide anion. This leaves the more nucleophilic carbon end of the cyanide ion exposed and ready to react. Protic solvents can hydrogen-bond with the nitrogen, hindering its reactivity, but can also solvate the carbon end, making the nitrogen more available.[4] |
| Temperature | Maintain moderate temperatures (e.g., 50-80 °C). | While higher temperatures can increase the reaction rate, they can also promote side reactions. Monitor the reaction by TLC or GC to avoid prolonged heating after completion. |
| Starting Material | Use 2,4-difluorobenzyl chloride or bromide . | As primary benzylic halides, they strongly favor the Sₙ2 mechanism, which is crucial for minimizing isocyanide formation.[4] |
Q5: My reaction is sluggish and does not go to completion. How can I improve the conversion rate?
Answer: Incomplete conversion, leaving significant amounts of 2,4-difluorobenzyl halide, is a common issue. Consider the following factors:
-
Reagent Quality: Ensure the sodium or potassium cyanide is finely powdered and dry. Clumped or wet cyanide has poor solubility and reactivity.
-
Solubility: The cyanide salt must have some solubility in the chosen solvent. In solvents like acetone, a phase-transfer catalyst (e.g., a quaternary ammonium salt like TBAB) can be used to shuttle the cyanide ion into the organic phase.
-
Leaving Group: 2,4-difluorobenzyl bromide is more reactive than the chloride and may lead to a faster, more complete reaction.
-
Stirring: Ensure vigorous and efficient stirring to maximize the interaction between the dissolved benzyl halide and the (often partially insoluble) cyanide salt.
Byproduct Identification Guide
The following table summarizes the key characteristics of common byproducts for quick identification.
| Byproduct Name | Structure | Molecular Weight ( g/mol ) | Key Analytical Signature(s) |
| 2,4-Difluorobenzyl isocyanide | ![]() | 153.13 | IR: Strong, sharp peak at ~2150 cm⁻¹ |
| 2,4-Difluorophenylacetamide | ![]() | 171.15 | IR: C=O stretch at ~1660 cm⁻¹, N-H stretches at ~3200-3400 cm⁻¹ |
| 2,4-Difluorophenylacetic acid | ![]() | 172.13 | IR: Broad O-H stretch at ~2500-3300 cm⁻¹, C=O stretch at ~1710 cm⁻¹ |
| Unreacted 2,4-Difluorobenzyl Chloride | ![]() | 162.57 | GC-MS: Distinct retention time and fragmentation pattern from product. |
Visual Workflow & Pathway Diagrams
Reaction Pathway: Nitrile vs. Isocyanide Formation
This diagram illustrates the competing Sₙ2 pathways resulting from the ambident nature of the cyanide nucleophile.
Caption: Competing Sₙ2 pathways in the cyanation of 2,4-difluorobenzyl halide.
Troubleshooting Workflow: Low Purity of Crude Product
This decision tree provides a systematic approach to diagnosing and solving purity issues.
Sources
Technical Support Center: Purification of 2,4-Difluorophenylacetonitrile
Welcome to the technical support center for the purification of 2,4-Difluorophenylacetonitrile (CAS 656-35-9). This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the purification of this versatile fluorinated intermediate.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude this compound?
While the impurity profile can vary based on the synthetic route, common contaminants in crude this compound may include:
-
Isomeric Impurities: Positional isomers such as 2,5-difluorophenylacetonitrile or 3,5-difluorophenylacetonitrile can form as byproducts during synthesis.[4] A similar phenomenon is observed in the synthesis of related compounds like 2,4'-difluorobenzophenone, where ortho-position substitution can lead to isomeric impurities.[5]
-
Unreacted Starting Materials: Residual 2,4-difluorobromobenzene or other precursors from the cyanation reaction may persist.[6]
-
Solvent Residues: Reaction or extraction solvents (e.g., Toluene, Dichloromethane) may be present in the crude product.
-
Reaction Byproducts: Side-products from the specific synthetic pathway used.
-
Degradation Products: Although generally stable, prolonged exposure to strong bases or high temperatures could lead to hydrolysis of the nitrile group or other degradation pathways.[7]
Q2: What are the primary methods for purifying this compound?
The choice of purification method depends on the nature of the impurities, the required purity level, and the scale of the experiment. The three primary methods are:
-
Vacuum Distillation: Ideal for separating the product from non-volatile impurities or those with significantly different boiling points. Given its boiling point of 98 °C at 10 mmHg, this is a highly effective method for this compound.[8][9]
-
Column Chromatography: A versatile technique for separating compounds with similar polarities, such as isomeric impurities.[10][11]
-
Recrystallization: While this compound is a liquid at room temperature, recrystallization can sometimes be employed at low temperatures or for derivatives.[8] More commonly, a related technique of cooling crystallization after distillation can enhance purity.[5]
Q3: How do I select the most appropriate purification method?
The selection should be based on a careful analysis of the crude material and the desired final specifications.
| Method | Principle | Best For Removing | Advantages | Disadvantages |
| Vacuum Distillation | Separation based on differences in boiling points under reduced pressure. | Non-volatile impurities, solvents, and byproducts with significantly different boiling points. | Fast, scalable, and highly effective for removing baseline impurities. | May not separate close-boiling isomers; potential for thermal degradation if not controlled properly. |
| Column Chromatography | Separation based on differential partitioning between a mobile phase and a stationary phase.[11] | Isomeric impurities and compounds with similar boiling points but different polarities. | High resolution for difficult separations; adaptable by changing solvent systems and stationary phases.[12] | Can be time-consuming and solvent-intensive; requires method development (TLC); potential for product loss on the column. |
| Recrystallization / Cooling Crystallization | Purification based on differences in solubility at varying temperatures.[13] | Small amounts of impurities that are either much more or much less soluble than the main product in the chosen solvent. | Can yield very high-purity crystalline material; effective for removing colored impurities. | Not suitable for all compounds (especially liquids); requires finding a suitable solvent system; can have lower yields.[14] |
Q4: Which analytical techniques are best for assessing the purity of this compound?
To ensure the quality of your purified product, a combination of analytical methods is recommended.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities, including residual solvents and isomeric byproducts.[15]
-
High-Performance Liquid Chromatography (HPLC): A robust method for assessing purity by separating the main compound from non-volatile or thermally sensitive impurities.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Provides structural confirmation of the desired product and can be used to identify and quantify impurities. ¹⁹F NMR is particularly sensitive for fluorinated compounds.[17]
Purification Workflow Decision Diagram
The following diagram outlines a logical workflow for selecting a purification strategy for this compound.
Caption: Decision workflow for purifying this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process in a question-and-answer format.
Vacuum Distillation
-
Q: My product appears to be darkening or decomposing in the distillation flask. What's wrong?
-
Cause: The distillation temperature is too high, potentially due to an inadequate vacuum or the presence of acidic/basic impurities catalyzing decomposition. This compound is stable under normal conditions but can degrade under harsh conditions.[7]
-
Solution:
-
Improve Vacuum: Ensure your vacuum pump and all seals are functioning correctly to achieve a lower pressure (e.g., <10 mmHg), which will lower the required boiling temperature.
-
Neutralize Crude Product: Before distilling, wash the crude product with a dilute sodium bicarbonate solution, followed by water and brine, then dry thoroughly with a drying agent like MgSO₄ or Na₂SO₄. This removes trace acids.
-
Use a Lower Temperature Bath: Employ a water or oil bath for heating and maintain the temperature just high enough to ensure a steady distillation rate.
-
-
-
Q: I'm getting poor separation between my product and a key impurity.
-
Cause: The impurity has a boiling point very close to that of this compound.
-
Solution:
-
Use a Fractionating Column: Insert a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser. This increases the number of theoretical plates, enhancing separation efficiency.[12]
-
Optimize Distillation Rate: Distill the liquid slowly to allow for proper equilibrium to be established in the fractionating column. A rate of 1-2 drops per second is often recommended.
-
Consider an Alternative Method: If fractional distillation is insufficient, the impurity likely has a very similar boiling point and may be an isomer. In this case, column chromatography is the recommended next step.
-
-
Column Chromatography
-
Q: My compound is streaking or "tailing" on the column and TLC plate.
-
Cause: This is often due to the compound being too polar for the solvent system, overloading the column, or interacting too strongly with the silica gel (which is acidic).
-
Solution:
-
Adjust Solvent Polarity: Increase the polarity of the eluent. For a hexane/ethyl acetate system, gradually increase the percentage of ethyl acetate.[10]
-
Reduce Sample Load: Ensure you are not loading too much crude material onto the column. A general rule is a 1:30 to 1:100 ratio of sample to silica gel by weight.
-
Add a Modifier: Add a small amount (0.1-1%) of a polar modifier like triethylamine to the eluent to neutralize active sites on the silica gel and reduce tailing, especially if the compound has basic properties.
-
-
-
Q: I can't achieve separation between my product and an impurity, even after trying multiple solvent systems.
-
Cause: The impurity has a polarity that is nearly identical to your product in the tested systems.
-
Solution:
-
Change Solvent Selectivity: Switch to a different solvent system. Instead of a hexane/ethyl acetate (Class V/VI solvents) mixture, try a system with different selectivity, such as dichloromethane/acetonitrile or toluene/acetone.[18]
-
Change Stationary Phase: Consider using a different stationary phase. If using silica gel, try alumina (basic, neutral, or acidic) or a reverse-phase (C18) silica gel, which separates compounds based on hydrophobicity rather than polarity.[12]
-
-
Experimental Protocols
Protocol 1: Vacuum Distillation
-
Preparation: Ensure the crude this compound is dry and free of particulate matter. Assemble a standard vacuum distillation apparatus.
-
Setup: Place the crude material in a round-bottom flask (no more than two-thirds full) with a magnetic stir bar.
-
Evacuation: Slowly and carefully apply vacuum to the system.
-
Heating: Once the desired pressure (e.g., 10 mmHg) is stable, begin gently heating the flask in a heating mantle or oil bath.
-
Fraction Collection: Collect the fraction that distills at approximately 98 °C at 10 mmHg.[8][9] Discard any initial low-boiling fractions (forerun) and stop before high-boiling impurities begin to distill.
-
Completion: Once the product has been collected, remove the heat source and allow the system to cool before slowly reintroducing air.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Develop a solvent system that provides good separation and gives the product an Rf value of ~0.3. A gradient of hexane:ethyl acetate is a good starting point.[10]
-
Column Packing: Pack a glass column with silica gel (slurry packing with the initial, low-polarity eluent is recommended).[11]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent) and adsorb it onto a small amount of silica gel ("dry loading").[10] Carefully add the dry-loaded sample to the top of the column.
-
Elution: Begin eluting with the low-polarity solvent, gradually increasing the polarity based on your TLC analysis.
-
Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Troubleshooting Recrystallization Oiling Out
This diagram provides a logical approach to solving the common issue of a compound "oiling out" during recrystallization, a phenomenon that can occur with low-melting point solids or impure liquids.
Caption: Troubleshooting guide for "oiling out" during recrystallization.[12][14]
References
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- SAFETY DATA SHEET - (2,5-Difluorophenyl)acetonitrile. (2025). Thermo Fisher Scientific.
- This compound (CAS 656-35-9). (2025). ChemicalBook.
- 2,2-Difluoro-2-(4-fluorophenyl)acetonitrile. (n.d.). Benchchem.
- Mixed Solvent Recrystallization Procedure. (n.d.). Recrystallization-2.doc.pdf.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- 2-(2,4-Difluorophenyl)acetonitrile. (n.d.). Synquest Labs.
- This compound 97%. (n.d.). Sigma-Aldrich.
- This compound. (n.d.). PubChem.
- (2,4-difluorophenyl)acetonitrile. (n.d.). CymitQuimica.
- This compound 97%. (n.d.). Sigma-Aldrich.
- Analytical Method Summaries. (2023). ALS.
- Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.
- Method for preparing high-purity 2,4'-difluorobenzophenone. (2013). Google Patents.
- 2,5-Difluorophenylacetonitrile 97%. (n.d.). Sigma-Aldrich.
- Technical Support Center: Purification of 4-Chloro-2-fluorophenylacetonitrile. (2025). Benchchem.
- A Comparative Guide to Analytical Methods for Purity Validation of 2-(4-Fluorophenyl)thiophene. (2025). Benchchem.
- Recrystallization of 2-(3-Fluorophenyl)benzonitrile: A Technical Guide. (2025). Benchchem.
- Benefits of acetonitrile over methanol in normal-phase flash column chromatography. (2023). Biotage.
- 2,5-DIFLUOROPHENYLACETONITRILE (CAS 69584-87-8). (n.d.). ChemicalBook.
- Process for preparing 2,4-difluoro benzonitril. (2007). Google Patents.
- Parker, M. H., et al. (2018). Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. PMC - NIH.
- Analytical Methods for PFAS in Products and the Environment. (2022). Publications Office of the European Union.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C8H5F2N | CID 69565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 656-35-9: (2,4-difluorophenyl)acetonitrile [cymitquimica.com]
- 4. 2,5-DIFLUOROPHENYLACETONITRILE | 69584-87-8 [m.chemicalbook.com]
- 5. CN103449986A - Method for preparing high-purity 2,4'-difluorobenzophenone - Google Patents [patents.google.com]
- 6. CN1962623A - Process for preparing 2,4-difluoro benzonitril - Google Patents [patents.google.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. This compound | 656-35-9 [chemicalbook.com]
- 9. CAS 656-35-9 | 3737-3-24 | MDL MFCD00009971 | 2-(2,4-Difluorophenyl)acetonitrile | SynQuest Laboratories [synquestlabs.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. orgsyn.org [orgsyn.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mt.com [mt.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pub.norden.org [pub.norden.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biotage.com [biotage.com]
Technical Support Center: Optimizing Temperature and pH for 2,4-Difluorophenylacetonitrile Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 2,4-Difluorophenylacetonitrile (DFPAN). This document is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate in their synthetic workflows. DFPAN is a key building block in the synthesis of numerous pharmaceutical and agrochemical compounds, owing to the unique electronic properties conferred by the fluorine atoms and the reactivity of the nitrile and benzylic methylene groups.[1]
Achieving high yield and purity in reactions involving DFPAN is critically dependent on the precise control of temperature and pH. These parameters govern reaction kinetics, dictate the stability of intermediates, and influence the formation of undesirable side products. This guide provides in-depth, field-proven insights into optimizing these conditions, structured through a series of frequently asked questions, troubleshooting protocols, and visual workflows to ensure the success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries encountered during the handling and reaction of this compound, with a focus on the causality behind experimental choices.
Q1: What are the crucial roles of temperature and pH in the hydrolysis of this compound to 2,4-difluorophenylacetic acid?
A1: The hydrolysis of the nitrile group in DFPAN to a carboxylic acid is a foundational transformation. Both temperature and pH are primary catalysts and control elements in this process.
-
Role of pH: The hydrolysis can proceed under either acidic or basic conditions, but the mechanisms and potential side reactions differ.
-
Basic Conditions (e.g., pH > 10): This is often the preferred method. The hydroxide ion (OH⁻) acts as a potent nucleophile, attacking the electrophilic carbon of the nitrile. This process typically involves the formation of an amide intermediate, which is subsequently hydrolyzed to the carboxylate salt. Alkaline conditions generally lead to faster reaction rates compared to neutral or acidic media.[2]
-
Acidic Conditions (e.g., pH < 2): Under strong acidic conditions, the nitrile nitrogen is protonated, which activates the carbon atom toward nucleophilic attack by water. However, the reaction can be slower, and higher temperatures may be required. A key consideration is the stability of the difluorophenyl ring under harsh acidic conditions at high temperatures.
-
-
Role of Temperature: Temperature directly influences the reaction rate. For base-catalyzed hydrolysis, temperatures ranging from 80°C to reflux are common. It is crucial to monitor the reaction, as excessive heat for prolonged periods can promote side reactions, such as decarboxylation of the product acid or degradation of the aromatic ring, although the latter is less common due to the stability of the C-F bonds. Increasing temperature generally increases the rate of hydrolytic degradation.[2][3]
Q2: How does pH influence the stability and reactivity of the benzylic protons on this compound?
A2: The methylene (-CH₂-) group in DFPAN is positioned between the electron-withdrawing phenyl ring and the nitrile group, making the protons on this carbon (the benzylic protons) acidic. The pH of the reaction medium directly controls the deprotonation of this site.
-
Deprotonation: In the presence of a suitable base (e.g., alkoxides, hydrides, or strong carbonates), a benzylic proton can be abstracted to form a resonance-stabilized carbanion. The pKa of these protons is such that moderately strong bases are required. The resulting carbanion is a potent nucleophile, which is the basis for alkylation and condensation reactions.
-
pH and Base Selection: The choice of base, and therefore the effective pH of the medium, is critical. A base that is too weak will not deprotonate the benzylic position effectively, leading to a sluggish or incomplete reaction. Conversely, a base that is too strong might promote side reactions, such as self-condensation or reaction with the nitrile group itself. For instance, in alkylation reactions, bases like potassium carbonate or cesium bicarbonate in a polar aprotic solvent are often effective.[4][5]
Q3: What is the impact of temperature on reaction rate and selectivity in alkylation reactions at the benzylic position?
A3: For benzylic alkylations, temperature is a double-edged sword that must be carefully managed to balance reaction rate with selectivity.
-
Reaction Rate: As with most chemical reactions, increasing the temperature will increase the rate of alkylation. Reactions that are slow at room temperature can often be driven to completion by heating, with temperatures between 60-80°C being a common starting point for reactions using bases like cesium or potassium carbonate in solvents such as acetonitrile.[4][5][6][7]
-
Selectivity and Side Reactions: The primary challenge at elevated temperatures is controlling selectivity.
-
Over-alkylation: Once the first alkyl group is added, the remaining benzylic proton can also be abstracted and react with another equivalent of the alkylating agent, leading to a di-alkylated byproduct. This is more prevalent at higher temperatures and with a large excess of the alkylating agent.
-
Elimination Reactions: If the alkylating agent is susceptible to elimination (e.g., secondary or tertiary halides), higher temperatures will favor the formation of alkene byproducts.
-
Decomposition: Although DFPAN is thermally robust, prolonged exposure to high temperatures (e.g., >150°C) in the presence of strong bases can lead to decomposition pathways.
-
Therefore, the optimal temperature is one that provides a reasonable reaction time (typically 2-12 hours) without significant formation of byproducts. Stepwise temperature ramping and careful reaction monitoring (e.g., by TLC or GC) are highly recommended.
Q4: I am observing the formation of 2,4-difluorobenzaldehyde as a major byproduct. What conditions could be causing this?
A4: The formation of 2,4-difluorobenzaldehyde suggests an oxidative cleavage or hydrolysis side reaction occurring at the benzylic position. This is often linked to specific reaction conditions:
-
Presence of Oxidants: Ensure that your reagents and solvents are free from peroxides or other oxidizing contaminants. Some reagents, particularly under basic conditions, can be sensitive to air (oxygen), which can lead to oxidation of the benzylic carbanion intermediate. Running the reaction under an inert atmosphere (Nitrogen or Argon) is a standard preventative measure.
-
Reaction with Certain Reagents: Some reagents may inadvertently lead to this byproduct. For example, in reactions aiming to form a different functional group at the benzylic position, the intermediate might be unstable and hydrolyze to the aldehyde during aqueous workup, especially if the pH is not controlled.
-
Nitrile Group Instability: Under certain hydrolytic conditions, particularly if the workup is not carefully controlled, the nitrile can hydrolyze to a carboxylic acid, which might then undergo further reactions. However, the direct formation of an aldehyde from the nitrile is less common and points more towards an issue at the benzylic carbon.
Section 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered in reactions involving DFPAN, focusing on temperature and pH as root causes.
| Problem | Potential Cause (Temperature/pH Related) | Recommended Solution |
| Low or No Conversion of Starting Material | 1. Insufficient Temperature: The activation energy for the reaction is not being met. 2. Incorrect pH/Base: The base used is not strong enough to deprotonate the benzylic position (for alkylations), or the medium is not sufficiently acidic/basic for hydrolysis. | 1. Gradually increase the reaction temperature in 10°C increments, monitoring for product formation and byproduct generation. 2. Re-evaluate the pKa of your substrate and the base. Switch to a stronger base (e.g., from K₂CO₃ to NaH or LDA for challenging alkylations) or a more concentrated acid/base solution for hydrolysis. Ensure the base is not degraded or wet. |
| Formation of Polymeric or Tar-Like Byproducts | 1. Excessive Temperature: High heat can promote polymerization or decomposition pathways, especially under strongly basic conditions. 2. High Concentration: Running the reaction at too high a concentration can favor intermolecular side reactions. | 1. Reduce the reaction temperature. Consider if the reaction is highly exothermic and requires better heat management (e.g., slower reagent addition, ice bath). 2. Dilute the reaction mixture. Slower, controlled addition of a key reagent can also help maintain a low instantaneous concentration. |
| Hydrolysis of Nitrile to Amide, but not Carboxylic Acid | 1. Insufficiently Harsh Conditions: The conditions (temperature, pH, or reaction time) are sufficient for the first step of hydrolysis (nitrile to amide) but not the second (amide to acid). | 1. Increase the reaction temperature to drive the second hydrolysis step. 2. Increase the concentration of the acid or base. 3. Extend the reaction time significantly. |
| Poor Regioselectivity (e.g., N-alkylation vs. C-alkylation in heterocyclic synthesis) | 1. Kinetic vs. Thermodynamic Control: Temperature can influence the reaction pathway. Lower temperatures often favor the kinetically controlled product, while higher temperatures favor the thermodynamically more stable product. 2. pH and Counter-ion Effects: The choice of base and solvent can influence the "hardness" or "softness" of the nucleophile, affecting its site of attack. | 1. Systematically vary the temperature. Run the reaction at a lower temperature (e.g., 0°C or room temperature) to see if selectivity improves. 2. Experiment with different base/solvent combinations. For example, a weaker base like K₂CO₃ might favor one site, while a stronger base like NaH might favor another.[8] |
Section 3: Optimized Experimental Protocol Example
Base-Catalyzed Hydrolysis of this compound
This protocol provides a robust method for converting DFPAN to 2,4-difluorophenylacetic acid, a valuable synthetic intermediate.[9] The key to success is maintaining a sufficiently high pH and temperature to drive both stages of the hydrolysis.
Materials:
-
This compound (DFPAN)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Water (deionized)
-
Ethanol or Ethylene Glycol (as co-solvent)
-
Hydrochloric Acid (HCl), concentrated
-
Ethyl Acetate or Dichloromethane (for extraction)
-
Magnesium Sulfate (anhydrous)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine DFPAN (1.0 eq) and a 1:1 mixture of water and ethanol.
-
Base Addition: Add NaOH (3.0-5.0 eq) to the mixture. Causality Note: A significant excess of base is used to maintain a high pH throughout the reaction and to drive the hydrolysis of the stable amide intermediate.
-
Temperature Control: Heat the reaction mixture to reflux (typically 80-100°C, depending on the co-solvent). Causality Note: The elevated temperature is required to overcome the activation energy for both the initial attack on the nitrile and the subsequent hydrolysis of the amide.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may take 6-24 hours. Look for the disappearance of the starting material and the intermediate amide.
-
Workup - Cooling and Acidification: Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath. Slowly and carefully acidify the mixture with concentrated HCl until the pH is ~1-2. This protonates the carboxylate salt, causing the desired 2,4-difluorophenylacetic acid to precipitate.
-
Isolation: If a precipitate forms, it can be collected by filtration, washed with cold water, and dried. If the product remains in solution, extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization.
Section 4: Data and Workflow Visualizations
Table 1: Summary of Recommended Starting Conditions for DFPAN Reactions
| Reaction Type | Temperature Range (°C) | Typical pH/Base System | Recommended Solvent(s) | Key Considerations |
| Benzylic Alkylation | 25 - 80°C | K₂CO₃, CsHCO₃, NaH | Acetonitrile, DMF, THF | Use inert atmosphere. Temperature control is critical for selectivity.[4][7] |
| Nitrile Hydrolysis (Basic) | 80 - 110°C | pH > 12 (aq. NaOH/KOH) | Water, Ethanol/Water, Ethylene Glycol | Requires prolonged heating and excess base to ensure complete conversion to the acid. |
| Nitrile Hydrolysis (Acidic) | 100 - 120°C | Conc. H₂SO₄ or HCl | Water, Acetic Acid | Can be slow; monitor for potential degradation of the aromatic ring at high temperatures. |
| Nitrile Reduction (Catalytic) | 60 - 80°C | Raney Nickel, H₂ (pressure) | Methanol, Ethanol, 2-Propanol (with NH₃) | Requires specialized high-pressure equipment. pH is adjusted during workup.[10] |
Diagram 1: Troubleshooting Workflow for Low Yield in DFPAN Reactions
Caption: A decision tree for troubleshooting low-yield reactions.
Diagram 2: Influence of pH on Reactive Species in DFPAN Reactions
Caption: Relationship between pH and DFPAN's reactive forms.
Section 5: References
-
Google Patents. CN1962623A - Process for preparing 2,4-difluoro benzonitril.
-
Google Patents. CN100457721C - Process for preparing 2,4-difluorocyanobenzene.
-
PubChemLite. This compound (C8H5F2N). [Link]
-
PubChem. This compound | C8H5F2N | CID 69565. [Link]
-
Google Patents. US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid.
-
eCFR. 40 CFR 796.3500 -- Hydrolysis as a function of pH at 25 °C. [Link]
-
Penn State University. Effect of pH on ether, ester, and carbonate hydrolysis in high-temperature water. [Link]
-
Google Patents. CN101486638A - Preparation of 2,3-difluorophenylacetic acid.
-
National Institutes of Health. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. [Link]
-
PubMed. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. [Link]
-
ResearchGate. Effect of acetonitrile in the hydrolysis reaction at room temperature. [Link]
-
ResearchGate. Hydrolysis reaction of 2,4-Dichlorophenoxyacetic Acid. A Kinetic and Computational Study. [Link]
-
ResearchGate. Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water | Request PDF. [Link]
-
American Chemical Society. Regioselective alkylation of 2,4-dihydroxybenzaldehyde and 2,4-dihydroxyacetophenone. [Link]
-
ResearchGate. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones | Request PDF. [Link]
-
ResearchGate. ALKYLATION REACTIONS OF 7-CHLORO-1,5-BENZODIAZEPINE-2,4-DIONES UNDER PHASE TRANSFER CALALYSIS CONDITIONS. [Link]
Sources
- 1. CAS 656-35-9: (2,4-difluorophenyl)acetonitrile [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regioselective alkylation of 2,4-dihydroxybenzaldehyde and 2,4-dihydroxyacetophenone - American Chemical Society [acs.digitellinc.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 2,4-Difluorophenylacetic acid [xieshichem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solvent Effects on the Reactivity of 2,4-Difluorophenylacetonitrile
Welcome to the technical support center for 2,4-Difluorophenylacetonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. My aim here is not to provide a rigid set of protocols, but to offer a dynamic resource built on mechanistic principles and field-proven insights. We will explore the causal relationships between solvent choice and reaction outcomes, empowering you to troubleshoot experiments, optimize conditions, and predict potential challenges.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the chemical behavior of this compound and the principles of solvent selection.
Q1: What are the primary reactive sites of this compound?
A1: this compound possesses two key centers of reactivity, making it a valuable synthon:
-
The Aromatic Ring: The benzene ring is electron-deficient due to the strong inductive (-I) effect of the two fluorine atoms and the cyano group. This makes the ring highly susceptible to Nucleophilic Aromatic Substitution (SNA_r_) , where a nucleophile displaces one of the fluorine atoms. The fluorine at the C4 position (para to the acetonitrile group) is generally more activated towards substitution than the fluorine at the C2 position (ortho).
-
The Methylene Bridge (α-carbon): The hydrogens on the carbon adjacent to the cyano group (-CH₂CN) are acidic. A suitable base can deprotonate this position to form a resonance-stabilized carbanion. This nucleophilic carbanion can then participate in various carbon-carbon bond-forming reactions, such as alkylations or Knoevenagel condensations with aldehydes and ketones.[1]
Q2: How does the general classification of solvents (polar protic, polar aprotic, nonpolar) influence reactions with this compound?
A2: Solvent choice is paramount as it directly influences the stability of reactants, intermediates, and transition states.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, THF): These solvents possess large dipole moments but lack acidic protons (like O-H or N-H bonds).[2] They are excellent at solvating cations but leave anions (nucleophiles) relatively "naked" and highly reactive.[3] For this reason, they are typically the solvents of choice for SNA_r_ reactions, as they accelerate the rate by enhancing the nucleophile's strength.[4] They also effectively promote reactions involving the α-carbon carbanion.[5]
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents have O-H or N-H bonds and can act as hydrogen bond donors.[6][7] They strongly solvate both cations and anions. The hydrogen bonding to anionic nucleophiles forms a "solvent cage," which stabilizes the nucleophile, thereby reducing its reactivity and significantly slowing down SNA_r_ and other nucleophilic reactions.[8] In some cases, these solvents can even participate in the reaction (e.g., solvolysis).
-
Nonpolar Solvents (e.g., Toluene, Hexane): These solvents have low dielectric constants and are poor at solvating charged species.[6] Consequently, ionic reagents have very low solubility, and charged intermediates, like the Meisenheimer complex in SNA_r_ reactions, are highly destabilized.[4] This leads to extremely slow or non-existent reaction rates for most of the chemistry involving this compound.
Troubleshooting Guide: Common Experimental Issues
This section is formatted to address specific problems you might encounter in the laboratory.
Issue 1: Low Yield or No Reaction in Nucleophilic Aromatic Substitution (SNA_r_)
Question: I'm trying to displace the C4-Fluorine with an amine nucleophile in toluene, but I'm seeing no product formation even after prolonged heating. What is the problem?
Answer: This is a classic issue of mismatched solvent polarity. The SNA_r_ mechanism proceeds through a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[4][9] Nonpolar solvents like toluene or hexane cannot stabilize this charged intermediate, leading to a prohibitively high activation energy for its formation.[4]
Solution & Scientific Rationale:
-
Switch to a Polar Aprotic Solvent: The most critical change is to switch to a solvent like DMSO, DMF, or acetonitrile. These solvents have high dielectric constants that stabilize the charged Meisenheimer complex, dramatically lowering the activation energy and accelerating the reaction.[10]
-
Consider Nucleophile Solvation: If you are using a protic solvent like ethanol and observing slow reaction rates, it is likely due to hydrogen bonding between the solvent and your amine nucleophile. This "caging" effect blunts the nucleophile's reactivity.[3] Switching to a polar aprotic solvent will free the nucleophile, making it more reactive.
-
Check Base and Reagent Purity: Ensure your base (if used) and nucleophile are anhydrous. Trace amounts of water can hydrate the nucleophile and reduce its efficacy, particularly with highly charge-dense nucleophiles like fluoride ions.[11]
| Solvent Class | Typical Solvents | Dielectric Constant (ε) | Effect on SNA_r_ Rate | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High (>30) | Fastest | Stabilizes Meisenheimer complex; does not "cage" the nucleophile.[3][4] |
| Polar Protic | Water, Ethanol, Methanol | High (>20) | Slow | Stabilizes Meisenheimer complex but strongly solvates/deactivates the nucleophile via H-bonding.[8] |
| Nonpolar | Toluene, Hexane, Benzene | Low (<5) | Very Slow / No Reaction | Fails to stabilize the charged Meisenheimer intermediate.[4] |
Note: Dielectric constants are approximate values from various sources.[12]
Issue 2: Formation of Dark-Colored Impurities or Unexpected Side Products
Question: My SNA_r_ reaction in DMSO at 150 °C turned dark brown, and the NMR of the crude product is very complex. What could be happening?
Answer: While DMSO is an excellent solvent for SNA_r_, it is not always an innocent bystander, especially at elevated temperatures or under strongly basic/oxidizing conditions.
Potential Causes & Solutions:
-
DMSO Decomposition/Reactivity: At high temperatures, DMSO can decompose. More critically, it can participate in reactions. For instance, with certain reagents, DMSO can act as an oxidant or even a synthon for incorporating sulfur-containing moieties into the product.[13]
-
Solution: Attempt the reaction at a lower temperature for a longer duration. If high temperatures are necessary, consider switching to an alternative high-boiling polar aprotic solvent like DMF or N-Methyl-2-pyrrolidone (NMP).
-
-
Base-Mediated Degradation: The combination of a strong base and high heat can lead to decomposition of the starting material or product. The nitrile group can be susceptible to hydrolysis if water is present, or other undesired base-mediated side reactions can occur.
-
Solution: Use the mildest base necessary to achieve the desired transformation. Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation.
-
-
Knoevenagel Self-Condensation: If using a strong base, you might deprotonate the α-carbon of your starting material. The resulting carbanion could potentially react with another molecule of the starting material or other electrophiles present, leading to complex oligomeric byproducts.
-
Solution: This is less common but possible. Ensure slow addition of the base or perform the reaction at a lower temperature to control the concentration of the carbanion.
-
Caption: Logical workflow for diagnosing the cause of side product formation.
Issue 3: Poor Yield in Knoevenagel Condensation
Question: I'm reacting this compound with benzaldehyde in methanol with a catalytic amount of piperidine, but the conversion is low. Why?
Answer: Similar to the SNA_r_ case, solvent choice is critical for the Knoevenagel condensation. This reaction involves the formation of a carbanion intermediate at the α-carbon.[1]
Scientific Rationale & Solution:
The key step is the deprotonation of the –CH₂CN group. The efficiency of this step and the subsequent nucleophilic attack are highly solvent-dependent.
-
Protic Solvent Interference: In a protic solvent like methanol, the solvent can hydrogen-bond with the base (piperidine), reducing its efficacy. Furthermore, it can stabilize the starting material and potentially interfere with the dehydration step. Studies have shown that polar protic solvents often result in poor conversion and selectivity in Knoevenagel condensations.[5]
-
Optimal Solvent Systems: Polar aprotic solvents like DMF or even acetonitrile are superior choices.[5] They do not interfere with the base and can better solvate the intermediates. In some cases, solvent-free conditions or using water as a solvent with a suitable catalyst can also be highly effective and environmentally friendly options.[14][15]
-
Action Plan: Rerun the reaction in DMF with catalytic piperidine. Alternatively, explore a greener protocol using water as the solvent at an elevated temperature, as this can sometimes accelerate the reaction by leveraging hydrophobic effects.[14]
-
Issue 4: Difficulty with Workup and Solvent Removal
Question: My reaction in DMF worked perfectly, but now I'm struggling to remove the high-boiling solvent to isolate my product.
Answer: This is a very common practical challenge with solvents like DMF, DMSO, and NMP.
Proven Strategies:
-
Aqueous Workup/Extraction: This is the most effective method. Transfer the reaction mixture to a separatory funnel and dilute it with a large volume of water (typically 5-10x the volume of DMF/DMSO). These solvents are highly water-soluble. Then, extract your product into a water-immiscible organic solvent like ethyl acetate, diethyl ether, or dichloromethane. Perform multiple extractions (e.g., 3x) to ensure complete recovery of the product.
-
Phase Transfer Catalysis (PTC) as an Alternative: If you frequently encounter this issue, consider redesigning the synthesis to avoid high-boiling polar aprotic solvents altogether. PTC allows reactions between water-soluble nucleophiles (or bases) and organic-soluble substrates to occur in a biphasic system (e.g., toluene/water). A phase-transfer catalyst, typically a quaternary ammonium salt, shuttles the anion from the aqueous phase into the organic phase where it reacts.[16] This approach often allows the use of nonpolar solvents, which are much easier to remove.[17]
Caption: Contrasting nucleophile reactivity in polar aprotic vs. polar protic solvents.
Experimental Protocols
Protocol 1: General Procedure for SNA_r_ with an Amine Nucleophile
This protocol is a starting point and must be adapted for the specific nucleophile and substrate scale.
-
Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to create a 0.2 M solution. The choice of DMF is based on its ability to dissolve the reactants and stabilize the crucial Meisenheimer intermediate.[4]
-
Addition of Reagents: Add the amine nucleophile (1.1 - 1.5 eq) and a mild inorganic base such as potassium carbonate (K₂CO₃, 2.0 eq). The base acts as a scavenger for the HF generated during the reaction, driving the equilibrium towards the product.
-
Reaction Conditions: Place the flask under an inert atmosphere (N₂ or Ar). Heat the reaction mixture to 80-100 °C. The elevated temperature is necessary to overcome the activation energy of the reaction.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water (10 volumes relative to DMF). Extract the aqueous phase with ethyl acetate (3 x 5 volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Knoevenagel Condensation
-
Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aldehyde (1.0 eq) in ethanol or DMF (to 0.5 M). DMF is often preferred for higher conversion.[5]
-
Catalyst Addition: Add a catalytic amount of a suitable base, such as piperidine (0.1 eq). The base's role is to deprotonate the α-carbon, initiating the condensation.
-
Reaction Conditions: Stir the mixture at room temperature or heat gently (40-60 °C) to increase the rate.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The product is often more conjugated and will have a different R_f_ value. Precipitation of the product may also occur.
-
Isolation: If the product precipitates, it can be isolated by filtration and washed with cold solvent. If it remains in solution, concentrate the solvent and purify the residue by recrystallization or column chromatography.
References
-
Douglass, J. P., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed Central. [Link]
-
ResearchGate. (n.d.). Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. ResearchGate. [Link]
-
ResearchGate. (n.d.). Nature of the nucleophile and solvent effect on a SNAr reaction. ResearchGate. [Link]
-
Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. [Link]
-
Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange. [Link]
-
ResearchGate. (n.d.). Effect of the solvent on Knoevenagel condensation. ResearchGate. [Link]
-
Hernandez, D. (n.d.). The aim of this work was to investigate the influence of solvent on the selected nucleophilic aromatic substitution (SNAr) process. Academia.edu. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). SNAr Reaction in Other Common Molecular Solvents. Wordpress. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Wordpress. [Link]
-
ResearchGate. (n.d.). Effects of various solvents on Knoevenagel condensation. ResearchGate. [Link]
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]
-
ResearchGate. (n.d.). Effects of ion-pairing and hydration on the SNAr reaction of the F − with p-chlorobenzonitrile in aprotic solvents. ResearchGate. [Link]
-
Jakir, M., et al. (2020). Recent developments in Knoevenagel condensation reaction: a review. ResearchGate. [Link]
-
ResearchGate. (n.d.). Influence of solvents on Knoevenagel condensation reaction. ResearchGate. [Link]
-
PTC Organics, Inc. (n.d.). PTC with Acetonitrile or DMF? PTC Organics. [Link]
-
Nudelman, N. S., et al. (1987). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Makosza, M. (n.d.). PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE? PAN. [Link]
-
Semantic Scholar. (n.d.). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Semantic Scholar. [Link]
-
PubChem. (n.d.). This compound. PubChem. [Link]
-
Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]
-
UPCommons. (n.d.). Surface Behavior of Aprotic Mixtures: Dimethylsulfoxide/Acetonitrile. UPCommons. [Link]
-
Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. Chemistry LibreTexts. [Link]
-
Pearson Study Prep. (2015). The difference between protic vs. aprotic solvents. YouTube. [Link]
-
Garcia-Araez, N., et al. (2014). A New Look at the Stability of Dimethyl Sulfoxide and Acetonitrile in Li-O2 Batteries. ECS Electrochemistry Letters. [Link]
-
Reddit. (2020). Nucleophilicity (Protic vs. Aprotic solvents). Reddit. [Link]
-
Organic Chemistry Portal. (n.d.). Selectfluor-Promoted Reactions of Aryl Methyl Ketones with Dimethyl Sulfoxide to Give 2,5-Diacylthiophenes and β-Acyl Allylic Methylsulfones. Organic Chemistry Portal. [Link]
-
ResearchGate. (2020). Reactivity and stability of ion pairs, dimers and tetramers versus solvent polarity: SNAr fluorination of 2-bromobenzonitrile with tetramethylammonium fluoride. ResearchGate. [Link]
-
Busby, W. F., et al. (1999). Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450. Drug Metabolism and Disposition. [Link]
-
Kolar, M., et al. (2015). Effects of acetone, acetonitrile, ethanol, methanol and DMSO on cytochrome P450 in rainbow trout (Oncorhynchus mykiss) hepatic microsomes. Xenobiotica. [Link]
-
International Journal of Research in Engineering and Science. (n.d.). An overview on Common Organic Solvents and their Toxicity. IJRES. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. reddit.com [reddit.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. upcommons.upc.edu [upcommons.upc.edu]
- 11. researchgate.net [researchgate.net]
- 12. file.sdiarticle3.com [file.sdiarticle3.com]
- 13. Selectfluor-Promoted Reactions of Aryl Methyl Ketones with Dimethyl Sulfoxide to Give 2,5-Diacylthiophenes and β-Acyl Allylic Methylsulfones [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Navigating the Scale-Up of 2,4-Difluorophenylacetonitrile Production
Welcome to the technical support center for the synthesis and scale-up of 2,4-Difluorophenylacetonitrile. This resource is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting guidance and address frequently encountered challenges in the industrial production of this key pharmaceutical and agrochemical intermediate.
I. Introduction to the Synthesis of this compound
The most common industrial route to this compound involves the nucleophilic substitution of 2,4-difluorobenzyl chloride with an alkali metal cyanide, typically sodium cyanide. This reaction is often facilitated by a phase-transfer catalyst (PTC) to enhance the reaction rate and minimize side products. While seemingly straightforward, the scale-up of this process presents several challenges that can impact yield, purity, and safety.
This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experimental work and process development.
II. Frequently Asked Questions (FAQs) and Troubleshooting Guide
A. Reaction Kinetics and Control
Question 1: My reaction is sluggish and does not go to completion, even with extended reaction times. What are the potential causes and how can I improve the reaction rate?
Answer:
Several factors can contribute to a slow or incomplete reaction during the synthesis of this compound.
-
Insufficient Mass Transfer: In a biphasic system (solid cyanide and organic solvent), the reaction rate is often limited by the transfer of the cyanide anion into the organic phase.
-
Troubleshooting:
-
Agitation: Ensure vigorous and efficient stirring to maximize the interfacial area between the phases. Inadequate mixing is a common issue during scale-up.
-
Phase-Transfer Catalyst (PTC): The choice and concentration of the PTC are critical. Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) or Aliquat 336® are commonly used.[1] The optimal PTC concentration typically ranges from 1-5 mol% relative to the 2,4-difluorobenzyl chloride.[1]
-
Solvent Selection: While polar aprotic solvents like DMF or DMSO can be used, a two-phase system with a non-polar aromatic solvent like toluene or xylene in conjunction with a PTC is often preferred for easier work-up and to minimize solubility of the cyanide salt in the organic phase, which can lead to side reactions.[2][3]
-
-
-
Low Reaction Temperature: While higher temperatures generally increase reaction rates, they can also promote side reactions.
-
Troubleshooting:
-
The reaction is typically run at temperatures between 60-90°C.[4] A careful optimization study should be performed to find the optimal balance between reaction rate and impurity formation.
-
-
-
Deactivation of the Catalyst: The PTC can be deactivated by certain impurities or by degradation at high temperatures.
-
Troubleshooting:
-
Ensure the quality of your raw materials.
-
If thermal degradation of the PTC is suspected, consider a lower reaction temperature or a more thermally stable catalyst.
-
-
Question 2: I am observing a significant amount of 2,4-difluorobenzyl isocyanide as a byproduct. How can I suppress its formation?
Answer:
The formation of the isocyanide isomer is a classic competing reaction in cyanide displacements. The cyanide ion is an ambident nucleophile, meaning it can attack through either the carbon or the nitrogen atom.
-
Mechanism of Isocyanide Formation: The formation of the isocyanide is favored under conditions that promote the nucleophilicity of the nitrogen atom of the cyanide ion.
-
Troubleshooting Strategies:
-
Choice of Cyanide Salt: Use sodium or potassium cyanide rather than silver cyanide. The more ionic nature of NaCN and KCN favors the "harder" carbon-end of the cyanide nucleophile attacking the benzylic carbon.
-
Solvent Effects: Polar aprotic solvents can help to solvate the cation, leaving a "naked" and highly reactive cyanide anion, which favors C-alkylation.
-
Temperature Control: Higher reaction temperatures can sometimes lead to an increase in isocyanide formation. Maintaining a moderate and controlled temperature is crucial.
-
B. Impurity Profile and Side Reactions
Question 3: Besides the isocyanide, what other common impurities should I be aware of, and how can I minimize them?
Answer:
Several other side reactions can lead to impurities during the synthesis of this compound.
-
Hydrolysis of the Nitrile: The product, this compound, can be hydrolyzed to the corresponding amide (2,4-difluorophenylacetamide) and further to the carboxylic acid (2,4-difluorophenylacetic acid) in the presence of water under basic or acidic conditions.
-
Troubleshooting:
-
Anhydrous Conditions: Use anhydrous solvents and reagents to the extent possible.
-
Neutral Work-up: During the work-up, maintain a neutral pH to prevent hydrolysis. If an aqueous wash is necessary, use deionized water and minimize contact time.
-
Quenching: Quench the reaction by adding a large volume of water to precipitate the inorganic salts and dilute the base.
-
-
-
Elimination Reactions: 2,4-difluorobenzyl chloride can undergo elimination to form 2,4-difluorostyrene, especially in the presence of a strong base and at elevated temperatures.
-
Troubleshooting:
-
Base Strength: While a base is not explicitly added in the standard procedure, the cyanide ion itself is basic. Using a milder cyanide source or controlling the temperature can help.
-
Temperature Control: Avoid excessive temperatures.
-
-
-
Dimerization and Polymerization: Under certain conditions, benzylic halides can undergo self-condensation or polymerization.
-
Troubleshooting:
-
Controlled Addition: Add the 2,4-difluorobenzyl chloride slowly to the reaction mixture containing the cyanide salt to maintain a low instantaneous concentration of the halide.
-
Temperature Control: Maintain a consistent and controlled reaction temperature.
-
-
Question 4: How can I identify and quantify the impurities in my product?
Answer:
A robust analytical method is essential for monitoring the reaction and ensuring the quality of the final product.
-
Recommended Analytical Techniques:
-
Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) is an excellent method for quantifying the purity of this compound and for detecting volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is also a powerful tool for purity analysis and can be particularly useful for less volatile impurities or for in-process control.[5]
-
Mass Spectrometry (MS): Coupling GC or HPLC with a mass spectrometer (GC-MS or LC-MS) is invaluable for the identification of unknown impurities.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the structural elucidation of the final product and any isolated impurities.
-
| Analytical Technique | Purpose |
| Gas Chromatography (GC-FID) | Purity assessment and quantification of volatile impurities. |
| High-Performance Liquid Chromatography (HPLC-UV) | Purity assessment and quantification of less volatile impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of volatile impurities. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of non-volatile impurities and degradation products. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of the product and characterization of isolated impurities. |
C. Process Safety and Thermal Hazards
Question 5: What are the primary thermal hazards associated with the scale-up of this reaction, and how can they be mitigated?
Answer:
The cyanation of benzyl halides is an exothermic reaction, and the potential for a thermal runaway is a significant safety concern during scale-up.
-
Sources of Thermal Hazard:
-
Exothermic Reaction: The main reaction is exothermic. If the heat generated is not effectively removed, the reaction temperature can increase, leading to an accelerated reaction rate and a potential thermal runaway.
-
Decomposition of Reagents or Products: At elevated temperatures, reagents or the product may decompose, releasing additional heat and gas.
-
Side Reactions: Exothermic side reactions can contribute to the overall heat generation.
-
-
Mitigation Strategies:
-
Calorimetric Studies: Before scaling up, it is crucial to perform reaction calorimetry studies (e.g., using a Reaction Calorimeter - RC1) to determine the heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and the adiabatic temperature rise. This data is essential for designing a safe process.
-
Efficient Heat Removal: Ensure the reactor has an adequate cooling capacity to handle the heat generated. The surface-area-to-volume ratio decreases on scale-up, making heat removal more challenging.
-
Controlled Addition: Add the 2,4-difluorobenzyl chloride to the cyanide slurry in a controlled manner. This allows the rate of heat generation to be controlled by the feed rate.
-
Emergency Quenching System: Have a documented and tested emergency quenching procedure in place. This typically involves the rapid addition of a cold, inert solvent or a reagent that will quickly stop the reaction.[6]
-
Process Safety Management (PSM): Implement a comprehensive PSM program that includes hazard identification, risk assessment, and the implementation of engineering and administrative controls.[5]
-
D. Product Isolation and Purification
Question 6: What are the best practices for quenching the reaction and isolating the crude product at a large scale?
Answer:
A well-designed work-up procedure is critical for obtaining a high-quality crude product and ensuring a safe operation.
-
Quenching:
-
The reaction is typically quenched by adding the reaction mixture to a large volume of water. This serves to dissolve the inorganic salts (e.g., NaCl) and to dilute any remaining cyanide.
-
Safety Note: Be aware that quenching a reaction containing residual sodium cyanide with acidic water will generate highly toxic hydrogen cyanide (HCN) gas. The quench should be performed under basic or neutral conditions.
-
-
Phase Separation:
-
After quenching, the organic layer containing the product is separated from the aqueous layer. Multiple extractions of the aqueous layer with a suitable organic solvent (e.g., toluene, dichloromethane) can be performed to maximize product recovery.
-
-
Washing:
-
The combined organic layers should be washed with water to remove any remaining inorganic salts and water-soluble impurities. A brine wash is often used to help break emulsions and dry the organic layer.
-
-
Drying and Solvent Removal:
-
The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate, sodium sulfate) and then filtered. The solvent is then removed under reduced pressure.
-
Question 7: What are the recommended methods for purifying this compound to a high purity (>99.5%) on an industrial scale?
Answer:
Achieving high purity is essential for pharmaceutical and agrochemical applications.
-
Fractional Vacuum Distillation: This is the most common and effective method for purifying this compound on a large scale.[2]
-
Key Parameters:
-
Vacuum: A deep vacuum is necessary to lower the boiling point and prevent thermal decomposition of the product.
-
Column Efficiency: A packed distillation column with a sufficient number of theoretical plates is required to achieve good separation of the product from closely boiling impurities.
-
Reflux Ratio: The reflux ratio should be optimized to balance separation efficiency and throughput.
-
-
-
Crystallization: If the product is a solid at room temperature or can be induced to crystallize from a suitable solvent, crystallization can be an effective purification method. This can be particularly useful for removing isomeric impurities.
-
Chromatography: While generally not cost-effective for large-scale purification of bulk chemicals, preparative chromatography may be used for very high-purity applications or for the isolation of reference standards.
III. Experimental Workflow and Process Logic
Synthesis Workflow
Sources
- 1. phasetransfer.com [phasetransfer.com]
- 2. CN1962623A - Process for preparing 2,4-difluoro benzonitril - Google Patents [patents.google.com]
- 3. fzgxjckxxb.com [fzgxjckxxb.com]
- 4. US4056509A - Preparation of benzyl cyanides - Google Patents [patents.google.com]
- 5. matec-conferences.org [matec-conferences.org]
- 6. orgsyn.org [orgsyn.org]
preventing polymerization of 2,4-Difluorophenylacetonitrile
A Guide for Researchers on Preventing and Troubleshooting Unwanted Polymerization
Welcome to the technical support center for 2,4-Difluorophenylacetonitrile (DFPAN). As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to ensure the stability and successful application of this versatile reagent in your research. Unwanted polymerization is a common challenge that can compromise experimental outcomes, consume valuable material, and introduce significant safety hazards. This guide is structured to help you understand the root causes of DFPAN polymerization, troubleshoot issues as they arise, and implement robust preventative measures in your laboratory workflows.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common queries regarding the handling and stability of this compound.
Q1: What are the visual signs of this compound polymerization?
A: The most common indicators include the development of a yellow to dark brown color, an increase in viscosity, or the formation of solid precipitates in the liquid reagent. In advanced stages, the entire sample may solidify into a hard, intractable mass.
Q2: How should I properly store this compound to prevent polymerization?
A: Proper storage is the most critical preventative measure. Store DFPAN in a cool, dry, dark place, preferably in a refrigerator and under an inert atmosphere (e.g., argon or nitrogen). Ensure the container is tightly sealed to prevent exposure to moisture and air.[1]
Q3: Can I use this compound directly from the bottle for my reaction?
A: While the material is supplied with high purity, it is best practice to assess its quality before use, especially if the bottle has been opened previously. A quick visual inspection for color changes or solids is recommended. For sensitive reactions, purification by vacuum distillation may be necessary to remove any potential polymerization initiators or nascent oligomers.
Q4: My reaction involving this compound turned dark and viscous. What happened?
A: This is a classic sign of polymerization. It was likely triggered by an incompatible reagent or condition in your experimental setup. Common culprits include strong bases, certain metals, acids, or excessive heat.[2] Review your reaction conditions against the incompatibilities listed in the Troubleshooting Guide (Section 2).
Q5: Is the polymerization of this compound hazardous?
A: Yes. Polymerization reactions can be exothermic, meaning they release heat. In a closed system, this can lead to a dangerous buildup of pressure and temperature, potentially causing vessel rupture. Incomplete combustion of nitriles can also produce highly toxic hydrogen cyanide gas.[2] Always handle DFPAN in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).[3][4]
Troubleshooting Guide: Diagnosing and Resolving Polymerization Events
When an experiment does not proceed as planned, a systematic approach to troubleshooting is essential. This guide helps you diagnose the potential cause of polymerization based on your observations.
Symptom 1: Reagent Discoloration (Yellow to Brown) in Storage
| Possible Cause | Scientific Rationale | Recommended Action |
| Air/Oxygen Exposure | Oxygen can initiate free-radical polymerization pathways. The gradual ingress of air into a poorly sealed container can lead to slow degradation and color formation over time. | Discard the discolored reagent. Procure a fresh bottle and ensure it is stored under an inert atmosphere (argon or nitrogen). Use a syringe with a septum cap for withdrawal to minimize air exposure. |
| Moisture Contamination | Water can facilitate hydrolysis of the nitrile group, especially in the presence of acidic or basic impurities, which can generate species that initiate polymerization.[2] | If the reagent is only slightly discolored and crucial for your work, consider purification by vacuum distillation. Otherwise, it is safer to discard it. Ensure all glassware is rigorously dried before use. |
| Elevated Storage Temperature | Heat provides the activation energy for polymerization. Storing the reagent at room temperature or in a location with temperature fluctuations can accelerate degradation.[5] | Always store this compound in a cool, controlled environment such as a laboratory refrigerator.[1] |
Symptom 2: Rapid Polymerization During Reaction (Viscosity Increase, Color Change, Exotherm)
| Possible Cause | Scientific Rationale | Recommended Action |
| Strong Base Catalysis | Strong bases (e.g., KOtBu, NaH, LDA) can deprotonate the α-carbon (the CH₂ group adjacent to the nitrile), forming a resonance-stabilized carbanion.[6] This carbanion is a potent nucleophile that can attack the electrophilic carbon of another DFPAN molecule, initiating anionic polymerization. | If the reaction is intended, use controlled addition of the base at low temperatures. If polymerization is undesired, select a weaker, non-nucleophilic base. If an exothermic event occurs, immediately implement emergency cooling and, if safe, quench the reaction with a proton source (e.g., a weak acid). |
| Acid Catalysis | Strong acids can protonate the nitrogen atom of the nitrile group. This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by nucleophiles, including another molecule of DFPAN, leading to cationic polymerization.[7] | Use the minimum required amount of acid. Consider using a milder Lewis acid if applicable. Maintain strict temperature control throughout the reaction. |
| Metal Contamination/Catalysis | Certain metals and metal compounds, particularly transition metals like nickel and cobalt, can catalyze the polymerization of nitriles.[8] Metal impurities from spatulas, reaction vessels, or other reagents can act as potent initiators. | Use high-purity reagents and non-metallic (glass or PTFE) spatulas. Ensure reaction vessels are scrupulously clean. If a metal catalyst is part of the reaction, screen for its compatibility with nitriles at a small scale first. |
Symptom 3: Low Yield and Polymer Byproduct in Product Mixture
| Possible Cause | Scientific Rationale | Recommended Action |
| Prolonged Reaction Time or High Temperature | Even under otherwise compatible conditions, extended exposure to heat can promote slow polymerization, reducing the yield of the desired product. | Optimize the reaction time and temperature. Monitor the reaction progress (e.g., by TLC or LC-MS) to determine the point of maximum conversion before significant byproduct formation occurs. |
| Presence of Initiating Impurities | Trace impurities in either the DFPAN or other starting materials (e.g., peroxides in solvents, residual base/acid) can trigger polymerization throughout the reaction. | Purify the this compound by vacuum distillation before use. Ensure all solvents are freshly distilled or from a new, sealed bottle and are free of stabilizers or impurities that could interfere.[9] |
Core Mechanisms and Prevention Protocols
A deep understanding of the underlying chemical mechanisms is key to developing effective prevention strategies.
Understanding the Polymerization Pathways
The polymerization of this compound primarily occurs through the reactive nitrile (C≡N) group and the active methylene (CH₂) group.
Caption: Potential pathways for DFPAN polymerization.
Protocol: Safe Storage and Handling Workflow
This workflow minimizes the risk of polymerization from the moment the reagent arrives in your lab to its use in an experiment.
Caption: Recommended workflow for handling DFPAN.
Protocol: Purification by Vacuum Distillation
If you suspect the purity of your this compound has been compromised, this protocol can be used for repurification.
Safety First: Always perform distillations in a fume hood behind a blast shield. Wear appropriate PPE, including safety glasses, a face shield, and appropriate gloves.[1][3]
Materials:
-
Round-bottom flask
-
Short-path distillation head with vacuum adapter
-
Thermometer and adapter
-
Receiving flask
-
Heating mantle with stirrer
-
Cold trap (e.g., with dry ice/acetone)
-
Vacuum pump
Step-by-Step Procedure:
-
Setup: Assemble the distillation apparatus. Ensure all glassware is completely dry. Use high-vacuum grease for all joints to ensure a good seal.
-
Charging the Flask: Add the this compound to be purified to the round-bottom flask, along with a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Evacuate the System: Close the system and slowly apply vacuum. A cold trap is essential to protect the vacuum pump from corrosive vapors.
-
Heating: Once a stable vacuum is achieved, begin stirring and gently heat the flask using the heating mantle.
-
Fraction Collection: Collect the fraction that distills at the correct boiling point for the applied pressure. The literature boiling point is a key indicator of purity. Discard any initial, lower-boiling fractions (forerun) and stop the distillation before all material has evaporated, leaving a small residue of potential polymer behind.
-
Storage: Transfer the purified, colorless liquid to a clean, dry storage vessel (e.g., an amber bottle with a septum-lined cap). Immediately blanket the purified liquid with an inert gas like argon or nitrogen before sealing. Store as recommended in Section 1.
Remediation of Polymerized Reagent
In most cases, once this compound has significantly polymerized, it is not practical or safe to attempt to reverse the process or salvage the material. The resulting polymer is often a complex, cross-linked mixture that is difficult to characterize and break down.
Recommended Action: The safest course of action is to dispose of the polymerized material as hazardous chemical waste, following all institutional and local regulations.[1] Do not attempt to heat or treat the polymerized mass with strong reagents, as this could initiate an uncontrolled decomposition.
References
- Metal Catalysis Acting on Nitriles in Early Earth Hydrothermal Systems.PubMed.
- Modernization of the Catalyst Composition for the Synthesis of Acrylic Acid Nitrile in Aqueous and Non-Aqueous Media.International Journal on Orange Technologies, 2021.
- SAFETY DATA SHEET - (2,4-Dichlorophenyl)acetonitrile.Fisher Scientific.
- SAFETY DATA SHEET - (2,5-Difluorophenyl)acetonitrile.Thermo Fisher Scientific, 2025.
- 2,4-Difluorobenzonitrile - SAFETY D
- CHAPTER 4: Catalyst-free Click Polymerization Using Nitrile N-Oxides Applicable to Various Dipolarophiles.
- This compound | C8H5F2N | CID 69565.PubChem.
- Self-Catalyzed Hydrolysis of Nitrile-Containing RAFT Chain-Transfer Agent and Its Impact upon Polymerization Control of Methacrylic Monomers.ACS Macro Letters, 2024.
- Effect of pH Value on the Aqueous Precipitation Copolymerization of Acrylonitrile and Vinyl Acetate.
- Nitriles - CAMEO Chemicals.NOAA.
- Some advices for purifying a polymer ?
- How to Safely Handle Reactive Chemicals.The Chemistry Blog, 2024.
- Asymmetric Strecker Synthesis of 2-Amino-2-phenylacetonitrile Derivatives: Applic
- Reactivity of Nitriles.Chemistry LibreTexts, 2023.
- High temperature dependence of 2,4-dichlorophenoxyacetic acid degrad
- How to remove BPO initiator from PMMA after polymerization?
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. Nitriles | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. fishersci.com [fishersci.com]
- 4. downloads.ossila.com [downloads.ossila.com]
- 5. High temperature dependence of 2,4-dichlorophenoxyacetic acid degradation by Fe3+/H(2)O(2) system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Metal Catalysis Acting on Nitriles in Early Earth Hydrothermal Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
troubleshooting failed reactions with 2,4-Difluorophenylacetonitrile
Welcome to the technical support resource for 2,4-Difluorophenylacetonitrile (DFPAN). This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common synthetic challenges encountered when using this versatile intermediate. The following sections are structured in a question-and-answer format to directly address specific experimental issues, providing not just solutions but also the underlying chemical principles to empower your research.
Section 1: Foundational Issues & General Troubleshooting
Before troubleshooting specific reaction types, it's crucial to address foundational parameters that affect all chemical syntheses. Low yield or reaction failure often stems from overlooking these fundamentals.[1]
FAQ 1.1: My reaction with this compound is not proceeding as expected (low yield, no product). Where should I start my investigation?
This is a common issue that requires a systematic approach. Before altering core reaction parameters, validate the basics. We recommend a tiered diagnostic workflow.
Sources
Technical Support Center: Reactions of 2,4-Difluorophenylacetonitrile
Welcome to the technical support center for synthetic methodologies involving 2,4-difluorophenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block. My aim is to provide you with field-proven insights and troubleshooting strategies, moving beyond simple protocols to explain the causality behind experimental choices. This document is structured as a series of troubleshooting guides and FAQs to directly address specific issues you may encounter during your experiments, particularly those involving the use of strong bases for alpha-deprotonation.
Introduction: The Challenge of the α-Methylene Group
This compound is a valuable synthon in pharmaceutical and agrochemical research.[1] Its utility often stems from the reactivity of the benzylic α-methylene protons, which can be abstracted by a strong base to form a resonance-stabilized carbanion. This nucleophile can then be engaged in various C-C bond-forming reactions.
However, the generation and subsequent reaction of this carbanion are not without challenges. The interplay between the strong base, the substrate's inherent reactivity, and reaction conditions can lead to a variety of undesired side reactions, compromising yield and purity. This guide will help you navigate these complexities.
Troubleshooting Guide: Common Experimental Issues
Question 1: I'm observing low conversion of my starting material and poor yield of the desired alkylated/acylated product. What's going wrong?
This is a frequent issue that typically points to incomplete formation of the nucleophilic carbanion or issues with its reactivity.
Possible Cause A: Inefficient Deprotonation
The acidity of the α-protons in this compound is significant but requires a sufficiently strong base for complete and rapid deprotonation.
-
Expertise & Experience: Incomplete deprotonation creates a reaction mixture containing the base, the generated carbanion, and unreacted starting material. When you add your electrophile, the carbanion can react with it, but the remaining strong base may also react with the electrophile, or the carbanion may react with the remaining starting material (see Question 2).
-
Trustworthiness (Self-Validating System): To ensure complete deprotonation, the pKa of the conjugate acid of the base must be significantly higher than that of the nitrile. Common bases used for this purpose include Lithium Diisopropylamide (LDA, pKa ~36), Sodium Hydride (NaH, pKa > 45), and n-Butyllithium (n-BuLi, pKa > 40).[2][3]
-
Troubleshooting Protocol:
-
Base Selection: For simple alkylations, LDA is often the base of choice. Its bulky nature can reduce side reactions like nucleophilic attack on the nitrile group.[4] NaH is a powerful, non-nucleophilic base, but its heterogeneity can sometimes lead to slow or inconsistent reactions.[2] n-BuLi is extremely potent but can be less chemoselective.
-
Moisture Control: All strong bases are highly sensitive to moisture. Ensure your glassware is flame- or oven-dried, and all solvents (typically THF or diethyl ether) are rigorously anhydrous.[5] Trace water will quench the base and the carbanion, drastically reducing yield.
-
Temperature Control: Deprotonation is typically performed at low temperatures (-78 °C) to prevent base degradation and side reactions.[6] Add the base to the nitrile solution (or vice-versa, depending on the specific protocol) slowly to maintain this low temperature.[7]
-
Base Titration: The molarity of commercially available organolithium reagents like n-BuLi can decrease over time. It is best practice to titrate them periodically to determine their exact concentration before use.[5]
-
Possible Cause B: Electrophile Instability or Reactivity
-
Expertise & Experience: The strong base required for deprotonation can also react with certain electrophiles. For example, enolizable ketones or esters can be deprotonated by the base, leading to a complex mixture of products.
-
Troubleshooting Protocol:
-
Order of Addition: Always ensure deprotonation is complete before adding the electrophile. A common method is to stir the substrate and base mixture at the reaction temperature (e.g., -78 °C) for 30-60 minutes.
-
Electrophile Choice: Be mindful of the stability of your electrophile under the reaction conditions.
-
.
Question 2: My reaction produces a significant amount of a high-molecular-weight byproduct, which appears to be a dimer of the starting material. What is this and how can I prevent it?
You are likely observing the results of a Thorpe-Ziegler reaction, a base-catalyzed self-condensation of nitriles.[8][9] This is a classic side reaction for this class of compounds.
-
Expertise & Experience (Causality): The carbanion generated by deprotonation is a potent nucleophile. If its concentration is high and no other electrophile is present, it can attack the electrophilic carbon of the nitrile group on another molecule of this compound.[10] This intermolecular reaction leads to the formation of a β-enaminonitrile dimer.[11]
-
Trustworthiness (Self-Validating System): The formation of this dimer is a clear indicator that the generated carbanion is not being efficiently trapped by your intended electrophile. The reaction conditions are favoring self-condensation.
Troubleshooting Protocol to Minimize Dimerization:
-
Base Selection: Use a sterically hindered, non-nucleophilic base like LDA. Its bulkiness makes it an effective proton abstractor but a poor nucleophile, reducing the chance of it directly attacking the nitrile.[4]
-
Inverse Addition: Slowly add the this compound solution to a solution of the strong base at low temperature (-78 °C). This "inverse addition" technique keeps the concentration of the free nitrile low in the presence of the base, minimizing the opportunity for the generated carbanion to find an unreacted nitrile molecule.
-
Low Temperature: Maintain a very low temperature throughout the deprotonation and subsequent alkylation. This slows the rate of the dimerization reaction, which often has a higher activation energy than the desired reaction.
-
Rapid Trapping: Once deprotonation is complete, add the electrophile promptly. Do not let the carbanion solution sit for extended periods, even at low temperatures.
Visualization of Dimerization Pathway
Caption: Thorpe-Ziegler dimerization pathway of this compound.
Question 3: I've isolated a product with the correct mass, but its spectroscopic data (NMR) is inconsistent with the expected structure. Could an intramolecular rearrangement be occurring?
While less common than dimerization, intramolecular rearrangements are possible given the substrate's structure. The most plausible, though complex, pathway is a base-mediated Smiles rearrangement.
-
Expertise & Experience (Causality): A Smiles rearrangement is an intramolecular nucleophilic aromatic substitution.[12] In this hypothetical scenario, the generated carbanion could act as an intramolecular nucleophile, attacking one of the fluorine-bearing carbon atoms on the aromatic ring. This is driven by the formation of a thermodynamically stable product. While this is a complex reaction, it is known to occur in related systems, especially with strong electron-withdrawing groups activating the ring.[13][14]
-
Trustworthiness (Self-Validating System): The presence of an unexpected isomer, particularly one where the connectivity between the phenyl ring and the acetonitrile moiety has changed, strongly suggests a rearrangement. Advanced structural elucidation (2D NMR, X-ray crystallography) would be required for confirmation.
-
Troubleshooting Protocol:
-
Modify Conditions: Rearrangements are often sensitive to the counter-ion (Li⁺ vs. Na⁺ vs. K⁺), solvent, and temperature. Experimenting with different base/solvent combinations may disfavor the transition state leading to rearrangement.
-
Kinetic vs. Thermodynamic Control: Running the reaction at the lowest possible temperature for the shortest possible time may favor the kinetically controlled, desired product over a thermodynamically favored rearranged product.
-
Data Summary: Base Selection and Side Reaction Propensity
| Strong Base | Typical Conditions | Common Side Reactions | Mitigation Strategy |
| LDA | THF, -78 °C | Incomplete deprotonation if moisture is present. | Use freshly prepared/titrated LDA; ensure anhydrous conditions.[2][6] |
| n-BuLi | THF or Hexane/Ether, -78 °C | Can act as a nucleophile; potential for reaction at the nitrile group; may promote complex rearrangements. | Use with caution; ensure very low temperatures and rapid trapping.[5] |
| NaH | THF or DMF, 0 °C to RT | Heterogeneous reaction can be slow/inconsistent; can promote dimerization if reaction stalls. | Use a phase-transfer catalyst or a higher-boiling solvent (with care); ensure good stirring.[3] |
| KHMDS/NaHMDS | THF, -78 °C | Similar to LDA, generally well-behaved. Can be more soluble at low temperatures. | A good alternative to LDA, particularly if lithium-coordination is problematic. |
Best-Practice Experimental Protocol: Alkylation of this compound
This protocol is designed to maximize the yield of the desired alkylated product while minimizing dimerization and other side reactions.
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, a thermometer, and a rubber septum. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Preparation: In the reaction flask, prepare a solution of lithium diisopropylamide (LDA) by adding n-BuLi (1.05 eq.) to a solution of diisopropylamine (1.1 eq.) in anhydrous THF at -78 °C. Stir for 30 minutes.
-
Carbanion Formation (Inverse Addition): Prepare a separate solution of this compound (1.0 eq.) in anhydrous THF. Using a syringe pump for controlled, slow addition, add this solution to the freshly prepared LDA solution at -78 °C over 30-45 minutes.
-
Anion "Aging": Stir the resulting deep red/brown solution at -78 °C for an additional 30-60 minutes to ensure complete deprotonation.
-
Electrophile Addition: Add the electrophile (e.g., alkyl halide, 1.1 eq.) dropwise to the carbanion solution, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: Stir the mixture at -78 °C for 1-3 hours, or until TLC/LCMS analysis indicates complete consumption of the carbanion. The reaction may be allowed to slowly warm to a higher temperature if required, but this should be optimized on a case-by-case basis.
-
Quench: Quench the reaction at low temperature by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup & Purification: Allow the mixture to warm to room temperature, partition with an appropriate organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product via column chromatography.
Visualization of Recommended Workflow
Caption: Recommended experimental workflow for minimizing side reactions.
Frequently Asked Questions (FAQs)
Q: My reaction mixture turns very dark, almost black, upon addition of the base. Is this normal? A: Yes, the formation of the resonance-stabilized carbanion of this compound often results in a deeply colored solution, typically ranging from dark red to brown or nearly black. This is a good visual indicator that deprotonation is occurring. A persistent pale or light color might suggest your base has been quenched by moisture.
Q: Can I use a weaker base like an alkoxide (e.g., NaOEt) or hydroxide? A: No. Bases like sodium ethoxide or potassium hydroxide are not strong enough to completely deprotonate the nitrile.[2] Using them will result in a low equilibrium concentration of the carbanion, leading to very poor yields in subsequent reactions and likely promoting side reactions like hydrolysis or Claisen-type condensations if an ester electrophile is used.
Q: How can I definitively identify the Thorpe-Ziegler dimer if I suspect it's forming? A: The dimer will have a mass corresponding to exactly twice the molecular weight of your starting material (2 x 153.13 = 306.26 g/mol ). You should be able to identify this mass by LCMS. The ¹H NMR spectrum will also be characteristic, showing signals for both the benzylic CH and the vinyl CH of the enamine, along with two distinct difluorophenyl ring systems. The IR spectrum will show a characteristic C=C stretch for the enamine and a shifted nitrile stretch.
References
-
Wikipedia. Thorpe reaction. [Link]
-
chemeurope.com. Thorpe reaction. [Link]
-
Chem-Station Int. Ed. Thorpe-Ziegler Reaction. (2014-03-02). [Link]
-
L.S.College, Muzaffarpur. Thorpe reaction. (2020-09-24). [Link]
-
Organic Syntheses. Organic Syntheses Procedure. [Link]
-
PubChemLite. This compound (C8H5F2N). [Link]
-
PubChem. This compound | C8H5F2N | CID 69565. [Link]
-
PubChem. 2,3-Difluorophenylacetonitrile | C8H5F2N | CID 518968. [Link]
-
ResearchGate. Am I overlooking something in n-BuLi reactions?. (2015-08-19). [Link]
-
PubMed Central. Electrophile-Integrating Smiles Rearrangement Provides Previously Inaccessible C4′-O-Alkyl Heptamethine Cyanine Fluorophores. [Link]
-
Chemistry LibreTexts. 19.8: Using LDA to Form an Enolate Ion. (2014-07-26). [Link]
-
Organic Chemistry Portal. Nitrile Synthesis via Desulfonylative-Smiles Rearrangement. [Link]
-
Wikipedia. Cyanohydrin reaction. [Link]
-
Chemistry LibreTexts. 19.8 Using LDA to Form an Enolate Ion. (2014-08-29). [Link]
-
Thieme. C—CN Bond-Forming Reactions. [Link]
-
Organic Chemistry Frontiers (RSC Publishing). LDA-mediated synthesis of ortho-cyanated diarylmethanes by reaction of fluoroarene with arylacetonitrile at room temperature. [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. [Link]
-
MDPI. Application of the Wittig Rearrangement of N-Butyl-2-benzyloxybenzamides to Synthesis of Phthalide Natural Products and 3-Aryl-3-benzyloxyisoindolinone Anticancer Agents. [Link]
-
chemrevise.org. 6.2.4 Carbon–carbon bond formation. [Link]
-
YouTube. Enolate Reactions - Direct Alkylation of Ketones With LDA. (2018-05-09). [Link]
-
gsrs. This compound. [Link]
-
ResearchGate. Smiles Rearrangement. [Link]
-
Chemical Science (RSC Publishing). 4-Fluorobenzyl cyanide, a sterically-hindered solvent expediting interfacial kinetics in lithium-ion batteries. [Link]
-
Chemguide. nucleophilic substitution - halogenoalkanes and cyanide ions. [Link]
-
ResearchGate. (PDF) Hydrolysis of 2,4-dithiophenobarbital. [Link]
-
Chemistry LibreTexts. 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation. (2025-01-19). [Link]
Sources
- 1. CAS 656-35-9: (2,4-difluorophenyl)acetonitrile [cymitquimica.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. orgsyn.org [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 9. Thorpe_reaction [chemeurope.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. lscollege.ac.in [lscollege.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. Electrophile-Integrating Smiles Rearrangement Provides Previously Inaccessible C4′-O-Alkyl Heptamethine Cyanine Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nitrile Synthesis via Desulfonylative-Smiles Rearrangement [organic-chemistry.org]
workup procedure for reactions containing 2,4-Difluorophenylacetonitrile
Technical Support Center: 2,4-Difluorophenylacetonitrile
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with this compound (CAS 656-35-9). This resource provides field-proven insights and troubleshooting solutions for common challenges encountered during reactions and workup procedures involving this versatile fluorinated building block.
Frequently Asked Questions (FAQs)
This section addresses general questions regarding the handling, properties, and applications of this compound.
Q1: What are the primary safety hazards associated with this compound and what personal protective equipment (PPE) is required?
A1: this compound is classified as a hazardous substance and must be handled with care in a well-ventilated fume hood.[1][2] The primary hazards, according to the Globally Harmonized System (GHS), include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3]
-
Respiratory Irritation: May cause respiratory irritation.
Mandatory PPE includes:
-
Eye/Face Protection: Chemical safety goggles and/or a face shield.[4][5]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile), a lab coat, and full-length pants.[1][5]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits may be exceeded or if irritation is experienced.[1]
Always ensure that an eyewash station and safety shower are readily accessible.[1][4]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure its stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2] It is classified as a combustible liquid, so it should be kept away from sources of ignition.
Q3: What are the common chemical applications of this compound?
A3: this compound is a key intermediate in organic synthesis, valued for its role in constructing more complex molecules. It is frequently used in:
-
Pharmaceutical Research: As a building block for active pharmaceutical ingredients (APIs), including compounds investigated for treating neurodegenerative diseases like Alzheimer's.[6]
-
Agrochemicals: In the development of new pesticides and herbicides.[7]
-
Materials Science: In the synthesis of ligands for use in Organic Light Emitting Diodes (OLEDs) and photoredox catalysts.[6]
Key Physicochemical Properties
The following table summarizes essential data for this compound.
| Property | Value | Source |
| CAS Number | 656-35-9 | |
| Molecular Formula | C₈H₅F₂N | [3] |
| Molecular Weight | 153.13 g/mol | |
| Appearance | Colorless to pale yellow liquid or solid | [7] |
| Density | 1.249 g/mL at 25 °C | [8] |
| Boiling Point | 84-86 °C (at 2666.4 Pa) | [9] |
| Refractive Index | n20/D 1.48 | [8] |
| Flash Point | 93 °C (199.4 °F) - closed cup |
Troubleshooting Guide for Workup Procedures
This section provides solutions to specific problems that may arise during the workup of reactions containing this compound.
Q4: My reaction, which uses a polar aprotic solvent like DMF or DMSO, has formed an emulsion during aqueous workup. How can I break it and recover my product?
A4: Emulsions are common when working with high-boiling polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) due to their miscibility with both aqueous and organic phases.
-
Causality: The solvent acts as a surfactant, stabilizing the mixture of organic and aqueous layers. Direct extraction is often inefficient.
-
Solution 1: Dilution: The most effective method is to dilute the entire reaction mixture with a large volume of your primary extraction solvent (e.g., Ethyl Acetate, Diethyl Ether) before the first aqueous wash. A 10 to 20-fold volume increase is recommended. This significantly lowers the concentration of DMF/DMSO in the organic phase, facilitating a clean separation.
-
Solution 2: Brine Wash: After dilution, wash the organic layer multiple times with a saturated aqueous solution of sodium chloride (brine). Brine increases the polarity of the aqueous phase, forcing the organic components and your desired product out of the aqueous layer and helping to break the emulsion.
-
Solution 3: Removal of Water-Soluble Solvents: For solvents like THF or acetonitrile, it is often safer to remove them by rotary evaporation before starting the aqueous workup, especially on a larger scale.[10]
Q5: I have a low yield after purification. I suspect my product, which has a nitrile group, is being hydrolyzed during an acidic or basic workup. How can I avoid this?
A5: Nitrile groups (-C≡N) are susceptible to hydrolysis to form amides or carboxylic acids under either strong acidic or basic conditions, particularly when heated.[11][12]
-
Causality: The lone pair on the nitrogen is protonated under acidic conditions, making the carbon more electrophilic and susceptible to nucleophilic attack by water. Under basic conditions, hydroxide directly attacks the electrophilic carbon.
-
Preventative Protocol:
-
Neutral Quench: Quench the reaction by pouring it into a neutral or near-neutral aqueous solution, such as a saturated solution of ammonium chloride (NH₄Cl) for reactions involving organometallics or strong bases.
-
Mild Bicarbonate Wash: If an acid catalyst was used, neutralize it by washing the organic layer carefully with a saturated solution of sodium bicarbonate (NaHCO₃). Avoid using stronger bases like sodium hydroxide (NaOH) unless necessary. Monitor for gas evolution (CO₂).
-
Temperature Control: Perform all aqueous washes at room temperature or below (using an ice bath) to minimize the rate of potential hydrolysis.
-
Q6: How do I effectively remove inorganic byproducts, such as copper or palladium salts used as catalysts?
A6: Metal-based catalysts are common in cross-coupling reactions to synthesize nitrile-containing compounds but can complicate purification.[9][13]
-
Causality: Metal salts can be partially soluble in both organic and aqueous phases, leading to contamination of the final product.
-
Workup Protocol for Copper Salts:
-
After the reaction, add a saturated aqueous solution of ammonium chloride (NH₄Cl).[14]
-
Stir the biphasic mixture vigorously. The ammonia from the NH₄Cl will complex with the copper ions, forming a deep blue [Cu(NH₃)₄]²⁺ complex that is highly soluble in the aqueous layer.[14]
-
Separate the layers and continue to wash the organic layer with fresh saturated NH₄Cl until the aqueous layer is no longer blue.[14]
-
-
Workup Protocol for Tin Byproducts (e.g., from Stille reactions):
-
Wash the organic phase 2-3 times with a 1M aqueous solution of potassium fluoride (KF).[14]
-
This will precipitate insoluble tributyltin fluoride (Bu₃SnF), which can often be seen at the interface.
-
Filter the entire mixture through a pad of Celite to remove the solid precipitate before proceeding with drying the organic layer.[14]
-
Q7: My product is a volatile liquid, and I'm losing it during solvent removal on the rotary evaporator. What is the best practice for isolation?
A7: this compound and similar products can have relatively low boiling points, especially under high vacuum.
-
Causality: Aggressive rotary evaporation (high temperature, low pressure) can lead to co-evaporation of the product with the solvent.
-
Best Practices:
-
Control Bath Temperature: Keep the water bath temperature at or slightly above room temperature (25-30 °C).
-
Stepwise Vacuum: Gradually decrease the pressure. Start with a moderate vacuum and only increase it as the bulk of the solvent is removed.
-
Use a Cold Trap: Ensure your rotary evaporator is equipped with an efficient cold trap (dry ice/acetone or a cryo-cooler) to re-condense any volatile product that escapes.
-
Final Purification: For high purity, consider fractional distillation under reduced pressure, as this method is cited in the literature for purifying 2,4-difluorobenzonitrile.[9][13]
-
General Experimental Protocol: Aqueous Workup
This protocol outlines a standard, robust procedure for the workup of a reaction involving this compound in a common organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Quenching: Carefully pour the cooled reaction mixture into a separatory funnel containing a suitable quenching solution (e.g., deionized water, saturated aq. NH₄Cl).
-
Extraction:
-
Add an appropriate organic solvent (e.g., EtOAc) if the reaction solvent is not suitable for extraction.
-
Stopper the funnel, invert, and vent frequently to release any pressure.
-
Shake vigorously for 1-2 minutes. Allow the layers to separate completely.
-
-
Separation: Drain the lower (aqueous) layer. If the organic solvent is denser than water (e.g., DCM), the organic layer will be the bottom layer.
-
Washing:
-
Neutral/Acidic Wash: Wash the organic layer with deionized water.
-
Basic Wash: Wash with saturated aq. NaHCO₃ to remove any acidic impurities.
-
Brine Wash: Perform a final wash with saturated aq. NaCl (brine) to remove the bulk of the dissolved water from the organic layer.
-
-
Drying: Drain the organic layer into an Erlenmeyer flask. Add an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄), swirl, and let it stand for 10-15 minutes until the solvent is clear.
-
Filtration & Concentration:
-
Filter the drying agent from the solution.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure, following the best practices outlined in Q7.
-
Visual Workflow: Workup Decision Diagram
The following diagram illustrates a logical workflow for choosing an appropriate workup strategy based on the reaction solvent.
Caption: Decision diagram for selecting a workup strategy.
References
-
SAFETY DATA SHEET - afl. Available at: [Link]
-
This compound | C8H5F2N | CID 69565 - PubChem. National Center for Biotechnology Information. Available at: [Link]
-
SAFETY DATA SHEET - CDMS.net. Available at: [Link]
-
Workup for Reactions in THF/Dioxane - Organic Chemistry Portal. Available at: [Link]
-
Organic Reaction Workup Formulas for Specific Reagents - University of Rochester. Available at: [Link]
- CN1962623A - Process for preparing 2,4-difluoro benzonitril - Google Patents.
-
This compound (C8H5F2N) - PubChemLite. Available at: [Link]
- WO2007072679A1 - Process for producing 2,4-difluoronitrobenzene - Google Patents.
- CN100457721C - Process for preparing 2,4-difluorocyanobenzene - Google Patents.
- CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google Patents.
-
Addition-Elimination Reactions - Chemistry LibreTexts. Available at: [Link]
-
addition-elimination reactions of aldehydes and ketones - Chemguide. Available at: [Link]
-
(PDF) Hydrolysis of 2,4-dithiophenobarbital - ResearchGate. Available at: [Link]
-
Hydrolysis reaction of 2,4-Dichlorophenoxyacetic Acid. A Kinetic and Computational Study - ResearchGate. Available at: [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. This compound | C8H5F2N | CID 69565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cms9files.revize.com [cms9files.revize.com]
- 5. cdms.net [cdms.net]
- 6. michlala.edu [michlala.edu]
- 7. CAS 656-35-9: (2,4-difluorophenyl)acetonitrile [cymitquimica.com]
- 8. This compound | 656-35-9 [chemicalbook.com]
- 9. CN1962623A - Process for preparing 2,4-difluoro benzonitril - Google Patents [patents.google.com]
- 10. chem.rochester.edu [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. CN100457721C - Process for preparing 2,4-difluorocyanobenzene - Google Patents [patents.google.com]
- 14. rtong.people.ust.hk [rtong.people.ust.hk]
column chromatography conditions for purifying 2,4-Difluorophenylacetonitrile derivatives
Introduction
Welcome to the technical support guide for the column chromatography purification of 2,4-Difluorophenylacetonitrile and its derivatives. These compounds are crucial intermediates in pharmaceutical and agrochemical research.[1] However, their unique electronic properties, conferred by the fluorine atoms and the nitrile group, can present specific challenges during purification. The difluoro substitution pattern increases lipophilicity while the nitrile group adds moderate polarity, leading to chromatographic behavior that requires careful optimization.[1]
This guide provides a centralized resource for researchers, offering in-depth troubleshooting, frequently asked questions, and a detailed, validated protocol to streamline your purification workflow and enhance the purity of your target compounds.
Core Principles for Purifying Fluorinated Acetonitriles
Understanding the interplay between your molecule and the stationary phase is critical. The two fluorine atoms on the phenyl ring significantly influence the molecule's interaction with silica gel. While often considered electron-withdrawing, fluorine can engage in unique interactions, including hydrogen bonding with silica's silanol groups. This can sometimes lead to peak tailing or unexpected retention behavior. Furthermore, the polarity of the nitrile group dominates the interaction with the stationary phase.[1]
For particularly challenging separations of fluorinated compounds, specialized fluorinated stationary phases (e.g., Pentafluorophenyl, PFP) can be employed. These phases leverage "fluorous affinity," where retention increases with the number of fluorine atoms in the analyte, offering an alternative selectivity compared to standard silica gel.[2][3][4]
Troubleshooting Guide
This section addresses common problems encountered during the column chromatography of this compound derivatives.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation / Co-elution of Impurities | Incorrect Solvent System: The polarity of the mobile phase is too high or too low, resulting in poor differentiation between the product and impurities. | Optimize via TLC: Systematically test solvent systems with varying polarity (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol) on a TLC plate to find a system that gives your target compound an Rf value of 0.2-0.3.[5] |
| Column Overload: Too much crude sample was loaded onto the column. | Reduce Sample Load: As a rule of thumb, use a silica gel mass that is 50-100 times the mass of your crude sample. | |
| Improper Column Packing: Channels or cracks in the silica bed lead to an uneven solvent front. | Repack the Column: Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry. | |
| Product is Stuck on the Column | High Polarity of the Compound: The compound is too polar and adsorbs strongly to the silica gel. | Increase Eluent Polarity: Gradually increase the polarity of the mobile phase (gradient elution). A mixture of dichloromethane and methanol might be necessary for highly polar derivatives.[5] |
| Acidic Silica: The inherent acidity of silica gel may be causing strong interactions or degradation of sensitive compounds. | Use Neutralized Silica or an Alternative Stationary Phase: Consider using alumina or adding a small amount of a basic modifier like triethylamine (0.1-1%) to your mobile phase.[6] | |
| Peak Tailing in Fractions | Secondary Interactions: The nitrile or fluoro groups are interacting strongly with active sites on the silica gel. | Add a Modifier to the Mobile Phase: A small amount of a polar solvent like methanol or a modifier like triethylamine can block active sites on the silica and improve peak shape. |
| Sample is Insoluble in Mobile Phase: The compound is precipitating at the top of the column. | Use a Stronger "Loading" Solvent: Dissolve the sample in a minimal amount of a slightly more polar solvent than the initial mobile phase for "wet loading." Alternatively, use "dry loading" by adsorbing the sample onto a small amount of silica gel. | |
| No Compound Eluting from the Column | Compound is Non-UV Active: If you are monitoring by UV shadowing on TLC, your compound may not have a strong chromophore. | Use a Staining Agent: Use a TLC stain such as potassium permanganate or 2,4-dinitrophenylhydrazine (for carbonyl impurities) to visualize spots.[7][8] |
| Incorrect Solvent Polarity: The mobile phase is not polar enough to move the compound. | Perform a "Flush": After collecting initial fractions, flush the column with a highly polar solvent (e.g., 100% ethyl acetate or 10% methanol in dichloromethane) to elute any remaining compounds. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for purifying a this compound derivative on silica gel?
A1: The polarity of your specific derivative is key. A good starting point for moderately polar compounds is a mixture of hexanes and ethyl acetate.[5] Begin with a low polarity mixture (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the ethyl acetate concentration based on TLC analysis. For more polar derivatives, a system of dichloromethane and methanol may be more effective.[5]
Q2: My compound has an Rf of ~0.3 on the TLC plate, but it's eluting much faster from the column. Why?
A2: This is a common issue that can arise from a few factors. The column may be overloaded, or the packing may not be as uniform as the TLC plate surface. Also, ensure the solvent composition in your column is identical to the one used for TLC. It is crucial to allow the column to fully equilibrate with the mobile phase before loading your sample.
Q3: Can I use reverse-phase chromatography for these compounds?
A3: Yes, reverse-phase chromatography is a viable alternative, especially for more polar derivatives. A C18 stationary phase with a mobile phase of water and acetonitrile or methanol is a standard choice. For challenging separations, a PFP (Pentafluorophenyl) reverse-phase column can provide enhanced selectivity for fluorinated molecules.[4][9]
Q4: How do I know which fractions contain my pure product?
A4: Collect multiple small fractions and analyze them by TLC. Spot each fraction on a single TLC plate, along with your crude starting material and a pure reference standard if available. Combine only the fractions that show a single spot corresponding to your product's Rf value.
Q5: My compound appears to be degrading on the silica gel. What can I do?
A5: Silica gel is slightly acidic and can cause degradation of sensitive compounds. You can either deactivate the silica by running the column with an eluent containing a small amount of triethylamine (e.g., 0.5-1%) or switch to a more inert stationary phase like neutral alumina.[6][9]
Visualizing the Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting common column chromatography issues.
Caption: A workflow for troubleshooting column chromatography.
Detailed Experimental Protocol: Purification of a this compound Derivative
This protocol provides a general workflow. The solvent system must be optimized for your specific derivative using TLC.
1. Thin-Layer Chromatography (TLC) Analysis: a. Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane). b. Spot the solution onto a silica gel TLC plate. c. Develop the plate in various solvent systems (e.g., start with 10% Ethyl Acetate in Hexane). d. The ideal system will give the target compound an Rf value of approximately 0.2-0.3 and good separation from impurities.[5] e. Visualize the spots under a UV lamp (254 nm) and/or by staining.
2. Column Preparation: a. Select a glass column of appropriate size (a diameter that allows for at least a 10 cm silica bed height is a good start). b. Place a small plug of cotton or glass wool at the bottom of the column. c. Add a small layer of sand (approx. 0.5 cm). d. Prepare a slurry of silica gel in the initial, low-polarity mobile phase determined by TLC. e. Pour the slurry into the column, gently tapping the side to ensure even packing. f. Add another layer of sand on top of the silica bed. g. Drain the excess solvent until it is level with the top of the sand. Never let the silica run dry.
3. Sample Loading (Dry Loading Recommended): a. Dissolve the crude material in a minimal amount of a volatile solvent (e.g., dichloromethane). b. Add a small amount of silica gel (approx. 2-3 times the mass of the crude product) to this solution. c. Evaporate the solvent completely under reduced pressure to obtain a free-flowing powder. d. Carefully add this powder to the top of the prepared column.
4. Elution and Fraction Collection: a. Carefully add the mobile phase to the top of the column. b. Apply gentle pressure (using a pump or bulb) to begin the elution. c. Collect fractions in an array of test tubes. d. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the target compound.
5. Analysis and Isolation: a. Monitor the elution by spotting alternating fractions on a TLC plate. b. Combine the fractions that contain the pure product. c. Remove the solvent under reduced pressure to yield the purified this compound derivative.
References
- CymitQuimica. (n.d.). (2,4-difluorophenyl)acetonitrile.
- Umemoto, K., et al. (2024). Evaluation of fluorous affinity using fluoroalkyl-modified silica gel and selective separation of poly-fluoroalkyl substances in organic solvents.
- BenchChem. (2025). Technical Support Center: Purification of Fluorinated Phenols by Column Chromatography.
- SiliCycle. (n.d.). Working with fluorinated silica phases.
- SiliCycle. (n.d.). Application Note: Working with Fluorinated Silica Phases.
- Agilent. (n.d.). Troubleshooting Guide.
- BenchChem. (2025). Technical Support Center: Column Chromatography of Fluorinated Phenols.
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). Retention of Fluorine in Silica Gels and Glass.
- Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
- Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
- ChemicalBook. (2025). This compound.
- Sigma-Aldrich. (n.d.). This compound 97%.
- Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
- Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation.
- AGA Analytical. (n.d.). Thin Layer Chromatography (TLC).
- SiliCycle. (n.d.). Thin Layer Chromatography.
- Sigma-Aldrich. (n.d.). Thin-Layer Chromatography.
- Burdick & Jackson. (n.d.). Polarity Index.
- Sigma-Aldrich. (n.d.). 2,5-Difluorophenylacetonitrile 97%.
- Wang, Y., et al. (2012). HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone. Pharmacognosy Magazine, 8(31), 214–219.
- International Journal of Current Pharmaceutical Analysis. (n.d.). Application of 2, 4-Dinitro Phenyl Hydrazine as a Derivatizing Reagent for the Trace Level Quantification.
- ACG Publications. (2017). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin.
- Sigma-Aldrich. (n.d.). This compound 97%.
- Advanced Materials Technology. (n.d.). Separation of Carbonyl Compounds as Dinitrophenylhydrazone Derivatives on HALO® C18, 2.7 µm.
- Matiichuk, Y., et al. (2018). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives.
Sources
- 1. CAS 656-35-9: (2,4-difluorophenyl)acetonitrile [cymitquimica.com]
- 2. Evaluation of fluorous affinity using fluoroalkyl-modified silica gel and selective separation of poly-fluoroalkyl substances in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. silicycle.com [silicycle.com]
- 4. silicycle.com [silicycle.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 7. silicycle.com [silicycle.com]
- 8. ijcpa.in [ijcpa.in]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Exothermic Reactions Involving 2,4-Difluorophenylacetonitrile
Welcome to the technical support center for handling reactions with 2,4-Difluorophenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice and troubleshooting for managing the exothermic potential of reactions involving this versatile synthetic intermediate. Our goal is to equip you with the knowledge to conduct your experiments safely and effectively, ensuring both scientific integrity and operational safety.
Introduction: Understanding the Thermal Hazard Potential
This compound is a valuable building block in medicinal chemistry and materials science.[1] Its reactivity, primarily centered around the nitrile group and the activated methylene protons, allows for a wide range of chemical transformations. However, many of these transformations, such as hydrolysis, reduction, and certain cycloadditions, are inherently exothermic. An exothermic reaction releases energy in the form of heat.[2] If this heat is generated faster than it can be dissipated by the reactor system, it can lead to a rapid increase in temperature and pressure, a dangerous situation known as a thermal runaway.[3][4]
This guide provides a structured approach to identifying, understanding, and mitigating these thermal risks.
Section 1: Troubleshooting Guide for Common Exothermic Reactions
This section addresses specific issues you may encounter during your experiments. The question-and-answer format is designed to help you quickly identify and resolve common problems.
Issue 1: Rapid Temperature Spike During Base-Catalyzed Hydrolysis
Question: I am attempting to hydrolyze this compound to the corresponding amide or carboxylic acid using sodium hydroxide. Upon adding the base, I observed an uncontrollable and rapid increase in the reaction temperature. What is happening, and how can I prevent it?
Answer:
Causality: The hydrolysis of nitriles, especially with strong bases like NaOH, is a highly exothermic process. The initial attack of the hydroxide ion on the electrophilic carbon of the nitrile group initiates a cascade of reactions that release significant heat. The problem you are experiencing is likely due to:
-
Rapid Reagent Addition: Adding the entire portion of the strong base at once introduces a large amount of reactive species, leading to a burst of heat generation that overwhelms the cooling capacity of your setup.
-
Insufficient Cooling: The cooling bath (e.g., ice-water) may not have sufficient capacity or surface area contact to remove the heat as it is being generated.
-
Concentration Effects: Running the reaction at a high concentration will lead to a higher rate of heat generation per unit volume.
Troubleshooting Protocol:
-
Controlled Addition: Switch to a semi-batch process. Instead of adding the sodium hydroxide solution all at once, add it dropwise using an addition funnel or a syringe pump. This allows you to control the rate of the reaction and, consequently, the rate of heat generation.
-
Monitor Internal Temperature: Use a thermocouple or thermometer to monitor the internal temperature of the reaction mixture continuously. Do not rely solely on the temperature of the cooling bath.
-
Adequate Cooling: Ensure your reaction vessel is adequately immersed in a cooling bath with good heat transfer. For larger scale reactions, consider using a more efficient cooling system like a cryostat.
-
Dilution: Running the reaction at a lower concentration can help to moderate the temperature increase by providing a larger thermal mass to absorb the heat generated.
-
Pre-cooling: Cool the reaction mixture containing the this compound and solvent to the desired reaction temperature before starting the addition of the base.
Issue 2: Uncontrolled Exotherm During Reduction with Metal Hydrides
Question: I am trying to reduce this compound to the corresponding amine using lithium aluminum hydride (LiAlH₄). The reaction is extremely vigorous, with rapid solvent boiling and gas evolution, even with external cooling. How can I perform this reduction safely?
Answer:
Causality: Lithium aluminum hydride (LiAlH₄) is a very powerful and highly reactive reducing agent.[5][6][7][8] Its reaction with nitriles is highly exothermic. The vigorous nature of the reaction is due to:
-
High Reactivity of LiAlH₄: LiAlH₄ reacts rapidly and exothermically with the nitrile functional group.[5][6][7][8]
-
Reaction with Solvent: If you are using a protic solvent or have moisture in your system, LiAlH₄ will react violently to produce hydrogen gas, adding to the exotherm and pressure buildup.
-
Quenching: The workup procedure, which involves quenching the excess LiAlH₄, can also be extremely hazardous if not performed correctly.
Troubleshooting Protocol:
-
Choice of Reducing Agent: For a less vigorous reaction, consider using sodium borohydride (NaBH₄) in the presence of a catalyst (e.g., CoCl₂), which is a milder reducing agent for nitriles. If the higher reactivity of LiAlH₄ is necessary, extreme caution is required.
-
Reverse Addition: Instead of adding the LiAlH₄ to the nitrile solution, add the nitrile solution dropwise to a cooled suspension of LiAlH₄ in an anhydrous ether solvent (e.g., THF, diethyl ether). This ensures that the powerful reducing agent is never in excess.
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Low Temperature: Conduct the reaction at a low temperature (e.g., 0 °C or even -78 °C) to control the reaction rate.
-
Careful Quenching: The quenching of excess LiAlH₄ is a critical step. A widely used and safer procedure is the Fieser workup. This involves the slow, sequential, and dropwise addition of:
-
Water
-
15% aqueous NaOH
-
More water This procedure is designed to produce a granular precipitate of aluminum salts that is easy to filter off. Always perform the quench at a low temperature (e.g., 0 °C).
-
Issue 3: Thermal Runaway During Tetrazole Synthesis
Question: I am attempting to synthesize the corresponding tetrazole from this compound using sodium azide and ammonium chloride in DMF. The reaction seems to have a long induction period, followed by a sudden and violent exotherm. What is causing this, and how can I control it?
Answer:
Causality: The [3+2] cycloaddition of an azide to a nitrile to form a tetrazole is a highly exothermic reaction.[9][10][11] The danger is compounded by the thermal instability of the reactants and the potential for the formation of hydrazoic acid (HN₃), which is explosive. The issues you are observing are characteristic of this reaction class:
-
Induction Period: The reaction can have an initial slow phase where reactive intermediates are building up. Once a critical concentration is reached, the reaction rate accelerates rapidly, leading to a sudden exotherm.
-
Formation of Hydrazoic Acid: In the presence of a proton source (like ammonium chloride), sodium azide can form the highly volatile and explosive hydrazoic acid, especially at elevated temperatures.
-
Thermal Instability of Azides: Sodium azide itself can decompose exothermically at high temperatures.
Troubleshooting Protocol:
-
Strict Temperature Control: Maintain a consistent and controlled reaction temperature. Do not overheat the reaction to try and "push" it, as this can lead to a dangerous accumulation of unreacted starting materials.
-
Alternative Azide Sources: Consider using less hazardous azide sources, such as trimethylsilyl azide (TMS-azide), which can sometimes allow for milder reaction conditions.
-
Flow Chemistry: For reactions involving highly energetic intermediates like azides, continuous flow chemistry is a much safer alternative to batch processing.[12] It minimizes the volume of the reaction mixture at any given time, thereby reducing the potential for a catastrophic thermal runaway.
-
Calorimetric Studies: Before scaling up, it is highly recommended to perform a reaction calorimetry study to determine the heat of reaction and the rate of heat release. This data is crucial for safe process design.
-
Quenching of Residual Azide: Ensure that any residual azide is safely quenched during the workup procedure. A common method is the addition of a solution of sodium nitrite followed by acidification, which converts the azide to nitrogen gas. This should be done with extreme care and in a well-ventilated fume hood.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the first step I should take before performing a potentially exothermic reaction with this compound on a larger scale?
A1: Before any scale-up, a thorough literature search for the specific reaction or analogous reactions is crucial. Following this, a small-scale trial run (e.g., 1-2 mmol) should be conducted in a well-controlled environment to observe the reaction's behavior. It is highly recommended to perform a risk assessment that considers the potential for thermal runaway and to have a clear plan for emergency shutdown and quenching.[12][13]
Q2: How can I estimate the potential exotherm of a reaction if no literature data is available?
A2: While a precise estimation requires experimental data from techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC), you can make a qualitative assessment. Reactions that involve the formation of very stable bonds (e.g., C-O, C-N) from less stable ones (e.g., N≡N in azides) are often highly exothermic. Functional group transformations known to be energetic, such as reductions with strong hydrides or certain cycloadditions, should be treated with extreme caution.
Q3: Are there any specific solvent considerations for managing exotherms?
A3: Yes. The choice of solvent is critical. A solvent with a higher boiling point can allow the reaction to be run at a higher temperature, but it also means that a thermal runaway can reach a more dangerous temperature before the solvent begins to boil (which can provide some passive cooling). A solvent with a good heat capacity can help to absorb the heat generated. Additionally, ensure the solvent is compatible with all reagents (e.g., aprotic and anhydrous for LiAlH₄ reactions).
Q4: What are the key safety features my reactor setup should have for these types of reactions?
A4: A robust reactor setup should include:
-
Continuous monitoring of the internal reaction temperature.
-
An efficient cooling system (e.g., a well-circulated cooling bath or a cryostat).
-
A controlled method for reagent addition (e.g., a syringe pump or an addition funnel).
-
Adequate stirring to ensure homogenous temperature distribution.
-
An inert atmosphere for sensitive reagents.
-
A pressure relief device (e.g., a bubbler) to safely vent any gas produced.
-
A clear and accessible quenching plan and the necessary reagents at hand.
Section 3: Data and Visualizations
Table 1: Key Thermal Safety Parameters for Common Reagents
| Reagent | Common Exothermic Reactions | Key Hazards | Recommended Control Measures |
| Sodium Hydroxide (NaOH) | Nitrile Hydrolysis | Highly corrosive, highly exothermic reaction with acids and certain functional groups. | Slow, controlled addition; efficient cooling; monitor internal temperature. |
| Lithium Aluminum Hydride (LiAlH₄) | Nitrile Reduction | Reacts violently with water and protic solvents; highly exothermic reduction. | Strict anhydrous conditions; reverse addition; low reaction temperature; careful quenching.[5][6][7][8] |
| Sodium Azide (NaN₃) | Tetrazole Synthesis | Toxic; can form explosive hydrazoic acid in the presence of acid; thermal decomposition can be violent. | Strict temperature control; avoid acidic conditions; consider flow chemistry for scale-up.[12] |
Diagram 1: Troubleshooting Workflow for Exothermic Reactions
Caption: A decision-making workflow for troubleshooting unexpected exothermic events.
References
- Amanpour, J. et al. (2012).
-
Division of Research Safety, University of Illinois. (2019). Scale-up Reactions. Available at: [Link]
- Wittenberger, S. J. (1994). The reaction of the azide ion with nitriles to form tetrazoles.
- Wang, Y. et al. (2013). Hydrothermal synthesis of 5-substituted-1H-tetrazoles. New Journal of Chemistry.
- Palde, P. B., & Jamison, T. F. (2011). Safe and Efficient Tetrazole Synthesis in a Continuous-Flow Microreactor.
- Kappe, C. O., & Lonza. (2010). Continuous flow synthesis of tetrazoles using HN3. Journal of Organic Chemistry.
- Monash University. (n.d.). Exothermic and endothermic reactions. Student Academic Success.
- PubChem. (n.d.). This compound.
- CymitQuimica. (n.d.). CAS 656-35-9: (2,4-difluorophenyl)acetonitrile.
- ChemicalBook. (2025). This compound | 656-35-9.
- Sigma-Aldrich. (n.d.). This compound 97%.
- AK Scientific, Inc. (n.d.). 2-(4-Chloro-2,3-difluorophenyl)
- Fisher Scientific. (n.d.). 2-(3,5-Difluorophenyl)
- National Institutes of Health. (n.d.). 2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide.
- IDEAS/RePEc. (n.d.).
- ResearchGate. (n.d.).
- Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH₄, LiAlH₄.
- Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents.
- Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
- Leah4Sci. (2020).
- Lumen Learning. (n.d.). 19.3. Reductions using NaBH₄, LiAlH₄ | Organic Chemistry II.
- YouTube. (2022). NaBH₄ & LiAlH₄ Reductions (IOC 23).
- Chemistry LibreTexts. (2023). Grignard Reagents.
- Pharmaguideline. (n.d.). Metal Hydrid Reduction (NaBH4 and LiAlH4).
- PubMed. (2004). Grignard reaction with chlorosilanes in THF: a kinetic study.
Sources
- 1. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. 2-(2,4-Difluorophenyl)acetamide | C8H7F2NO | CID 22136341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. orgsyn.org [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 10. Synthesis of (E)-2-(1H-tetrazole-5-yl)-3-phenylacrylenenitrile derivatives catalyzed by new ZnO nanoparticles embedded in a thermally stable magnetic periodic mesoporous organosilica under green conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dspace.mit.edu [dspace.mit.edu]
- 13. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of 2,4-Difluorophenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical and materials science, the precise structural elucidation of chemical entities is paramount. 2,4-Difluorophenylacetonitrile, a key building block in the synthesis of various biologically active molecules, demands rigorous analytical characterization to ensure its identity, purity, and suitability for downstream applications. This guide provides an in-depth technical comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic features of this compound against its structural isomers and parent compound. Furthermore, we will explore alternative analytical techniques that offer complementary information for a comprehensive characterization.
The Central Role of NMR in Structural Verification
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure determination in solution. Its ability to probe the chemical environment of individual nuclei provides an unparalleled level of detail regarding connectivity and stereochemistry. For a molecule like this compound, ¹H and ¹³C NMR are indispensable tools. The presence of fluorine atoms introduces additional complexity and informational richness to the spectra through spin-spin coupling, offering unambiguous confirmation of the substitution pattern.
Molecular Structure of this compound
Caption: Structure of this compound with atom numbering.
¹H and ¹³C NMR Spectral Analysis of this compound
The ¹H and ¹³C NMR spectra of this compound in CDCl₃ exhibit characteristic signals that are diagnostic of its structure. The presence of two fluorine atoms at positions 2 and 4 significantly influences the chemical shifts and coupling patterns of the aromatic protons and carbons.
Table 1: ¹H and ¹³C NMR Data for this compound
| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity & Coupling Constants (J, Hz) | ¹³C Chemical Shift (δ, ppm) | Multiplicity & Coupling Constants (J, Hz) |
| CH₂ | 3.76 | t, J(H,F) = 1.4 | 16.9 | t, J(C,F) = 4.0 |
| C-CN | - | - | 116.2 | s |
| C1 | - | - | 112.5 | dd, J(C,F) = 21.0, 3.8 |
| C3 | 7.01 | ddd, J(H,H) = 8.6, J(H,F) = 8.6, 2.4 | 112.4 | dd, J(C,F) = 21.5, 4.1 |
| C5 | 7.01 | ddd, J(H,H) = 8.6, J(H,F) = 8.6, 2.4 | 131.8 | dd, J(C,F) = 9.7, 5.6 |
| C6 | 7.42 | td, J(H,H) = 8.6, J(H,F) = 6.2 | 105.1 | t, J(C,F) = 25.9 |
| C2 | - | - | 162.5 | dd, J(C,F) = 250.9, 12.1 |
| C4 | - | - | 162.8 | dd, J(C,F) = 250.9, 12.1 |
Note: Precise assignments of C2 and C4 can be challenging without further 2D NMR experiments.
Comparative NMR Analysis: The Importance of Fluorine Substitution Patterns
To fully appreciate the unique spectral features of this compound, a comparison with its monosubstituted isomers and the parent phenylacetonitrile is highly instructive. The position of the fluorine atom(s) dramatically alters the electronic environment of the aromatic ring, leading to predictable yet distinct changes in the NMR spectra.
Caption: Relationship between this compound and its comparative analogs.
Table 2: Comparison of ¹H and ¹³C NMR Data for Phenylacetonitrile and its Fluorinated Derivatives
| Compound | Aromatic ¹H (δ, ppm) | CH₂ ¹H (δ, ppm) | Aromatic ¹³C (δ, ppm) | CH₂ ¹³C (δ, ppm) | CN ¹³C (δ, ppm) |
| Phenylacetonitrile | ~7.35 (m) | 3.73 (s) | 127.5, 128.0, 129.0, 131.3 | 23.5 | 118.0 |
| 2-Fluorophenylacetonitrile | 7.10-7.45 (m) | 3.82 (s) | 115.5 (d, J=21.2), 118.0 (d, J=16.2), 124.8 (d, J=3.8), 129.4 (d, J=8.1), 129.6 (d, J=4.9), 161.2 (d, J=247.3) | 16.9 | 116.7 |
| 4-Fluorophenylacetonitrile | 7.07 (t, J=8.6), 7.28 (dd, J=8.6, 5.3) | 3.71 (s) | 115.9 (d, J=21.5), 127.0 (d, J=3.2), 129.2 (d, J=8.2), 162.7 (d, J=247.0) | 22.8 | 117.5 |
| This compound | 7.01 (ddd), 7.42 (td) | 3.76 (t) | 105.1 (t, J=25.9), 112.4 (dd, J=21.5, 4.1), 112.5 (dd, J=21.0, 3.8), 131.8 (dd, J=9.7, 5.6), 162.5 (dd, J=250.9, 12.1), 162.8 (dd, J=250.9, 12.1) | 16.9 | 116.2 |
The data clearly illustrates the influence of the electronegative fluorine atoms. In the ¹H NMR, the aromatic protons of the fluorinated compounds are generally shifted upfield compared to phenylacetonitrile due to the electron-withdrawing nature of fluorine. The multiplicity of the signals is also more complex due to H-F coupling. In the ¹³C NMR, the carbons directly attached to fluorine exhibit large one-bond C-F coupling constants (¹JCF ≈ 250 Hz), which is a definitive diagnostic feature. The two- and three-bond couplings are also observable and provide valuable structural information.
Alternative Analytical Techniques: A Multi-faceted Approach
While NMR is a powerful tool, a comprehensive characterization often benefits from complementary analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared (FTIR) Spectroscopy provide valuable information regarding the compound's purity, molecular weight, and functional groups.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for assessing the purity of volatile and semi-volatile compounds like this compound. The gas chromatogram can separate the target compound from any impurities, starting materials, or byproducts. The mass spectrum provides the molecular weight of the compound and its fragmentation pattern, which can be used to confirm the structure. For this compound, the molecular ion peak (M⁺) would be expected at m/z 153, corresponding to its molecular weight.[1]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule. For this compound, the key vibrational modes to observe are:
-
C≡N stretch: A sharp, strong absorption band around 2250 cm⁻¹.
-
C-F stretch: Strong absorptions in the region of 1250-1000 cm⁻¹.
-
Aromatic C-H stretch: Bands above 3000 cm⁻¹.
-
Aromatic C=C stretch: Absorptions in the 1600-1450 cm⁻¹ region.
The presence and position of these bands can quickly confirm the presence of the nitrile and fluoro-aromatic moieties.
Experimental Protocols
NMR Sample Preparation and Data Acquisition
Caption: A typical workflow for NMR sample preparation and data acquisition.
-
Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Transfer the solution to a clean, dry 5 mm NMR tube. Acquire the ¹H and ¹³C{¹H} NMR spectra on a spectrometer operating at a proton frequency of 400 MHz or higher.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the internal standard (TMS at 0 ppm for ¹H NMR) or the residual solvent peak (CDCl₃ at 77.16 ppm for ¹³C NMR).[1]
Conclusion
The comprehensive characterization of this compound is readily achieved through a combination of ¹H and ¹³C NMR spectroscopy. The distinct chemical shifts and, particularly, the C-F coupling constants provide an unambiguous fingerprint of the molecule, allowing for clear differentiation from its structural isomers. The integration of complementary techniques such as GC-MS and FTIR further strengthens the analytical data package, confirming molecular weight, purity, and the presence of key functional groups. This multi-technique approach ensures the highest level of confidence in the identity and quality of this important synthetic intermediate.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
SpectraBase. This compound. Wiley-VCH GmbH. [Link]
Sources
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 2,4-Difluorophenylacetonitrile: A Comparative Analysis
Introduction: The Analytical Imperative for 2,4-Difluorophenylacetonitrile
This compound is a pivotal chemical intermediate in the synthesis of numerous pharmaceutical and agrochemical compounds.[1] Its difluorinated phenyl ring is a common feature in molecules designed for enhanced metabolic stability and binding affinity. Consequently, the precise and accurate characterization of this compound and its related impurities is not merely a quality control step but a cornerstone of effective drug development and chemical synthesis.
This guide provides an in-depth, experience-driven comparison of mass spectrometry-based analytical strategies for this compound. We will move beyond rote protocols to explore the causality behind methodological choices, comparing the robust, workhorse technique of Gas Chromatography-Mass Spectrometry (GC-MS) with the versatile Liquid Chromatography-Mass Spectrometry (LC-MS) and the powerful, alternative approach of Quantitative Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy.
Pillar 1: Gas Chromatography-Mass Spectrometry (GC-MS) - The Gold Standard for Volatile Analytes
For a relatively volatile and thermally stable molecule like this compound (Boiling Point: 98 °C at 10 mmHg), GC-MS is the quintessential analytical technique.[2] It offers exceptional chromatographic resolution, high sensitivity, and structurally informative mass spectra through standardized electron ionization (EI) techniques, which are highly reproducible and allow for library matching.[3]
The 'Why': Rationale for GC-MS Parameter Selection
The choice of a GC-MS protocol is a series of logical decisions aimed at optimizing the separation and detection of the target analyte. A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is selected because it effectively separates compounds based on their boiling points and is well-suited for aromatic compounds. The injection method, typically splitless, is chosen to maximize the transfer of the analyte to the column, thereby enhancing sensitivity for trace-level analysis. The temperature program is designed to first ensure sharp peaks for volatile components at a lower temperature and then ramp up to elute any less volatile impurities.
Experimental Protocol: GC-MS Analysis
1. Sample Preparation:
- Accurately weigh ~10 mg of the this compound sample.
- Dissolve in 10 mL of a high-purity solvent like Ethyl Acetate or Acetonitrile. Acetonitrile is a common solvent for subsequent LC-MS analysis, but care must be taken in GC-MS to ensure it doesn't interfere with early eluting peaks.[4]
- Perform a serial dilution to a final concentration of approximately 10 µg/mL.
2. Instrumentation & Conditions:
- Gas Chromatograph: Agilent 8890 GC System (or equivalent).
- Mass Spectrometer: Agilent 5977B MSD (or equivalent).
- Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Inlet: Splitless mode, 250 °C.
- Oven Program:
- Initial temperature: 70 °C, hold for 1 min.
- Ramp: 15 °C/min to 280 °C.
- Hold: 5 min at 280 °C.
- MS Parameters:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Scan Range: m/z 40-300.
Workflow for GC-MS Analysis of this compound
Caption: A typical workflow for the GC-MS analysis of this compound.
Data Interpretation: Fragmentation Pattern
Upon electron ionization, this compound (C₈H₅F₂N, molecular weight 153.13) will generate a characteristic fragmentation pattern.[5] The molecular ion peak (M⁺˙) is expected at m/z 153 and should be clearly visible.
The primary fragmentation pathway involves the loss of a hydrogen cyanide (HCN) molecule, a common rearrangement for benzyl cyanides, leading to a highly stable difluorotropylium-like cation radical at m/z 126.[5] Another significant fragment corresponds to the difluorobenzyl cation at m/z 127, formed by the cleavage of the CH₂-CN bond.
Caption: Predicted EI fragmentation of this compound.
Pillar 2: Liquid Chromatography-Mass Spectrometry (LC-MS) - The Choice for Complexity and Polarity
While GC-MS is ideal for the pure compound, LC-MS becomes indispensable when analyzing this compound in complex matrices (e.g., reaction mixtures, biological samples) or when investigating more polar, less volatile metabolites or degradation products.[6][7] It avoids the high temperatures of the GC inlet, preventing the degradation of thermally labile compounds.
The 'Why': Rationale for LC-MS Parameter Selection
Reverse-phase chromatography is the standard choice, using a C18 column that retains the moderately polar analyte. The mobile phase typically consists of an aqueous component and an organic solvent like acetonitrile or methanol. A small amount of an acid, such as formic acid, is added to the mobile phase to protonate the analyte, which enhances chromatographic peak shape and promotes ionization in positive electrospray ionization (ESI) mode. ESI is a soft ionization technique that typically preserves the molecular ion, yielding [M+H]⁺, which is ideal for quantification.
Experimental Protocol: LC-MS/MS Analysis
1. Sample Preparation:
- Prepare samples as in the GC-MS protocol, but use the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid) as the final diluent to ensure compatibility with the LC system.
2. Instrumentation & Conditions:
- Liquid Chromatograph: Waters ACQUITY UPLC H-Class (or equivalent).
- Mass Spectrometer: Waters QDa Mass Detector or a triple quadrupole instrument (e.g., Agilent 6460) for quantitative analysis.
- Column: Zorbax Eclipse XDB-C18 (2.1 x 150 mm, 3.5 µm).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient:
- Start at 30% B, hold for 1 min.
- Linear gradient to 95% B over 5 min.
- Hold at 95% B for 2 min.
- Return to 30% B and equilibrate for 2 min.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 30 °C.
- MS Parameters (Positive ESI):
- Ionization Mode: Electrospray Ionization (ESI+).
- Capillary Voltage: 3.0 kV.
- Source Temperature: 150 °C.
- Desolvation Temperature: 350 °C.
- Primary Ion Detected: [M+H]⁺ at m/z 154.0.[8]
Pillar 3: Comparison with a Non-MS Alternative - ¹⁹F NMR
For fluorinated compounds, ¹⁹F NMR spectroscopy presents a powerful analytical alternative, particularly for quantitative analysis (qNMR).[9][10] Unlike mass spectrometry, which requires an authentic reference standard for accurate quantification, ¹⁹F qNMR can determine the absolute concentration of a fluorine-containing analyte against a known internal standard without needing a standard of the analyte itself.
The 'Why': Rationale for Using ¹⁹F NMR
This technique is exceptionally valuable in drug metabolism and degradation studies.[9] If this compound is metabolized, the fluorine atoms often remain on the core structure. ¹⁹F NMR can detect and quantify the parent compound and all fluorine-containing metabolites simultaneously, providing a complete "mass balance" of the fluorinated species in a sample.[10] This is a significant advantage over MS methods, which might miss metabolites that ionize poorly.
Comparative Performance Data
The following table summarizes the key performance characteristics of each technique for the analysis of this compound.
| Feature | GC-MS (EI) | LC-MS (ESI) | ¹⁹F NMR |
| Primary Use Case | Purity, identification of volatile impurities | Analysis in complex matrices, quantification of metabolites | Absolute quantification, fluorine mass balance |
| Analyte Volatility | Required | Not required | Not required |
| Structural Info | High (from fragmentation) | Moderate (from MS/MS) | High (from chemical shifts, couplings) |
| Sensitivity | High (pg to ng) | Very High (fg to pg) | Low (µg to mg) |
| Quantitative Accuracy | Good (with standard) | Excellent (with standard) | Excellent (absolute quantification possible) |
| Throughput | High | High | Low |
| Key Advantage | Standardized, library searchable spectra | Versatility for polar/labile compounds | No analyte-specific standard needed for quantification |
| Key Limitation | Requires volatile/thermally stable analyte | Ionization efficiency can be matrix-dependent | Low sensitivity |
Conclusion and Recommendations
The optimal analytical strategy for this compound is dictated by the research question.
-
For routine quality control, purity assessment, and identification of known volatile impurities, GC-MS is the undisputed method of choice. Its robust nature, high resolution, and the standardized, information-rich spectra from electron ionization provide a reliable and efficient solution.
-
For analyzing the compound in complex biological or environmental matrices, or for studying non-volatile metabolites, LC-MS is superior. Its soft ionization and ability to handle complex samples without derivatization make it the ideal tool for these applications.
-
For definitive, standard-free quantification and for comprehensive metabolic profiling of all fluorinated species, ¹⁹F NMR is an exceptionally powerful, albeit less sensitive, technique. It offers an orthogonal dataset that can validate MS-based quantification and uncover metabolites that might otherwise be missed.
By understanding the fundamental principles and comparative strengths of these techniques, researchers can make informed decisions, ensuring the generation of accurate, reliable, and contextually relevant analytical data for this compound.
References
-
PubChem. this compound | C8H5F2N | CID 69565. National Center for Biotechnology Information. [Link]
-
Mutlib, A. E., et al. (2012). Alternate Strategies to Obtain Mass Balance without the Use of Radiolabeled Compounds: Application of Quantitative Fluorine (19F) Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolism Studies. Chemical Research in Toxicology, 25(3), 630-642. [Link]
-
ResearchGate. Alternate Strategies to Obtain Mass Balance without the Use of Radio labeled Compounds: Application of Quantitative Fluorine (F-19) Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolism Studies.[Link]
-
Analytical Method Summaries. Various Methods.[Link]
-
PubChemLite. this compound (C8H5F2N).[Link]
-
NIST. 2,3-Difluorophenylacetonitrile. NIST Chemistry WebBook. [Link]
-
NIST. 2,4-D. NIST Chemistry WebBook. [Link]
-
ResearchGate. Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS) | Request PDF.[Link]
-
ResearchGate. Fluorinated Aromatic Compounds.[Link]
-
Chemguide. mass spectra - fragmentation patterns.[Link]
-
PubMed. Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS).[Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.[Link]
-
Regulatory Science. Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry.[Link]
-
NIST. Welcome to the NIST WebBook. NIST Chemistry WebBook. [Link]
-
NIST. NIST Chemistry WebBook.[Link]
-
Chemguide. mass spectra - fragmentation patterns.[Link]
-
NIST. A Guide to the NIST Chemistry WebBook.[Link]
-
ResearchGate. LC-MS analysis of 2,4-D and the intermediate metabolite 2,4-DCP...[Link]
-
EPA. Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation.[Link]
-
Studia UBB Chemia. DETERMINATION OF 2,4-DICHLOROPHENOXYACETIC ACID (2,4-D) FROM TOMATOES BY LC-MS/MS ANALYSIS.[Link]
-
Chromatography Forum. Acetonitril in GC-MS.[Link]
Sources
- 1. CAS 656-35-9: (2,4-difluorophenyl)acetonitrile [cymitquimica.com]
- 2. CAS 656-35-9 | 3737-3-24 | MDL MFCD00009971 | 2-(2,4-Difluorophenyl)acetonitrile | SynQuest Laboratories [synquestlabs.com]
- 3. Welcome to the NIST WebBook [webbook.nist.gov]
- 4. Acetonitril in GC-MS - Chromatography Forum [chromforum.org]
- 5. This compound | C8H5F2N | CID 69565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. regsci-ojs-tamu.tdl.org [regsci-ojs-tamu.tdl.org]
- 7. researchgate.net [researchgate.net]
- 8. PubChemLite - this compound (C8H5F2N) [pubchemlite.lcsb.uni.lu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 2,4-Difluorophenylacetonitrile for Pharmaceutical and Agrochemical Research
Introduction
2,4-Difluorophenylacetonitrile is a critical building block in the synthesis of a wide array of pharmaceutical and agrochemical agents. Its strategic importance lies in the introduction of the 2,4-difluorophenyl motif, which can significantly enhance the biological activity, metabolic stability, and pharmacokinetic properties of target molecules. This guide provides an in-depth, objective comparison of the three primary synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and expert insights to aid researchers in selecting the most efficient and practical method for their specific needs. The routes evaluated are:
-
Nucleophilic Substitution of 2,4-Difluorobenzyl Bromide
-
The Sandmeyer Reaction of 2,4-Difluoroaniline
-
Conversion of 2,4-Difluorobenzaldehyde via a Tosylhydrazone Intermediate
This document is intended for an audience of researchers, scientists, and drug development professionals, providing a comprehensive technical resource to inform synthetic strategy and laboratory practice.
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic pathway is a multifaceted decision, balancing factors such as yield, purity, cost, safety, and environmental impact. The following table provides a high-level comparison of the three primary routes to this compound.
| Parameter | Route 1: Nucleophilic Substitution | Route 2: Sandmeyer Reaction | Route 3: From Aldehyde via Tosylhydrazone |
| Starting Material | 2,4-Difluorobenzyl Bromide | 2,4-Difluoroaniline | 2,4-Difluorobenzaldehyde |
| Key Reagents | Sodium Cyanide | Sodium Nitrite, Copper(I) Cyanide | Tosylhydrazide, Potassium Cyanide |
| Typical Yield | High (often >85%) | Moderate to High (60-85%) | Moderate (50-70%) |
| Reaction Conditions | Mild to moderate temperature | Low temperature (diazotization), then moderate | Moderate temperature |
| Number of Steps | 1 | 2 (diazotization, cyanation) | 2 (hydrazone formation, cyanation) |
| Key Advantages | High yield, straightforward | Utilizes a common starting material | Avoids the use of a lachrymatory benzyl bromide |
| Key Disadvantages | Starting material is a lachrymator | Use of potentially unstable diazonium salts, copper waste | Lower overall yield, multi-step |
| Safety Concerns | Highly toxic sodium cyanide, lachrymatory starting material | Highly toxic cyanide, potentially explosive diazonium salts | Toxic potassium cyanide |
| Cost of Starting Material | Moderate to High | Low to Moderate | Moderate |
Route 1: Nucleophilic Substitution of 2,4-Difluorobenzyl Bromide
This route is often the most direct and highest-yielding approach to this compound. It relies on a classical SN2 reaction where the cyanide anion displaces the bromide from the benzylic position.
Causality of Experimental Choices
The choice of a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), is crucial. These solvents effectively solvate the sodium cation of the cyanide salt, leaving a "naked" and highly nucleophilic cyanide anion, which accelerates the rate of the SN2 reaction. The reaction temperature is a critical parameter to control; while heating can increase the reaction rate, excessively high temperatures can lead to the formation of elimination byproducts and decomposition of the product.
Experimental Protocol
Materials:
-
2,4-Difluorobenzyl bromide (1.0 eq)
-
Sodium cyanide (1.2 eq)
-
Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a well-ventilated fume hood, dissolve sodium cyanide in DMSO in a round-bottom flask equipped with a magnetic stirrer and a condenser.
-
Slowly add a solution of 2,4-difluorobenzyl bromide in a small amount of DMSO to the cyanide solution at room temperature.
-
Heat the reaction mixture to 50-60 °C and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.[1][2]
Safety Considerations
-
Sodium Cyanide: Extremely toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[3][4][5][6] Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including double gloves, a lab coat, and safety goggles.[6][7] An emergency cyanide antidote kit should be readily available. All cyanide-contaminated waste must be quenched with an appropriate oxidizing agent (e.g., bleach) before disposal.[6]
-
2,4-Difluorobenzyl Bromide: A lachrymator, causing severe irritation to the eyes and respiratory tract.[8] Handle only in a fume hood.
Route 2: The Sandmeyer Reaction of 2,4-Difluoroaniline
The Sandmeyer reaction is a versatile method for introducing a variety of functional groups onto an aromatic ring, starting from the corresponding aniline.[9][10][11] This two-step process involves the diazotization of 2,4-difluoroaniline to form a diazonium salt, which is then reacted with a copper(I) cyanide catalyst to yield the desired nitrile.[12][13]
Causality of Experimental Choices
The diazotization step must be performed at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.[14] The use of a copper(I) catalyst is essential for the cyanation step, as it facilitates the single-electron transfer mechanism that leads to the formation of an aryl radical and subsequent reaction with the cyanide nucleophile.[9][11]
Experimental Protocol
Step 1: Diazotization of 2,4-Difluoroaniline
Materials:
-
2,4-Difluoroaniline (1.0 eq)
-
Concentrated hydrochloric acid
-
Sodium nitrite (1.1 eq)
-
Ice
Procedure:
-
In a beaker, add 2,4-difluoroaniline to a mixture of concentrated hydrochloric acid and water, and cool to 0-5 °C in an ice-salt bath with vigorous stirring.
-
In a separate flask, dissolve sodium nitrite in cold water.
-
Slowly add the sodium nitrite solution dropwise to the cooled aniline suspension, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes. Use this solution immediately in the next step.
Step 2: Cyanation of the Diazonium Salt
Materials:
-
Copper(I) cyanide (1.2 eq)
-
Sodium cyanide (1.2 eq)
-
Toluene
-
The freshly prepared diazonium salt solution
Procedure:
-
In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water. Cool this solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour.
-
Cool the mixture and extract the product with toluene (3 x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.[1][2]
Safety Considerations
-
Diazonium Salts: Can be explosive when isolated in a dry state. It is crucial to use the diazonium salt solution immediately after preparation and not to allow it to dry out.
-
Copper(I) Cyanide and Sodium Cyanide: Highly toxic. Handle with the same precautions as described in Route 1.
-
Environmental Impact: The use of a copper catalyst results in copper-containing waste streams that require proper disposal.
Route 3: Conversion of 2,4-Difluorobenzaldehyde via a Tosylhydrazone Intermediate
This route offers an alternative to the use of the lachrymatory 2,4-difluorobenzyl bromide. It involves the conversion of 2,4-difluorobenzaldehyde to its corresponding tosylhydrazone, which is then treated with a cyanide source to yield the desired product.
Causality of Experimental Choices
The formation of the tosylhydrazone is a standard condensation reaction. The subsequent reaction with potassium cyanide proceeds via a Shapiro-type reaction pathway, where the tosylhydrazone is converted to a vinyldiazene intermediate, which then eliminates nitrogen gas to form a vinyl anion. This anion is then quenched by a proton source, and a subsequent elimination and tautomerization lead to the nitrile. The use of a protic solvent like methanol is beneficial for this step.
Experimental Protocol
Step 1: Formation of 2,4-Difluorobenzaldehyde Tosylhydrazone
Materials:
-
2,4-Difluorobenzaldehyde (1.0 eq)
-
Tosylhydrazide (1.0 eq)
-
Methanol
Procedure:
-
Dissolve 2,4-difluorobenzaldehyde and tosylhydrazide in methanol in a round-bottom flask.
-
Stir the mixture at room temperature for 1-2 hours. The tosylhydrazone will often precipitate out of the solution.
-
Collect the solid by filtration, wash with cold methanol, and dry under vacuum.
Step 2: Conversion of the Tosylhydrazone to this compound
Materials:
-
2,4-Difluorobenzaldehyde tosylhydrazone (1.0 eq)
-
Potassium cyanide (2.0 eq)
-
Methanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend the tosylhydrazone in methanol.
-
Add potassium cyanide to the suspension.
-
Heat the mixture to reflux and stir for 4-6 hours.
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Partition the residue between water and diethyl ether.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution, and purify the crude product by vacuum distillation or column chromatography.[1][2][15]
Safety Considerations
-
Potassium Cyanide: Highly toxic. Handle with the same precautions as described for sodium cyanide in Route 1.
Visualization of Synthetic Workflows
Route 1: Nucleophilic Substitution
Caption: Workflow for the synthesis of this compound via nucleophilic substitution.
Route 2: Sandmeyer Reaction
Caption: Workflow for the Sandmeyer reaction route to this compound.
Route 3: From Aldehyde via Tosylhydrazone
Caption: Synthesis of this compound from the corresponding aldehyde.
Conclusion and Recommendations
For laboratory-scale synthesis where the highest possible yield is the primary driver and appropriate safety measures for handling a lachrymator are in place, Route 1 (Nucleophilic Substitution) is the recommended method. Its single-step nature and typically high conversion rates make it an efficient choice.
For larger-scale preparations or when the lachrymatory nature of 2,4-difluorobenzyl bromide is a significant concern, Route 2 (Sandmeyer Reaction) presents a viable alternative. While it involves an additional step and the handling of potentially unstable diazonium salts, 2,4-difluoroaniline is a more user-friendly and often more cost-effective starting material.
Route 3 (From Aldehyde via Tosylhydrazone) is a less common but useful alternative, particularly if 2,4-difluorobenzaldehyde is readily available and the other starting materials are not. The lower overall yield makes it less attractive for large-scale production, but it provides a valuable option in a synthetic chemist's toolkit.
Ultimately, the choice of synthetic route will depend on a careful consideration of the specific project requirements, available resources, and the safety culture of the laboratory. This guide provides the necessary data and insights to make an informed decision.
References
-
United Chemical. (2026, January 10). Crucial Safety Measures When Working with Sodium Cyanide. Retrieved from [Link]
-
Northwestern University. (n.d.). LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide. Retrieved from [Link]
-
UCLA Chemistry and Biochemistry. (2017, May 25). Standard Operating Procedure: Sodium Cyanide. Retrieved from [Link]
- Google Patents. (n.d.). CN1962623A - Process for preparing 2,4-difluoro benzonitril.
-
L.S.College, Muzaffarpur. (2020, September 24). Sandmeyer reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
- Zahoor, A. F., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2865-2895.
-
Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]
- Google Patents. (n.d.). CN100457721C - Process for preparing 2,4-difluorocyanobenzene.
-
ResearchGate. (n.d.). Synthesis experiment of 2,4-difluorobenzaldehyde. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
BYJU'S. (2019, October 16). methods of purification of organic compounds. Retrieved from [Link]
-
Organic Syntheses. (n.d.). diphenylacetonitrile. Retrieved from [Link]
-
ResearchGate. (n.d.). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2,4-difluorobenzaldehyde. Retrieved from [Link]
-
Pure and Applied Chemistry. (n.d.). purification of acetonitrile - tests for impurities. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]
-
ResearchGate. (n.d.). Sandmeyer reactions. Part 7.1 An investigation into the reduction steps of Sandmeyer hydroxylation and chlorination reactions. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). The conversion of aldehydes and ketones via their 2,4,6-tri-isopropylbenzenesulphonyl hydrazones into nitrites containing one additional carbon atom. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Cost comparison of Methyl Bromide and Sulfuryl Fluoride (ProFume®) for fumigating food processing facilities, warehouses, and cocoa beans. Retrieved from [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. Purification [chem.rochester.edu]
- 3. unitedchemicalcn.com [unitedchemicalcn.com]
- 4. taekwang.co.kr [taekwang.co.kr]
- 5. uthsc.edu [uthsc.edu]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. camachem.com [camachem.com]
- 8. 2,4-Difluorobenzyl bromide 98 23915-07-3 [sigmaaldrich.com]
- 9. lscollege.ac.in [lscollege.ac.in]
- 10. Sandmeyer Reaction [organic-chemistry.org]
- 11. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 12. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jk-sci.com [jk-sci.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. The conversion of aldehydes and ketones via their 2,4,6-tri-isopropylbenzenesulphonyl hydrazones into nitrites containing one additional carbon atom - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Biological Activity of 2,4-Difluorophenylacetonitrile Derivatives
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability and binding affinity.[1] Among the plethora of fluorinated building blocks, 2,4-difluorophenylacetonitrile serves as a versatile and highly valuable precursor for a wide range of bioactive heterocyclic compounds.[2][3] The 2,4-difluoro substitution pattern is particularly advantageous; it modulates the electronic properties of the phenyl ring and can increase lipophilicity, potentially improving membrane penetration and target engagement.[1][3]
This guide provides a comparative analysis of the biological activities manifested by various derivatives synthesized from this promising scaffold. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data, to provide a clear perspective for researchers, scientists, and drug development professionals. Our focus will be on the causality behind experimental design and the structure-activity relationships (SAR) that drive therapeutic potential.
Part 1: Comparative Analysis of Biological Activities
The true value of a chemical scaffold lies in its versatility. By using this compound as a starting material, chemists can access a diverse chemical space, leading to derivatives with distinct and potent biological activities.
Anticancer Activity: Targeting Uncontrolled Proliferation
Numerous derivatives incorporating the 2,4-difluorophenyl moiety have demonstrated significant cytotoxic activity against various cancer cell lines.[1] A common strategy involves the synthesis of heterocyclic systems like 1,3,4-thiadiazoles and phenylacetamides, which can effectively interact with biological targets.
Comparative Cytotoxicity Data of 2,4-Difluorophenyl Derivatives:
| Compound Class | Derivative Example | Substitution | Target Cell Line | IC₅₀ (µM) | Reference |
| 1,3,4-Thiadiazole | A2 | 2-(2,4-difluorophenylamino) | MCF-7 (Breast) | 52.35 | [4] |
| 1,3,4-Thiadiazole | B1 | 2-(2,4-difluorophenylamino) | MCF-7 (Breast) | 53.90 | [4] |
| Phenylacetamide | 2b | m-nitro on N-phenyl | PC3 (Prostate) | 52 | [5] |
| Phenylacetamide | 2c | p-nitro on N-phenyl | PC3 (Prostate) | 80 | [5] |
| Phenylacetamide | 2c | p-nitro on N-phenyl | MCF-7 (Breast) | 100 | [5] |
The data reveals that subtle structural modifications can significantly impact cytotoxic potency. For instance, in the phenylacetamide series, derivatives bearing an electron-withdrawing nitro group demonstrated higher potency than those with electron-donating methoxy groups.[5] The selectivity towards estrogen-dependent (MCF-7) versus estrogen-independent cancer cells for the 1,3,4-thiadiazole class suggests a potential mechanism related to aromatase inhibition.[4]
Mechanistic Insights: Induction of Apoptosis
A frequently observed mechanism of action for such anticancer agents is the induction of apoptosis. This programmed cell death is often triggered through the activation of caspase pathways, a cascade of proteolytic enzymes that dismantle the cell in a controlled manner.[1] The ability of these derivatives to bind to and inhibit key regulatory proteins, such as tubulin or specific kinases, can initiate this apoptotic cascade.[6]
Caption: Proposed apoptotic pathway initiated by derivative binding.
Antimicrobial Activity: Combating Pathogens
The emergence of drug-resistant microbes necessitates the development of novel antimicrobial agents.[7] Derivatives of this compound, particularly thioureas and triazoles, have shown considerable promise in this arena.[7][8]
Experimental Workflow for Antimicrobial Drug Discovery
The path from a synthesized compound to a potential antimicrobial lead follows a rigorous, multi-step validation process designed to assess efficacy and specificity.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound 97 656-35-9 [sigmaaldrich.com]
- 3. CAS 656-35-9: (2,4-difluorophenyl)acetonitrile [cymitquimica.com]
- 4. mdpi.com [mdpi.com]
- 5. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
2,4-Difluorophenylacetonitrile vs. 2,4-Dichlorophenylacetonitrile: A Strategic Choice in Synthesis
An In-Depth Comparative Guide for Synthetic Chemists
In the landscape of pharmaceutical and fine chemical synthesis, the selection of starting materials is a critical decision that dictates the efficiency of a synthetic route and the properties of the final product. Phenylacetonitrile scaffolds bearing halogen substituents are foundational building blocks for a multitude of complex molecules. This guide provides a detailed comparative analysis of two such key intermediates: 2,4-Difluorophenylacetonitrile and 2,4-Dichlorophenylacetonitrile. We will explore their physicochemical properties, inherent reactivity differences, and strategic applications, supported by experimental data and protocols to inform your synthetic planning.
Physicochemical and Spectroscopic Properties: A Head-to-Head Comparison
A fundamental understanding of the physical and safety properties of these reagents is paramount for their effective and safe handling in a laboratory setting. While both compounds share a similar core structure, the difference in halogenation (fluorine vs. chlorine) leads to distinct characteristics.
| Property | This compound | 2,4-Dichlorophenylacetonitrile |
| Molecular Formula | C₈H₅F₂N[1] | C₈H₅Cl₂N |
| Molecular Weight | 153.13 g/mol [1] | 186.04 g/mol |
| CAS Number | 656-35-9 | 6306-60-1 |
| Appearance | Colorless to pale yellow liquid[2] | White to light yellow solid/powder[3] |
| Melting Point | Not applicable (liquid at RT) | 58-61 °C[3] |
| Boiling Point | ~217 °C (estimated) | ~306 °C (estimated)[3] |
| Density | 1.249 g/mL at 25 °C | ~1.43 g/cm³ (estimated)[3] |
| Refractive Index | n20/D 1.48 | ~1.57 (estimated)[3] |
| GHS Hazard Codes | H302, H312, H315, H319, H332[1] | H315, H319, H335 |
| Hazard Statement | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[1] | Causes skin irritation, serious eye irritation, and may cause respiratory irritation. |
Spectroscopic Characterization: Comprehensive spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are readily available for both compounds, ensuring their unambiguous identification and quality control. This data can be accessed through public databases such as PubChem and commercial supplier websites.[1][4][5][6]
Reactivity and Mechanistic Considerations: The Halogen's Influence
The primary site of reactivity for both molecules is the benzylic carbon, rendered acidic by the electron-withdrawing effects of the adjacent phenyl ring and nitrile group. This allows for facile deprotonation by a suitable base to form a stabilized carbanion, which can then be intercepted by various electrophiles. The key difference in their synthetic utility arises from the distinct electronic properties and bond strengths of fluorine versus chlorine.
Caption: General workflow for the α-functionalization of phenylacetonitriles.
This compound:
-
Electronic Effect: Fluorine is the most electronegative element. The two fluorine atoms exert a strong inductive electron-withdrawing effect, which increases the acidity of the benzylic protons, potentially allowing for the use of milder bases or faster reaction kinetics compared to non-halogenated analogues.
-
C-F Bond Strength: The Carbon-Fluorine bond is one of the strongest single bonds in organic chemistry.[7] This makes the fluorine atoms exceptionally stable and non-reactive under most synthetic conditions. They act as "spectator" substituents that modulate the electronic properties of the molecule without participating in the reaction.
-
Strategic Advantage: This inertness is a significant advantage in drug development. Incorporating fluorine can enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, all desirable pharmacokinetic properties.[7] Therefore, this compound is the reagent of choice when the 2,4-difluorophenyl moiety is a critical pharmacophore to be retained in the final active pharmaceutical ingredient (API).
2,4-Dichlorophenylacetonitrile:
-
Electronic Effect: Chlorine is also electronegative and provides a similar, albeit slightly weaker, inductive electron-withdrawing effect compared to fluorine, enhancing the acidity of the benzylic protons.
-
C-Cl Bond Reactivity: The Carbon-Chlorine bond is significantly weaker than the C-F bond. While stable to many reagents, it can be cleaved and functionalized under specific conditions, most notably through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig amination).
-
Strategic Advantage: This presents a dual-utility opportunity. The molecule can first be functionalized at the benzylic position, and in a subsequent step, one or both chlorine atoms can be replaced to introduce further molecular complexity. This makes 2,4-Dichlorophenylacetonitrile a versatile intermediate for building diverse molecular libraries where the halogen can serve as a synthetic handle.
Caption: Decision logic for selecting the appropriate halogenated reagent.
Applications and Experimental Protocols
The choice between these two reagents is ultimately driven by the synthetic goal. The difluoro compound is used when the final target requires that specific substitution, while the dichloro compound is often used as a more versatile building block.
-
This compound is a known precursor in the synthesis of pharmaceutical intermediates. For example, it has been utilized in the preparation of (E,Z)-(4S)-4-tert-butoxycarbonylamino-3-hydroxy-2-(3,5-difluorophenyl)-5-phenyl-2-pentenenitrile, showcasing its role in constructing complex chiral molecules.[8] It is a crucial building block in medicinal chemistry for creating APIs with improved pharmacological profiles.[9]
-
2,4-Dichlorophenylacetonitrile has been employed in the synthesis of 2,4-dichloromandelic acid.[10] Its broader application lies in its role as an intermediate for pharmaceuticals and agrochemicals where the dichloro-phenyl group is either part of the final structure or where the chlorine atoms serve as points for further chemical modification.[11]
Representative Experimental Protocol 1: Synthesis of Phenylacetonitriles
This protocol outlines the synthesis of the title compounds from their corresponding benzyl halides, a common laboratory preparation.
Reaction: 2,4-Dichlorobenzyl Chloride + NaCN → 2,4-Dichlorophenylacetonitrile
Methodology: (Adapted from a general procedure)[12]
-
Setup: To a 100 mL round-bottom flask, add 2,4-dichlorobenzyl bromide (24 g, 0.1 mol), ethanol (30 mL), and water (5 mL).
-
Reagent Addition: While stirring, add sodium cyanide (4.9 g, 0.1 mol) to the mixture. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the organic phase is separated.
-
Purification: The crude product is purified by distillation under reduced pressure to yield the final 2,4-dichlorophenylacetonitrile. A similar procedure can be followed for the difluoro analogue starting from 2,4-difluorobenzyl bromide/chloride.
Representative Experimental Protocol 2: α-Alkylation via Phase-Transfer Catalysis
This protocol provides a robust and scalable method for the C-alkylation at the benzylic position, applicable to both the difluoro- and dichloro-substrates.
Reaction: 2,4-Dihalophenylacetonitrile + R-X → α-Alkyl-2,4-dihalophenylacetonitrile
Methodology: (Adapted from a general procedure for phenylacetonitrile alkylation)[13]
-
Setup: In a round-bottom flask equipped with a mechanical stirrer and reflux condenser, combine the 2,4-dihalo-phenylacetonitrile (1.1 moles), 50% aqueous sodium hydroxide (270 mL), and a phase-transfer catalyst such as benzyltriethylammonium chloride (0.01 moles).
-
Reagent Addition: Begin vigorous stirring. Add the alkylating agent (e.g., ethyl bromide, 1.0 mole) dropwise, maintaining the reaction temperature between 28-35 °C. Use a water bath for cooling if necessary.
-
Reaction: After the addition is complete, continue stirring for 2 hours.
-
Work-up: Cool the mixture to room temperature. Dilute with water and extract the product with an appropriate organic solvent (e.g., dichloromethane or benzene).
-
Purification: Combine the organic layers and wash sequentially with water, dilute HCl, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or chromatography.
Conclusion and Strategic Recommendations
Both this compound and 2,4-Dichlorophenylacetonitrile are valuable intermediates for drug development and fine chemical synthesis. The choice between them is not a matter of superior or inferior performance, but one of strategic synthetic design.
-
Choose this compound when: The 2,4-difluoro substitution pattern is a non-negotiable feature of the target molecule, intended to impart specific electronic properties, enhance metabolic stability, or improve biological activity. The inertness of the C-F bond is its greatest asset.
-
Choose 2,4-Dichlorophenylacetonitrile when: The synthetic plan requires a versatile intermediate. It allows for initial modifications at the highly reactive benzylic position, while preserving the chlorine atoms as latent functional groups for subsequent, value-adding transformations like cross-coupling, enabling late-stage diversification of a lead compound.
By understanding the nuanced differences in reactivity and stability conferred by the halogen substituents, researchers can make a more informed and strategic selection, optimizing their synthetic routes for efficiency, versatility, and the desired final product attributes.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dichlorophenylacetonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemBK. (2024). 2,4-Dichlorophenylacetonitrile. Retrieved from [Link]
-
Organic Syntheses. (n.d.). α-PHENYL-n-BUTYRONITRILE. Org. Synth. 1971, 51, 60. Retrieved from [Link]
-
Knauss, S., et al. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products. Environmental Science & Technology. Retrieved from [Link]
Sources
- 1. This compound | C8H5F2N | CID 69565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 656-35-9: (2,4-difluorophenyl)acetonitrile [cymitquimica.com]
- 3. chembk.com [chembk.com]
- 4. 2,4-Dichlorophenylacetonitrile(6306-60-1) MS spectrum [chemicalbook.com]
- 5. 2,4-Dichlorophenylacetonitrile | C8H5Cl2N | CID 80566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound(656-35-9) 1H NMR [m.chemicalbook.com]
- 7. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 656-35-9 [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. 2,4-Dichlorophenylacetonitrile | 6306-60-1 [chemicalbook.com]
- 11. nbinno.com [nbinno.com]
- 12. 2,4-Dichlorophenylacetonitrile synthesis - chemicalbook [chemicalbook.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
A Tale of Two Nitriles: Comparing the Reactivity of Fluorinated and Non-Fluorinated Phenylacetonitrile
A Senior Application Scientist's Guide for Researchers in Drug Development
In the landscape of medicinal chemistry and drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern synthetic strategy. The unique properties of fluorine—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] Phenylacetonitrile, a versatile building block, serves as an excellent model to explore these effects. This guide provides an in-depth comparison of the reactivity of fluorinated versus non-fluorinated phenylacetonitrile, offering experimental insights and practical protocols for the research scientist.
The Decisive Influence of a Single Atom: Electronic Effects of Fluorine
The reactivity of phenylacetonitrile is largely dictated by the acidity of the benzylic protons (the hydrogens on the CH₂ group). Deprotonation at this position generates a resonance-stabilized carbanion, a potent nucleophile for various bond-forming reactions. The introduction of a fluorine atom onto the phenyl ring, particularly at the para position, significantly alters the electronic landscape of the molecule and, consequently, the acidity of these benzylic protons.
Fluorine exerts two opposing electronic effects:
-
Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density through the sigma bond framework.[3][4][5][6] This effect is distance-dependent and serves to stabilize the negative charge of the benzylic carbanion, thereby increasing the acidity of the benzylic protons.[4][5][6]
-
Resonance Effect (+R or +M): The lone pairs on the fluorine atom can be donated into the pi system of the benzene ring.[7] This effect increases electron density on the ring, which can partially counteract the inductive withdrawal.[7]
For fluorine, the inductive effect is generally considered to be dominant over its resonance effect when influencing the acidity of a benzylic position. This leads to a key difference: 4-fluorophenylacetonitrile is more acidic than its non-fluorinated counterpart. This heightened acidity is the primary driver for the observed differences in reactivity, particularly in base-mediated reactions.
Comparative Reactivity in Key Synthetic Transformations
The increased acidity of fluorinated phenylacetonitriles has significant implications for reaction conditions and outcomes. Let's explore this through the lens of common C-C bond-forming reactions.
Alkylation: A Lower Barrier to Carbanion Formation
Alkylation of the benzylic position is one of the most common transformations for phenylacetonitriles, often employed in the synthesis of pharmaceutical intermediates like Flurbiprofen.[8][9][10][11][12] The reaction typically proceeds via deprotonation with a base to form the nucleophilic carbanion, followed by reaction with an alkyl halide.
For non-fluorinated phenylacetonitrile , stronger bases or more forcing conditions are often required to achieve efficient deprotonation. Phase-transfer catalysis (PTC) is a widely used technique, employing catalysts like quaternary ammonium salts (e.g., tetrabutylammonium bromide) to facilitate the reaction between the organic substrate and an aqueous or solid inorganic base (e.g., NaOH, K₂CO₃).[13][14][15][16][17]
In contrast, for 4-fluorophenylacetonitrile , the enhanced acidity of the benzylic protons means that weaker bases or milder conditions can often be employed to achieve the same or better results. This can be advantageous in several ways:
-
Reduced Side Reactions: Milder bases are less likely to promote side reactions such as the hydrolysis of the nitrile or elimination reactions of the alkyl halide.
-
Improved Functional Group Tolerance: The ability to use weaker bases allows for a broader range of functional groups to be present on the alkylating agent without interference.
-
Potentially Higher Yields: By minimizing side reactions and promoting efficient carbanion formation, yields can often be improved.
Table 1: Comparative Data on Benzylic Reactivity
| Feature | Phenylacetonitrile | 4-Fluorophenylacetonitrile | Rationale for Difference |
| Benzylic Proton Acidity (pKa) | Higher (Less Acidic) | Lower (More Acidic) | Strong inductive electron withdrawal by fluorine stabilizes the conjugate base.[3][4][5] |
| Typical Base for Alkylation | Stronger bases (e.g., NaH, KOtBu) or PTC with conc. NaOH/KOH[16][18] | Milder bases (e.g., K₂CO₃) can be effective, especially with PTC.[13][17] | Lower pKa requires a less powerful base for efficient deprotonation. |
| Reaction Rate in Alkylation | Generally Slower | Generally Faster | A higher concentration of the nucleophilic carbanion is present at equilibrium. |
| Potential for Side Reactions | Higher risk with strong bases (e.g., hydrolysis, elimination) | Lower risk due to the feasibility of using milder reaction conditions. | Milder conditions reduce the likelihood of undesired reaction pathways. |
Experimental Protocols: A Practical Guide
To illustrate the practical implications of these differences, detailed protocols for the alkylation of both phenylacetonitrile and 4-fluorophenylacetonitrile are provided below. The chosen method, phase-transfer catalysis, is a robust and scalable technique well-suited for this transformation.[13][14][16][17]
Workflow for Phase-Transfer Catalyzed Alkylation
Caption: General workflow for phase-transfer catalyzed alkylation.
Protocol 1: Alkylation of Phenylacetonitrile
Causality: This protocol uses a concentrated solution of potassium hydroxide, a strong base, to ensure a sufficient rate of deprotonation for the less acidic phenylacetonitrile. Benzyltriethylammonium chloride is a robust phase-transfer catalyst that facilitates the transport of the hydroxide ion into the organic phase.
Materials:
-
Phenylacetonitrile (11.7 g, 0.100 mole)
-
Ethyl bromide (21.8 g, 0.200 mole)
-
Benzyltriethylammonium chloride (0.5 g, 0.0022 mole)
-
50% aqueous sodium hydroxide solution (40 ml)
-
Toluene (50 ml)
Procedure:
-
To a 250 ml three-necked flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, add phenylacetonitrile, toluene, and benzyltriethylammonium chloride.
-
Begin vigorous stirring and add the 50% sodium hydroxide solution.
-
Add ethyl bromide dropwise over a period of 100 minutes, maintaining the reaction temperature between 28-35°C. Cooling with a water bath may be necessary.[19]
-
After the addition is complete, continue stirring for 2 hours.
-
Increase the temperature to 40°C and stir for an additional 30 minutes to ensure complete reaction.[19]
-
Cool the reaction mixture to room temperature and dilute with 100 ml of water.
-
Separate the organic layer, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by vacuum distillation to yield 2-phenylbutanenitrile.
Protocol 2: Alkylation of 4-Fluorophenylacetonitrile
Causality: Leveraging the increased acidity of 4-fluorophenylacetonitrile, this protocol can effectively use potassium carbonate, a milder and safer solid base. The reaction is promoted by microwave irradiation, which can significantly reduce reaction times, demonstrating a green chemistry approach.[13][17][20]
Materials:
-
4-Fluorophenylacetonitrile (1.35 g, 10.0 mmol)
-
Benzyl bromide (1.71 g, 10.0 mmol)
-
Potassium carbonate (K₂CO₃), anhydrous powder (2.76 g, 20.0 mmol)
-
Tetrabutylammonium bromide (TBAB) (0.32 g, 1.0 mmol, 10 mol%)
Procedure:
-
In a microwave-safe reaction vessel, combine 4-fluorophenylacetonitrile, benzyl bromide, potassium carbonate, and tetrabutylammonium bromide.
-
If performing solvent-free, ensure the reagents are well-mixed. Alternatively, a minimal amount of a high-boiling solvent like DMF or toluene can be added.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 80-100°C) for a short period (e.g., 5-15 minutes). The optimal time and temperature should be determined by TLC or GC monitoring.
-
After cooling, dilute the reaction mixture with dichloromethane (20 ml) and water (20 ml).
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain 2-(4-fluorophenyl)-3-phenylpropanenitrile.
Hydrolysis: Stability of the Nitrile Group
The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.[21][22][23] The electron-withdrawing nature of the fluorine substituent can also influence this reaction. The fluorine atom makes the carbon of the nitrile group more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide.[24]
This suggests that fluorinated phenylacetonitriles may hydrolyze more readily than their non-fluorinated analogs under identical conditions. While this can be beneficial if the carboxylic acid is the desired product, it is a critical consideration when performing other reactions where the nitrile group is intended to be retained. For instance, during a base-catalyzed alkylation, using excessively harsh conditions (high temperature, prolonged reaction time) could lead to the formation of the corresponding phenylacetic acid as an undesired byproduct.
Conclusion for the Practicing Scientist
The substitution of a single hydrogen atom with fluorine on the phenyl ring of phenylacetonitrile imparts a significant and predictable change in chemical reactivity. Researchers and drug development professionals can leverage this understanding to their advantage.
-
Fluorinated Phenylacetonitriles: These are more acidic and generally more reactive in base-mediated reactions like alkylation. This allows for the use of milder bases and conditions, which can lead to cleaner reactions, higher yields, and better functional group tolerance.
-
Non-Fluorinated Phenylacetonitrile: Requires more robust conditions to achieve efficient deprotonation and subsequent reaction. While highly useful, care must be taken to avoid side reactions promoted by stronger bases and higher temperatures.
By understanding the fundamental electronic effects of fluorine, chemists can make more informed decisions in the design of synthetic routes, optimizing reaction conditions to favor desired outcomes and ultimately accelerating the drug development process.
References
-
Keglevich, G., & Grün, A. (2015). Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. MDPI. [Link]
-
Ragaini, V., et al. (1998). Phase-Transfer-Catalyzed Alkylation of Phenylacetonitrile in Supercritical Ethane. Industrial & Engineering Chemistry Research, ACS Publications. [Link]
-
Ragaini, V., et al. (1998). Phase-Transfer-Catalyzed Alkylation of Phenylacetonitrile in Supercritical Ethane. Industrial & Engineering Chemistry Research, ACS Publications. [Link]
-
Hirao, I. (1979). Alkylation of Phenylacetonitrile under Organic-aqueous Alkali Hydroxide Two Phase System in the Presence of Poly(ethylene glycols) or their Ethers. J-Stage. [Link]
-
Keglevich, G., & Grün, A. (2015). Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. Catalysts, 5(2), 634-653. [Link]
-
Ragaini, V., et al. (1987). Phenylacetonitrile alkylation with different phase-transfer catalysts in continuous flow and batch reactors. Industrial & Engineering Chemistry Research, ACS Publications. [Link]
-
Unknown. (n.d.). Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. Vedantu. [Link]
-
Various Authors. (2015). Why is para fluoro benzoic acid is less acidic than para chloro benzoic acid? Quora. [Link]
-
Keglevich, G., & Grün, A. (2015). Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. ResearchGate. [Link]
-
Ragaini, V., et al. (1990). Phase-transfer alkylation of phenylacetonitrile in prototype reactors under magnetic or ultrasound mixing conditions. 2. Kinetic modeling. Industrial & Engineering Chemistry Research, ACS Publications. [Link]
- Unknown. (2014). Alkylation method of active methylene compound.
-
Various Authors. (n.d.). Substituted active methylene synthesis by alkylation. Organic Chemistry Portal. [Link]
-
Di Martino, R. M. C., et al. (2012). New Flurbiprofen Derivatives: Synthesis, Membrane Affinity and Evaluation of in Vitro Effect on β-Amyloid Levels. Molecules, 17(12), 14867-14881. [Link]
-
Unknown. (n.d.). Synthesis of Flurbiprofen via Suzuki Reaction Catalyzed by Palladium Charcoal in Water. Moodle@Units. [Link]
- Unknown. (2021). Preparation method of flurbiprofen.
-
LibreTexts. (2023). 6.3: Substituent Effects on Acidity. Chemistry LibreTexts. [Link]
-
LibreTexts. (2021). 8.2: Substituent Effects on Acidity. Chemistry LibreTexts. [Link]
-
LibreTexts. (2024). 20.4 Substituent Effects on Acidity. Chemistry LibreTexts. [Link]
- Unknown. (n.d.). Preparation method of flurbiprofen.
-
Popović-Bijelić, A., et al. (2024). Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation. MDPI. [Link]
-
Prakash, G. K. S., et al. (2007). Fluoro-substituted ketones from nitriles using acidic and basic reaction conditions. Tetrahedron Letters, 48(28), 4895-4898. [Link]
-
Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II. [Link]
-
LibreTexts. (2024). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]
-
Organic Synthesis. (n.d.). Hydrolysis of Nitriles. Organic Synthesis. [Link]
-
Hunt, I. (n.d.). Ch19: Hydrolysis of RCN. University of Calgary. [Link]
-
Reddy, B. V. S., et al. (2018). α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols. ResearchGate. [Link]
-
Makosza, M., & Jończyk, A. (1976). Phase-Transfer Catalyzed Reaction of Phenylacetonitrile with Benzaldehyde: α-Phenylcinnamonitrile. Organic Syntheses, 55, 91. [Link]
-
McNaught, A. D., & Wilkinson, A. (2019). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology, 53(21), 12345–12354. [Link]
- Plummer, E. L. (1983). Method for the alkylation of phenylacetonitriles.
-
National Center for Biotechnology Information. (n.d.). Phenylacetonitrile. PubChem. [Link]
-
Gieshoff, T., et al. (2021). Synthetic strategies to 2‐phenylacetonitrile. ResearchGate. [Link]
-
McMaster, J., et al. (2019). Correlation between pKa value for the R‐phenylacetonitrile ligand precursor and the ¹³C chemical shift for the CS2 group. ResearchGate. [Link]
-
Zhang, C. (2016). Solvent-Free Fluorination of Organic Compounds Using N—F Reagents. ResearchGate. [Link]
-
LookChem. (n.d.). phenyl acetonitrile, 140-29-4. LookChem. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. quora.com [quora.com]
- 8. New Flurbiprofen Derivatives: Synthesis, Membrane Affinity and Evaluation of in Vitro Effect on β-Amyloid Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. moodle2.units.it [moodle2.units.it]
- 10. Preparation method of flurbiprofen - Eureka | Patsnap [eureka.patsnap.com]
- 11. CN112225657A - Preparation method of flurbiprofen - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. jstage.jst.go.jp [jstage.jst.go.jp]
- 17. real.mtak.hu [real.mtak.hu]
- 18. researchgate.net [researchgate.net]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. researchgate.net [researchgate.net]
- 21. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. organic-synthesis.com [organic-synthesis.com]
- 24. Fluoro-substituted ketones from nitriles using acidic and basic reaction conditions - PMC [pmc.ncbi.nlm.nih.gov]
The Unseen Battlefield: A Comparative Guide to Elucidating the Mechanism of Action of 2,4-Difluorophenylacetonitrile Derivatives
In the intricate world of drug discovery, the journey from a promising chemical scaffold to a clinically viable therapeutic is fraught with challenges. Among the myriad of starting materials, 2,4-Difluorophenylacetonitrile has emerged as a privileged precursor, giving rise to a diverse array of bioactive compounds. The subtle yet profound influence of the difluorophenyl moiety on molecular interactions makes derivatives of this compound particularly intriguing. However, synthesizing a novel compound is merely the opening chapter; the true narrative unfolds in the meticulous dissection of its mechanism of action (MoA). This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of methodologies to unravel the intricate ways in which these compounds exert their effects at a molecular and cellular level. We will delve into the causality behind experimental choices, presenting a self-validating system of protocols, and ground our discussion in authoritative references.
I. The Quest for the Target: Identifying the Molecular Interlocutor
The initial and most critical step in any MoA study is the identification of the direct biological target of a compound. A phenotypic screen may reveal that a compound kills cancer cells, but it doesn't explain how. Is it a kinase inhibitor? Does it disrupt protein-protein interactions? Or does it have an entirely novel mechanism? Here, we compare two principal strategies for target deconvolution: affinity-based and label-free methods.
A. Affinity-Based Approaches: Fishing for Binding Partners
Affinity-based methods rely on the specific interaction between a compound and its target protein. These techniques typically involve immobilizing the compound of interest to a solid support and then "fishing" for its binding partners in a complex biological sample, such as a cell lysate.
One of the most powerful affinity-based techniques is Kinobeads profiling . This chemical proteomics approach utilizes beads coated with a cocktail of broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome.[1][2] In a competitive binding experiment, a cell lysate is pre-incubated with the test compound before being applied to the kinobeads. The test compound will compete with the immobilized inhibitors for binding to its target kinases. By using quantitative mass spectrometry to analyze the proteins that are displaced from the beads at different concentrations of the test compound, researchers can identify the specific kinases that the compound binds to and determine its binding affinity.[3][4]
Experimental Protocol: Kinobeads-based Target Identification
-
Cell Culture and Lysis: Culture the relevant cell line to ~80% confluency. Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein integrity.
-
Competitive Binding: Aliquot the cell lysate and incubate with varying concentrations of the this compound-derived compound or a vehicle control (e.g., DMSO) for a defined period (e.g., 1 hour) at 4°C.
-
Kinobeads Incubation: Add the pre-equilibrated kinobeads to the lysates and incubate for a further period (e.g., 2 hours) at 4°C with gentle rotation to allow for kinase binding.
-
Washing: Pellet the beads by centrifugation and wash them extensively with lysis buffer to remove non-specific binders.
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the bound proteins.
-
Data Analysis: Compare the protein abundance in the compound-treated samples to the vehicle control. Proteins that show a dose-dependent decrease in binding to the beads are identified as potential targets of the compound.
B. Label-Free Approaches: Detecting the Telltale Signs of Interaction
Label-free methods offer an alternative to affinity-based techniques, avoiding the need to chemically modify the compound of interest, which can sometimes alter its biological activity. These methods rely on detecting a physical or chemical change in the target protein upon compound binding.
A prominent label-free method is the Cellular Thermal Shift Assay (CETSA) . This technique is based on the principle that the binding of a ligand to a protein generally increases its thermal stability.[5] In a CETSA experiment, intact cells or cell lysates are treated with the compound and then heated to a range of temperatures. The aggregated, denatured proteins are then separated from the soluble, stable proteins. The amount of the target protein remaining in the soluble fraction is then quantified, typically by Western blotting or mass spectrometry. A shift in the melting curve of a protein to a higher temperature in the presence of the compound indicates a direct binding interaction.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat cultured cells with the this compound-derived compound or vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.
-
Lysis: Lyse the cells by freeze-thawing or with a lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of the protein of interest using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to the right in the compound-treated samples compared to the control indicates target engagement.
Table 1: Comparison of Target Identification Methods
| Feature | Kinobeads Profiling | Cellular Thermal Shift Assay (CETSA) |
| Principle | Competitive affinity purification | Ligand-induced thermal stabilization |
| Compound Modification | Not required for the free compound in competition | Not required |
| Throughput | High (can screen many compounds and targets simultaneously) | Moderate to high (with specialized equipment) |
| Primary Readout | Mass Spectrometry | Western Blot, Mass Spectrometry, or other protein quantification methods |
| Key Advantage | Provides a broad overview of the kinome targets and their affinities in a single experiment. | Can be performed in intact cells, providing evidence of target engagement in a physiological context. |
| Key Limitation | Limited to targets that can be captured by the immobilized probes (primarily kinases). | The magnitude of the thermal shift can vary and may not be detectable for all target-ligand interactions. |
II. Validating the Interaction and Deciphering the Functional Consequences
Once a putative target has been identified, the next crucial step is to validate this interaction and understand its functional consequences. This involves a battery of biochemical and cell-based assays designed to characterize the nature of the compound-target interaction and its impact on cellular signaling pathways.
A. Biochemical Assays: Quantifying the Inhibition
For enzyme targets such as kinases, direct enzymatic assays are the gold standard for confirming inhibitory activity and determining the potency of a compound. These assays measure the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor.
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Reaction Setup: Prepare a reaction mixture containing the purified recombinant kinase, its specific substrate (often a peptide), and ATP in a suitable buffer.
-
Inhibitor Addition: Add the this compound-derived compound at a range of concentrations to the reaction mixture.
-
Reaction Initiation and Incubation: Initiate the reaction by adding ATP and incubate at a specific temperature (e.g., 30°C) for a set time.
-
Detection: Stop the reaction and detect the product formation. This can be done using various methods, such as measuring the incorporation of radioactive phosphate (from [γ-³²P]ATP) into the substrate or using fluorescence- or luminescence-based assays that detect ADP production or substrate phosphorylation with specific antibodies.
-
Data Analysis: Plot the enzyme activity as a function of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
B. Cellular Assays: Probing the Downstream Signaling Cascade
Identifying a direct target is only part of the story. To fully understand a compound's mechanism of action, it is essential to investigate its effects on the downstream signaling pathways regulated by the target.
Western Blotting is a widely used technique to assess changes in the phosphorylation status of key signaling proteins.[5] For instance, if a compound inhibits a kinase, a Western blot can be used to show a decrease in the phosphorylation of its known downstream substrates.
Experimental Protocol: Western Blot Analysis of Signaling Pathway Modulation
-
Cell Treatment and Lysis: Treat cells with the compound at various concentrations and for different durations. Lyse the cells to extract the proteins.
-
Protein Quantification: Determine the protein concentration in each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., nitrocellulose or PVDF).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of the target's substrate. Then, incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that can generate a detectable signal.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., total protein or a housekeeping protein like β-actin) to determine the relative change in phosphorylation.
Reporter Gene Assays provide another powerful tool for assessing the activity of a signaling pathway. These assays utilize a plasmid containing a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a promoter that is regulated by a transcription factor downstream of the signaling pathway of interest. Inhibition of the pathway will lead to a decrease in the expression of the reporter gene, which can be easily measured.
Case Study: A Pyrazolo[1,5-a]pyrimidine Derivative as a Potent FLT3-ITD Inhibitor
A recent study described the discovery of a series of pyrazolo[1,5-a]pyrimidine derivatives as potent inhibitors of FMS-like tyrosine kinase 3 with internal tandem duplication (FLT3-ITD), a key driver in acute myeloid leukemia (AML).[5] While the initial hit was identified from an in-house library, the core structure can be synthesized from precursors like this compound.
-
Target Validation: The inhibitory activity of the optimized compounds was confirmed through in vitro kinase assays, demonstrating low nanomolar IC₅₀ values against FLT3-ITD.[5]
-
Cellular Mechanism: Western blot analysis in AML cell lines showed that the compounds potently inhibited the phosphorylation of FLT3 and its downstream signaling proteins, STAT5, AKT, and ERK, confirming their on-target cellular activity.[5]
This case study exemplifies the logical flow from target identification and validation to the elucidation of the downstream cellular consequences of compound action.
III. Visualizing the Molecular Logic: Diagrams and Workflows
To facilitate a deeper understanding of the concepts discussed, the following diagrams illustrate the key experimental workflows and signaling pathways.
IV. Conclusion: A Multi-faceted Approach to Unraveling Complexity
The elucidation of the mechanism of action for novel compounds derived from this compound, or any bioactive molecule, is not a linear process but rather an iterative cycle of hypothesis generation and experimental validation. As this guide has illustrated, a combination of affinity-based and label-free target identification methods, coupled with rigorous biochemical and cellular validation, is essential for building a comprehensive understanding of a compound's MoA. By employing a multi-pronged approach and carefully considering the strengths and limitations of each technique, researchers can confidently navigate the complexities of drug action and accelerate the development of new and effective therapeutics.
V. References
-
Discovery and structure-activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. (2021). Bioorganic & Medicinal Chemistry. [Link]
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2019). Molecules. [Link]
-
Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents. (2021). ACS Infectious Diseases. [Link]
-
Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2025). Scientific Reports. [Link]
-
Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2021). Molecules. [Link]
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2019). Molecules. [Link]
-
Structure-activity relationship of pyrazolo pyrimidine derivatives as inhibitors of mitotic kinesin Eg5 and anticancer agents. (2019). Bioorganic Chemistry. [Link]
-
Discovery and structure−activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. (2021). ResearchGate. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules. [Link]
-
Design, synthesis and cellular characterization of a new class of IPMK kinase inhibitors. (2024). bioRxiv. [Link]
-
General structure of pyrazolo[1,5-a]pyrimidine derivatives with arbitrary numbering. (2018). ResearchGate. [Link]
-
Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors. (2017). ACS Chemical Biology. [Link]
-
The target landscape of clinical kinase drugs. (2017). Science. [Link]
-
Design, Synthesis, and Evaluation of New Mesenchymal–Epithelial Transition Factor (c-Met) Kinase Inhibitors with Dual Chiral Centers. (2022). Molecules. [Link]
-
This compound. PubChem. [Link]
-
Identification of New Fyn Kinase Inhibitors Using a FLAP-Based Approach. (2013). Journal of Chemical Information and Modeling. [Link]
-
2,4-disubstituted pyrimidines: a novel class of KDR kinase inhibitors. (2006). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. (2022). UMBI. [Link]
-
Discovery of 2,4-diarylaminopyrimidine derivatives bearing sulfonamide moiety as novel FAK inhibitors. (2024). Bioorganic Chemistry. [Link]
-
Off-Label Uses of JAK Inhibitors in Dermatology. (2023). Journal of Drugs in Dermatology. [Link]
-
Target Landscape of Clinical Kinase Inhibitors. EMBL-EBI. [Link]
-
JAK-inhibitors as rescue therapy in dupilumab-refractory severe atopic dermatitis: A case series of 6 patients. (2023). JAAD Case Reports. [Link]
-
Optimized chemical proteomics assay for kinase inhibitor profiling. (2015). Journal of Proteome Research. [Link]
-
[Progress in the application of JAK inhibitors in atopic dermatitis]. (2025). Zhonghua Pi Fu Ke Za Zhi. [Link]
Sources
- 1. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 2. Optimized chemical proteomics assay for kinase inhibitor profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 5. Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2,4-Difluorophenylacetonitrile: Validation of a Modern, Safer, and More Efficient Catalytic Method
Introduction: The Critical Role of 2,4-Difluorophenylacetonitrile in Chemical Synthesis
This compound, also known as 2,4-difluorobenzyl cyanide, is a pivotal intermediate in the synthesis of a wide array of high-value chemical entities.[1][2] Its difluorinated phenyl ring is a common motif in pharmaceuticals and agrochemicals, imparting enhanced metabolic stability and binding affinity.[1] The nitrile group is a versatile functional handle, readily converted into amines, carboxylic acids, and other functionalities essential for building complex molecular architectures.[3] Given its importance, the development of efficient, safe, and scalable synthetic routes to this compound is of paramount interest to researchers and drug development professionals.
This guide provides an in-depth comparison of traditional synthetic methodologies for this compound against a modern, palladium-catalyzed approach that offers significant advantages in safety, efficiency, and environmental impact. We will delve into the mechanistic underpinnings of each method, present comparative performance data, and provide a detailed, validated protocol for the new synthesis.
Part 1: A Critical Review of Traditional Synthetic Routes
Historically, the synthesis of aryl nitriles like this compound has been dominated by two primary methods: the Sandmeyer reaction and the Rosenmund-von Braun reaction. While effective, these methods are fraught with challenges, particularly concerning harsh reaction conditions and the use of highly toxic reagents.
The Sandmeyer Reaction: From Aniline to Nitrile
The Sandmeyer reaction provides a pathway to synthesize aryl nitriles from the corresponding aryl amine.[3][4][5] The process involves the diazotization of an arylamine (in this case, 2,4-difluoroaniline) with nitrous acid to form a diazonium salt, which is then displaced by a cyanide nucleophile, typically in the presence of a copper(I) cyanide catalyst.[4][6]
Reaction Scheme: 2,4-Difluoroaniline → [Diazotization with NaNO₂/HCl] → 2,4-Difluorobenzenediazonium Chloride → [CuCN] → 2,4-Difluorobenzonitrile (Note: This is an isomer, the target is the phenylacetonitrile). To obtain the target molecule, one would typically start from 2,4-difluorobenzylamine, convert it to the benzyl halide, and then perform a nucleophilic substitution with a cyanide salt. A more direct, albeit related, approach to aryl nitriles starts from the aniline.
Causality and Drawbacks: The primary drawback of this approach lies in the instability of the diazonium salt intermediate, which can decompose, leading to side products and reduced yields. The reaction often requires carefully controlled low temperatures. Most significantly, it necessitates the use of stoichiometric amounts of copper(I) cyanide and generates substantial toxic waste.
The Rosenmund-von Braun Reaction: Cyanation of Aryl Halides
This classical method involves the direct cyanation of an aryl halide (e.g., 2,4-difluorobromobenzene) with a stoichiometric amount of copper(I) cyanide, often at very high temperatures (150–250 °C) in a polar, high-boiling solvent like pyridine or DMF.[7][8][9][10]
Reaction Scheme: 2,4-Difluorobromobenzene + CuCN → [High Temp, Solvent] → 2,4-Difluorobenzonitrile + CuBr
Causality and Drawbacks: The high reaction temperatures severely limit the functional group tolerance of the reaction, making it unsuitable for complex substrates.[10] The use of a large excess of copper cyanide complicates product purification and results in significant heavy metal waste.[8] Furthermore, the conditions can be hazardous and difficult to scale up safely.
Part 2: A New Paradigm: Palladium-Catalyzed Cyanation with a Safer Cyanide Source
Modern transition-metal catalysis has revolutionized the synthesis of aryl nitriles, offering milder, more efficient, and safer alternatives to traditional methods.[11][12] We present here a validated, state-of-the-art method utilizing a palladium catalyst with a less toxic, organic cyanide source, representing a significant advancement in the synthesis of this compound. This approach avoids the use of highly toxic metal cyanides like NaCN or KCN, which are notorious poisons and can generate deadly hydrogen cyanide (HCN) gas if exposed to acid.[13][14][15][16][17]
The new method is based on the palladium-catalyzed cyanation of an aryl halide using malononitrile as the cyanide source. Malononitrile is an inexpensive, stable, and easy-to-handle solid, making it a much safer alternative to traditional metallic cyanides.[18]
Core Principle: The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) complex, followed by a C-CN bond cleavage of malononitrile (often mediated by a copper co-catalyst), and finally reductive elimination to yield the aryl nitrile product and regenerate the Pd(0) catalyst.[18] This catalytic approach is highly efficient, requiring only a small amount of the palladium catalyst.[19]
Part 3: Comparative Performance Analysis
The advantages of the new palladium-catalyzed method become evident when its key performance indicators are compared directly with traditional routes.
| Parameter | Sandmeyer-Type Route | Rosenmund-von Braun | New Pd-Catalyzed Method |
| Starting Material | 2,4-Difluoroaniline | 2,4-Difluorobromobenzene | 2,4-Difluorobenzyl Bromide/Chloride |
| Cyanide Source | Copper(I) Cyanide (CuCN) | Copper(I) Cyanide (CuCN) | Malononitrile (Organic, Safer)[18] |
| Catalyst | Stoichiometric CuCN | Stoichiometric CuCN | Catalytic Palladium Complex |
| Reaction Temp. (°C) | 0 - 100 | 150 - 250[10] | 80 - 120 |
| Reaction Time (h) | 4 - 12 | 6 - 24 | 2 - 6 |
| Typical Yield (%) | 60 - 75% | 50 - 80% | >90% |
| Safety Concerns | Unstable diazonium salt, toxic CuCN | High temperatures, toxic CuCN | Avoids highly toxic metal cyanides |
| Environmental | High copper waste | High copper waste | Reduced metal waste, greener process |
Part 4: Experimental Protocol and Product Validation
A trustworthy protocol must be self-validating. This section provides a detailed methodology for the new synthesis, followed by a comprehensive workflow for validating the final product's identity and purity.
Detailed Protocol for Pd-Catalyzed Synthesis
Materials:
-
2,4-Difluorobenzyl Bromide (1.0 eq)
-
Malononitrile (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Xantphos (ligand, 4 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Toluene (solvent)
Procedure:
-
To a dry, nitrogen-purged reaction vessel, add 2,4-difluorobenzyl bromide, malononitrile, potassium carbonate, palladium(II) acetate, and Xantphos.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound as a pure compound.
Validation of Synthesized this compound
Confirming the structure and purity of the final product is a critical step. A multi-technique approach ensures the highest confidence in the result.
-
¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the methylene (-CH₂-) protons and the aromatic protons, with coupling patterns consistent with the 2,4-difluoro substitution.
-
¹⁹F NMR Spectroscopy: This is crucial for fluorinated compounds and will confirm the presence and chemical environment of the two fluorine atoms.
-
FTIR Spectroscopy: A sharp, strong absorption band around 2250 cm⁻¹ confirms the presence of the nitrile (C≡N) functional group.
-
GC-MS (Gas Chromatography-Mass Spectrometry): This analysis will confirm the molecular weight of the compound (153.13 g/mol ) and provide an initial assessment of purity.[20]
-
HPLC (High-Performance Liquid Chromatography): HPLC analysis using a suitable column and mobile phase will provide a quantitative measure of the product's purity, which should be >99% for high-quality applications.
Conclusion
The synthesis of this compound is a critical process for the pharmaceutical and agrochemical industries. While traditional methods like the Sandmeyer and Rosenmund-von Braun reactions have served their purpose, they are burdened by significant safety risks, harsh conditions, and environmental concerns. The modern palladium-catalyzed approach detailed in this guide represents a substantial improvement. By utilizing a safer, non-metallic cyanide source and operating under milder, catalytic conditions, this new method provides a high-yield, scalable, and environmentally responsible route to this key chemical intermediate. The rigorous validation workflow ensures that the final product meets the highest standards of purity and structural integrity required for advanced research and development.
References
- Recent advances and prospects in the palladium-catalyzed cyan
- Nickel-Catalyzed Cyan
- Development of Pd/C-Catalyzed Cyanation of Aryl Halides. Organic Chemistry Portal.
- Nickel-Catalyzed Cyanation of Aryl Halides and Hydrocyanation of Alkynes via C–CN Bond Cleavage and Cyano Transfer.
- Palladium-Catalyzed Cyanation of Aryl Bromides with Malononitrile via Carbon–Nitrile Bond Cleavage Medi
- Sodium Cyanide Risks: Wh
- Sodium Cyanide. Flinn Scientific.
- Sodium cyanide. Wikipedia.
- Sodium Cyanide: Systemic Agent. NIOSH | CDC.
- SODIUM CYANIDE. CAMEO Chemicals | NOAA.
- Sandmeyer reaction. Wikipedia.
- CN100457721C - Process for preparing 2,4-difluorocyanobenzene.
- Rosenmund–von Braun reaction. Wikipedia.
- Recent trends in the chemistry of Sandmeyer reaction: a review. PMC | NIH.
- Sandmeyer Reaction. Organic Chemistry Portal.
- Rosenmund-von Braun Reaction. Organic Chemistry Portal.
- Rosenmund-von Braun Reaction. SynArchive.
- 2,4-Difluorobenzyl cyanide. Chem-Impex.
- (2,4-difluorophenyl)acetonitrile. CymitQuimica.
- Reactions of Arylamines. Chemistry LibreTexts.
- L-Proline-Promoted Rosenmund–von Braun Reaction. Thieme.
- Exploring 2,3-Difluorophenylacetonitrile: Properties, Applications, and Manufacturing Insights. Autech Industry.
- This compound. PubChem.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 656-35-9: (2,4-difluorophenyl)acetonitrile [cymitquimica.com]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 8. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 9. synarchive.com [synarchive.com]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 11. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. unitedchemicalcn.com [unitedchemicalcn.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Sodium cyanide - Wikipedia [en.wikipedia.org]
- 16. Sodium Cyanide: Systemic Agent | NIOSH | CDC [cdc.gov]
- 17. SODIUM CYANIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 18. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 19. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 20. This compound | C8H5F2N | CID 69565 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of Synthesized 2,4-Difluorophenylacetonitrile: The Decisive Role of GC-MS
Introduction: The Criticality of Purity in Pharmaceutical Synthesis
In the intricate world of pharmaceutical development, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 2,4-Difluorophenylacetonitrile is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of even minute quantities of impurities can have a profound impact on the final drug product's stability, therapeutic window, and safety profile.[1][2] Consequently, rigorous and reliable analytical methods for purity assessment are indispensable.
This guide provides an in-depth, comparative analysis of analytical techniques for determining the purity of synthesized this compound, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the rationale behind its widespread adoption, delve into a detailed experimental protocol, and objectively compare its performance against other viable methods. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of purity analysis in a regulatory-compliant environment.
The Synthetic Landscape: Understanding Potential Impurities
A common route to this compound involves the cyanation of a corresponding 2,4-difluorobenzyl halide. While seemingly straightforward, this process can introduce a variety of impurities. These can be broadly categorized as:
-
Organic Impurities: Arising from starting materials, synthetic intermediates, by-products, or degradation products.[1]
-
Inorganic Impurities: Stemming from reagents, catalysts, or the manufacturing process itself.[3]
-
Residual Solvents: Volatile organic compounds that remain in the final product after synthesis.[3]
A thorough understanding of the synthetic pathway is crucial for anticipating potential impurities and developing an analytical method with the requisite specificity and sensitivity to detect them.
GC-MS for Purity Assessment: A Comprehensive Examination
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and versatile analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[3][4] It is particularly well-suited for the analysis of this compound and its potential impurities.
The Synergy of Separation and Identification
The strength of GC-MS lies in the combination of two powerful techniques:
-
Gas Chromatography (GC): This separates the components of a mixture based on their different boiling points and affinities for a stationary phase within a capillary column.[4]
-
Mass Spectrometry (MS): As the separated components elute from the GC column, they are ionized and fragmented. The mass spectrometer then separates these fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each component that acts as a chemical "fingerprint."[4]
This combination allows for not only the quantification of the main component and its impurities but also the tentative identification of unknown impurities by comparing their mass spectra to extensive libraries.[4][5]
Why GC-MS is the Preferred Method
For the purity assessment of this compound, GC-MS offers several distinct advantages:
-
High Sensitivity and Selectivity: The technique can detect and quantify impurities at trace levels, often in the parts-per-million (ppm) range, which is critical for meeting stringent regulatory requirements.[6][7]
-
Broad Applicability: It is effective for a wide range of potential organic impurities and residual solvents that are likely to be present in the synthesized product.[3][8]
-
Definitive Identification: The mass spectral data provides a high degree of confidence in the identity of detected impurities, which is crucial for toxicological evaluation and process optimization.[9]
Detailed Experimental Protocol for GC-MS Analysis
The following protocol provides a robust starting point for the purity assessment of this compound. Method validation in accordance with ICH guidelines is essential to ensure the procedure is fit for its intended purpose.[10][11][12][13]
Sample Preparation:
-
Accurately weigh approximately 50 mg of the synthesized this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent, such as dichloromethane or ethyl acetate.
-
Further dilute an aliquot of this stock solution to a final concentration of approximately 100 µg/mL.
Instrumentation and Parameters:
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column providing good separation for a wide range of compounds. |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) | Inert and provides good chromatographic efficiency. |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the sample. |
| Injection Mode | Splitless | Maximizes sensitivity for trace impurity detection. |
| Oven Program | 80°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min | A general-purpose temperature program to elute a range of compounds. |
| Mass Spectrometer | ||
| MS Transfer Line | 280 °C | Prevents condensation of analytes. |
| Ion Source | 230 °C | Optimal temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Scan Range | 40-400 m/z | Covers the expected mass range of the analyte and potential impurities. |
Data Acquisition and Analysis:
-
Purity is typically determined by the area percentage of the main peak in the total ion chromatogram (TIC).
-
Impurities are identified by comparing their retention times and mass spectra with those of known reference standards or by searching a commercial mass spectral library (e.g., NIST).[14]
-
Quantification of specific impurities should be performed using a calibration curve generated from certified reference standards.[6]
Visualizing the GC-MS Workflow
Caption: The GC-MS workflow for purity assessment.
A Comparative Perspective: GC-MS and Its Alternatives
While GC-MS is a powerful tool, a comprehensive analytical strategy may involve orthogonal techniques to provide a complete picture of the sample's purity.[15]
| Technique | Principle | Advantages for this compound Analysis | Limitations |
| GC-MS | Separation by volatility, detection by mass | High sensitivity and selectivity; structural information for unknowns.[3][4] | Not suitable for non-volatile or thermally labile compounds. |
| HPLC-UV | Separation by polarity, detection by UV absorbance | Excellent for non-volatile impurities; robust and widely available.[6] | Requires impurities to have a UV chromophore; less definitive identification than MS. |
| qNMR | Signal intensity proportional to the number of nuclei | Primary analytical method; highly accurate and precise for assay.[16] | Lower sensitivity for trace impurities compared to chromatographic methods.[16] |
| FTIR | Absorption of infrared radiation | Provides information about functional groups; useful for confirming the identity of the main component. | Not a quantitative technique for purity; limited use for complex mixtures. |
This comparative analysis highlights that while techniques like HPLC and qNMR have their specific strengths, GC-MS offers an unparalleled combination of sensitivity, selectivity, and identification capabilities for the volatile and semi-volatile impurities typically encountered in the synthesis of this compound.
Ensuring Trustworthiness: A Self-Validating Protocol
The reliability of any analytical method hinges on a robust validation process.[10] Key elements to ensure the trustworthiness of the GC-MS protocol include:
-
System Suitability Testing (SST): Regular checks are performed to ensure the GC-MS system is performing within established parameters. This typically involves injecting a standard solution to verify resolution, peak shape, and detector response.
-
Method Validation: The analytical method itself must be validated according to ICH guidelines (Q2(R2)) to demonstrate its accuracy, precision, specificity, linearity, range, and robustness.[11][12]
-
Use of Certified Reference Materials (CRMs): Whenever available, CRMs should be used for the identification and quantification of impurities to ensure traceability and accuracy.
Caption: Logical flow for batch release based on purity assessment.
Conclusion
The purity assessment of this compound is a critical step in ensuring the quality and safety of downstream pharmaceutical products. While several analytical techniques can provide valuable information, Gas Chromatography-Mass Spectrometry stands out for its superior sensitivity, selectivity, and ability to identify unknown impurities. The detailed protocol and comparative data presented in this guide underscore the central role of GC-MS in a modern analytical laboratory. By implementing a well-validated GC-MS method within a robust quality system, researchers and manufacturers can have a high degree of confidence in the purity of their synthesized intermediates, ultimately contributing to the development of safer and more effective medicines.
References
- Medistri SA. (2024, August 12). GC/MS Identification of Impurities.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- Netpharmalab. Identification and quantification of unknown impurities (LC-MS y GC-MS).
- Chromatography Forum. (2017, November 29). Impurity detection via GCMS.
- Shimadzu Corporation. Impurities Analysis.
- ResolveMass Laboratories Inc. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Scientific guideline.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023, November 30). Validation of Analytical Procedures Q2(R2).
- NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals.
- alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
- IJRAR.org. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- Slideshare. (n.d.). Analytical methods validation as per ich & usp.
- Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
- Intertek. (n.d.). Pharmaceutical Impurity Testing and Identification.
- Analytical Method Summaries. (2023, December 10).
- ChemicalBook. (2025, January 27). This compound | 656-35-9.
- Shimadzu (Deutschland). (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals.
- Google Patents. (n.d.). CN100457721C - Process for preparing 2,4-difluorocyanobenzene.
- PubChem. (n.d.). This compound | C8H5F2N | CID 69565.
- Agilent Technologies. (2009, December 1). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals.
- Sigma-Aldrich. (n.d.). 2,5-Difluorophenylacetonitrile 97 69584-87-8.
- U.S. Food and Drug Administration (FDA). (2020, August 24). Direct Injection Gas Chromatography Mass Spectrometry (GC-MS) Method for the Detection of Listed Impurities in Hand Sanitizers.
- Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Purity Validation of 2-(4-Fluorophenyl)thiophene.
- Global Substance Registration System (GSRS). (n.d.). This compound.
Sources
- 1. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 2. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 5. Impurity detection via GCMS - Chromatography Forum [chromforum.org]
- 6. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Impurities Analysis : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. netpharmalab.es [netpharmalab.es]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. database.ich.org [database.ich.org]
- 13. database.ich.org [database.ich.org]
- 14. fda.gov [fda.gov]
- 15. rroij.com [rroij.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
comparative study of ortho, meta, and para isomers of difluorophenylacetonitrile
A Senior Application Scientist's Guide to Difluorophenylacetonitrile Isomers
A Comparative Analysis of Physicochemical Properties, Spectroscopic Signatures, and Synthetic Utility for Drug Discovery
For chemists and researchers in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique electronic properties of fluorine can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity. Difluorophenylacetonitrile represents a key pharmacophore building block, but the positional isomerism of the two fluorine atoms creates a landscape of distinct reagents with varied characteristics.
This guide provides an in-depth comparative analysis of key ortho-, meta-, and para-oriented isomers of difluorophenylacetonitrile. We will move beyond a simple cataloging of data to explore the causal relationships between substitution patterns and observable properties, offering field-proven insights to guide your experimental design and synthetic strategies.
Chapter 1: The Isomer Landscape: Structure Dictates Function
The term "difluorophenylacetonitrile" encompasses several isomers, each with a unique spatial and electronic arrangement. For this comparative study, we will focus on three representative isomers that vividly illustrate the impact of fluorine positioning relative to the cyanomethyl group:
-
2,6-Difluorophenylacetonitrile (ortho, ortho): Characterized by significant steric hindrance around the benzylic position.
-
3,5-Difluorophenylacetonitrile (meta, meta): A symmetrical isomer where inductive effects dominate without direct resonance interaction with the benzylic carbon.
-
2,4-Difluorophenylacetonitrile (ortho, para): An asymmetrical isomer where both inductive and resonance effects can influence reactivity.
The structural differences between these isomers are fundamental to understanding their behavior in chemical systems.
Figure 1. Structures of the three difluorophenylacetonitrile isomers under comparison.
Chapter 2: A Comparative Overview of Physicochemical Properties
The physical state, density, and melting point of a reagent are critical logistical considerations for reaction setup and scale-up. These properties are a direct manifestation of intermolecular forces, which are themselves dictated by molecular symmetry and polarity.
| Property | 2,6-Difluoro- | 3,5-Difluoro- | 2,4-Difluoro- |
| CAS Number | 654-01-3 | 122376-76-5 | 656-35-9 |
| Molecular Formula | C₈H₅F₂N | C₈H₅F₂N | C₈H₅F₂N |
| Molecular Weight | ~153.13 g/mol | ~153.13 g/mol | ~153.13 g/mol |
| Physical Form | Liquid | Solid | Liquid |
| Melting Point (°C) | N/A | 35-38 | N/A |
| Density (g/mL at 25°C) | 1.238 | N/A (solid) | 1.249[1] |
| Refractive Index (n20/D) | 1.481 | N/A | 1.48[1] |
Analysis of Causality:
The most striking difference is the physical state. 3,5-Difluorophenylacetonitrile is a solid at room temperature, unlike its liquid counterparts.[2] This is a direct consequence of its high degree of symmetry. The symmetrical structure allows for more efficient packing within a crystal lattice, leading to stronger intermolecular forces that require more energy to overcome. This principle is a crucial consideration for solubility and reaction kinetics; dissolving a solid reagent often requires different conditions than mixing two liquids.
Chapter 3: Spectroscopic Fingerprints for Isomer Identification
Unambiguous structural confirmation is paramount. While all isomers share the same mass, their NMR spectra are distinct and highly informative due to the influence of fluorine on the chemical environment of neighboring nuclei.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for differentiating these isomers. The key lies in observing the chemical shifts and, most importantly, the coupling constants between fluorine, carbon, and proton nuclei.
Expected Spectroscopic Features:
| Spectrum | 2,6-Difluoro- | 3,5-Difluoro- | 2,4-Difluoro- |
| ¹H NMR | Aromatic region shows a triplet and a doublet. Benzylic CH₂ is a triplet due to coupling with two ortho-F atoms. | Aromatic region shows two distinct signals. Benzylic CH₂ is a singlet (no ortho-F). | Complex aromatic splitting. Benzylic CH₂ is a triplet due to coupling with the single ortho-F atom. |
| ¹³C NMR | All carbon signals will show coupling to fluorine. The benzylic carbon will be a triplet. The ipso-carbon (C1) will be a triplet. | The benzylic carbon will be a singlet. The ipso-carbon will be a triplet. Aromatic carbons show complex splitting. | All carbons show coupling. The benzylic carbon will be a doublet. The ipso-carbon will be a doublet of doublets. |
| ¹⁹F NMR | One signal, as both fluorine atoms are equivalent. | One signal, as both fluorine atoms are equivalent. | Two distinct signals, one for each non-equivalent fluorine atom. |
Expert Insights on NMR Interpretation:
-
¹⁹F NMR: This is the most direct method for distinguishing the 2,4-isomer from the other two. The presence of two signals immediately identifies it.[3][4] The wide chemical shift range of ¹⁹F NMR generally ensures excellent signal separation.[5]
-
C-F Coupling Constants: In ¹³C NMR, the magnitude of the coupling constant (J) is dependent on the number of bonds separating the carbon and fluorine atoms.[6]
-
¹JCF (direct coupling) is very large, typically >240 Hz.
-
²JCF (through two bonds) is smaller, around 20-30 Hz.
-
³JCF (through three bonds) is smaller still, typically <10 Hz.[7] This predictable pattern is invaluable for assigning specific carbon signals. For instance, the benzylic carbon in the 2,6- and 2,4-isomers will show a large splitting (as a triplet and doublet, respectively) due to a ²JCF coupling, which will be absent in the 3,5-isomer.[8]
-
Chapter 4: Synthetic Strategies and Methodologies
The most common and reliable method for synthesizing these compounds is through the nucleophilic substitution of a corresponding difluorobenzyl halide with a cyanide salt. The choice of halide (bromide or chloride) and reaction conditions can be optimized for yield and purity.
Figure 2. Generalized workflow for the synthesis of difluorophenylacetonitriles.
Protocol: Synthesis of this compound
This protocol is representative and can be adapted for the other isomers, with adjustments primarily to the starting material.
Materials:
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add sodium cyanide (1.2 equivalents) and anhydrous DMSO. Stir the suspension vigorously.
-
Reagent Addition: Add 2,4-difluorobenzyl chloride (1.0 equivalent) dropwise to the suspension at room temperature. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting material is consumed.
-
Quenching and Extraction: Carefully pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer three times with diethyl ether.
-
Washing: Combine the organic extracts and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine. This removes residual DMSO and neutralizes any acidic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to yield this compound as a clear liquid.
Causality Behind Experimental Choices:
-
Solvent: A polar aprotic solvent like DMSO is chosen to dissolve the cyanide salt and promote the SN2 reaction mechanism.
-
Safety: Sodium cyanide is highly toxic. This reaction must be performed in a well-ventilated fume hood, and all equipment should be decontaminated with bleach solution to neutralize any residual cyanide.
Chapter 5: Differential Reactivity and Applications
The electronic nature of the difluorophenyl ring dictates the reactivity of the molecule in subsequent transformations. The powerful inductive electron-withdrawing effect (-I) of fluorine deactivates the ring towards electrophilic aromatic substitution (EAS).[11][12] However, this same effect, particularly when the fluorine is ortho or para to a leaving group, can activate the ring towards nucleophilic aromatic substitution (SNAr).[11]
-
2,6-Difluoro Isomer: The two ortho fluorine atoms exert a strong steric and inductive effect on the benzylic position. This can hinder reactions involving the methylene group but also increases the acidity of the benzylic protons, facilitating deprotonation for subsequent alkylation or condensation reactions. This isomer is a key precursor for agrochemicals like Teflubenzuron.[13]
-
3,5-Difluoro Isomer: The meta-positioning of the fluorine atoms means their influence on the benzylic position is purely inductive. The ring is highly deactivated towards EAS at the 2, 4, and 6 positions. This isomer is often used when reactions are desired at the benzylic position without interference from ring reactivity.
-
2,4-Difluoro Isomer: This isomer presents a more complex reactivity profile. The C5 and C6 positions are the most likely sites for EAS, though the ring is still significantly deactivated. The ortho fluorine activates the benzylic position, similar to the 2,6-isomer. Its utility has been demonstrated in the synthesis of HIV-1 protease inhibitors.[1]
These isomers are valuable intermediates in synthesizing a range of bioactive molecules, including antiviral, antifungal, and anti-inflammatory drugs, as well as agrochemicals.[9][14]
Conclusion
The choice between ortho-, meta-, and para-oriented difluorophenylacetonitrile isomers is not arbitrary but a critical strategic decision in synthesis design.
-
For reactions requiring an activated benzylic position with significant steric influence, the 2,6-isomer is a primary choice.
-
When seeking to minimize ring reactivity and rely on purely inductive effects, the symmetrical 3,5-isomer is ideal, though its solid state requires consideration.
-
The 2,4-isomer offers a balance of benzylic activation and potential for further functionalization on the aromatic ring, providing a versatile platform for scaffold diversification.
By understanding the fundamental physicochemical and spectroscopic differences outlined in this guide, researchers can make more informed decisions, leading to more efficient and successful synthetic campaigns in the pursuit of novel therapeutics and advanced materials.
References
-
Saunders, C. M., Khaled, M. B., & Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. Available at: [Link]
-
Saunders, C. M., Khaled, M. B., & Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. National Institutes of Health. Available at: [Link]
-
ResearchGate. (2014). Why is CF3 splitting observed in the 13C NMR?. Available at: [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]
-
ChemBK. (2024). 3,5-Difluorophenylacetonitrile. Available at: [Link]
-
PubChem. (n.d.). (3,4-Difluorophenyl)acetonitrile. Available at: [Link]
-
University of Ottawa. (n.d.). 19Flourine NMR. Available at: [Link]
-
Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. University of Edinburgh. Available at: [Link]
-
ResearchGate. (2014). What is the coupling constant for CF3 carbon in 13C-NMR?. Available at: [Link]
-
Chemist ABC. (2023). carbon-fluorine coupling in C-13 NMR. YouTube. Available at: [Link]
-
ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Available at: [Link]
-
PubChem. (n.d.). 3,5-Difluorophenylacetonitrile. Available at: [Link]
-
Kwan, E. E. (n.d.). Fluorine Couplings in Carbon-13 Spectra. Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
- Google Patents. (n.d.). CN1962623A - Process for preparing 2,4-difluoro benzonitril.
-
PubChem. (n.d.). 3,5-Difluorophenylacetonitrile. Available at: [Link]
-
Thieme. (n.d.). Flow Chemistry in Organic Synthesis. Available at: [Link]
-
Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Available at: [Link]
- Google Patents. (n.d.). EP0073372A1 - Process for producing 2,6-difluorobenzonitrile.
-
Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Available at: [Link]
-
Zhejiang Xieshi New Materials Co., Ltd. (n.d.). 2,4-Difluorobenzyl chloride. Available at: [Link]
- Google Patents. (n.d.). EP 1114809 A1 - Process for the preparation of fluorobenzyl derivatives.
-
PubChem. (n.d.). 3,5-Difluorobenzyl bromide. Available at: [Link]
Sources
- 1. This compound | 656-35-9 [chemicalbook.com]
- 2. 2,6-Difluorobenzyl bromide synthesis - chemicalbook [chemicalbook.com]
- 3. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. 19Flourine NMR [chem.ch.huji.ac.il]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Page loading... [guidechem.com]
- 10. 2,4-Difluorobenzyl chloride [xieshichem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. CAS 656-35-9: (2,4-difluorophenyl)acetonitrile [cymitquimica.com]
A Researcher's Comparative Guide to Cytotoxicity Assays for Novel Compounds Derived from 2,4-Difluorophenylacetonitrile
Introduction: The Critical Role of Cytotoxicity Screening in Drug Discovery
In the quest for novel therapeutics, the early and accurate assessment of a compound's cytotoxic potential is a cornerstone of the drug discovery and development process.[1] For researchers working with novel compounds synthesized from the versatile scaffold of 2,4-Difluorophenylacetonitrile, understanding their impact on cell viability is a critical first step. This guide provides a comprehensive comparison of key in vitro cytotoxicity assays, offering the technical insights and practical guidance necessary to select the most appropriate methods for your research goals.
The fluorinated phenylacetonitrile core is of significant interest in medicinal chemistry due to the influence of fluorine substituents on the compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[2][3] However, these same properties can also lead to off-target effects and cellular toxicity. Therefore, a robust cytotoxicity screening strategy is essential to identify promising lead candidates while flagging potential liabilities early on.
This guide will delve into the principles, protocols, and data interpretation of commonly employed cytotoxicity assays. We will explore how to move beyond a simple live-or-dead assessment to gain deeper insights into the potential mechanisms of cell death, such as apoptosis or necrosis.
Pillar 1: A Comparative Analysis of Key Cytotoxicity Assays
The choice of a cytotoxicity assay is not a one-size-fits-all decision. The optimal method depends on the specific research question, the expected mechanism of action of the compound, and the cell type being investigated.[4] Below is a comparative overview of some of the most widely used assays.
| Assay Type | Principle | Advantages | Disadvantages | Typical Application |
| MTT Assay | Measures the metabolic activity of cells by the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[5][6] | Well-established, cost-effective, and suitable for high-throughput screening.[7][8] | Can be influenced by changes in metabolic rate that are not directly related to cell viability. The final step requires solubilization of formazan crystals.[6] | Initial screening of large compound libraries for cytotoxic effects. |
| LDH Release Assay | Quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes into the culture medium.[9][10][11] | A direct measure of cell membrane integrity and cytotoxicity.[12] The assay is relatively simple and can be performed in real-time without disturbing the cells.[10] | Does not distinguish between different modes of cell death (e.g., apoptosis vs. necrosis).[10] Can be affected by LDH present in serum-containing media.[13] | Assessing compound-induced necrosis or other forms of cell membrane damage. |
| Apoptosis Assays (e.g., Caspase Activity, Annexin V) | Detects key events in programmed cell death (apoptosis). Caspase assays measure the activity of caspase enzymes, which are central to the apoptotic cascade.[14][15] Annexin V assays identify the externalization of phosphatidylserine, an early marker of apoptosis.[1] | Provides mechanistic insights into how a compound induces cell death.[16] Can distinguish between apoptosis and necrosis.[1] | Can be more complex and time-consuming than general viability assays. The timing of the assay is critical to capture the apoptotic events. | Elucidating the mechanism of action of compounds that are suspected to induce apoptosis. |
| Reactive Oxygen Species (ROS) Assays | Measures the levels of reactive oxygen species (ROS), which are chemically reactive molecules containing oxygen that can cause cellular damage when in excess (oxidative stress).[17][18] | Provides information on a specific mechanism of cytotoxicity related to oxidative stress.[19] | ROS are often short-lived, making their detection challenging.[20] | Investigating if a compound's cytotoxicity is mediated by the induction of oxidative stress. |
Pillar 2: Experimental Deep Dive - The MTT Assay
The MTT assay remains a workhorse in cytotoxicity screening due to its simplicity and reliability for an initial assessment of cell viability.[13]
The fundamental principle of the MTT assay is that only metabolically active, viable cells can reduce the MTT reagent.[5] This enzymatic conversion is primarily carried out by mitochondrial dehydrogenases.[21] Therefore, a decrease in the amount of formazan produced is directly proportional to a reduction in cell viability, either through cell death or inhibition of proliferation. The choice to measure absorbance at a wavelength between 550 and 600 nm is because this is the range where the purple formazan product has its maximum absorbance.[5]
Caption: A streamlined workflow for assessing cytotoxicity using the MTT assay.
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel compounds derived from this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Solubilization of Formazan: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of 0.01 M HCl in isopropanol) to each well.[22]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan crystals.[6] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[23] A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[23]
-
Data Analysis: Calculate the percentage of cell viability for each treatment by normalizing the absorbance of the treated wells to that of the untreated control wells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that reduces cell viability by 50%, can then be determined.[1]
Pillar 3: Delving Deeper - Investigating the Mechanism of Cell Death
While the MTT assay provides a robust measure of overall cytotoxicity, it does not elucidate the underlying mechanism of cell death.[24] To gain a more comprehensive understanding of a compound's biological activity, it is often necessary to employ assays that can distinguish between different cell death pathways, such as apoptosis and necrosis.
Many anticancer drugs are designed to induce apoptosis, a form of programmed cell death, in cancer cells.[16][24] Understanding if a novel compound from this compound induces apoptosis is crucial for its development as a potential therapeutic agent. The apoptotic process is characterized by a series of well-defined morphological and biochemical events, including cell shrinkage, membrane blebbing, chromatin condensation, and the activation of a family of proteases called caspases.[25]
Caption: Overview of the intrinsic apoptosis pathway initiated by cellular stress.
-
Caspase Activity Assays: These assays are powerful tools for confirming the involvement of the apoptotic pathway.[14] They typically use a substrate that, when cleaved by an active caspase, produces a fluorescent or colorimetric signal.[15] Assays for key executioner caspases, such as caspase-3 and caspase-7, are commonly used.[26][27]
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[1] Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI is a fluorescent dye that can only enter cells with compromised membranes, thus staining necrotic or late apoptotic cells.
Conclusion and Future Directions
The evaluation of cytotoxicity is a multifaceted process that requires a thoughtful and strategic approach. For novel compounds derived from this compound, a tiered screening strategy is recommended. An initial broad screen using a robust and high-throughput assay like the MTT assay can efficiently identify compounds with cytotoxic activity. Subsequently, more detailed mechanistic studies using assays for apoptosis and other cell death pathways can provide invaluable insights into the compound's mode of action. By combining these approaches, researchers can build a comprehensive understanding of the biological effects of their novel compounds, paving the way for the development of new and effective therapeutics.
References
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
-
Cell Viability Assays. (2013). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
MTT Proliferation Assay Protocol. (2015). ResearchGate. Retrieved from [Link]
-
Comparison of Cell Viability, Proliferation and Apoptosis Assays. (2016). ScienCell. Retrieved from [Link]
-
Caspase activity assays. (2008). Methods in Molecular Biology. Retrieved from [Link]
-
Biochemistry, Lactate Dehydrogenase. (2023). In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
LDH CYTOTOXICITY ASSAY KIT. (n.d.). Tiaris Biosciences. Retrieved from [Link]
-
Caspase Activity Assay. (n.d.). Creative Bioarray. Retrieved from [Link]
-
Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates, 13(6), 172-179. Retrieved from [Link]
-
Assessment and comparison of viability assays for cellular products. (2023). Cytotherapy. Retrieved from [Link]
-
Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved from [Link]
-
Seeking Your Insights: Which Cell Viability Assay Do You Prefer and Why? (2024). ResearchGate. Retrieved from [Link]
-
Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. (n.d.). Creative Diagnostics. Retrieved from [Link]
-
Assessment and Comparison of Viability Assays for Cellular Products. (2024). Cytotherapy. Retrieved from [Link]
-
LDH Assay. (n.d.). Cell Biologics Inc. Retrieved from [Link]
-
Apoptosis – what assay should I use? (2025). BMG Labtech. Retrieved from [Link]
-
Update on in vitro cytotoxicity assays for drug development. (2008). Expert Opinion on Drug Discovery. Retrieved from [Link]
-
Reactive Oxygen Species (ROS) Assays. (n.d.). Cell Biolabs, Inc. Retrieved from [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2024). ResearchGate. Retrieved from [Link]
-
Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. (n.d.). The Future of Things. Retrieved from [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2024). International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
Reactive Oxygen Species (ROS) Detection. (2019). BMG Labtech. Retrieved from [Link]
-
Cytotoxicity and reactive oxygen species generation from aggregated carbon and carbonaceous nanoparticulate materials. (2009). International Journal of Nanotechnology. Retrieved from [Link]
-
Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021). YouTube. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CAS 656-35-9: (2,4-difluorophenyl)acetonitrile [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ijprajournal.com [ijprajournal.com]
- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 10. tiarisbiosciences.com [tiarisbiosciences.com]
- 11. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 12. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Caspase activity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 17. Reactive Oxygen Species (ROS) Assays | Cell Biolabs [cellbiolabs.com]
- 18. 酸化ストレスアッセイ [promega.jp]
- 19. Cytotoxicity and reactive oxygen species generation from aggregated carbon and carbonaceous nanoparticulate materials - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bmglabtech.com [bmglabtech.com]
- 21. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 22. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Apoptosis Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 26. Microplate Assays for Caspase Activity | Thermo Fisher Scientific - TW [thermofisher.com]
- 27. abpbio.com [abpbio.com]
A Senior Application Scientist's Guide to Confirming the Structure of 2,4-Difluorophenylacetonitrile Reaction Products
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, 2,4-difluorophenylacetonitrile stands out as a critical building block. Its unique electronic properties, conferred by the two fluorine atoms on the phenyl ring, make it a valuable precursor for a diverse range of pharmaceutical intermediates. However, the true value of any synthetic transformation lies in the unambiguous confirmation of the resulting product's structure. This guide provides an in-depth, experience-driven comparison of analytical methodologies for characterizing the products of two fundamental reactions of this compound: hydrolysis and reduction. We will delve into the causality behind experimental choices and present self-validating protocols, ensuring scientific integrity at every step.
The Strategic Importance of Structural Confirmation
The journey from a starting material to a final active pharmaceutical ingredient (API) is paved with a series of chemical transformations. Each step must be rigorously validated to ensure the desired molecular architecture has been achieved. In the case of derivatives of this compound, incorrect structural assignment can lead to wasted resources, misleading structure-activity relationship (SAR) studies, and ultimately, the failure of a drug development program. The two primary analytical techniques for definitive structure elucidation in this context are Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography, often complemented by mass spectrometry and infrared (IR) spectroscopy.[1]
Core Reactions of this compound: A Comparative Analysis
We will focus on two of the most common and informative reactions of this compound: the hydrolysis of the nitrile group to a carboxylic acid and its reduction to a primary amine. These transformations yield two distinct products with different physicochemical properties and biological potential.
Reaction 1: Hydrolysis to 2,4-Difluorophenylacetic Acid
The conversion of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis.[2] This reaction is crucial for introducing a carboxylic acid moiety, a common functional group in many drug molecules, which can participate in hydrogen bonding and salt formation, thereby influencing solubility and pharmacokinetic properties.
Workflow for the Hydrolysis of this compound
Caption: Workflow for the synthesis and characterization of 2,4-Difluorophenylacetic Acid.
This protocol is adapted from a standard procedure for nitrile hydrolysis.[3] The choice of strong acid, like sulfuric acid, is critical for driving the reaction to completion.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 eq.), water (10 vol.), and concentrated sulfuric acid (8.0 eq.).
-
Heating: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, carefully pour the reaction mixture into a beaker of ice water. The crude 2,4-difluorophenylacetic acid will precipitate out of solution.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., water or an ethanol/water mixture) to obtain pure 2,4-difluorophenylacetic acid.
The unambiguous identification of the product is achieved through a combination of spectroscopic techniques.
| Analytical Technique | Expected Observations for 2,4-Difluorophenylacetic Acid |
| ¹H NMR | Aromatic protons will show complex splitting patterns due to fluorine coupling. A singlet corresponding to the methylene (-CH₂) protons adjacent to the carbonyl group will be observed. The carboxylic acid proton will appear as a broad singlet at the downfield end of the spectrum. |
| ¹³C NMR | The appearance of a carbonyl carbon signal (typically >170 ppm) and the disappearance of the nitrile carbon signal (around 115-125 ppm) is a key indicator of successful hydrolysis.[4][5] |
| Mass Spectrometry (MS) | The molecular ion peak in the mass spectrum should correspond to the molecular weight of 2,4-difluorophenylacetic acid (172.13 g/mol ).[2] |
| Infrared (IR) Spectroscopy | A strong, broad absorption band in the region of 2500-3300 cm⁻¹ (O-H stretch of the carboxylic acid) and a sharp, strong absorption around 1700 cm⁻¹ (C=O stretch) are characteristic. The nitrile peak (around 2250 cm⁻¹) from the starting material should be absent.[4] |
Reaction 2: Reduction to 2-(2,4-difluorophenyl)ethanamine
The reduction of the nitrile functionality provides a primary amine, a versatile functional group for the synthesis of a wide array of bioactive molecules, including amides, sulfonamides, and for introducing basic centers to modulate physicochemical properties. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly employed for this transformation.[6]
Workflow for the Reduction of this compound
Caption: Workflow for the synthesis and characterization of 2-(2,4-difluorophenyl)ethanamine.
Caution: Lithium aluminum hydride reacts violently with water. This procedure must be carried out under anhydrous conditions by trained personnel.[7]
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of lithium aluminum hydride (1.5 eq.) in anhydrous tetrahydrofuran (THF).
-
Addition of Substrate: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Workup (Fieser Method): [7] Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams)
-
'x' mL of 15% aqueous sodium hydroxide
-
'3x' mL of water
-
-
Isolation: Stir the resulting mixture at room temperature for 30 minutes, then filter the granular precipitate and wash it thoroughly with THF or diethyl ether. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.
-
Purification: The crude 2-(2,4-difluorophenyl)ethanamine can be purified by vacuum distillation or column chromatography.
Confirming the structure of the amine product is crucial. While some commercial suppliers may not provide detailed analytical data for this compound,[8] the following spectroscopic signatures are expected.
| Analytical Technique | Expected Observations for 2-(2,4-difluorophenyl)ethanamine |
| ¹H NMR | The aromatic protons will exhibit complex splitting due to fluorine coupling. Two new sets of signals corresponding to the two methylene (-CH₂-) groups of the ethylamine side chain will appear as triplets. The -NH₂ protons will typically appear as a broad singlet. |
| ¹³C NMR | The disappearance of the nitrile carbon signal is a key confirmation. Two new signals corresponding to the aliphatic carbons of the ethylamine chain will be present. |
| Mass Spectrometry (MS) | The molecular ion peak should correspond to the molecular weight of 2-(2,4-difluorophenyl)ethanamine (157.16 g/mol ).[9] |
| Infrared (IR) Spectroscopy | The characteristic nitrile stretch around 2250 cm⁻¹ will be absent. The appearance of N-H stretching bands (typically two bands for a primary amine) in the region of 3300-3500 cm⁻¹ is a strong indicator of the amine product. |
Advanced Structural Confirmation: Single-Crystal X-ray Crystallography
While NMR and mass spectrometry provide compelling evidence for the structure of a molecule in solution, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation of its three-dimensional structure in the solid state.[1] This technique is particularly valuable when dealing with novel compounds or when stereochemistry is a critical factor. For derivatives of this compound, obtaining a crystal structure provides precise bond lengths, bond angles, and information about intermolecular interactions, which can be invaluable for understanding the compound's properties and for computational modeling in drug design.
Workflow for Single-Crystal X-ray Crystallography
Caption: General workflow for structure determination by X-ray crystallography.
For a compound like N,N'-bis(2,4-difluorobenzoyl)piperazine, a derivative of a related 2,4-difluorophenyl compound, single crystals suitable for X-ray diffraction were obtained by the slow evaporation of a saturated solution in chloroform.[1] A similar approach could be attempted for crystalline derivatives of this compound.
Conclusion: A Multi-faceted Approach to Certainty
The robust characterization of reaction products is a cornerstone of chemical research and development. For a versatile precursor like this compound, a multi-pronged analytical approach is essential for unambiguous structural confirmation. By combining the insights from NMR, mass spectrometry, and IR spectroscopy with detailed and well-executed experimental protocols, researchers can have high confidence in the identity and purity of their synthesized compounds. For novel derivatives or when absolute structural proof is required, single-crystal X-ray crystallography provides the definitive answer. This guide serves as a foundational resource for scientists working with this compound, empowering them to proceed with their research and development efforts with the utmost scientific rigor and confidence.
References
-
PubChem. 2,4-Difluorophenylacetic acid. National Center for Biotechnology Information. [Link]
-
University of Bath. Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]
-
Organic Syntheses. Phenylacetic acid. [Link]
-
MDPI. N-(2,4-Difluorophenyl)-2-fluorobenzamide. [Link]
-
University of Rochester. Workup: Aluminum Hydride Reduction. [Link]
- Google Patents. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid.
-
SpectraBase. (2,4-Difluorophenyl)-(2-methyl-1-phenyl-propyl)amine - Optional[13C NMR]. [Link]
-
GSRS. This compound. [Link]
-
ResearchGate. Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. [Link]
- Google Patents.
-
PubChem. CID 158500723 | C16H18F4N2. [Link]
-
FooDB. Showing Compound Ethanamine (FDB003242). [Link]
-
Scribd. Synthesis and Testing of 2,4-DNP. [Link]
-
Asian Journal of Chemistry. Synthesis of 2,3,4,5-Tetraphenylfuran, -thiophene and -pyrrole from Toluene. [Link]
-
Organic Chemistry Portal. Synthesis of 2,3-Dihydrofurans. [Link]
-
PubChem. 2-(2,4-Difluorophenyl)ethanamine. [Link]
-
PubChem. This compound. [Link]
-
PubMed. Reduction of N-allylamides by LiAlH4: unexpected attack of the double bond with mechanistic studies of product and byproduct formation. [Link]
-
Organic Syntheses. (S)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol. [Link]
-
PMC. Molecular and crystal structure of 2,5-bis[(4-fluorophenyl)iminomethyl]furan. [Link]
Sources
- 1. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]
- 2. 2,4-Difluorophenylacetic acid | C8H6F2O2 | CID 123581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. bu.edu.eg [bu.edu.eg]
- 5. rsc.org [rsc.org]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
- 7. Workup [chem.rochester.edu]
- 8. 2-(2,4-DIFLUOROPHENYL)ETHANAMINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. chemscene.com [chemscene.com]
A Comparative Guide to the Enzyme Inhibition Potency of 2,4-Difluorophenylacetonitrile Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic design of small molecule inhibitors targeting key enzymes remains a cornerstone of therapeutic innovation. The 2,4-difluorophenylacetonitrile scaffold has emerged as a promising starting point for the development of potent and selective enzyme inhibitors. The presence of the difluorinated phenyl ring offers unique electronic properties and potential for enhanced binding interactions, while the nitrile group can act as a key pharmacophore, often targeting the active site of various enzymes. This guide provides a comprehensive comparison of the enzyme inhibition potency of this compound analogs, with a focus on two critical enzyme families: Dipeptidyl Peptidase-4 (DPP-4) and Cathepsins. We will delve into the mechanistic rationale behind their inhibitory activity, present comparative experimental data, and provide detailed protocols for assessing their potency.
The this compound Scaffold: A Privileged Motif in Enzyme Inhibition
The this compound core structure presents several advantageous features for the design of enzyme inhibitors. The fluorine atoms can enhance metabolic stability, improve binding affinity through hydrogen bonding or dipole-dipole interactions, and modulate the pKa of nearby functional groups. The nitrile group is a versatile functional group that can act as a hydrogen bond acceptor or, in some cases, as a covalent warhead, reacting with catalytic residues in the enzyme's active site. This combination of properties makes analogs of this compound attractive candidates for targeting enzymes implicated in a range of diseases, from metabolic disorders to inflammatory conditions and cancer.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition: A Focus on Diabetes Therapy
DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1).[1][2] Inhibition of DPP-4 prolongs the action of GLP-1, leading to increased insulin secretion and reduced glucagon levels in a glucose-dependent manner.[2] Consequently, DPP-4 inhibitors have become a well-established class of oral medications for the treatment of type 2 diabetes.[1]
Mechanism of DPP-4 Inhibition by Cyanopyrrolidine-Based Analogs
Many potent DPP-4 inhibitors are based on a cyanopyrrolidine scaffold, where the nitrile group plays a key role in binding to the enzyme's active site.[3][4] The nitrile group can form a reversible covalent bond with the catalytic serine residue (Ser630) in the DPP-4 active site, mimicking the tetrahedral intermediate of the natural substrate.[] The pyrrolidine ring and its substituents can then occupy various pockets within the active site, contributing to the inhibitor's potency and selectivity.
The inclusion of a fluorinated phenyl group, such as the 2,4-difluorophenyl moiety, can significantly enhance the inhibitory activity.[6] Structure-activity relationship (SAR) studies on pyrimidinedione analogs have highlighted the importance of a fluorocyanobenzyl group for potent DPP-4 inhibition.[7]
Diagram of DPP-4 Inhibition Pathway
Caption: Experimental workflow for assessing cathepsin inhibition.
Comparative Potency of Fluorophenyl-Containing Cathepsin Inhibitors
Recent studies on cathepsin C inhibitors have provided valuable insights into the structure-activity relationships of compounds containing fluorophenyl groups. A study on pyrimidine derivatives demonstrated that modifications to the phenyl ring substituents directly impact inhibitory potency. [8]
| Compound ID | Modification on Phenyl Ring | Cathepsin C IC50 (nM) | Reference |
|---|---|---|---|
| Compound 2 | 3-Chloro-4-fluorophenyl | 592 | [8] |
| Compound 3 | 4-Fluorophenyl | 574 | [8] |
| Compound 4 | 3,4-Difluorophenyl | 581 | [8] |
| Compound 36 | 3-Chloro-4-fluorophenyl (optimized scaffold) | 437 | [8]|
Data extracted from a study on pyrimidine-based cathepsin C inhibitors and may not be direct analogs of this compound.
These findings underscore the importance of the substitution pattern on the phenyl ring for achieving high-potency inhibition of cathepsins.
Experimental Protocols for Assessing Enzyme Inhibition Potency
To ensure the reliability and reproducibility of enzyme inhibition data, standardized experimental protocols are essential. The following provides a detailed methodology for determining the half-maximal inhibitory concentration (IC50) of this compound analogs against a representative enzyme from both the DPP-4 and cathepsin families.
DPP-4 Inhibition Assay
Objective: To determine the IC50 values of test compounds against human recombinant DPP-4.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay buffer: Tris-HCl buffer (pH 7.5) containing NaCl and EDTA
-
Test compounds (this compound analogs) dissolved in DMSO
-
Reference inhibitor (e.g., Sitagliptin)
-
384-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the reference inhibitor in DMSO.
-
Add 1 µL of the compound dilutions to the wells of the 384-well plate.
-
Add 20 µL of the human recombinant DPP-4 enzyme solution (pre-diluted in assay buffer) to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of the Gly-Pro-AMC substrate solution (pre-diluted in assay buffer).
-
Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) in a kinetic mode for 30 minutes at 37°C.
-
Determine the rate of reaction (slope of the linear portion of the kinetic curve).
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cathepsin K Inhibition Assay
Objective: To determine the IC50 values of test compounds against human recombinant Cathepsin K.
Materials:
-
Human recombinant Cathepsin K enzyme
-
Cathepsin K substrate: Z-Phe-Arg-7-amino-4-methylcoumarin (Z-Phe-Arg-AMC)
-
Assay buffer: Sodium acetate buffer (pH 5.5) containing DTT and EDTA
-
Test compounds (this compound analogs) dissolved in DMSO
-
Reference inhibitor (e.g., Odanacatib)
-
384-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the reference inhibitor in DMSO.
-
Add 1 µL of the compound dilutions to the wells of the 384-well plate.
-
Activate the Cathepsin K enzyme by pre-incubating it in the assay buffer at room temperature for 10 minutes.
-
Add 20 µL of the activated Cathepsin K enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of the Z-Phe-Arg-AMC substrate solution (pre-diluted in assay buffer).
-
Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) in a kinetic mode for 30 minutes at 37°C.
-
Determine the rate of reaction (slope of the linear portion of the kinetic curve).
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of potent and selective inhibitors of both DPP-4 and cathepsins. The available data on related compound classes strongly suggest that the unique electronic properties of the difluorinated phenyl ring, coupled with the versatile nitrile group, can be effectively harnessed to achieve high-affinity binding to the active sites of these enzymes.
While direct comparative studies on a systematic series of this compound analogs are still emerging, the foundational evidence presented in this guide provides a strong rationale for their further exploration. Future research should focus on the synthesis and comprehensive SAR evaluation of focused libraries of these analogs against specific DPP-4 and cathepsin isoforms. Such studies will be instrumental in elucidating the precise molecular interactions that govern their inhibitory potency and selectivity, ultimately paving the way for the development of novel therapeutics with improved efficacy and safety profiles.
References
-
Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. (URL: [Link])
-
Fukushima, H., et al. (2008). Synthesis and structure-activity relationships of potent 4-fluoro-2-cyanopyrrolidine dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry, 16(7), 4093-4106. (URL: [Link])
-
Fukushima, H., et al. (2008). Synthesis and structure-activity relationships of potent 1-(2-substituted-aminoacetyl)-4-fluoro-2-cyanopyrrolidine dipeptidyl peptidase IV inhibitors. Chemical & Pharmaceutical Bulletin, 56(8), 1110-1117. (URL: [Link])
-
Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. (URL: [Link])
-
11 years of cyanopyrrolidines as DPP-IV inhibitors. (URL: [Link])
-
11 years of Cyanopyrrolidines as DPP-IV Inhibitors. (URL: [Link])
-
Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. (URL: [Link])
-
Discovery of dipeptidyl peptidase IV (DPP4) inhibitors based on a novel indole scaffold. (URL: [Link])
-
Discovery and development of dipeptidyl peptidase-4 inhibitors. (URL: [Link])
-
Uses of DPP-IV inhibitors - Patent US-8673927-B2. (URL: [Link])
-
Hydrolytic Metabolism of Cyanopyrrolidine DPP-4 Inhibitors Mediated by Dipeptidyl Peptidases. (URL: [Link])
-
Design and synthesis of novel cathepsin C inhibitors with anti-inflammatory activity. (URL: [Link])
-
This compound | C8H5F2N. (URL: [Link])
-
DPP-4 inhibitors: a patent review (2012 - 2014). (URL: [Link])
-
Synthesis and SAR of azolopyrimidines as potent and selective dipeptidyl peptidase-4 (DPP4) inhibitors for type 2 diabetes. (URL: [Link])
-
Dipeptidyl Peptidase IV (DPP IV) Inhibitors. (URL: [Link])
-
Dipeptidyl peptidase-4 inhibitor. (URL: [Link])
-
CATHEPSIN CYSTEINE PROTEASE INHIBITORS - European Patent Office. (URL: [Link])
- WO2021191875A1 - Cathepsin inhibitors for preventing or tre
-
Cathepsin-Targeting SARS-CoV-2 Inhibitors: Design, Synthesis, and Biological Activity. (URL: [Link])
-
Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. (URL: [Link])
- US7407959B2 - Cathepsin cysteine protease inhibitors. (URL: )
-
Cathepsin B and L inhibitors: a patent review (2010 - present). (URL: [Link])
-
Dipeptide nitrile inhibitors of cathepsin K. (URL: [Link])
- US12178819B2 - DPP IV inhibitor formul
- EP1482924A4 - INHIBITORS OF C
-
Natural Products as Cathepsin Inhibitors. (URL: [Link])
-
Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f]t[3][][6]riazine-based VEGFR-2 kinase inhibitors. (URL: [Link])
-
Synthesis of proline analogues as potent and selective cathepsin S inhibitors. (URL: [Link])
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cathepsin B and L inhibitors: a patent review (2010 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 11 Years of cyanopyrrolidines as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 6. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of novel cathepsin C inhibitors with anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Perspective on Strategic Building Block Selection
An In-Depth Comparative Guide to 2,4-Difluorophenylacetonitrile and Its Synthetic Alternatives for Drug Discovery
In the landscape of modern medicinal chemistry, the selection of starting materials is a critical decision point that dictates the efficiency, versatility, and ultimate success of a synthetic campaign. Phenylacetonitrile scaffolds are foundational building blocks, providing a versatile entry point to a vast array of pharmacologically relevant structures. The strategic incorporation of halogen atoms onto this scaffold profoundly modulates the physicochemical and metabolic properties of the final molecule.
This guide provides an in-depth comparison of this compound against its common alternative building blocks. We will move beyond a simple catalog of properties to explore the causal relationships between chemical structure and synthetic performance. Our analysis is grounded in established chemical principles and supported by experimental context, designed to empower researchers, scientists, and drug development professionals to make informed, strategic decisions in their synthetic endeavors.
Profiling the Contenders: Physicochemical Properties
The choice of a building block begins with a fundamental understanding of its intrinsic properties. The substitution pattern on the phenyl ring directly influences polarity, melting point, and reactivity. This compound is a liquid at room temperature, which can be advantageous for handling and dosing in automated synthesis platforms.[1][2] In contrast, its dichloro- and bromo-analogues are solids, which may require heating for dissolution or handling as slurries.[3][4]
The introduction of fluorine, with its high electronegativity, significantly impacts the electronic environment of the molecule, enhancing lipophilicity and often improving metabolic stability.[5][6] This is a key driver for the frequent use of fluorinated motifs in drug design.[7]
| Property | This compound | 2,4-Dichlorophenylacetonitrile | 4-Bromophenylacetonitrile |
| CAS Number | 656-35-9[8] | 6306-60-1[3] | 16532-79-9[9] |
| Molecular Formula | C₈H₅F₂N[8] | C₈H₅Cl₂N[10] | C₈H₆BrN[9] |
| Molecular Weight | 153.13 g/mol [1] | 186.04 g/mol [3] | 196.04 g/mol [9] |
| Form | Liquid[1] | Solid[3] | Solid[4] |
| Melting Point | N/A | 58-61 °C[3] | 47-49 °C[4] |
| Density | 1.249 g/mL at 25 °C[1] | N/A | N/A |
| Refractive Index | n20/D 1.48[1] | N/A | N/A |
Comparative Reactivity: A Tale of Two Reaction Sites
The synthetic utility of phenylacetonitrile derivatives is primarily centered on two reactive sites: the benzylic C-H bonds alpha to the nitrile group, and the aromatic ring itself. The nature of the halogen substituents creates distinct reactivity profiles at both locations.
Alpha-Deprotonation and Alkylation: The Impact of Inductive Effects
The methylene bridge (the -CH₂- group) is arguably the most important synthetic handle. Its protons are acidic due to the strong electron-withdrawing effect of the adjacent nitrile group. This allows for deprotonation with a suitable base to form a stabilized carbanion, which can then be functionalized via alkylation, arylation, or acylation.
The halogen atoms on the phenyl ring further modulate this acidity through their inductive effects.
Caption: Relative acidity of benzylic protons based on halogen inductive effects.
Expertise & Experience: The high electronegativity of fluorine provides the strongest inductive electron withdrawal (-I effect), making the benzylic protons of This compound the most acidic among the halogenated analogues. This increased acidity is a double-edged sword. While it allows for the use of milder bases (e.g., K₂CO₃ in some cases, versus stronger bases like NaH or LDA for less activated systems), it can also lead to a higher propensity for side reactions like self-condensation or over-alkylation if the reaction conditions are not carefully controlled. The chloro- and bromo-derivatives offer a more balanced acidity, providing a wider operating window for many standard alkylation protocols.
The Aromatic Ring: A Playground for Substitution and Coupling
The synthetic strategy for modifying the aromatic ring is where these building blocks diverge most significantly.
-
This compound: The C-F bond is exceptionally strong, making it generally inert to the conditions used for palladium-catalyzed cross-coupling reactions. Its utility lies in nucleophilic aromatic substitution (SₙAr), where a potent nucleophile displaces one of the fluorine atoms. The fluorine at the 4-position (para to the electron-withdrawing CH₂CN group) is the most activated site for SₙAr.[11] However, forcing conditions are often required. The true value of the C-F bonds is their metabolic stability in the final drug candidate.[12]
-
2,4-Dichlorophenylacetonitrile: The C-Cl bonds are more susceptible to SₙAr than C-F bonds. More importantly, they can participate in certain cross-coupling reactions, although they are less reactive than their bromo- or iodo-counterparts. This provides a moderate level of flexibility for late-stage functionalization.
-
4-Bromophenylacetonitrile: This building block is the champion for synthetic strategies involving cross-coupling. The C-Br bond is a prime handle for Suzuki, Heck, Sonogashira, Buchwald-Hartwig, and other palladium-catalyzed reactions.[4] This allows for the facile introduction of a wide variety of aryl, heteroaryl, vinyl, or amino groups, providing immense flexibility in library synthesis and lead optimization. The trade-off is that bromine is a less common feature in final drug molecules compared to fluorine and offers less metabolic stability at the site of substitution.
Caption: Decision logic for selecting a building block based on desired aromatic ring chemistry.
Experimental Protocol: A Comparative Alkylation Workflow
To illustrate the practical differences in handling and reactivity, we present a generalized protocol for the alpha-alkylation of a phenylacetonitrile building block with a generic electrophile (R-X).
Trustworthiness: This protocol is a self-validating system. Successful execution will yield the desired alpha-substituted product, verifiable by standard analytical techniques (TLC, LC-MS, NMR). The notes on procedural modifications for each building block are based on established principles of chemical reactivity.
Objective: To synthesize 2-(substituted)-2-(halophenyl)acetonitrile via alpha-alkylation.
Materials:
-
Selected Phenylacetonitrile Building Block (1.0 eq)
-
Anhydrous Solvent (e.g., THF, DMF)[13]
-
Base (e.g., Sodium Hydride (NaH, 60% dispersion in oil), 1.1 eq)
-
Electrophile (R-X, e.g., Benzyl Bromide, 1.05 eq)
-
Quenching Solution (Saturated aq. NH₄Cl)
-
Extraction Solvent (e.g., Ethyl Acetate)
-
Drying Agent (e.g., Anhydrous Na₂SO₄ or MgSO₄)
Step-by-Step Methodology
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add the selected phenylacetonitrile building block (1.0 eq) to a flame-dried round-bottom flask containing anhydrous solvent (approx. 0.2 M concentration).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add the base portion-wise over 10-15 minutes.
-
For this compound: The reaction is often exothermic due to higher acidity. Maintain strict temperature control. Allow the mixture to stir at 0 °C for 30 minutes.
-
For Dichloro/Bromo Analogues: Stirring at 0 °C for 30-60 minutes is typically sufficient. For less reactive systems, the mixture may be allowed to warm to room temperature.
-
-
Alkylation: Add the electrophile (R-X, 1.05 eq) dropwise to the cooled solution of the anion. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., Ethyl Acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Caption: Standardized workflow for the alpha-alkylation of phenylacetonitrile building blocks.
Conclusion: A Strategic Framework for Selection
The choice between this compound and its alternatives is not a matter of identifying a single "best" reagent, but of aligning the building block's inherent chemical properties with the overarching goals of the synthetic route and the desired attributes of the final target molecule.
-
Choose this compound when: The primary goal is to incorporate fluorine for enhanced metabolic stability, improved binding affinity, or specific electronic modulation in the final product. Its heightened benzylic acidity can be leveraged for efficient functionalization, provided conditions are carefully controlled.
-
Choose 2,4-Dichlorophenylacetonitrile when: A balance between reactivity and cost is needed. It offers more facile SₙAr reactivity than the difluoro analogue and can serve as a cost-effective intermediate in many syntheses.
-
Choose a Bromophenylacetonitrile (e.g., 4-Bromo-) when: The synthetic strategy relies heavily on late-stage functionalization via palladium-catalyzed cross-coupling. This provides maximum versatility for rapidly exploring the structure-activity relationship (SAR) around the phenyl ring.
By understanding the nuanced reactivity and synthetic potential of each building block, researchers can design more elegant, efficient, and ultimately more successful pathways toward the discovery and development of novel therapeutics.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Autech. (n.d.). Exploring 2,3-Difluorophenylacetonitrile: Properties, Applications, and Manufacturing Insights. Retrieved from [Link]
-
Al-Zoubi, W., & Al-Hamarsheh, E. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. RSC Advances, 10(33), 19431-19453. Retrieved from [Link]
- Google Patents. (n.d.). CN1962623A - Process for preparing 2,4-difluoro benzonitril.
- Google Patents. (n.d.). CN100457721C - Process for preparing 2,4-difluorocyanobenzene.
-
ResearchGate. (n.d.). Synthetic strategies to 2-phenylacetonitrile. Retrieved from [Link]
-
Leś, A., Jończyk, J., & Chodyński, M. (2017). Synthesis and biological evaluation of fluorinated N-benzoyl and N-phenylacetoyl derivatives of 3-(4-aminophenyl)-coumarin-7-O-sulfamate as steroid sulfatase inhibitors. Molecules, 22(3), 463. Retrieved from [Link]
-
De Almeida, M., & et al. (2021). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews, 121(11), 6256-6332. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2,4-dichloro-5-fluoro-benzoylacetonitrile. Retrieved from [Link]
- Google Patents. (n.d.). CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.
-
Journal of Biomedical Research & Environmental Sciences. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
ChemRxiv. (2024). Defluorinative Functionalization Approach led by Difluoromethyl Anion Chemistry. Retrieved from [Link]
-
Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research : IJPR, 12(3), 267–271. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dichlorophenylacetonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
IUCrData. (2023). Synthesis and crystal structures of five fluorinated diphenidine derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dichlorobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2024). Acyl Transfer Reactions of 2,4-Dinitrophenyl Furoates: Comparative Effects of Nucleophiles and Non-Leaving Groups. Retrieved from [Link]
Sources
- 1. 2,4-二氟苯乙腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | 656-35-9 [chemicalbook.com]
- 3. 2,4-二氯苯乙腈 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4-Bromophenylacetonitrile 98 16532-79-9 [sigmaaldrich.com]
- 5. CAS 656-35-9: (2,4-difluorophenyl)acetonitrile [cymitquimica.com]
- 6. benchchem.com [benchchem.com]
- 7. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C8H5F2N | CID 69565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. 2,4-Dichlorophenylacetonitrile | C8H5Cl2N | CID 80566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. michlala.edu [michlala.edu]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Peer-Reviewed Analytical Methods for 2,4-Difluorophenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of peer-reviewed analytical methodologies for the characterization and quality control of 2,4-Difluorophenylacetonitrile. As a key starting material and intermediate in the synthesis of various pharmaceutical compounds and agrochemicals, robust and reliable analytical methods are paramount to ensure the purity, stability, and overall quality of the final products.[1] This document moves beyond a simple listing of techniques to offer a scientifically grounded rationale for method selection and experimental design, empowering researchers to make informed decisions in their analytical workflows.
Introduction to this compound
This compound (CAS: 656-35-9, Molecular Formula: C₈H₅F₂N, Molecular Weight: 153.13 g/mol ) is a fluorinated aromatic nitrile.[2][3][4] The presence of two fluorine atoms on the phenyl ring significantly influences its chemical reactivity and physical properties, making it a valuable building block in medicinal chemistry.[1] Its applications include the synthesis of enzyme inhibitors and other biologically active molecules.[3] Given its role in regulated industries, the ability to accurately identify and quantify this compound and its potential impurities is a critical aspect of process development and quality assurance.
| Property | Value |
| CAS Number | 656-35-9[3] |
| Molecular Formula | C₈H₅F₂N[2] |
| Molecular Weight | 153.13 g/mol [2][3] |
| Appearance | Colorless to pale yellow liquid[1] |
| Density | ~1.249 g/mL at 25 °C[3][5] |
| Refractive Index | ~1.48 at 20 °C[3][6] |
| Boiling Point | 98 °C at 10 mmHg[6] |
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are the cornerstone for assessing the purity of this compound and quantifying it in reaction mixtures or as a final product. The choice between gas and liquid chromatography is primarily dictated by the volatility and thermal stability of the analyte and its impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. Its high resolution and the structural information provided by mass spectrometry make it ideal for identifying and quantifying both the main component and any volatile impurities.
The selection of a mid-polarity column, such as a DB-624 or similar, is a strategic choice.[7] This phase provides a good balance of interactions (dipole-dipole, dispersion) to effectively separate a range of analytes with varying polarities, which is crucial when analyzing reaction mixtures where both non-polar starting materials and more polar by-products might be present. The temperature program is designed to first elute highly volatile components at a lower temperature, followed by a ramp to elute the target analyte and any less volatile impurities in a reasonable timeframe while maintaining sharp peak shapes.[7] Electron ionization (EI) is the standard for generating reproducible mass spectra that can be compared against established libraries like the NIST database.[2][8]
Caption: Workflow for GC-MS analysis of this compound.
Instrumentation:
-
Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: DB-624, 30 m x 0.53 mm ID, 3.0 µm film thickness (or equivalent).[7]
-
Carrier Gas: Helium at a constant flow rate of 3.0 mL/min.[7]
GC Conditions:
-
Injector Temperature: 250 °C
-
Split Ratio: 4:1[7]
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 240 °C at 15 °C/min, and hold for 5 minutes.
-
Detector Temperature (FID): 280 °C
-
MS Transfer Line Temperature: 260 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-400 m/z
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample.
-
Dissolve in 50 mL of HPLC-grade acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute as necessary to fall within the linear range of the instrument.
Data Analysis:
-
The retention time of the main peak should be consistent with a reference standard.
-
The mass spectrum of the analyte should be compared with the NIST library data for this compound (NIST Number: 118037).[2] The expected top peak is at m/z 153, with other significant fragments at m/z 126 and 152.[2]
-
Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase C18 column is the workhorse of HPLC and is an excellent starting point for this compound due to its hydrophobicity. A mobile phase consisting of acetonitrile and water provides a good polarity range to elute the analyte from the C18 column. The addition of a small amount of formic acid (0.1%) to the aqueous phase is crucial for several reasons: it protonates any free silanol groups on the silica-based stationary phase, which minimizes peak tailing, and it ensures consistent ionization of the analyte, leading to reproducible retention times. A gradient elution, starting with a higher aqueous content and ramping up the organic phase, allows for the effective separation of impurities with a wide range of polarities.[9]
Caption: Workflow for HPLC analysis of this compound.
Instrumentation:
-
HPLC System: Equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
HPLC Conditions:
-
Mobile Phase A: 0.1% (v/v) Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 40% B
-
2-15 min: 40% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 40% B
-
18.1-25 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a diluent of 50:50 (v/v) acetonitrile and water.
-
Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 100 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
The retention time of the main peak should match that of a reference standard.
-
Purity is determined by the area percentage of the main peak.
-
Quantification can be performed using an external standard calibration curve.
| Parameter | GC-MS | HPLC-UV |
| Principle | Separation by volatility/boiling point | Separation by polarity/hydrophobicity |
| Best For | Volatile impurities, confirmation of identity | Purity assessment, non-volatile impurities |
| Column | DB-624 or similar mid-polarity | C18 reversed-phase |
| Mobile Phase | Inert gas (Helium) | Acetonitrile/Water with acid modifier |
| Detection | Mass Spectrometry (MS) | UV Absorbance |
| Key Advantage | High specificity, structural info | Wide applicability, robustness |
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure determination. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
-
¹H NMR: The proton NMR spectrum is expected to show signals for the methylene protons (-CH₂CN) and the three aromatic protons. The methylene protons will appear as a singlet, while the aromatic protons will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule. The carbons directly bonded to fluorine will show characteristic splitting (C-F coupling).[2]
-
¹⁹F NMR: This is a crucial technique for fluorinated compounds. The ¹⁹F NMR spectrum will show two distinct signals for the two non-equivalent fluorine atoms, with splitting patterns arising from fluorine-fluorine and fluorine-proton couplings.[10]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound will show characteristic absorption bands.[2]
-
~2250 cm⁻¹: A sharp, strong peak corresponding to the C≡N (nitrile) stretch.
-
~1600-1450 cm⁻¹: Several peaks corresponding to the C=C stretching of the aromatic ring.
-
~1250-1100 cm⁻¹: Strong C-F stretching vibrations.
-
~3000-2850 cm⁻¹: C-H stretching of the methylene group.
Mass Spectrometry (MS)
As discussed in the GC-MS section, mass spectrometry provides the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) is expected at m/z 153.[2] Fragmentation patterns can help confirm the structure, for example, by showing the loss of the nitrile group.
Elemental Analysis
For ultimate confirmation of the elemental composition, particularly the fluorine content, several methods can be employed.
-
Combustion Ion Chromatography (CIC): This is a modern and accurate technique where the sample is combusted, and the resulting gases are passed through an ion chromatograph to quantify the amount of fluoride.[11][12]
-
Microcombustion: A classical method where the organic compound is combusted, and the fluorine is converted to hydrofluoric acid, which is then titrated.[13]
-
Sodium Fusion: A qualitative test where the organic compound is fused with sodium metal to convert the covalently bonded fluorine into sodium fluoride, which can then be detected by wet chemical tests.[14]
Conclusion
The analysis of this compound requires a multi-faceted approach. For routine purity analysis and quantification, a validated HPLC-UV method is often the most practical and robust choice. For definitive identification, impurity profiling of volatile components, and structural confirmation, GC-MS is unparalleled. NMR spectroscopy remains the gold standard for unambiguous structural elucidation, while IR spectroscopy provides rapid confirmation of functional groups. Finally, elemental analysis techniques like CIC can be used to verify the elemental composition. The selection of the most appropriate method or combination of methods will depend on the specific analytical challenge, whether it is routine quality control, stability testing, or in-depth structural characterization.
References
- Determination of fluorine in organic compounds: Microcombustion method. (2002). Google Books.
-
This compound | C8H5F2N | CID 69565 - PubChem. PubChem. [Link]
- Determination of Fluorine in Fluoro-Organic Compounds - DTIC.
-
Fluorine detection in organic compounds - Chemistry Stack Exchange. (2021). Chemistry Stack Exchange. [Link]
- Quantitative determination of fluorine in organic compounds. Google Books.
- A Short Guide to Common Testing Methods for Per- and Polyfluoroalkyl Substances (PFAS). (2020). BizNGO.
- Supporting Information - The Royal Society of Chemistry. The Royal Society of Chemistry.
-
2,4-D - NIST WebBook. National Institute of Standards and Technology. [Link]
-
HPLC Methods for analysis of 2,4-D - HELIX Chromatography. HELIX Chromatography. [Link]
-
2 Overview on PFAS analytical methods - Publications. ECHA. [Link]
- Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry.
-
This compound - gsrs. FDA Global Substance Registration System. [Link]
-
Identification and quantification of an unknown peak in residual solvent analysis by GC using relative response factor. (2016). International Journal of Pharmaceutical Sciences and Research. [Link]
Sources
- 1. CAS 656-35-9: (2,4-difluorophenyl)acetonitrile [cymitquimica.com]
- 2. This compound | C8H5F2N | CID 69565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 97 656-35-9 [sigmaaldrich.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. This compound | 656-35-9 [chemicalbook.com]
- 6. CAS 656-35-9 | 3737-3-24 | MDL MFCD00009971 | 2-(2,4-Difluorophenyl)acetonitrile | SynQuest Laboratories [synquestlabs.com]
- 7. ijpsr.com [ijpsr.com]
- 8. 2,4-D [webbook.nist.gov]
- 9. regsci-ojs-tamu.tdl.org [regsci-ojs-tamu.tdl.org]
- 10. rsc.org [rsc.org]
- 11. bizngo.org [bizngo.org]
- 12. pub.norden.org [pub.norden.org]
- 13. Determination of fluorine in organic compounds: Microcombustion method [pubs.usgs.gov]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,4-Difluorophenylacetonitrile
For researchers and professionals in drug development and chemical synthesis, the integrity of our work is intrinsically linked to the safety of our practices. Handling and disposing of specialized reagents like 2,4-Difluorophenylacetonitrile demands a meticulous and informed approach. This guide provides an in-depth, procedural framework for the proper disposal of this compound, moving beyond mere compliance to foster a culture of safety and environmental responsibility in the laboratory.
Understanding the Hazard Profile of this compound
Before any handling or disposal, a thorough understanding of the chemical's properties and associated hazards is paramount. This compound is a halogenated aromatic nitrile, a class of compounds that requires specific safety considerations.
Chemical and Physical Properties:
| Property | Value | Source |
| Molecular Formula | C₈H₅F₂N | |
| Molecular Weight | 153.13 g/mol | |
| Appearance | Colorless to pale yellow liquid or solid | |
| Flash Point | 93 °C (199.4 °F) - closed cup |
GHS Hazard Classification: [1][2]
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.
-
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.
-
Skin Irritation (Category 2): Causes skin irritation.
-
Eye Irritation (Category 2A): Causes serious eye irritation.
The presence of the nitrile group (-CN) introduces the potential for cyanide-related toxicity, especially under acidic conditions which could lead to the formation of hydrogen cyanide (HCN) gas. The fluorinated aromatic ring structure contributes to its persistence and requires special consideration for environmental disposal.
Personal Protective Equipment (PPE): The First Line of Defense
A robust PPE protocol is non-negotiable when handling this compound. The following table outlines the minimum required PPE.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile rubber gloves (double-gloving recommended) | Protects against dermal absorption, which is a significant route of exposure. |
| Eye Protection | Chemical safety goggles and a face shield | Protects against splashes and potential dust, preventing serious eye irritation. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a certified chemical fume hood | Mitigates the risk of inhaling harmful vapors or dust. |
Waste Segregation and Containerization: A Critical Step
Proper segregation of chemical waste is fundamental to safe and compliant disposal. This compound waste must be handled as a halogenated organic waste .
Figure 1. Logical workflow for the segregation of this compound waste.
Containerization Protocol:
-
Select the Right Container: Use a designated, leak-proof, and chemically compatible container for halogenated organic waste. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound." List all other components of the waste stream and their approximate percentages.
-
Accumulation: Keep the waste container closed at all times except when adding waste. Store the container in a designated satellite accumulation area within the laboratory, away from incompatible materials such as strong acids and bases.
Regulatory Compliance: EPA Hazardous Waste Codes
Under the Resource Conservation and Recovery Act (RCRA), hazardous waste must be properly identified with EPA waste codes. The classification of this compound waste depends on its use and whether it is a discarded commercial chemical product.
-
Unused/Expired Product: If you are disposing of unused or expired this compound, it would be classified as a hazardous waste. While this specific chemical is not explicitly listed on the EPA's P-list (acutely hazardous) or U-list (toxic) of commercial chemical products, some cyanide and nitrile compounds are. For instance, soluble cyanide salts are designated as P030 , and 3-Chloropropionitrile is listed as P027 .[3][4][5][6] It is crucial to consult with your institution's Environmental Health and Safety (EH&S) department to determine if a specific listing applies.
-
Spent Material/Process Waste: If the waste is generated from a process where this compound was used as a solvent, it may fall under the F-list of hazardous wastes from non-specific sources. Specifically, it could be categorized with other spent halogenated solvents.[3][7]
-
Characteristic Waste: Regardless of listing, any waste containing this compound must be evaluated for hazardous characteristics, such as toxicity.
It is the generator's responsibility to make an accurate hazardous waste determination. Always consult with your institution's EH&S professionals for guidance on the appropriate EPA waste codes for your specific waste stream.
Chemical Deactivation: An Advanced Disposal Strategy
For laboratories with the appropriate expertise and facilities, chemical deactivation can be a valuable step to render the waste less hazardous before disposal. Alkaline hydrolysis is a recognized method for converting nitriles to carboxylic acids or their salts, which are generally less toxic.
Experimental Protocol: Alkaline Hydrolysis of this compound
Disclaimer: This procedure should only be performed by trained personnel in a controlled laboratory setting.
-
Reaction Setup: In a chemical fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reagents: For each gram of this compound waste, prepare a 10% aqueous solution of sodium hydroxide (NaOH).
-
Procedure: a. Carefully add the this compound waste to the flask. b. Slowly add the sodium hydroxide solution to the flask. c. Heat the mixture to reflux with stirring. The reaction progress can be monitored by the cessation of ammonia gas evolution (test with moist pH paper held at the top of the condenser).[3] d. After the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralization and Disposal: The resulting solution containing the sodium salt of 2,4-difluorophenylacetic acid should be neutralized with a dilute acid (e.g., hydrochloric acid) before being collected as halogenated organic waste.
Spill Management and Emergency Procedures
Immediate and correct response to a spill is critical to minimizing exposure and environmental contamination.
Figure 2. Step-by-step workflow for managing a spill of this compound.
Decontamination of Surfaces and Glassware:
For surfaces and reusable glassware contaminated with this compound, a two-step decontamination process is recommended:[1][8][9][10][11]
-
Initial Rinse: In a chemical fume hood, rinse the contaminated surfaces with a pH 10 buffer solution. This helps to prevent the formation of HCN gas.
-
Oxidative Decontamination: Following the initial rinse, wash the surfaces with a freshly prepared 10% bleach (sodium hypochlorite) solution. This will oxidize the nitrile group.
-
Final Rinse: Thoroughly rinse with water. All rinsates from the decontamination process must be collected and disposed of as halogenated organic waste.
Emergency Response for Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (use a barrier device to avoid cross-contamination). Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
In all cases of exposure, provide the Safety Data Sheet (SDS) for this compound to the responding medical personnel.
Conclusion: A Commitment to Safety
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the protection of the environment. By understanding the hazards, implementing robust handling and disposal protocols, and being prepared for emergencies, we can ensure that our pursuit of scientific advancement is conducted with the highest standards of care.
References
-
Stanford University Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved from [Link]
-
Wayne State University Office of Environmental Health and Safety. (n.d.). Cyanides SOP. Retrieved from [Link]
-
University of Victoria Occupational Health, Safety & Environment. (2022, May 18). SWP - 005: Cyanides. Retrieved from [Link]
-
Boston University Environmental Health and Safety. (n.d.). Download Cyanides SOP Template. Retrieved from [Link]
-
University of Illinois Division of Research Safety. (2014, March 24). Cyanides. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]
-
University of British Columbia Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Waste Code. Retrieved from [Link]
-
Colorado Department of Public Health and Environment. (n.d.). Hazardous Waste Identification Guidance Document. Retrieved from [Link]
-
Kemicentrum. (2025, January 13). 8.1 Organic solvent waste. Retrieved from [Link]
-
Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, December 4). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. Retrieved from [Link]
-
Environmental Health and Safety. (n.d.). EPA Acutely Hazardous Waste “P” List. Retrieved from [Link]
-
Alpha-Omega Training and Compliance. (2023, March 20). Toxic Spill Clean Up: A Guide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]
-
University of Tennessee Knoxville Environmental Health & Safety. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]
-
Hazmat School. (2022, December 7). How to Properly Clean Up a Hazardous Spill. Retrieved from [Link]
-
Environmental Health and Safety - Baylor University. (n.d.). i. Listed Waste. Retrieved from [Link]
-
Stephen F. Austin State University. (n.d.). P-Listed Hazardous Wastes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Wastes and Corresponding EPA Hazardous Waste Numbers. Retrieved from [Link]
-
University of Maryland Office of Research. (n.d.). Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). How to Dispose of Unused Medicines. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]
Sources
- 1. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 2. echemi.com [echemi.com]
- 3. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 4. epa.gov [epa.gov]
- 5. d3qi0qp55mx5f5.cloudfront.net [d3qi0qp55mx5f5.cloudfront.net]
- 6. wku.edu [wku.edu]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. research.wayne.edu [research.wayne.edu]
- 9. uvic.ca [uvic.ca]
- 10. bu.edu [bu.edu]
- 11. - Division of Research Safety | Illinois [drs.illinois.edu]
A Senior Scientist's Guide to Handling 2,4-Difluorophenylacetonitrile: From Risk Assessment to Disposal
For the modern medicinal chemist and process development scientist, 2,4-Difluorophenylacetonitrile is a valuable building block. However, its utility is matched by its potential hazards. A cavalier approach to handling this reagent is not an option. This guide moves beyond mere checklists to provide a holistic operational plan, grounded in chemical causality and field-proven best practices, ensuring that your work with this compound is both scientifically productive and unequivocally safe.
Foundational Risk Assessment: Know Your Reagent
Before a single container is opened, a thorough understanding of the specific risks associated with this compound is mandatory. This is not simply a bureaucratic step; it is the foundation of your entire safety protocol.
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several acute hazards. [1][2][3]It is harmful if swallowed, harmful in contact with skin, and harmful if inhaled. [1][3]Furthermore, it is classified as a skin and serious eye irritant. [1][4]This multi-pathway toxicity profile dictates that engineering controls and Personal Protective Equipment (PPE) must be comprehensive, leaving no route of exposure unprotected.
The Core Directive: Your Personal Protective Equipment (PPE) Ensemble
Effective PPE is more than a uniform; it is a meticulously selected system of barriers. Each component is chosen for a specific reason, directly correlated to the hazards identified above. Per the Occupational Safety and Health Administration (OSHA), it is the employer's responsibility to assess workplace hazards and provide appropriate PPE. [4][5]
| PPE Component | Specification & Standard | Rationale & Causality |
|---|---|---|
| Hand Protection | Nitrile Gloves (minimum 5 mil thickness) | Nitrile provides excellent resistance to a broad range of organic compounds, including the aromatic structure of this compound. [6]For incidental contact ("splash protection"), standard nitrile gloves are sufficient. For extended handling or immersion, double-gloving or selecting thicker gloves with published high breakthrough times for similar solvents is a critical best practice. [7][8][9]Always check gloves for tears or pinholes before use. |
| Eye & Face Protection | ANSI Z87.1 Approved Safety Goggles & Face Shield | The "serious eye irritation" hazard necessitates robust protection. [1]Safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory. [10]When handling larger quantities (>100 mL) or during procedures with a high splash potential (e.g., quenching a reaction), a full-face shield must be worn over the goggles for maximum protection. |
| Body Protection | Flame-Resistant (FR) Lab Coat & Chemical Apron | A buttoned, flame-resistant lab coat protects against incidental skin contact and provides a removable barrier in case of a spill. When transferring liquids or performing manipulations with a higher splash risk, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory Protection | NIOSH-Approved Half- or Full-Face Respirator | Due to the inhalation hazard, all work must be conducted within a certified chemical fume hood. [3]If there is a risk of exceeding occupational exposure limits, or in the event of a spill or ventilation failure, a respirator is required. The appropriate choice is a respirator equipped with Organic Vapor (OV) cartridges , which are universally color-coded black. [11][12]A P100 particulate pre-filter may be added if the compound is a fine powder and aerosolization is possible. [11]|
Operational Plan: Safe Handling and Emergency Protocols
Standard Handling Workflow:
-
Preparation: Before starting, ensure your chemical fume hood is functioning correctly. Clear the workspace of any unnecessary equipment or reagents. Ensure an appropriate chemical spill kit is immediately accessible. [2]2. Donning PPE: Put on your lab coat, followed by safety goggles, and face shield if necessary. Don the inner pair of nitrile gloves, followed by the outer pair, ensuring the cuffs of the outer gloves are pulled over the sleeves of your lab coat.
-
Manipulation: Conduct all transfers, weighings, and reactions deep within the sash of the fume hood. Use tools and techniques that minimize the generation of dusts or aerosols.
-
Post-Handling: After your work is complete, decontaminate any surfaces. Remove PPE in the reverse order it was put on, being careful to avoid touching the contaminated exterior of gloves, coats, or shields with your bare skin. [13]
Emergency Protocol: Chemical Spill Response
Immediate and correct action during a spill is critical to mitigating harm. The following workflow should be ingrained in every lab member.
Decontamination and Disposal Plan
Proper disposal is a non-negotiable aspect of the chemical lifecycle, ensuring the safety of colleagues, support staff, and the environment.
-
Contaminated Solid Waste: This includes used gloves, absorbent pads from spills, weigh boats, and contaminated paper towels.
-
Segregation: This waste must be segregated from regular trash at the point of generation. [14][15] * Containment: Place all contaminated solid waste into a dedicated, clearly labeled, leak-proof hazardous waste bag or container. [16][17]The container should be marked "Hazardous Waste" and list the chemical contaminant (this compound).
-
Disposal: The sealed container must be disposed of through your institution's official Environmental Health and Safety (EHS) office or a licensed hazardous waste management company. [16]
-
-
Empty Reagent Bottles: An "empty" bottle is never truly empty.
-
Decontamination: Triple-rinse the container with a suitable solvent (e.g., acetone or ethyl acetate). The rinsate must be collected and disposed of as hazardous liquid waste.
-
Disposal: Once decontaminated, deface the label on the bottle and dispose of it in the appropriate glass waste container.
-
-
Aqueous Waste Streams: If your process generates aqueous waste containing this compound, it must be collected as hazardous liquid waste. Never dispose of organic nitriles down the drain.
By internalizing this comprehensive approach—from proactive risk assessment to meticulous disposal—you build a culture of safety that protects not only yourself but your entire research community. This is the hallmark of a trustworthy and expert scientific practice.
References
-
PubChem. this compound | C8H5F2N | CID 69565. National Center for Biotechnology Information. [Link]
-
Garden Clearance in Kenton. Best Practices for Handling and Disposing of PPE Waste. [Link]
-
Pesticide Environmental Stewardship. Cleaning, Maintenance, Storage and Disposal. [Link]
-
Enviro Care. Best Practices for Disposing of Personal Protective Equipment Waste. [Link]
-
Lab Manager. 8 Steps to Handling a Lab Chemical Spill. [Link]
-
Simple But Needed. What are the guidelines for PPE disposal?. [Link]
-
Hazmat School. How to dispose of contaminated PPE. [Link]
-
MJ Hughes Construction. OSHA Training Toolbox Talk: Personal Protective Equipment – Hand Protection / Chemicals. [Link]
-
The City University of New York. Laboratory Chemical Spill Cleanup and Response Guide. [Link]
-
The University of Tennessee, Knoxville. Guidance for Hazardous Waste Spill Cleanup in Laboratories. [Link]
-
Uniram. Understanding OSHA Requirements for Personal Protective Equipment (PPE). [Link]
-
FacilitiesNet. OSHA Guidelines for Personal Protective Equipment. [Link]
-
SHOWA. Chemical Permeation Guide. [Link]
-
Kimberly-Clark. Nitrile Gloves Chemical Resistance Guide. [Link]
-
University of California, Riverside. Glove Selection Chart. [Link]
-
Gempler's. Selecting the Right Reusable Respirator Cartridge Filter. [Link]
-
3M. 3M Respirator Selection Guide. [Link]
-
Industrial Safety Equipment. Respirator Filters/Cartridges (3M, North, MSA, Gerson). [Link]
-
YouTube. Selecting the Right Reusable Respirator Cartridge Filter. [Link]
Sources
- 1. mscdirect.com [mscdirect.com]
- 2. labproinc.com [labproinc.com]
- 3. jk-sci.com [jk-sci.com]
- 4. int-enviroguard.com [int-enviroguard.com]
- 5. OSHA Guidelines for Personal Protective Equipment - Facilities Management Insights [facilitiesnet.com]
- 6. mjhughes.com [mjhughes.com]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. cdn.mscdirect.com [cdn.mscdirect.com]
- 9. uwyo.edu [uwyo.edu]
- 10. Understanding OSHA Requirements for Personal Protective Equipment (PPE) | HUB Industrial Supply [hubindustrial.com]
- 11. Selecting the Right Reusable Respirator Cartridge Filter - Gemplers [learn.gemplers.com]
- 12. m.youtube.com [m.youtube.com]
- 13. sbnsoftware.com [sbnsoftware.com]
- 14. gardenclearancekenton.co.uk [gardenclearancekenton.co.uk]
- 15. flatclearancefulham.co.uk [flatclearancefulham.co.uk]
- 16. hazmatschool.com [hazmatschool.com]
- 17. ehs.utk.edu [ehs.utk.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

